molecular formula C10H10F2O3 B1348132 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid CAS No. 667413-00-5

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Cat. No.: B1348132
CAS No.: 667413-00-5
M. Wt: 216.18 g/mol
InChI Key: LUUNNYIKQOANCC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,4-difluorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUNNYIKQOANCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364165
Record name 2-(2,4-difluorophenoxy)-2-methylpropanoic acid
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Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667413-00-5
Record name 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667413-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-difluorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-difluorophenoxy)-2-methylpropanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, established synthesis methodologies, and analytical characterization techniques. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and development purposes. The guide includes practical, field-tested protocols and data presented in a clear, accessible format to support ongoing research and application.

Core Chemical & Physical Properties

This compound is a solid organic compound characterized by a difluorinated phenyl ring linked via an ether bond to a 2-methylpropanoic acid moiety. This structure shares features with fibrate drugs, suggesting potential applications in metabolic research, though its primary use is as a chemical intermediate.[1]

Structural and Molecular Data

The fundamental identifiers and structural representations for this compound are critical for unambiguous identification in research and regulatory documentation.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure highlighting the key functional groups.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound, compiled from reliable chemical supplier databases.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 667413-00-5[2][3]
Molecular Formula C₁₀H₁₀F₂O₃[3]
Molecular Weight 216.18 g/mol [3]
Physical Form Solid
InChI Key LUUNNYIKQOANCC-UHFFFAOYSA-N
SMILES String CC(C)(Oc1ccc(F)cc1F)C(O)=O
MDL Number MFCD03422267[2]

Synthesis and Manufacturing Insights

While specific, detailed synthesis routes for this compound are not extensively published in peer-reviewed journals, its structure suggests a common synthetic pathway for phenoxy-isobutyric acids. The most probable and industrially scalable method is the Williamson ether synthesis .

Causality Behind the Method: This pathway is favored due to the high reactivity of the phenoxide nucleophile with a suitable alkyl halide and the relative stability of the ether linkage formed.

Generalized Synthetic Pathway:

  • Deprotonation: 2,4-Difluorophenol is deprotonated using a strong base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or acetone) to form the highly reactive 2,4-difluorophenoxide anion.

  • Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropionate). This is an Sₙ2 reaction where the bromide acts as the leaving group.

  • Hydrolysis: The resulting ester, ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate, is hydrolyzed to the final carboxylic acid product. This is typically achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by an acidic workup to protonate the carboxylate salt.[1]

This method is analogous to syntheses described for structurally similar compounds.[1][4]

Analytical Methodologies

Accurate characterization and quantification are paramount. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing the purity and stability of this compound and its analogues.[5][6]

Diagram 2: Standard RP-HPLC Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh Compound (e.g., 10 mg) B Dissolve in Diluent (e.g., 10 mL Acetonitrile/Water) A->B C Vortex & Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample onto C18 Column D->E F Isocratic or Gradient Elution with Mobile Phase E->F G UV Detection (e.g., 225 nm) F->G H Integrate Peak Area G->H I Calculate Purity/Concentration vs. Reference Standard H->I J Generate Report with System Suitability Data I->J

Caption: A typical workflow for purity analysis via RP-HPLC.

Protocol: Purity Determination by RP-HPLC

This protocol describes a self-validating system for determining the purity of this compound.

1. Materials & Reagents:

  • This compound (Sample)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid or Trifluoroacetic Acid (TFA)

  • Reference Standard (if available)

2. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[5][6]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v). The organic/aqueous ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30 °C.[5][6]

  • Detection Wavelength: 225 nm (based on typical absorbance for similar aromatic structures).[5][6]

  • Injection Volume: 10 µL.

3. Standard & Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Solution: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.

  • Standard Solution (if available): Prepare in the same manner as the sample solution using a certified reference standard.

4. System Suitability (Self-Validation):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Peak Tailing Factor (T): Must be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

    • Theoretical Plates (N): Must be ≥ 2000.

  • Rationale: Meeting these criteria ensures the chromatographic system is precise, efficient, and suitable for the analysis.

5. Analysis & Calculation:

  • Inject the sample solution.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Biological Context and Research Interest

The structural similarity of this compound to the fibrate class of drugs suggests it may interact with Peroxisome Proliferator-Activated Receptors (PPARs).[1] Fibrates are known PPARα agonists used to treat dyslipidemia.[1] While this specific compound is not a marketed drug, it and its analogues are valuable as tool compounds in research to probe the structure-activity relationships of PPAR modulators or as intermediates in the synthesis of more complex pharmaceutical agents.[7] For instance, related 2-methylpropanoic acid derivatives have been investigated as intermediates for antifungal agents like Posaconazole.[8]

Safety and Handling

As a laboratory chemical with incompletely characterized toxicology, this compound should be handled with appropriate care.[2]

  • Hazard Classification: While specific GHS classifications for this exact compound are not universally established, related propanoic acids can cause skin, eye, and respiratory irritation.[9][10] It is listed as a combustible solid.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Hoffman Fine Chemicals. CAS RN 667413-00-5 | this compound. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • Google Patents. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • MySkinRecipes. 2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid. [Link]

  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o169. [Link]

  • PrepChem.com. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. [Link]

  • Reddy, G. S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Separation Science, 33(15), 2326-2332. [Link]

  • PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]

  • PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [Link]

  • Wang, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry, 2022, 9897371. [Link]

Sources

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a synthetic organic compound belonging to the family of phenoxypropionic acids. While not a commercial drug itself, its core structure is analogous to the "fibrate" class of hypolipidemic agents and shares features with certain non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines. The strategic incorporation of a difluorinated phenyl ring suggests a design intended to enhance metabolic stability and modulate electronic properties for improved biological targeting. This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and scientifically-grounded potential applications, aimed at researchers and professionals in medicinal chemistry and drug development. We will explore the causality behind synthetic choices, detail robust analytical protocols for structural validation, and propose mechanisms of action based on established pharmacophores.

Physicochemical and Structural Properties

The fundamental identity of a research chemical is established by its structural and physical data. These properties are critical for everything from reaction planning to interpreting biological assay results.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 667413-00-5[1][2][3]
Molecular Formula C₁₀H₁₀F₂O₃[4]
Molecular Weight 216.18 g/mol [4]
Physical Form Solid[4]
SMILES CC(C)(Oc1ccc(F)cc1F)C(O)=O[4]
InChI Key LUUNNYIKQOANCC-UHFFFAOYSA-N[4]
Hazard Class WGK 3 (highly hazardous to water)[4]
Storage Class 11 (Combustible Solids)[4]

Chemical Structure:

Figure 1: 2D Structure of this compound

Synthesis and Purification

The synthesis of this molecule is a multi-step process that leverages a classic ether synthesis followed by hydrolysis. The chosen pathway is efficient and relies on well-understood reaction mechanisms, making it scalable and reproducible in a laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies the ether linkage as the key disconnection point. This strategy simplifies the target molecule into readily available commercial precursors: 2,4-difluorophenol and a derivative of 2-bromo-2-methylpropanoic acid.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This two-step protocol is adapted from established methods for synthesizing analogous phenoxypropionic acids.[5][6] The causality for reagent selection is critical: a polar aprotic solvent is used to facilitate the SN2 reaction, a mild base prevents unwanted side reactions, and a subsequent saponification step is required to convert the stable ester intermediate into the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-(2,4-Difluorophenoxy)-2-methylpropanoate

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of phenol).

    • Rationale: K₂CO₃ is a suitable base to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent that solvates the potassium cation, leaving the phenoxide free to attack.

  • Initiation: Stir the mixture at room temperature for 20 minutes to ensure complete formation of the potassium phenoxide salt.

  • Alkylation: Add ethyl 2-bromo-2-methylpropionate (1.1 eq.) dropwise to the solution.

    • Rationale: This is the electrophile for the Williamson ether synthesis. A slight excess ensures the complete consumption of the valuable phenol.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 12-18 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (approx. 3x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

    • Rationale: Pouring into water precipitates the organic product and dissolves the inorganic salts. Ethyl acetate is the extraction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. This intermediate can be purified further by column chromatography if necessary.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the crude ethyl ester from Step 1 in a 3:2:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and water. Add lithium hydroxide (LiOH, 3.0 eq.) and stir vigorously at room temperature for 3-4 hours.[6]

    • Rationale: LiOH is a strong base that attacks the carbonyl carbon of the ester, leading to saponification. The solvent mixture ensures the solubility of both the organic ester and the inorganic base.

  • Acidification: Monitor the reaction by TLC. Upon completion, remove most of the organic solvents under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 using a 1N HCl solution.

  • Isolation: The carboxylic acid product will typically precipitate as a white solid. If it remains an oil, extract it with dichloromethane (CH₂Cl₂).

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. If needed, the product can be recrystallized from a suitable solvent system like ethanol/water or heptane/ethyl acetate to achieve high purity.

Analytical Characterization

Rigorous analytical testing is non-negotiable for validating the structure and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR is expected to show distinct signals. The two methyl groups on the quaternary carbon will appear as a singlet at approximately δ 1.6 ppm (6H). The aromatic protons will appear as complex multiplets in the range of δ 6.8-7.2 ppm (3H) due to fluorine coupling. The carboxylic acid proton will be a broad singlet far downfield, typically > δ 10 ppm (1H), which will disappear upon a D₂O shake.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon backbone. Key expected signals include the carboxylic acid carbonyl (~175-180 ppm), the aromatic carbons (showing C-F coupling, ~150-160 ppm for C-F and ~105-120 ppm for other aromatic carbons), the quaternary ether carbon (~79 ppm), the gem-dimethyl carbons (~25 ppm), and the quaternary carbon of the propanoic acid moiety.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in negative mode (ESI-), the expected primary ion would be the [M-H]⁻ ion at an m/z of approximately 215.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • O-H Stretch: A very broad peak from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹, corresponding to the carboxylic acid carbonyl.

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-O-C Stretch: Signals corresponding to the aryl ether linkage.

Chromatographic Purity (HPLC)

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

  • Method: A reverse-phase C18 column is appropriate. A gradient elution method using water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase would provide good separation.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).

  • Acceptance Criteria: For use in biological assays, purity should exceed 98%.

Potential Biological Activity and Mechanism of Action (MoA)

The true value of a novel chemical entity lies in its potential biological activity. Based on its structural motifs, we can hypothesize several promising avenues for investigation.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

The 2-phenoxy-2-methylpropanoic acid core is the defining pharmacophore of fibrate drugs, which are established agonists of the nuclear receptor PPARα.[6] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This process upregulates genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a decrease in plasma triglycerides. The difluoro-substitution on the phenyl ring could enhance binding affinity or improve pharmacokinetic properties compared to non-fluorinated analogs.[8]

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid PPAR PPARα Ligand->PPAR Binds & Activates Dimer PPARα/RXR Heterodimer PPAR->Dimer Heterodimerization RXR RXR RXR->Dimer Heterodimerization PPRE PPRE (on DNA) Dimer->PPRE Binds Transcription ↑ Gene Transcription (e.g., LPL, APOA5) PPRE->Transcription Response ↓ Triglycerides ↑ HDL Transcription->Response

Caption: Proposed PPARα agonist mechanism of action.

Antihistamine Activity

Structurally related 2-methyl-2'-phenylpropionic acid derivatives are known to possess potent and selective H1 antihistamine activity.[9][10] This suggests that the scaffold could be adapted to target the histamine H1 receptor, which could be valuable for developing new antiallergic agents.

Anti-Inflammatory Activity

The propionic acid moiety attached to an aromatic ring is a classic feature of NSAIDs like ibuprofen and flurbiprofen (which is also fluorinated). These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[7][11] It is plausible that this compound could exhibit similar COX-inhibitory properties.

Safety, Handling, and Storage

As a research chemical with incomplete toxicological data, this compound must be handled with care.

  • Handling: All manipulations should be performed by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[1]

  • Safety: The compound is classified as a combustible solid and is highly hazardous to aquatic life (WGK 3).[4] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a well-defined chemical entity with significant potential as a scaffold in drug discovery. Its synthesis is straightforward, and its structure can be rigorously confirmed with standard analytical techniques. The strong structural homology to known PPARα agonists, combined with potential links to antihistamine and anti-inflammatory pharmacophores, makes it a compelling target for further biological investigation. The difluoro-substitutions provide a modern medicinal chemistry element, potentially offering improved drug-like properties. This guide provides the foundational knowledge for researchers to synthesize, validate, and explore the therapeutic potential of this versatile molecule.

References

  • CAS RN 667413-00-5 | this compound | MFCD03422267. (n.d.). Hoffman Fine Chemicals. [Link]

  • Grisar, J. M., et al. (1981). U.S. Patent No. 4,259,509. U.S.
  • Lee, C.-H., et al. (2010). European Patent Application EP2240464A2.
  • (2016).
  • Yılmaz, E., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Molecules, 25(18), 4286. [Link]

  • This compound - Sinfoo Biotech. (n.d.). Sinfoo Biotech. [Link]

  • Lee, C.-H., et al. (2014). U.S. Patent No. 8,633,223. U.S.
  • ANALYTICAL METHOD SUMMARIES. (2021). [Link]

  • 2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid. (n.d.). MySkinRecipes. [Link]

  • Navarrete-Vázquez, G., et al. (2013). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o443. [Link]

  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. (n.d.). PrepChem.com. [Link]

  • O'Hagan, D. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 15(10), 1243. [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879–7882. [Link]

Sources

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, identified by the CAS number 667413-00-5 , is a fluorinated aromatic carboxylic acid with significant potential in the field of drug discovery and development.[1] Its structural similarity to known fibrate drugs and other peroxisome proliferator-activated receptor (PPAR) modulators positions it as a compound of interest for research into metabolic diseases, inflammation, and other PPAR-mediated conditions.[2] The incorporation of fluorine atoms into the phenoxy ring is a strategic design element in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, with a focus on its role as a putative PPAR modulator.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 667413-00-5[1]
Molecular Formula C₁₀H₁₀F₂O₃[1]
Molecular Weight 216.18 g/mol [1]
Appearance Solid[5]
SMILES CC(C)(OC1=C(C=C(C=C1)F)F)C(=O)O[5]
InChI InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3,(H,13,14)[5]

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis would proceed by the reaction of 2,4-difluorophenol with a suitable 2-bromo- or 2-chloro-2-methylpropanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Causality of Experimental Choices:

The choice of the Williamson ether synthesis is predicated on its reliability and versatility in forming ether linkages.[6][7] The use of a strong base, such as sodium hydride or potassium carbonate, is crucial for the deprotonation of the phenolic hydroxyl group of 2,4-difluorophenol, thereby generating the more nucleophilic phenoxide ion. The subsequent SN2 reaction with an alkyl halide, such as ethyl 2-bromo-2-methylpropionate, proceeds efficiently. The final hydrolysis step is a standard procedure to convert the ester to the desired carboxylic acid.

Detailed Step-by-Step Methodology:

Step 1: Formation of the 2,4-Difluorophenoxide

  • To a stirred solution of 2,4-difluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide or acetone) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the sodium or potassium 2,4-difluorophenoxide.

Step 2: Ether Formation

  • To the solution of the phenoxide, add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Ester Hydrolysis and Product Isolation

  • After completion of the reaction, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate.

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to a pH of 2-3.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

SynthesisWorkflow A 2,4-Difluorophenol C Sodium 2,4-Difluorophenoxide A->C Deprotonation B Sodium Hydride / DMF B->C E Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate C->E SN2 Reaction D Ethyl 2-bromo-2-methylpropionate D->E G This compound E->G Hydrolysis F NaOH / EtOH, H₂O F->G

Caption: Williamson ether synthesis workflow for this compound.

Potential Applications in Drug Development: A Focus on PPAR Modulation

The structural scaffold of this compound is highly reminiscent of fibrate drugs, which are known agonists of the peroxisome proliferator-activated receptor alpha (PPARα).[2] PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[8][9] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle, it is a key regulator of fatty acid oxidation.[2][10]

  • PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is involved in insulin sensitization.[2][10]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and the regulation of cholesterol metabolism.[10]

The activation of these receptors by specific ligands leads to the transcription of target genes involved in these metabolic pathways. A compound like this compound could potentially act as a selective or pan-agonist for PPARs, making it a valuable tool for studying metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[2]

Mechanism of Action: The PPAR Signaling Pathway

Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARs undergo a conformational change. This allows them to form a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[8][10]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid (Ligand) PPAR PPARα/γ/δ Ligand->PPAR Activation PPAR_RXR PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) TargetGene Target Gene Transcription PPRE->TargetGene Activation MetabolicResponse Metabolic & Anti-inflammatory Response TargetGene->MetabolicResponse PPAR_RXR->PPRE Binding

Caption: Simplified PPAR signaling pathway.

Experimental Protocol: In Vitro PPARα Activation Assay

To assess the potential of this compound as a PPARα agonist, a cell-based reporter gene assay can be employed. This protocol provides a self-validating system to quantify the activation of the receptor.

Principle:

This assay utilizes a cell line (e.g., HEK293T or HepG2) co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain of the yeast transcription factor GAL4, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[11] Upon binding of an agonist to the PPARα LBD, the chimeric protein activates the transcription of the luciferase gene, and the resulting light emission can be quantified as a measure of receptor activation.

Step-by-Step Methodology:
  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • After 24 hours, co-transfect the cells with the PPARα-LBD-GAL4 expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (medium with 0.1% DMSO).

    • After 24 hours of transfection, replace the medium with the medium containing the test compound or controls.

  • Luciferase Assay:

    • Incubate the cells with the compounds for 24 hours.

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity of each well to the protein concentration or a co-transfected control plasmid (e.g., expressing Renilla luciferase).

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response) to determine the potency of the compound as a PPARα agonist.

Conclusion

This compound is a compound with a compelling structural rationale for its investigation as a modulator of PPARs. The synthetic route via Williamson ether synthesis is well-established and adaptable for its preparation. Its potential to interact with the PPAR signaling pathway makes it a valuable research tool for scientists in academia and industry who are focused on developing novel therapeutics for metabolic and inflammatory diseases. The provided protocols for synthesis and biological evaluation offer a solid foundation for further exploration of this promising molecule.

References

  • Components and signaling pathways of the PPAR system. (n.d.). ResearchGate. Retrieved from [Link]

  • PPAR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • An, H. J., Lee, B., Lee, J. H., Kim, J. H., Kim, Y. K., Kim, K. H., ... & Chung, H. Y. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16459–16472.
  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved from [Link]

  • Li, Y., Zhang, J., Wang, Y., Sun, H., & Yao, Z. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • Staels, B., et al. (2014). The dual peroxisome proliferator-activated receptor alpha/delta agonist GFT505 exerts anti-diabetic effects in db/db mice without peroxisome proliferator-activated receptor gamma-associated adverse cardiac effects. Diabetes, Obesity and Metabolism, 16(11), 1079-1088.
  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • An, H. J., Lee, B., Lee, J. H., Kim, J. H., Kim, Y. K., Kim, K. H., ... & Chung, H. Y. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16459–16472.
  • Williamson ether synthesis. (n.d.). Retrieved from [Link]

  • An, H. J., Lee, B., Lee, J. H., Kim, J. H., Kim, Y. K., Kim, K. H., ... & Chung, H. Y. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16459–16472.
  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Staels, B., et al. (2014). The dual peroxisome proliferator-activated receptor alpha/delta agonist GFT505 exerts anti-diabetic effects in db/db mice without peroxisome proliferator-activated receptor gamma-associated adverse cardiac effects. Diabetes, Obesity and Metabolism, 16(11), 1079-1088.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
  • Williamson ether synthesis. (2023, October 26). In Wikipedia. [Link]

  • This compound. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53(1), 409-435.
  • An, H. J., Lee, B., Lee, J. H., Kim, J. H., Kim, Y. K., Kim, K. H., ... & Chung, H. Y. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Semantic Scholar.
  • Mei, H., Han, J., & Fustero, S. (2020). Applications of fluorine in medicinal chemistry. ACS omega, 5(21), 11757-11776.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

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2-(2,4-Difluorophenoxy)-2-methylpropanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, a robust synthesis protocol, postulated biological activities based on structure-activity relationships, and a detailed analytical methodology for its quantification in biological matrices.

Core Molecular Profile

This compound is a synthetic halogenated aromatic compound. Its structure incorporates a 2,4-difluorophenoxy moiety linked via an ether bond to a gem-dimethylpropanoic acid backbone. This structure is reminiscent of fibrate drugs and certain non-steroidal anti-inflammatory agents (NSAIDs), suggesting potential applications in metabolic and inflammatory research.

Physicochemical Properties

A summary of the key quantitative data for this molecule is presented below.

PropertyValueSource(s)
Molecular Weight 216.18 g/mol [1][2][3][4]
Molecular Formula C₁₀H₁₀F₂O₃[1][2][3][4][5]
CAS Number 667413-00-5[2][3][5][6]
Physical Form Solid[1][4]
InChI Key LUUNNYIKQOANCC-UHFFFAOYSA-N[1][4]
SMILES String CC(C)(Oc1ccc(F)cc1F)C(O)=O[1][4]

Synthesis and Characterization

While specific peer-reviewed synthesis procedures for this exact molecule are not widely published, a reliable and efficient synthesis can be designed based on the well-established Williamson ether synthesis, followed by ester hydrolysis.[1][5][7][8] This two-step approach offers high yields and utilizes readily available starting materials.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis Reactant1 2,4-Difluorophenol Reaction1 Sₙ2 Reaction Reactant1->Reaction1 Reactant2 Ethyl 2-bromo-2-methylpropionate Reactant2->Reaction1 Base Base (e.g., K₂CO₃, NaH) Base->Reaction1 Solvent1 Solvent (e.g., DMF, Acetonitrile) Solvent1->Reaction1 Intermediate Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate Intermediate_ref Intermediate->Intermediate_ref Reaction1->Intermediate Hydrolysis_Reagent Base (e.g., LiOH, NaOH) or Acid (e.g., HCl) Reaction2 Hydrolysis Hydrolysis_Reagent->Reaction2 Solvent2 Solvent (e.g., THF/MeOH/H₂O) Solvent2->Reaction2 Final_Product This compound Reaction2->Final_Product Intermediate_ref->Reaction2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Expertise & Experience: This protocol is designed for robustness. The choice of a strong base like sodium hydride (NaH) in Step 1 ensures complete deprotonation of the phenol for an efficient Sₙ2 reaction, while potassium carbonate (K₂CO₃) offers a milder, safer alternative. The subsequent hydrolysis in Step 2 is a standard procedure; using a base like lithium hydroxide (LiOH) is often preferred for its clean reaction profile.[9]

Step 1: Synthesis of Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate

  • To a stirred solution of 2,4-difluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: This step forms the sodium 2,4-difluorophenoxide salt, a potent nucleophile necessary for the subsequent Sₙ2 reaction.[1][8]

  • Allow the reaction mixture to stir at room temperature for 30 minutes until gas evolution ceases.

  • Add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench carefully by adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the intermediate ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester from Step 1 in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., 3:2:1 ratio).

  • Add lithium hydroxide (LiOH) (2-3 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents (THF, MeOH) under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N hydrochloric acid (HCl). A white precipitate should form.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product as a solid.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight (m/z = 216.18).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

Postulated Biological Activity & Therapeutic Potential

Trustworthiness: To date, no specific biological activity or mechanism of action has been published for this compound. However, based on its structural similarity to well-characterized classes of compounds, we can postulate potential biological targets and therapeutic applications. This section provides field-proven insights based on established structure-activity relationships.

Potential as a PPAR Modulator

The core structure of the molecule closely resembles that of fibrates, such as clofibric acid and bezafibrate.[3][9] Fibrates are ligands for the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform.[10]

  • Mechanism: PPARs are nuclear receptors that, upon ligand activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[10]

  • Potential Effects: Activation of PPARα, which is highly expressed in tissues with high fatty acid catabolism like the liver and heart, leads to decreased serum triglycerides and an increase in HDL cholesterol.[10] Phenylpropanoic acid derivatives have been explicitly designed as PPARα/δ dual agonists for the treatment of metabolic syndrome.[11] A novel propanoic acid derivative, MHY2013, was recently identified as a potent PPAR pan-agonist that improves insulin resistance and dyslipidemia.[12]

PPARα Signaling Pathway

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Ligand 2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid (Postulated Ligand) PPAR PPARα Ligand->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Modulation of Gene Transcription PPRE->Transcription Effect1 ↑ Fatty Acid Oxidation Transcription->Effect1 Effect2 ↓ Triglyceride Levels Transcription->Effect2 Effect3 ↑ HDL Cholesterol Transcription->Effect3

Caption: Postulated activation of the PPARα signaling pathway.

Analytical Methodology for Bioanalysis

For drug development, a robust method to quantify the compound in biological matrices like plasma is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[13][14]

Analytical Workflow Diagram

Analytical_Workflow Sample Plasma Sample Collection IS Add Internal Standard Sample->IS Extraction Sample Preparation (Protein Precipitation or LLE) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MS Tandem MS Detection (ESI-, MRM Mode) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for LC-MS/MS quantification in plasma.

Experimental Protocol: LC-MS/MS Quantification

Authoritative Grounding: This protocol is based on standard, validated methodologies for small molecule drug quantification in biological fluids.[14][15][16] The use of an internal standard is critical for correcting matrix effects and ensuring accuracy.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of an internal standard (IS) solution (e.g., an isotopically labeled version of the analyte or a close structural analog).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • HPLC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would run from 5-95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and IS would need to be determined by direct infusion and optimization.

  • Method Validation:

    • The method must be validated according to regulatory guidelines, assessing for accuracy, precision, selectivity, sensitivity (LLOQ), and stability.[13]

Conclusion

This compound is a readily synthesizable compound with a molecular architecture that strongly suggests potential as a modulator of nuclear receptors, particularly PPARα. While direct biological evidence is currently lacking, its structural similarity to established therapeutic agents makes it a compelling candidate for investigation in the fields of metabolic disease and inflammation. The analytical methods described herein provide a robust framework for its reliable quantification, enabling further preclinical and clinical development.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Sinfoo Biotech. This compound. [Link]

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  • ChemBK. This compound. [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. [Link]

  • Hoffman Fine Chemicals. This compound. [Link]

  • PubMed Central (PMC). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • PubMed. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. [Link]

  • PubMed. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. [Link]

  • Lee, J. Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]

  • PubMed Central (PMC). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. [Link]

  • AxisPharm. (2022). Methods for Pharmaceutical Analysis of Biological Samples. [Link]

  • PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

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  • PubMed. Analytical methods for determination of anticoagulant rodenticides in biological samples. [Link]

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An In-depth Technical Guide to the Synthesis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathway for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, a compound of interest in medicinal chemistry and drug development, often as an intermediate or an analog of pharmacologically active molecules like fibrates. The synthesis is primarily achieved through a robust and well-established method, the Williamson ether synthesis, followed by ester hydrolysis. This document elucidates the chemical principles, provides a detailed experimental protocol, and presents the underlying rationale for the methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely adopted route for preparing this compound is a two-step process. The core of this strategy is the Williamson ether synthesis, a classic Sɴ2 reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1][2][3]

Causality of the Two-Step Approach:

A direct reaction between 2,4-difluorophenol and 2-bromo-2-methylpropanoic acid under basic conditions is unfeasible. The base required to deprotonate the phenol would readily react with the acidic carboxylic acid proton, leading to a competing and unproductive acid-base neutralization. To circumvent this, the carboxylic acid is "protected" as an ester (e.g., an ethyl ester). This ester is unreactive to the basic conditions of the ether synthesis. The ether linkage is formed first, and the protective ester group is subsequently removed via hydrolysis to yield the target carboxylic acid.

The overall reaction scheme is as follows:

  • Step 1: Ether Formation: 2,4-difluorophenol is deprotonated by a base to form the 2,4-difluorophenoxide ion. This potent nucleophile then attacks an alkyl halide, ethyl 2-bromo-2-methylpropanoate, via an Sɴ2 mechanism to form the intermediate ester, ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate.[2][3]

  • Step 2: Hydrolysis: The resulting ester is hydrolyzed under basic conditions (saponification) to form the carboxylate salt. Subsequent acidification protonates the salt, precipitating the final product, this compound.[4][5]

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis (S2N2) cluster_1 Step 2: Ester Hydrolysis A 2,4-Difluorophenol C Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux B Ethyl 2-bromo-2-methylpropanoate B->C D Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate E This compound D->E 1. Base (e.g., NaOH, LiOH) 2. Acid (e.g., HCl)

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology. The quantities are given as molar equivalents to allow for scalability.

Part A: Synthesis of Ethyl 2-(2,4-Difluorophenoxy)-2-methylpropanoate

Materials:

ReagentMolar Eq.Purpose
2,4-Difluorophenol1.0Starting Phenol
Ethyl 2-bromo-2-methylpropanoate1.1 - 1.5Alkylating Agent
Anhydrous Potassium Carbonate (K₂CO₃)2.0 - 2.5Base
Acetone or DMF-Solvent
Ethyl Acetate-Extraction
Brine-Washing
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent

Procedure:

  • Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2,4-difluorophenol (1.0 eq.), anhydrous potassium carbonate (2.0-2.5 eq.), and a suitable volume of acetone to ensure adequate stirring.

    • Expert Insight: Potassium carbonate is an effective and economical base for deprotonating the phenol. Being a solid, it simplifies the work-up process. An excess is used to ensure complete deprotonation and to neutralize the HBr byproduct.

  • Alkylation: Begin stirring the suspension and add ethyl 2-bromo-2-methylpropanoate (1.1-1.5 eq.) dropwise to the mixture.[5]

  • Reflux: Heat the reaction mixture to reflux (for acetone, this is ~56°C) and maintain it for 12-18 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • Expert Insight: Refluxing provides the necessary activation energy for the Sɴ2 reaction to proceed at a reasonable rate.

  • Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Filter the mixture to remove the solid potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.[5] c. Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Trustworthiness: The washing steps are critical for removing any remaining inorganic salts and water-soluble impurities. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, typically as an oil or low-melting solid. This intermediate is often pure enough for the next step without further purification.

Part B: Hydrolysis to this compound

Materials:

ReagentMolar Eq.Purpose
Ethyl 2-(2,4-Difluorophenoxy)-2-methylpropanoate1.0Starting Ester
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)3.0Base
THF/Methanol/Water (e.g., 3:2:1 v/v/v)-Solvent System
Hydrochloric Acid (HCl), 2M-Acidification
Dichloromethane or Ethyl Acetate-Extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude ester from Part A (1.0 eq.) in a solvent mixture of THF, methanol, and water.

  • Saponification: Add the base (NaOH or LiOH, 3.0 eq.) to the solution and stir vigorously at room temperature for 3-5 hours, or until TLC indicates the complete consumption of the starting ester.[5]

    • Expert Insight: A mixed solvent system is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide base.

  • Work-up and Isolation: a. Remove the organic solvents (THF and methanol) under reduced pressure. b. Dilute the remaining aqueous residue with cold water. c. Cool the solution in an ice bath and acidify by slowly adding 2M HCl until the pH is approximately 1-2. A white precipitate of the carboxylic acid product should form.[4][6]

    • Trustworthiness: Acidification must be done carefully in an ice bath to control the exothermic neutralization reaction. A low pH ensures complete protonation of the carboxylate, maximizing the yield of the precipitated solid acid. d. Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual inorganic salts. e. Dry the product in a vacuum oven. If further purification is needed, recrystallization from a solvent system like ethyl acetate/hexane can be performed to yield the final product as a white crystalline solid.[4]

Experimental_Workflow cluster_A Part A: Etherification cluster_B Part B: Hydrolysis A1 Combine Phenol, K2CO3 in Acetone A2 Add Bromo-ester & Reflux (12-18h) A1->A2 A3 Cool & Filter Inorganic Salts A2->A3 A4 Concentrate Filtrate A3->A4 A5 Extract with Ethyl Acetate & Wash A4->A5 A6 Dry & Concentrate to yield Ester A5->A6 B1 Dissolve Ester in THF/MeOH/H2O A6->B1 Crude Intermediate B2 Add NaOH & Stir (3-5h) B1->B2 B3 Remove Organic Solvents B2->B3 B4 Acidify with HCl to pH 1-2 B3->B4 B5 Filter Precipitate B4->B5 B6 Wash with Water & Dry Product B5->B6

Caption: Step-by-step experimental workflow.

References

  • Williamson Ether Synthesis. (n.d.).
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  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
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  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. (n.d.). PrepChem.com.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). PMC - NIH.
  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. (n.d.). PMC - NIH.

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An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential PPARα Agonist

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a synthetic compound whose mechanism of action has not been extensively characterized in publicly available literature. However, its chemical architecture, specifically the phenoxy-isobutyric acid core, bears a striking resemblance to the fibrate class of lipid-lowering drugs.[1][2][3] This structural analogy strongly suggests that this compound likely functions as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5][6] This guide will, therefore, elucidate the putative mechanism of action of this compound by drawing upon the well-established pharmacology of fibrates as PPARα agonists. We will delve into the molecular signaling cascades, the consequent effects on lipid metabolism, and provide detailed experimental protocols to validate this proposed mechanism.

The Core Directive: PPARα as the Primary Molecular Target

The central hypothesis is that this compound exerts its pharmacological effects through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[7][8] Fibrates, as a class, are known to bind to and activate PPARα, leading to a cascade of genomic and non-genomic effects that culminate in a more favorable lipid profile.[4][9]

The Molecular Handshake: Ligand Binding and Receptor Activation

The proposed mechanism initiates with the binding of this compound to the ligand-binding domain of the PPARα receptor. This interaction induces a conformational change in the receptor, leading to its activation. The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[6][10] This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][6] This binding event recruits co-activator proteins, initiating the transcription of a suite of genes involved in lipid metabolism.[6]

Downstream Consequences of PPARα Activation: A Symphony of Lipid Modulation

The activation of PPARα by a ligand such as this compound is expected to orchestrate a series of changes in the expression of genes that govern lipid homeostasis, leading to the following key outcomes:

Triglyceride Catabolism: A Primary Therapeutic Effect

A hallmark of fibrate activity is a significant reduction in plasma triglyceride levels.[9][11][12] This is achieved through several PPARα-mediated mechanisms:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[4][13] LPL is a critical enzyme that hydrolyzes triglycerides within circulating very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the uptake of fatty acids by peripheral tissues.[5][7]

  • Decreased Apolipoprotein C-III (ApoC-III) Synthesis: PPARα activation suppresses the expression of the APOC3 gene.[4][14] ApoC-III is a potent inhibitor of LPL; its reduction, therefore, enhances LPL activity and promotes the clearance of triglyceride-rich lipoproteins.[4][7]

  • Enhanced Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in the beta-oxidation of fatty acids in the liver and muscle.[9] This increased fatty acid catabolism reduces the substrate availability for triglyceride synthesis in the liver.[9][13]

Modulation of HDL Cholesterol: The "Good Cholesterol"

Fibrates are known to increase the levels of high-density lipoprotein (HDL) cholesterol.[4][11] This effect is primarily attributed to the PPARα-mediated upregulation of the major apolipoproteins of HDL, Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II).[4][9] These proteins are essential for the formation and function of HDL particles, which are involved in reverse cholesterol transport.

Effects on LDL Cholesterol: A More Complex Picture

The effect of fibrates on low-density lipoprotein (LDL) cholesterol can be variable.[11] While they can modestly decrease LDL levels in some instances, they may also cause a slight increase, particularly in individuals with high triglyceride levels.[11] This is thought to be due to the increased conversion of VLDL to LDL. However, fibrates tend to promote the formation of larger, less dense LDL particles, which are considered less atherogenic than small, dense LDL particles.[13]

Visualizing the Pathway

PPARa_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Compound 2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid PPARa PPARα Compound->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA LPL ↑ Lipoprotein Lipase (LPL) mRNA->LPL ApoCIII ↓ Apolipoprotein C-III (ApoC-III) mRNA->ApoCIII ApoAI_AII ↑ ApoA-I & ApoA-II mRNA->ApoAI_AII Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation mRNA->Fatty_Acid_Oxidation TG ↓ Triglycerides LPL->TG ApoCIII->TG HDL ↑ HDL ApoAI_AII->HDL Fatty_Acid_Oxidation->TG

Caption: Putative signaling pathway of this compound.

Experimental Validation: A Roadmap for Researchers

To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for these investigations.

In Vitro Assays: Probing Molecular Interactions

1. PPARα Ligand Binding Assay

  • Objective: To determine if this compound directly binds to the PPARα receptor.

  • Methodology: A competitive binding assay using a commercially available kit is recommended.[15][16]

    • Prepare a reaction mixture containing a known concentration of a radiolabeled or fluorescently tagged PPARα ligand and the PPARα ligand-binding domain.

    • Add increasing concentrations of this compound to the reaction mixture.

    • Incubate to allow for competitive binding.

    • Measure the displacement of the labeled ligand. A dose-dependent decrease in the signal from the labeled ligand indicates binding of the test compound.

    • Calculate the IC50 value to quantify the binding affinity.

2. PPARα Transactivation Assay

  • Objective: To assess the functional consequence of binding, i.e., whether the compound activates PPARα-mediated gene transcription.

  • Methodology: A luciferase reporter gene assay is the gold standard.[17][18]

    • Transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids: one expressing the human PPARα receptor and another containing a luciferase reporter gene under the control of a PPRE promoter.

    • Treat the transfected cells with increasing concentrations of this compound. A known PPARα agonist (e.g., fenofibrate) should be used as a positive control.[18]

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

    • A dose-dependent increase in luciferase activity indicates that the compound is a functional agonist of PPARα.

    • Determine the EC50 value to quantify the compound's potency.

3. Target Gene Expression Analysis

  • Objective: To confirm that the compound upregulates the expression of known PPARα target genes in a relevant cell type.

  • Methodology: Quantitative real-time PCR (qPCR) in a metabolically active cell line like HepG2.

    • Culture HepG2 cells and treat them with various concentrations of this compound for a predetermined time (e.g., 24 hours).

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers specific for known PPARα target genes (e.g., CPT1A, ACOX1, LPL, PDK4) and a housekeeping gene for normalization.

    • A dose-dependent increase in the mRNA levels of these target genes will provide strong evidence of PPARα activation.[18]

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation Binding PPARα Ligand Binding Assay Transactivation PPARα Transactivation (Luciferase Assay) Binding->Transactivation Confirms Direct Interaction Gene_Expression Target Gene Expression (qPCR in HepG2) Transactivation->Gene_Expression Confirms Functional Activity Model Select Animal Model (e.g., High-Fat Diet Mouse) Gene_Expression->Model Proceed to In Vivo Dosing Administer Compound (Oral Gavage) Model->Dosing Lipid_Profile Measure Plasma Lipids (TG, HDL, LDL) Dosing->Lipid_Profile Gene_Expression_Vivo Analyze Liver Gene Expression (qPCR) Dosing->Gene_Expression_Vivo

Caption: A streamlined workflow for validating the mechanism of action.

In Vivo Studies: Assessing Physiological Effects

1. Animal Model Selection

  • Objective: To choose an appropriate animal model that recapitulates human dyslipidemia.

  • Recommendations:

    • High-Fat Diet (HFD)-Induced Obese Mice: A common and relevant model for studying metabolic syndrome and hypertriglyceridemia.[19]

    • db/db Mice: A genetic model of obesity, diabetes, and dyslipidemia.[20]

    • Apolipoprotein E knockout (Apoe-/-) mice: A widely used model for atherosclerosis research.[21]

2. Efficacy Study Design

  • Objective: To evaluate the effect of this compound on the plasma lipid profile in a dyslipidemic animal model.

  • Methodology:

    • Acclimatize the selected animal models and induce dyslipidemia (e.g., through HFD feeding for 8-12 weeks).

    • Divide the animals into groups: vehicle control, positive control (e.g., fenofibrate), and multiple dose groups of this compound.

    • Administer the compounds daily via oral gavage for a specified period (e.g., 4-8 weeks).

    • Collect blood samples at baseline and at the end of the treatment period.

    • Analyze plasma for total cholesterol, triglycerides, HDL-C, and LDL-C.

    • At the end of the study, harvest tissues (liver, adipose tissue) for further analysis.

3. Pharmacodynamic Assessment

  • Objective: To correlate the lipid-lowering effects with the engagement of the PPARα pathway in vivo.

  • Methodology:

    • Using the liver tissue collected from the efficacy study, perform qPCR to measure the expression of PPARα target genes.

    • An upregulation of these genes in the compound-treated groups compared to the vehicle control would confirm the in vivo mechanism of action.

Quantitative Data Summary

Parameter Expected Outcome with this compound Rationale
In Vitro Binding (IC50) Low micromolar to nanomolar rangeDirect interaction with PPARα
In Vitro Transactivation (EC50) Low micromolar to nanomolar rangeFunctional agonism of PPARα
Target Gene Expression (In Vitro) Dose-dependent increase in CPT1A, ACOX1, LPLPPARα-mediated transcriptional regulation
Plasma Triglycerides (In Vivo) Significant dose-dependent decreaseIncreased LPL activity and fatty acid oxidation
Plasma HDL-C (In Vivo) Moderate dose-dependent increaseIncreased expression of ApoA-I and ApoA-II
Plasma LDL-C (In Vivo) Variable (slight decrease or increase)Complex effects on lipoprotein metabolism
Liver Gene Expression (In Vivo) Dose-dependent increase in PPARα target genesConfirmation of in vivo target engagement

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a PPARα agonist, mirroring the mechanism of action of fibrate drugs. This guide has outlined the putative molecular pathway, from receptor binding and activation to the downstream regulation of genes involved in lipid metabolism, ultimately leading to a reduction in triglycerides and an increase in HDL cholesterol. The provided experimental protocols offer a comprehensive strategy for researchers to rigorously test this hypothesis and fully characterize the pharmacological profile of this compound. The successful validation of this mechanism would position this compound as a promising candidate for further development in the management of dyslipidemia.

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2-(2,4-Difluorophenoxy)-2-methylpropanoic acid biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of this compound. While direct experimental data on this specific molecule is limited in publicly accessible literature, its chemical architecture, featuring a 2-phenoxy-2-methylpropanoic acid core, strongly suggests potential interactions with well-established therapeutic targets. This document synthesizes information from structurally analogous compounds to build a robust hypothesis for its primary biological functions. We will explore its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) and as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. This guide is intended for researchers, scientists, and drug development professionals, providing not only the theoretical framework but also detailed, field-proven experimental protocols to empirically validate these potential activities.

Introduction to this compound

This compound is a synthetic organic compound.[1] Its structure is characterized by a propanoic acid backbone, a gem-dimethyl group at the alpha-carbon, and a 2,4-difluorophenoxy moiety. The presence of fluorine atoms can enhance metabolic stability and binding affinity to target proteins.[2]

Chemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Appearance Solid
SMILES String CC(C)(Oc1ccc(F)cc1F)C(O)=O
InChI Key LUUNNYIKQOANCC-UHFFFAOYSA-N

The structural motifs within this molecule are hallmarks of two significant classes of therapeutic agents: the fibrate class of lipid-lowering drugs and the "profen" class of nonsteroidal anti-inflammatory drugs (NSAIDs). This guide will deconstruct the molecule's potential activities based on these established pharmacophores.

Potential Biological Activity I: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Scientific Rationale: A Fibrate-Like Scaffold

The 2-phenoxy-2-methylpropanoic acid core is the defining feature of fibrates, a class of drugs used to treat dyslipidemia.[3] These compounds exert their therapeutic effects by activating Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors.[4] There are three main PPAR subtypes:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[4][5]

  • PPARγ: Highly expressed in adipose tissue, where it regulates adipocyte differentiation and promotes insulin sensitivity.[5]

  • PPARβ/δ: Ubiquitously expressed and involved in lipid homeostasis and energy utilization.[5]

Structurally similar molecules, such as MHY2013, have been synthesized and identified as potent PPAR pan-agonists, demonstrating efficacy in improving insulin resistance, dyslipidemia, and hepatic steatosis in animal models.[5][6][7] The structural resemblance of this compound to these compounds provides a strong basis for hypothesizing its activity as a PPAR agonist.

Signaling Pathway: PPAR Activation

The activation of PPARs by a ligand initiates a cascade of molecular events leading to the regulation of gene expression. The ligand binds to the PPAR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid (Hypothesized Ligand) PPAR PPARα, γ, or δ Ligand->PPAR Binding Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binding Transcription Modulation of Target Gene Transcription PPRE->Transcription Initiates Metabolic Regulation\n(e.g., Lipid Metabolism,\nInsulin Sensitivity) Metabolic Regulation (e.g., Lipid Metabolism, Insulin Sensitivity) Transcription->Metabolic Regulation\n(e.g., Lipid Metabolism,\nInsulin Sensitivity)

Figure 1: Hypothesized PPAR activation pathway.
Experimental Protocol: PPAR Luciferase Reporter Transactivation Assay

This protocol describes a robust method to determine if this compound can activate PPAR subtypes.

Objective: To quantify the dose-dependent activation of PPARα, PPARγ, and PPARδ by the test compound in a cell-based reporter assay.

Materials:

  • HEK293T or similar mammalian cell line.

  • Expression plasmids: Gal4-PPAR-LBD (Ligand Binding Domain) chimeras for α, γ, and δ subtypes.

  • Reporter plasmid: pUAS-tk-luc (containing a luciferase gene under the control of a Gal4 upstream activating sequence).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • DMEM with 10% Fetal Bovine Serum (FBS).

  • Opti-MEM reduced-serum medium.

  • Test compound: this compound, dissolved in DMSO to create a 10 mM stock.

  • Positive controls: GW7647 (for PPARα), Rosiglitazone (for PPARγ), GW501516 (for PPARδ).

  • Luciferase Assay System (e.g., Promega).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a transfection mix in Opti-MEM containing 50 ng of the Gal4-PPAR-LBD plasmid and 100 ng of the pUAS-tk-luc reporter plasmid.

    • Add the transfection reagent according to the manufacturer's protocol.

    • Incubate for 20 minutes at room temperature.

    • Replace the cell culture medium with 80 µL of fresh medium and add 20 µL of the transfection mix to each well.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive controls in culture medium. The final DMSO concentration should not exceed 0.1%.

    • After the 24-hour transfection, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound or controls. Include a vehicle control (0.1% DMSO).

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells using 20 µL of 1X passive lysis buffer and incubate on an orbital shaker for 15 minutes.

    • Add 100 µL of luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration if significant cytotoxicity is observed.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Potential Biological Activity II: Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition

Scientific Rationale: A "Profen" Pharmacophore

The 2-arylpropanoic acid structure is the cornerstone of the "profen" family of NSAIDs, which includes well-known drugs like ibuprofen and fenoprofen.[8] These drugs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[8][9] There are two primary isoforms:

  • COX-1: Constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric cytoprotection and platelet aggregation.

  • COX-2: Inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The presence of the 2-methylpropanoic acid group in the target molecule strongly suggests a potential for COX inhibition.[10] The anti-inflammatory activity of various phenylpropanoic acid derivatives has been well-documented.[10][11][12]

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various other pro-inflammatory prostaglandins. NSAIDs block the active site of COX enzymes, preventing this conversion.

COX_Inhibition AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX Substrate PGs Prostaglandins (PGE₂, PGI₂, etc.) COX->PGs Catalysis NSAID 2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid (Putative Inhibitor) NSAID->COX Inhibition Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediate

Figure 2: Mechanism of action for putative COX inhibition.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a method to determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2.

Objective: To measure the IC₅₀ values (the concentration causing 50% inhibition) of this compound for both COX-1 and COX-2 isoforms.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Colorimetric or fluorescent probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Test compound dissolved in DMSO.

  • Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.

  • Compound Incubation:

    • In a 96-well plate, add 10 µL of various concentrations of the test compound or controls. Include a vehicle control (DMSO).

    • Add 150 µL of the reaction buffer.

    • Add 10 µL of the enzyme solution (COX-1 or COX-2) to the appropriate wells.

    • Add 10 µL of the colorimetric probe solution.

    • Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement:

    • Immediately read the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5 minutes. The rate of change in signal is proportional to the COX activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration (log scale).

    • Fit the data to a dose-response curve to calculate the IC₅₀ value for each enzyme.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Preclinical Evaluation Workflow

The initial in vitro screening assays described above are the first step in characterizing the biological activity of a novel compound. Positive results would warrant progression through a preclinical development pipeline to assess efficacy in more complex biological systems.

Preclinical_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Assay1 PPAR Transactivation Assay Adipocyte Adipocyte Differentiation (PPARγ Activity) Assay1->Adipocyte Assay2 COX Inhibition Assay Macrophage LPS-stimulated Cytokine Release (Anti-inflammatory) Assay2->Macrophage Metabolic db/db Mouse Model (Metabolic Syndrome) Adipocyte->Metabolic Inflammation Carrageenan-Induced Paw Edema (Inflammation) Macrophage->Inflammation

Figure 3: A logical workflow for preclinical evaluation.

Conclusion

This compound is a compound of significant interest due to its structural similarity to two important classes of therapeutic agents. The fibrate-like backbone suggests a strong potential for activity as a PPAR agonist, with possible applications in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes. Concurrently, the 2-arylpropanoic acid pharmacophore points towards potential anti-inflammatory effects through the inhibition of COX enzymes.

This guide provides the scientific rationale and detailed, actionable experimental protocols for the initial characterization of this molecule. The validation of these hypothesized activities through the described in vitro assays is a critical first step for any research program aimed at exploring the therapeutic potential of this compound and its derivatives.

References

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An In-depth Technical Guide on the Potential Applications of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential applications of the novel chemical entity, 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. While direct experimental data for this specific molecule is nascent, its structural architecture, combining a difluorophenoxy moiety with a 2-methylpropanoic acid core, positions it as a compelling candidate for investigation in agrochemical and therapeutic domains. Drawing upon established structure-activity relationships and mechanistic data from structurally analogous compounds, this document explores its potential as a next-generation herbicide, a targeted therapeutic for metabolic disorders and oncology, and a novel anti-inflammatory agent. Detailed theoretical frameworks, proposed mechanisms of action, and robust experimental protocols for efficacy validation are presented to guide researchers in unlocking the full potential of this promising molecule.

Introduction: Unpacking the Molecular Architecture

This compound is a synthetic carboxylic acid featuring a 2,4-difluorophenoxy group linked via an ether bond to a 2-methylpropanoic acid backbone. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic properties.[1] The propanoic acid moiety is a classic pharmacophore found in numerous bioactive compounds, most notably the nonsteroidal anti-inflammatory drugs (NSAIDs). This unique combination of structural motifs suggests a high probability of significant biological activity.

Chemical Structure and Properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
CAS Number 87339-24-4

Potential Application I: A Novel Herbicide Targeting Acetyl-CoA Carboxylase

Scientific Rationale:

The phenoxypropanoic acid scaffold is a cornerstone of modern herbicides. This class of compounds, often referred to as "fops," are potent and selective inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses.[2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. Its inhibition leads to a cessation of growth and eventual death of susceptible grass species. The introduction of a difluorophenyl group can enhance the herbicidal potency and spectrum of activity.[3][4]

Proposed Mechanism of Action:

It is hypothesized that this compound will act as a competitive inhibitor of the carboxyltransferase (CT) domain of ACCase. The propanoic acid moiety is expected to mimic the binding of the natural substrate, acetyl-CoA, while the difluorophenoxy tail would occupy a hydrophobic pocket in the enzyme's active site, leading to potent and specific inhibition.

ACCase_Inhibition cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase Inhibited_Pathway Pathway Blocked Target_Molecule 2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid ACCase_Enzyme Acetyl-CoA Carboxylase (ACCase) Target_Molecule->ACCase_Enzyme Inhibits

Caption: Proposed mechanism of herbicidal action via ACCase inhibition.

Experimental Protocol: In Vitro ACCase Inhibition Assay

  • Enzyme Source: Isolate ACCase from susceptible grass species (e.g., Avena fatua or Lolium rigidum).

  • Assay Buffer: Prepare a suitable buffer containing ATP, MgCl₂, NaHCO₃ (radiolabeled with ¹⁴C), and acetyl-CoA.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Initiation: Add the enzyme to the assay buffer containing the inhibitor and substrates.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Reaction Termination: Stop the reaction by adding acid.

  • Quantification: Measure the incorporation of ¹⁴C into malonyl-CoA using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Potential Application II: Therapeutic Targeting of Human Acetyl-CoA Carboxylase

Scientific Rationale:

In humans, two isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily cytosolic and involved in de novo fatty acid synthesis, while ACC2 is associated with the mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both isoforms has emerged as a promising therapeutic strategy for metabolic syndrome, type 2 diabetes, and certain cancers.[5][6] By inhibiting ACC, this compound could simultaneously decrease fatty acid synthesis and promote their oxidation, leading to improved insulin sensitivity, reduced hepatic steatosis, and inhibition of tumor growth in cancers that rely on de novo lipogenesis.[5][7][8]

Proposed Signaling Pathway:

ACC_Inhibition_Therapeutic cluster_ACC1 ACC1 Inhibition cluster_ACC2 ACC2 Inhibition Target_Molecule 2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid ACC1 ACC1 Target_Molecule->ACC1 Inhibits ACC2 ACC2 Target_Molecule->ACC2 Inhibits Acetyl-CoA_cyto Cytosolic Acetyl-CoA Malonyl-CoA_cyto Cytosolic Malonyl-CoA Acetyl-CoA_cyto->Malonyl-CoA_cyto ACC1 De_Novo_Lipogenesis De Novo Lipogenesis Malonyl-CoA_cyto->De_Novo_Lipogenesis Therapeutic_Outcomes Therapeutic Outcomes: - Decreased Lipogenesis - Increased Fatty Acid Oxidation - Improved Insulin Sensitivity - Anti-tumor Effects De_Novo_Lipogenesis->Therapeutic_Outcomes Acetyl-CoA_mito Mitochondrial Acetyl-CoA Malonyl-CoA_mito Mitochondrial Malonyl-CoA Acetyl-CoA_mito->Malonyl-CoA_mito ACC2 CPT1 CPT1 Malonyl-CoA_mito->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Fatty_Acid_Oxidation->Therapeutic_Outcomes

Caption: Dual inhibition of ACC1 and ACC2 for therapeutic benefit.

Experimental Protocol: Cellular Lipogenesis Assay

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 for metabolic studies, or a cancer cell line like PC-3 for oncology) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further 2-4 hours.

  • Lipid Extraction: Harvest the cells, wash, and extract total lipids using a chloroform:methanol solvent system.

  • Quantification: Measure the amount of radiolabeled acetate incorporated into the lipid fraction using liquid scintillation counting.

  • Data Analysis: Determine the effect of the compound on de novo lipogenesis and calculate the EC₅₀ value.

Potential Application III: A Novel Anti-inflammatory Agent

Scientific Rationale:

The 2-arylpropanoic acid structure is the defining feature of the "profen" class of NSAIDs, which includes well-known drugs like ibuprofen and naproxen. These compounds exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The presence of a difluorophenoxy group in this compound may modulate its COX inhibitory activity and selectivity, potentially leading to a novel anti-inflammatory agent with an improved efficacy and safety profile.[1][9][10]

Proposed Workflow for Anti-inflammatory Evaluation:

Anti_Inflammatory_Workflow Start Synthesized Compound: 2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid In_Vitro_Screening In Vitro Screening: COX-1/COX-2 Inhibition Assay Start->In_Vitro_Screening Cell-Based_Assay Cell-Based Assay: LPS-stimulated Macrophages (Prostaglandin E2 measurement) In_Vitro_Screening->Cell-Based_Assay In_Vivo_Model In Vivo Model: Carrageenan-induced Paw Edema in Rats Cell-Based_Assay->In_Vivo_Model Analgesic_Model Analgesic Model: Acetic Acid-induced Writhing in Mice In_Vivo_Model->Analgesic_Model Toxicology Preliminary Toxicology: Gastric Ulceration Studies Analgesic_Model->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

  • Animal Model: Use male Wistar rats weighing 150-200g.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control should be included.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of agrochemical and pharmaceutical research. Its structural design strongly suggests a high likelihood of biological activity as an inhibitor of Acetyl-CoA Carboxylase, with potential applications as a selective herbicide and a therapeutic agent for metabolic diseases and cancer. Furthermore, its propanoic acid core warrants thorough investigation for anti-inflammatory properties. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these potential applications. Future research should focus on the synthesis of analogs to establish clear structure-activity relationships, elucidation of its precise molecular targets, and comprehensive preclinical evaluation to translate its theoretical potential into tangible benefits.

References

  • Nakamura, K., Tsuji, K., Konishi, N., & Matsuo, M. (1993). Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). Chemical & Pharmaceutical Bulletin, 41(11), 2050-2052. [Link]

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2-(2,4-Difluorophenoxy)-2-methylpropanoic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid

This guide provides a comprehensive technical overview of this compound, a compound of significant interest within the field of metabolic research and drug development. Drawing from established principles of medicinal chemistry and pharmacology, this document details its synthesis, physicochemical properties, predicted biological activity, and the experimental protocols necessary for its investigation. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this molecule as a chemical probe or a lead compound.

Introduction and Chemical Profile

This compound belongs to the class of phenoxyalkanoic acids. This structural motif is the cornerstone of the fibrate class of drugs, which are well-established therapeutic agents for treating dyslipidemia.[1][2] The core structure, featuring a carboxylic acid linked via an ether oxygen to an aromatic ring, is a known pharmacophore for activating Peroxisome Proliferator-Activated Receptors (PPARs).[3] The presence of two fluorine atoms on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electronic interactions.[4]

Based on its structural similarity to known PPAR agonists, this compound is hypothesized to be a potent activator of PPARα, a key regulator of lipid metabolism.[3][5] This makes it a valuable tool for investigating metabolic pathways and a potential starting point for the development of novel therapeutics for metabolic syndrome, hyperlipidemia, and related cardiovascular diseases.[2]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in experimental settings, from designing synthesis and purification schemes to preparing formulations for biological assays.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃[6]
Molecular Weight 216.18 g/mol [6]
Physical Form Solid[6][7]
SMILES CC(C)(Oc1ccc(F)cc1F)C(O)=O[6]
InChI Key LUUNNYIKQOANCC-UHFFFAOYSA-N[6]
CAS Number 667413-00-5[7]

Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved through a two-step process: a Williamson ether synthesis to form the phenoxy ether bond, followed by saponification of the resulting ester to yield the final carboxylic acid. This approach is well-documented for analogous structures.[1]

Diagram of Synthetic Pathway

Synthesis_Workflow Reactant1 2,4-Difluorophenol Step1 Step 1: Williamson Ether Synthesis (Reflux) Reactant1->Step1 Reactant2 Ethyl 2-bromo-2-methylpropionate Reactant2->Step1 Base Potassium Carbonate (K2CO3) in Acetone Base->Step1 Intermediate Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate Step2 Step 2: Saponification (Room Temp) Intermediate->Step2 FinalProduct This compound Hydrolysis 1. LiOH, THF/MeOH/H2O 2. HCl (aq) Hydrolysis->Step2 Step1->Intermediate Step2->FinalProduct

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is adapted from established methods for synthesizing similar phenoxypropanoic acids.[1] The choice of potassium carbonate as a base is critical; it is strong enough to deprotonate the phenol, forming the phenoxide nucleophile, but mild enough to avoid unwanted side reactions. Acetone is an ideal solvent due to its polarity and appropriate boiling point for the reaction. The subsequent hydrolysis with lithium hydroxide is a standard, high-yield method for converting esters to carboxylic acids under mild conditions.

Step 1: Synthesis of Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorophenol (1.0 eq), potassium carbonate (2.2 eq), and acetone (100 mL).

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add ethyl 2-bromo-2-methylpropionate (1.5 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 15-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure intermediate ester.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl ester (1.0 eq) in a 3:2:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Add lithium hydroxide (LiOH, 3.0 eq) to the solution and stir vigorously at room temperature for 3-4 hours. Monitor the hydrolysis by TLC until the starting ester is fully consumed.

  • Upon completion, carefully add 1M hydrochloric acid (HCl) solution to acidify the mixture to a pH of ~2.

  • Remove the majority of the organic solvents (THF, MeOH) via rotary evaporation.

  • Extract the resulting aqueous residue with ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a solid. The product can be further purified by recrystallization if necessary.[1]

Biological Activity and Mechanism of Action

Predicted Mechanism: PPARα Agonism

Structurally related phenylpropanoic acid derivatives are potent and selective agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that plays a pivotal role in regulating energy homeostasis, particularly fatty acid metabolism and transport.[3]

Upon binding by a ligand, such as this compound, PPARα undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in:

  • Fatty Acid Oxidation: Upregulation of enzymes for β-oxidation in the liver.

  • Lipoprotein Metabolism: Decreased production of apolipoprotein C-III (an inhibitor of lipoprotein lipase) and increased synthesis of apolipoprotein A-I and A-II, which are components of High-Density Lipoprotein (HDL).[8]

  • Anti-inflammatory Effects: Inhibition of inflammatory signaling pathways.[3]

The net effect is a reduction in plasma triglycerides and an increase in HDL cholesterol, which are key therapeutic outcomes for managing dyslipidemia.[2]

Signaling Pathway Diagram

PPAR_Alpha_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid PPAR PPARα Ligand->PPAR Binds RXR RXR PPAR_RXR_Complex PPARα-RXR Heterodimer PPRE PPRE (DNA Response Element) TargetGenes Target Gene Transcription (e.g., ApoA-I, CPT1) PPRE->TargetGenes Initiates Coactivators Co-activators Coactivators->PPRE Recruited BiologicalResponse Biological Response (↓ Triglycerides, ↑ HDL, ↓ Inflammation) TargetGenes->BiologicalResponse PPAR_RXR_Complex->PPRE Binds

Caption: The PPARα activation and signaling pathway.

Protocols for Biological Characterization

To validate the predicted biological activity, a series of well-established in vitro assays can be employed. The following protocols provide a framework for assessing the compound's ability to activate PPARα and elicit a downstream metabolic response.

Diagram of Experimental Workflow

Experimental_Workflow Start Compound Synthesis & Purification Assay1 PPARα Reporter Gene Assay (HEK293T cells) Start->Assay1 Test Compound Assay2 Triglyceride Quantification (HepG2 cells) Start->Assay2 Test Compound Endpoint Data Analysis (EC50, Efficacy) Assay1->Endpoint Luminescence Data Assay2->Endpoint Absorbance Data

Caption: Workflow for in vitro biological evaluation.

Protocol 1: PPARα Reporter Gene Assay

Causality: This assay directly measures the transcriptional activation of PPARα. Cells are co-transfected with a plasmid expressing PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Ligand binding and activation of PPARα drive the expression of luciferase, producing a quantifiable light signal that is proportional to the receptor's activity.

  • Cell Culture & Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.

    • After 24 hours, co-transfect cells using a suitable lipid-based transfection reagent with an expression vector for human PPARα and a PPRE-driven luciferase reporter vector.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in serum-free medium. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.

    • After 24 hours of transfection, replace the medium with the compound dilutions.

  • Luminescence Measurement:

    • Incubate the cells for another 18-24 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number.

    • Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect).

Protocol 2: Cellular Triglyceride Quantification Assay

Causality: To confirm that PPARα activation translates into a relevant metabolic effect, this assay measures the change in intracellular triglyceride levels in a metabolically active cell line like the human hepatoma cell line, HepG2. PPARα activation is expected to decrease triglyceride accumulation.

  • Cell Culture & Treatment:

    • Culture HepG2 cells in EMEM supplemented with 10% FBS.

    • Seed cells in a 24-well plate and grow to ~80% confluency.

    • Treat cells with various concentrations of this compound, a positive control, and a vehicle control in a medium supplemented with oleic acid to induce lipid accumulation. Incubate for 24 hours.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract total lipids using a chloroform:methanol (2:1) solvent mixture.

  • Quantification:

    • Evaporate the organic solvent and resuspend the lipid pellet in a suitable buffer.

    • Quantify the triglyceride content using a commercial colorimetric or fluorometric assay kit, measuring the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize triglyceride levels to the total protein content of the cell lysate.

    • Compare the normalized triglyceride levels in treated cells to the vehicle control to determine the dose-dependent effect of the compound.

Predicted Pharmacokinetics and Toxicological Profile

While specific data for this compound is not available, its pharmacokinetic (PK) and toxicological properties can be inferred from structurally similar compounds.

Pharmacokinetics

A related difluorophenoxy compound was shown to have favorable PK properties in preclinical species, including low plasma clearance and moderate oral bioavailability.[9] Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions. For this class of compounds, metabolism often proceeds via oxidation and glucuronidation.[9] The rate-limiting oxidative step for a similar molecule was catalyzed by the cytochrome P450 enzyme CYP3A4.[9] The high plasma protein binding (>99%) observed for related compounds is also a typical feature of fibrates.[9]

Predicted PK Parameters (based on a related PPARα agonist[9])

ParameterRatCynomolgus Monkey
Plasma Clearance (IV) 3.2 mL/min/kg6.1 mL/min/kg
Plasma Half-Life (IV) 7.1 h9.4 h
Oral Bioavailability 64%55%
Plasma Protein Binding >99%>99%
Toxicology

The primary toxicological concerns for PPAR agonists, including fibrates, relate to their potent biological activity.

  • Hepatotoxicity: Rodent studies with potent PPARα agonists often show hepatomegaly (liver enlargement) due to peroxisome proliferation.[10] While this effect is less pronounced in humans, monitoring liver function is standard for this drug class.

  • Nephrotoxicity: Long-term oral studies of the structurally related herbicide 2,4-D have identified the kidney as a target organ, with effects observed on the proximal tubules at high doses.[11]

  • Developmental Toxicity: Studies on related perfluoroalkyl acids have shown developmental toxicity in mice at high doses, including neonatal mortality.[10]

It is crucial that any new chemical entity in this class undergoes a thorough toxicological evaluation. The products must be handled only by those with specialized knowledge, recognizing that they have unknown hazards.[7]

Applications and Future Directions

This compound represents a valuable chemical entity for both basic research and applied drug discovery.

  • As a Research Tool: It can be used as a selective chemical probe to elucidate the complex roles of PPARα in metabolic regulation and inflammatory diseases. Its well-defined (predicted) mechanism of action allows for precise interrogation of this signaling pathway.

  • In Drug Development: The compound serves as an excellent scaffold for lead optimization. Structure-activity relationship (SAR) studies can be conducted by modifying the phenyl ring substituents or the carboxylic acid moiety to fine-tune potency, selectivity against other PPAR isoforms (γ and δ), and pharmacokinetic properties.[5] The ultimate goal would be to develop a drug candidate for treating the multifactorial components of metabolic syndrome.[2]

Conclusion

This compound is a fluorinated phenoxyalkanoic acid with strong potential as a PPARα agonist. Its synthesis is straightforward, and its biological activity can be thoroughly characterized using established in vitro protocols. Based on its structural heritage, it holds promise as a tool for dissecting metabolic pathways and as a foundational molecule for the development of next-generation therapeutics targeting metabolic and inflammatory disorders. Rigorous experimental validation of its predicted properties is the essential next step in realizing its full scientific potential.

References

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An In-Depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, a fluorinated aryloxyalkanoic acid of significant interest in medicinal chemistry. While the specific historical record of its initial synthesis is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, suggesting its role as a key intermediate and a building block in drug discovery. This guide will delve into its logical synthesis, mechanistic underpinnings, physicochemical properties, and the scientific rationale for its potential applications.

Introduction and Scientific Context

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The this compound scaffold combines a difluorinated phenyl ring with a phenoxyacetic acid derivative core. This combination is noteworthy for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to oxidative metabolism.

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid group, which can be critical for pharmacokinetic and pharmacodynamic properties.

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and non-covalent interactions with biological targets.

Compounds bearing the phenoxy propanoic acid moiety have been explored for a range of therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The presence of the difluorophenoxy group is a common feature in more complex molecules investigated as inhibitors of various enzymes and receptors. Therefore, understanding the synthesis and properties of this compound is fundamental for researchers engaged in the design and development of novel therapeutics.

Synthesis and Mechanistic Insights: The Williamson Ether Synthesis

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This classic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the ether linkage, revealing the two primary starting materials: 2,4-difluorophenol and a derivative of 2-bromo-2-methylpropanoic acid.

G Target This compound Disconnect C-O Bond Disconnection Target->Disconnect Precursors Starting Materials Disconnect->Precursors Phenol 2,4-Difluorophenol Precursors->Phenol Bromoacid 2-Bromo-2-methylpropanoic acid (or its ester) Precursors->Bromoacid

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis and Mechanism

The forward synthesis involves the deprotonation of 2,4-difluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from ethyl 2-bromo-2-methylpropionate. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid.

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Williamson Ether Synthesis (SN2) cluster_step3 Step 3: Hydrolysis Phenol 2,4-Difluorophenol Phenoxide 2,4-Difluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Phenol Intermediate_Ester Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate Phenoxide->Intermediate_Ester Nucleophilic Attack Bromoester Ethyl 2-bromo-2-methylpropionate Bromoester->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Base (e.g., NaOH), then Acid (e.g., HCl) Hydrolysis->Intermediate_Ester

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

  • 2,4-Difluorophenol

  • Ethyl 2-bromo-2-methylpropionate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a stirred solution of 2,4-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Electrophile: Add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic. The product may precipitate out of solution. If not, extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃[2]
Molecular Weight 216.18 g/mol [2]
Appearance Solid
CAS Number 667413-00-5[2]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of 6.8-7.2 ppm), and a singlet for the two equivalent methyl groups (around 1.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (with C-F couplings), the quaternary carbon of the propanoic acid moiety, the methyl carbons, and the carbonyl carbon.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-O stretching vibrations for the ether linkage.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not abundant in the literature, the structural motifs it contains are prevalent in a number of potent, biologically active molecules. This suggests its utility as a key building block in medicinal chemistry.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The aryloxyalkanoic acid scaffold is a classic pharmacophore for NSAIDs. It is plausible that this compound itself could exhibit anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes.

Intermediate in the Synthesis of Complex Therapeutics

The 2,4-difluorophenoxy moiety is found in a number of advanced drug candidates and approved drugs. For example, it is a key component of:

  • BET Bromodomain Inhibitors: Mivebresib (ABBV-075) is a potent inhibitor of the BET family of bromodomains and contains a 2,4-difluorophenoxy group.

  • Kinase Inhibitors: Pamapimod and R1487 are selective inhibitors of p38α mitogen-activated protein kinase that feature this structural element.

The carboxylic acid handle of this compound provides a convenient point for further chemical modification and elaboration into more complex and potent drug candidates.

G cluster_apps Potential Applications Core This compound NSAID NSAID Development Core->NSAID Direct Activity BET BET Bromodomain Inhibitors Core->BET As a Building Block Kinase Kinase Inhibitors Core->Kinase As a Building Block

Caption: Potential applications of the core molecule.

Conclusion

This compound is a valuable compound for researchers in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis, combined with the desirable physicochemical properties imparted by the difluorinated aromatic ring, makes it an attractive starting material and intermediate for the development of novel therapeutic agents. While its own "discovery" story may be intertwined with the broader history of medicinal chemistry exploration, its continued relevance is evident in the advanced drug candidates that incorporate its core structure. This guide provides a solid foundation for the synthesis, characterization, and strategic utilization of this important chemical entity.

References

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An In-Depth Technical Guide to the Solubility of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding and determining the solubility of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. In the realm of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for its development and application. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies. In the absence of extensive published experimental data for this specific molecule, this guide focuses on the foundational principles and robust experimental and computational protocols required to establish its solubility profile.

Introduction to this compound

This compound is a synthetic organic compound featuring a difluorophenoxy group linked to an isobutyric acid moiety. Its chemical structure suggests it is a weakly acidic, lipophilic molecule. A precise characterization of its solubility in various aqueous and organic solvent systems is a critical first step in a multitude of research and development applications, from reaction chemistry to formulation and bioavailability studies.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
CAS Number 667413-00-5N/A
Molecular Formula C₁₀H₁₀F₂O₃[1]
Molecular Weight 216.18 g/mol [1]
Physical Form Solid[1]
Predicted logP 2.68N/A
Predicted pKa See Section 3.1N/A
Melting Point See Section 3.2[2]

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of several thermodynamic factors. The overall process can be conceptualized as two main steps: the energy required to break the crystal lattice of the solid (related to the melting point) and the energy released upon the solvation of the individual molecules by the solvent.

For a carboxylic acid such as this compound, its solubility in aqueous media is significantly influenced by the pH of the solution. The ionization of the carboxylic acid group to its carboxylate form dramatically increases its polarity and, consequently, its aqueous solubility. This pH-dependent solubility is dictated by the compound's acid dissociation constant (pKa).

The relationship between pH, pKa, and the intrinsic solubility of the unionized form (S₀) can be described by the Henderson-Hasselbalch equation, which leads to the following expression for the total solubility (S) of a monoprotic acid:

S = S₀ (1 + 10^(pH - pKa))

This equation underscores the necessity of determining both the intrinsic solubility and the pKa to fully characterize the aqueous solubility profile.

Computational Prediction of Key Physicochemical Properties

In the absence of experimental data, computational methods provide a powerful tool for estimating key physicochemical properties that govern solubility.

pKa Prediction

The acidity of the carboxylic acid proton is influenced by the electron-withdrawing effects of the difluorophenoxy group. Quantitative Structure-Property Relationship (QSPR) models and quantum mechanical calculations are two primary approaches for predicting pKa.

These methods utilize datasets of compounds with known pKa values to build predictive models based on molecular descriptors.[3][4][5] These descriptors can include topological, electronic, and constitutional parameters. Machine learning algorithms, such as support vector machines and deep neural networks, have shown considerable accuracy in pKa prediction.[5][6]

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the energies of the protonated and deprotonated species in a simulated solvent environment.[7] The energy difference can then be related to the pKa. While computationally intensive, these methods can provide high accuracy.

Caption: Computational workflows for pKa prediction.

Melting Point Prediction

The melting point is a crucial parameter as it is related to the crystal lattice energy. Higher melting points generally correlate with lower solubilities in a given solvent, as more energy is required to break the intermolecular forces in the solid state.

Prediction of melting points can be achieved through various computational models that often consider factors such as molecular size, shape, symmetry, and the potential for intermolecular interactions like hydrogen bonding.[8][9] Machine learning models trained on large datasets of known melting points have also proven to be effective.[10][11]

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately determine the solubility of this compound. The following protocols outline the determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, 9) and select relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).

  • Addition of Excess Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Caption: Workflow for thermodynamic solubility determination.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification of this compound.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient e.g., 30-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a suitable wavelength (e.g., 220 nm)

A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

Data Interpretation and Application

The experimentally determined solubility data, in conjunction with the predicted pKa, will provide a comprehensive understanding of the dissolution behavior of this compound. This information is critical for:

  • Drug Development: Informing formulation strategies to enhance bioavailability.

  • Chemical Synthesis: Selecting appropriate solvents for reactions and purification.

  • Toxicology and Environmental Studies: Assessing the environmental fate and transport of the compound.

Conclusion

References

  • Dixon, S. L., & Jurs, P. C. (1993). Estimation of pKa for organic oxyacids using calculated atomic charges. Journal of Computational Chemistry, 14(12), 1460-1467. Available at: [Link]

  • Mi, W., Chen, H., Zhu, D., Zhang, T., & Qian, F. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(20), 2633-2636. Available at: [Link]

  • Bhatnagar, A., et al. (2023). Prediction of Melting Temperature of Organic Molecules using Machine Learning. arXiv preprint arXiv:2302.11242. Available at: [Link]

  • Sabuzi, Z., et al. (2021). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. Molecules, 26(15), 4465. Available at: [Link]

  • Dearden, J. C. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(1), 10-17. Available at: [Link]

  • Bell, D. M., et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres, 2(3), 394-406. Available at: [Link]

  • Jover, J., Bosque, R., & Sales, J. (2008). QSPR Prediction of pKa for Benzoic Acids in Different Solvents. Journal of Chemical Information and Modeling, 48(6), 1195-1203. Available at: [Link]

  • Işık, M., et al. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Journal of Chemical Information and Modeling, 60(11), 5494-5503. Available at: [Link]

  • GitHub - Guillaume2126/Melting-point-predictor. Available at: [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [a valid, clickable URL to the supplier's page, if available]
  • Navarrete-Vázquez, G., et al. (2013). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o443. Available at: [Link]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from [a valid, clickable URL to the supplier's page, if available]

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Spectroscopic Profile of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide is structured to provide not just data, but a deeper understanding of the underlying principles of spectroscopic analysis as applied to this molecule. We will delve into the expected features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, explaining the causal relationships between the molecular structure and the anticipated spectral output. All protocols described herein are based on established, validated methods to ensure scientific rigor.

Molecular Structure and Key Features

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid possesses a number of key structural features that will directly influence its spectroscopic signature. Understanding these is crucial for accurate spectral interpretation.

Molecular Formula: C₁₀H₁₀F₂O₃[1]

Molecular Weight: 216.18 g/mol

CAS Number: 667413-00-5[1]

The molecule consists of a 2,4-difluorophenoxy group connected via an ether linkage to a 2-methylpropanoic acid moiety. The presence of two fluorine atoms on the aromatic ring will introduce characteristic couplings in the NMR spectra. The carboxylic acid function and the gem-dimethyl groups will also give rise to distinct and identifiable signals.

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation

A common and effective method for the synthesis of 2-aryloxy-2-methylpropanoic acids is the Williamson ether synthesis.[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Synthesis
  • Deprotonation of Phenol: 2,4-Difluorophenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Nucleophilic Substitution: Ethyl 2-bromo-2-methylpropionate is added to the reaction mixture. The phenoxide ion then displaces the bromide ion in an Sₙ2 reaction to form ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Synthesis_Workflow reagents 2,4-Difluorophenol + Ethyl 2-bromo-2-methylpropionate esterification Williamson Ether Synthesis (Ester Formation) reagents->esterification Step 1 base Base (e.g., K₂CO₃) Solvent (e.g., DMF) base->esterification hydrolysis Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl) esterification->hydrolysis Step 2 product 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid hydrolysis->product Step 3 purification Recrystallization product->purification Step 4 final_product Purified Product purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: A 5-10 mg sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference standard.

  • Mass Spectrometry: For electrospray ionization (ESI), the sample is dissolved in a solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. For electron ionization (EI), a solid probe or a gas chromatography inlet can be used.

  • Infrared Spectroscopy: A solid sample can be analyzed as a KBr pellet or as a thin film deposited from a volatile solvent on a salt plate (e.g., NaCl or KBr).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Singlet (broad)1H-COOH
~7.0-7.4Multiplet3HAromatic protons
1.6 - 1.7Singlet6H-C(CH₃)₂
Interpretation and Rationale
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet at a downfield chemical shift, often between 12 and 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons: The three protons on the difluorophenyl ring are expected to appear in the aromatic region (approximately 7.0-7.4 ppm). The electron-withdrawing nature of the fluorine atoms and the ether linkage will influence their precise chemical shifts. The coupling of these protons with the two fluorine atoms and with each other will result in a complex multiplet.

  • Gem-Dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a sharp singlet in the upfield region, likely between 1.6 and 1.7 ppm. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~150-160 (d, J≈240-250 Hz)C-F
~150-160 (d, J≈240-250 Hz)C-F
~110-130Aromatic C-H & C-O
~80-85-O-C(CH₃)₂-
~25-C(CH₃)₂
Interpretation and Rationale
  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum, typically in the range of 175-180 ppm.[4][6][7]

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region. The two carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF) of around 240-250 Hz, appearing as doublets.[8] The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atoms.

  • Quaternary Ether Carbon (-O-C(CH₃)₂-): The quaternary carbon of the 2-methylpropanoic acid moiety attached to the ether oxygen is expected to have a chemical shift in the range of 80-85 ppm.

  • Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons will appear as a single peak in the upfield region of the spectrum, typically around 25 ppm.[4][6]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 216) is expected, though it may be of low intensity in EI-MS due to facile fragmentation.

  • Key Fragmentation Pathways:

    • Loss of the Carboxyl Group: A prominent fragment at m/z = 171, corresponding to the loss of the -COOH radical, is anticipated.

    • McLafferty Rearrangement: While not a classic example, fragmentation involving the ether linkage could lead to a charged 2,4-difluorophenol fragment at m/z = 130.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen could result in a fragment corresponding to the [M - C₃H₅O₂]⁺ ion at m/z = 143.

Mass_Fragmentation M [C₁₀H₁₀F₂O₃]⁺˙ m/z = 216 frag1 [C₉H₉F₂O]⁺ m/z = 171 M->frag1 - •COOH frag2 [C₆H₄F₂O]⁺˙ m/z = 130 M->frag2 Rearrangement frag3 [C₇H₅F₂O]⁺ m/z = 143 M->frag3 α-cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
1700-1725StrongC=O stretch (carboxylic acid)
1500-1600MediumC=C stretch (aromatic)
1200-1300StrongC-O stretch (ether and carboxylic acid)
1100-1200StrongC-F stretch
Interpretation and Rationale
  • O-H Stretch: The carboxylic acid O-H bond will produce a very broad and strong absorption band over a wide range (2500-3300 cm⁻¹) due to hydrogen bonding.[9]

  • C=O Stretch: The carbonyl group of the carboxylic acid will give a strong, sharp absorption band in the region of 1700-1725 cm⁻¹.[9]

  • C=C Stretch: The aromatic ring will show characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: Both the ether linkage and the carboxylic acid C-O single bond will contribute to strong absorptions in the 1200-1300 cm⁻¹ range.

  • C-F Stretch: The carbon-fluorine bonds will exhibit strong stretching vibrations in the fingerprint region, typically between 1100 and 1200 cm⁻¹.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data. The provided experimental protocols for synthesis and analysis are based on standard, validated methodologies in the field of organic chemistry. It is our hope that this guide will serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related molecules.

References

  • Department of Chemistry, University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]

  • Navarrete-Vázquez, G., et al. (2013). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o443. [Link]

  • Department of Chemistry, University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]

  • Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of 2-methylpropanoic acid. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Hoffman Fine Chemicals. This compound. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025). [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. H-1 NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]

  • National Institute of Standards and Technology. 2-Methylpropanoic acid, TMS derivative. [Link]

  • Wikipedia. Isobutyric acid. [Link]

  • SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. [Link]

  • PubChem. 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. [Link]

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2-(2,4-Difluorophenoxy)-2-methylpropanoic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Introduction: A Proactive Approach to Chemical Safety

This compound is a fluorinated organic compound utilized in research and development settings, particularly within drug discovery and chemical synthesis. As with many specialized research chemicals, a comprehensive toxicological profile may not be fully established.[1][2] Therefore, its handling necessitates a proactive and cautious approach, treating the substance as potentially hazardous and assuming unknown risks until proven otherwise.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple checklist of safety rules. It provides a framework for integrating safety into the scientific workflow, emphasizing the causality behind each recommendation. The core principle is that robust safety protocols are not an impediment to research but are integral to generating reliable, reproducible, and meaningful scientific data.

Section 1: Hazard Identification and Analysis

A thorough understanding of the intrinsic hazards of a chemical is the foundation of any safety protocol.[3] Based on available Safety Data Sheets (SDS), this compound presents multiple acute and potential chronic hazards.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Appearance Solid
CAS Number 667413-00-5, 920501-67-3[1][4]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. The classifications for this compound demand significant caution.

PictogramsSignal WordHazard Statements



Danger H301: Toxic if swallowed.[2]H315: Causes skin irritation.[4][5]H319: Causes serious eye irritation.[4][5]H335: May cause respiratory irritation.[4][5]H373: May cause damage to organs (Cardio-vascular system) through prolonged or repeated exposure.[2]
Toxicological Profile: Understanding the Risks
  • Acute Oral Toxicity (H301): This classification indicates that a small amount of the substance ingested can be toxic. This is a higher hazard level than "Harmful if swallowed" (H302) and necessitates stringent controls to prevent accidental ingestion, such as prohibiting eating or drinking in the lab and meticulous hand washing.[2][6]

  • Irritation (H315, H319, H335): The compound is a known irritant to the skin, eyes, and respiratory tract.[4] As a solid, the primary risk for respiratory irritation comes from inhaling airborne dust or aerosols. This makes localized ventilation (i.e., a fume hood) a critical control measure.

  • Specific Target Organ Toxicity - Repeated Exposure (H373): This is a significant long-term hazard. It suggests that repeated, low-level exposure over time may lead to organ damage, specifically noted for the cardiovascular system.[2] This underscores the importance of consistently minimizing exposure during every procedure, not just preventing acute incidents.

Section 2: The Principle of Risk Assessment

Safe laboratory practice is an active, intellectual process, not a passive list of rules. A risk assessment must be performed before any new experiment or significant change in protocol.[3][7] This process allows researchers to systematically identify and mitigate potential dangers.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Assessment cluster_action Phase 2: Implementation & Review A Identify Hazards (Chemical Properties, SDS) B Assess Exposure Potential (Quantity, Frequency, Procedure) A->B Analyze the 'What' C Evaluate Risks (Likelihood vs. Severity) B->C Analyze the 'How' D Implement Control Measures (Fume Hood, PPE, SOP) C->D Mitigate E Perform Experiment D->E Proceed with Controls F Review & Refine (Was the process safe? Any near misses?) E->F Post-Experiment Analysis F->A Feedback Loop for Future Experiments

Caption: A workflow for conducting a chemical risk assessment.

Section 3: Engineering and Administrative Controls

The hierarchy of controls prioritizes eliminating hazards at their source. Engineering and administrative controls are the most effective measures for protecting laboratory personnel.

  • Primary Engineering Control: Chemical Fume Hood: All work involving the weighing, handling, or solubilizing of solid this compound, or any manipulation of its solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable.

    • Causality: A fume hood contains dusts and vapors, preventing inhalation—the primary exposure route for respiratory irritation and a significant contributor to potential chronic toxicity.[8]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of this compound must be available to all personnel.[9]

    • Access Control: Areas where this chemical is stored or used should be clearly marked, and access should be restricted to trained and authorized personnel.[6]

    • Training: All users must be trained on the specific hazards and the SOPs for this compound before beginning work.[9]

    • Working Alone: Avoid working with highly hazardous chemicals when alone in the laboratory.[9]

Section 4: Personal Protective Equipment (PPE): A Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier between the user and the chemical. It should be used in conjunction with, not as a replacement for, engineering and administrative controls.

Protection TypeSpecificationRationale
Eye/Face Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[9]Protects against dust particles and splashes, preventing serious eye irritation (H319).
Hand Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10][11]Prevents skin contact, which can cause irritation (H315). For fluorinated compounds, double-gloving is a prudent practice.
Body A lab coat (flame-resistant recommended) must be worn and fully buttoned. For larger-scale work, a chemical-resistant apron is advised.[9][10]Protects skin on the arms and body from contamination by spills or dust.
Respiratory Not required if work is conducted within a properly functioning chemical fume hood. If a fume hood is not available or fails, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[9][12]Protects against inhalation of dust, which causes respiratory irritation (H335) and contributes to systemic exposure.

Section 5: Protocols for Safe Handling and Storage

General Handling
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of airborne dust.[8]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4][10]

  • Grounding: When transferring large quantities of solid, ensure equipment is properly grounded to prevent static discharge.

Storage
  • Container: Keep the container tightly closed and upright.[4][10]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][13] Some suppliers recommend freezer storage (-20 °C).[2]

  • Security: The area should be secure and accessible only to authorized personnel. Storing in a locked cabinet is recommended due to its toxicity rating.[2][4]

Experimental Workflow: Preparation of a 100 mM Stock Solution in DMSO

This protocol provides a step-by-step methodology for a common laboratory task, integrating safety at each point.

  • Pre-Experiment Checklist:

    • Confirm the chemical fume hood has a valid certification sticker.

    • Don all required PPE as specified in Section 4.

    • Prepare the workspace inside the fume hood by laying down absorbent bench paper.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, DMSO, and waste container.

  • Weighing the Compound:

    • Tare the analytical balance with a piece of weigh paper inside the fume hood.

    • Carefully weigh out the target mass of this compound (e.g., 21.62 mg for 1 mL of 100 mM solution).

    • Rationale: Performing this step in the fume hood contains any dust generated.

  • Solubilization:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add approximately 70% of the final required volume of DMSO.

    • Cap the flask and gently swirl or vortex until the solid is completely dissolved.

    • Add DMSO to the final volume mark.

    • Rationale: Adding solvent to the solid is generally safer than adding solid to a large volume of solvent, as it minimizes splashing.

  • Post-Procedure Cleanup:

    • Dispose of the contaminated weigh paper and any disposable items into a designated solid hazardous waste container.

    • Wipe down the spatula and work surface with a solvent-dampened towel, disposing of the towel as solid waste.

    • Properly label the stock solution with the compound name, concentration, solvent, date, and your initials.

    • Remove PPE and wash hands thoroughly.

Section 6: Emergency Procedures

Immediate and correct response during an emergency is critical.

  • Spill Response

    • Small Spill (in a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's emergency response team immediately.[9][10]

  • First Aid Measures [4]

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][4][10]

  • Fire Fighting

    • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11][14]

    • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and potentially highly toxic hydrogen fluoride (HF) gas. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Section 7: Waste Disposal

Chemical waste must be managed in strict accordance with institutional, local, and national regulations.[15]

  • Containerization: All waste containing this compound (solid or liquid) must be collected in a designated, properly labeled hazardous waste container.[15]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[15]

  • Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain.[4][10]

References

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An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid represent a compelling class of small molecules with significant therapeutic potential, primarily as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide provides a comprehensive overview of their synthesis, mechanism of action, and prospective applications in metabolic and inflammatory diseases. By integrating established synthetic methodologies for analogous compounds and drawing on the well-documented pharmacology of the broader phenoxy-2-methylpropanoic acid class, this document serves as a foundational resource for researchers engaged in the exploration and development of these promising therapeutic agents.

Introduction: The Therapeutic Promise of Fluorinated Phenoxy-2-Methylpropanoic Acid Derivatives

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The this compound scaffold combines the beneficial properties of fluorine substitution with the core structure of phenoxy-2-methylpropanoic acids, a class of compounds known to interact with critical metabolic regulators.

This guide will delve into the scientific underpinnings of these derivatives, offering a detailed examination of their synthesis, a data-driven hypothesis of their mechanism of action centered on PPAR modulation, and a forward-looking perspective on their potential therapeutic applications.

Synthesis of this compound: A Methodological Approach

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step process, starting from the readily available starting materials 2,4-difluorophenol and ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ester.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis A 2,4-Difluorophenol C Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate A->C K2CO3, Acetone, Reflux B Ethyl 2-bromo-2-methylpropionate B->C D Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate E This compound D->E LiOH, THF/MeOH/H2O

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate

  • To a stirred solution of 2,4-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (3:2:1 v/v/v).

  • Add lithium hydroxide (LiOH) (3.0 eq) to the solution and stir at room temperature for 3-6 hours, monitoring the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture with 1N hydrochloric acid (HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Mechanism of Action: A Focus on PPAR Modulation

The structural similarity of this compound to known fibrate drugs and other phenoxy-2-methylpropanoic acid derivatives strongly suggests that its primary mechanism of action involves the modulation of Peroxisome Proliferator-Activated Receptors (PPARs).[2] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[3][4]

There are three main isotypes of PPARs:

  • PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.[3]

  • PPARγ: Highly expressed in adipose tissue, where it plays a crucial role in adipogenesis, lipid storage, and insulin sensitization.[4]

  • PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

Derivatives of phenoxy-2-methylpropanoic acid have been identified as potent PPAR agonists, with some exhibiting pan-agonist activity (activating all three isotypes).[3][4] The this compound core structure is anticipated to bind to the ligand-binding domain of PPARs, inducing a conformational change that leads to the recruitment of coactivator proteins and subsequent transcription of target genes.

PPAR_Mechanism cluster_ligand Ligand Binding cluster_activation Receptor Activation & Dimerization cluster_transcription Gene Transcription cluster_effects Metabolic Effects Ligand This compound derivative PPAR PPAR Receptor Ligand->PPAR Binds to Ligand-Binding Domain PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binds to DNA RXR RXR RXR->PPAR_RXR Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Target_Genes->Lipid_Metabolism Glucose_Homeostasis Improved Insulin Sensitivity Target_Genes->Glucose_Homeostasis

Caption: Proposed mechanism of action of this compound derivatives via PPAR activation.

Therapeutic Applications: Targeting Metabolic and Inflammatory Disorders

The likely role of this compound derivatives as PPAR modulators positions them as promising candidates for the treatment of a range of metabolic and inflammatory conditions.

Dyslipidemia

As potent PPARα agonists, these compounds are expected to effectively lower elevated triglyceride levels and potentially increase high-density lipoprotein (HDL) cholesterol, making them valuable for the management of dyslipidemia.

Type 2 Diabetes and Insulin Resistance

Through the activation of PPARγ, these derivatives could improve insulin sensitivity and glucose uptake in peripheral tissues, offering a therapeutic strategy for type 2 diabetes.

Non-alcoholic Fatty Liver Disease (NAFLD)

The combined effects of PPARα and PPARγ activation, leading to increased fatty acid oxidation in the liver and improved insulin sensitivity, make these compounds attractive for the treatment of NAFLD.

Inflammation

PPARs are known to have anti-inflammatory properties. Therefore, these derivatives may also find applications in chronic inflammatory diseases.

Therapeutic TargetPrimary PPAR IsotypeExpected Clinical Outcome
DyslipidemiaPPARαLowering of triglycerides, potential increase in HDL
Type 2 DiabetesPPARγImproved insulin sensitivity and glucose control
NAFLDPPARα and PPARγReduction in liver fat and inflammation
Chronic InflammationPPARα and PPARγAttenuation of inflammatory responses

Analytical Characterization: A Guide to Spectroscopic Analysis

The structural elucidation and purity assessment of this compound and its derivatives can be achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not publicly available, the expected ¹H and ¹³C NMR spectral features can be predicted based on its chemical structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns due to fluorine coupling. The two methyl groups will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet.

  • ¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine showing distinct splitting patterns. Signals for the quaternary carbon, the methyl carbons, and the carboxylic acid carbon are also expected in their respective chemical shift regions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the target molecule.

  • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the predominant ion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid, for instance, by silylation, would be necessary to increase volatility for GC-MS analysis. The fragmentation pattern would likely involve cleavage of the ether bond and loss of the carboxyl group.

Conclusion and Future Directions

Derivatives of this compound represent a promising area for drug discovery and development. Their straightforward synthesis and strong potential as PPAR modulators make them attractive candidates for addressing unmet medical needs in metabolic and inflammatory diseases. Future research should focus on the definitive synthesis and purification of these compounds, followed by comprehensive in vitro and in vivo studies to confirm their PPAR agonistic activity, elucidate their detailed mechanism of action, and evaluate their therapeutic efficacy and safety profile. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of these derivatives for specific PPAR isotypes to develop next-generation therapeutics with improved efficacy and reduced side effects.

References

  • Houck, K. A., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 129(10), 107001. Available from: [Link]

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17236–17250. Available from: [Link]

  • Lee, G., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17236–17250. Available from: [Link]

  • Navarrete-Vázquez, G., et al. (2013). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o443. Available from: [Link]

  • Wang, Y., et al. (2020). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Phytomedicine, 70, 153230. Available from: [Link]

  • PrepChem. Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl] propionic acid. Available from: [Link]

Sources

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid theoretical studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical-Computational Characterization of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical framework for the molecular modeling and computational analysis of this compound. Aimed at researchers, computational chemists, and drug development professionals, this document outlines a systematic approach using Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this compound. We detail the rationale behind methodological choices, from the selection of functionals and basis sets to the specific protocols for conformational analysis, vibrational frequency prediction, NMR chemical shift calculation, and the determination of global reactivity descriptors. By synthesizing established computational techniques and drawing parallels with structurally similar molecules, this guide serves as a self-validating blueprint for predicting the physicochemical characteristics of the title compound, thereby providing foundational insights for its potential application in medicinal chemistry and materials science.

Introduction: The Scientific Imperative

This compound belongs to the family of phenoxyalkanoic acids, a chemical class that includes compounds with significant biological activities. Its core structure is analogous to fibrates, a class of drugs used in the treatment of dyslipidemia, which act as ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] The inclusion of a 2,4-difluorophenyl moiety is a common strategy in modern drug design to enhance metabolic stability and modulate binding affinity through specific fluorine-protein interactions.

The primary objective of this guide is to establish a robust, first-principles computational workflow. In the absence of extensive experimental data for this specific molecule, theoretical studies provide an invaluable, predictive lens through which we can understand its intrinsic properties. This approach allows for the in silico characterization of its most stable three-dimensional structure, prediction of its spectroscopic signatures for future empirical validation, and mapping of its electronic properties to forecast reactivity and potential intermolecular interactions. The methodologies presented herein are designed to be both technically rigorous and practically applicable for scientists engaged in computational chemistry and drug discovery.

Molecular Structure and Foundational Properties

The initial step in any theoretical study is to define the molecule's fundamental characteristics. These data form the basis for all subsequent computational work.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃[2]
Molecular Weight 216.18 g/mol [2]
IUPAC Name This compound-
Canonical SMILES CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F-

Below is a 2D representation of the molecular structure, highlighting the key functional groups.

Caption: 2D structure of this compound.

Theoretical Framework: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency. It allows for the reliable prediction of geometries, energies, and electronic properties.

Causality of Method Selection:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional is selected for its proven track record in accurately predicting the properties of organic molecules containing heteroatoms. It incorporates a portion of the exact Hartree-Fock exchange, which provides a better description of electronic structure compared to pure DFT functionals. Its use is well-documented for similar fluorinated organic compounds.[3][4]

  • Basis Set: 6-311++G(d,p) . This choice is deliberate. The 6-311G part provides a flexible description of the core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are critical for accurately modeling non-covalent interactions and the electron density far from the nucleus, particularly for the carboxylic acid group. The (d,p) specifies the addition of polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonds accurately.[3]

The general workflow for a DFT-based characterization is outlined below.

DFT_Workflow A Initial 3D Structure Generation B Conformational Analysis (Potential Energy Surface Scan) A->B C Identify Global Minimum Conformer B->C D Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E Frequency Calculation (Verify Minimum & Predict IR) D->E Converged Geometry F Property Calculations (NMR, Electronic Properties) E->F Verified Minimum (No Imaginary Frequencies) G Data Analysis & Interpretation F->G

Caption: A generalized workflow for theoretical molecular characterization using DFT.

Conformational Analysis: Defining the Ground State

The biological activity and physical properties of a flexible molecule are governed by its lowest-energy conformation. For this compound, the primary degrees of freedom are the torsion angles around the C(aryl)-O-C-C backbone. A relaxed potential energy surface (PES) scan is the appropriate method to explore the conformational space. This involves systematically rotating a key dihedral angle while allowing all other geometric parameters to relax at each step, providing a reliable energy profile. Studies on similar substituted aromatic compounds have shown the importance of such analyses in determining the predominant conformer in different environments.[5]

Predicted Spectroscopic Profiles: A Bridge to Experiment

DFT calculations can generate theoretical spectra that serve as predictive tools for identifying and characterizing the molecule in a laboratory setting.[6]

Vibrational Analysis (FT-IR Spectroscopy)

Following a successful geometry optimization, a frequency calculation not only confirms that the structure is a true energy minimum (absence of imaginary frequencies) but also yields the vibrational modes corresponding to infrared (IR) absorption bands.

Protocol:

  • Perform geometry optimization at the B3LYP/6-311++G(d,p) level.

  • Conduct a frequency analysis on the optimized geometry using the same level of theory.

  • Apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the computed frequencies to correct for anharmonicity and systematic errors.

Table of Predicted Key Vibrational Frequencies:

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Expected Intensity
O-H Stretch (Carboxylic Acid)~3400 - 3550 (broad)Strong, Broad
C=O Stretch (Carboxylic Acid)~1720 - 1740Very Strong
C-O-C Asymmetric Stretch~1230 - 1270Strong
C-F Stretch~1100 - 1250Strong

Note: These are expected ranges based on calculations for analogous structures. Actual values must be computed for the optimized geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy)

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding constants, which can be converted to chemical shifts (δ).[7]

Protocol:

  • Use the B3LYP/6-311++G(d,p) optimized geometry.

  • Perform a GIAO NMR calculation.

  • Calculate the shielding constant for tetramethylsilane (TMS) at the same level of theory.

  • Compute chemical shifts using the formula: δ_sample = σ_TMS - σ_sample.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxylic Acid (OH )10.0 - 12.0-
Carboxylic Acid (C =O)-175 - 180
Aromatic (C-H )6.8 - 7.5110 - 160
gem-Dimethyl (CH ₃)~1.5~25
Quaternary Carbon (C (CH₃)₂)-~80

Note: Predicted shifts are highly dependent on the solvent model used in the calculation. The values provided are typical for an apolar environment.

Electronic Properties and Chemical Reactivity

The electronic nature of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis.[8]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity.

FMO_Diagram cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO   ΔE = E_LUMO - E_HOMO   

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with a difluorophenoxy moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and enhanced binding affinity to biological targets. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for reproducibility and scalability in a research setting. The synthesis is presented as a two-step process, commencing with a Williamson ether synthesis to form an ester intermediate, followed by its hydrolysis to yield the final product.

Core Principles and Experimental Rationale

The synthetic strategy hinges on the well-established Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[1][2] In this protocol, the sodium salt of 2,4-difluorophenol, a potent nucleophile, is reacted with an electrophilic ester of 2-bromo-2-methylpropanoic acid. The choice of the ethyl ester is strategic, as it is a commercially available and stable starting material that is readily hydrolyzed in the subsequent step.[3]

Sodium hydride is employed as a strong base to deprotonate the phenolic hydroxyl group of 2,4-difluorophenol, generating the highly reactive sodium 2,4-difluorophenoxide in situ. Anhydrous conditions are paramount during this step, as sodium hydride reacts violently with water to produce flammable hydrogen gas.[4][5][6] The subsequent hydrolysis of the ester intermediate is a standard procedure, typically achieved under basic conditions followed by acidification to yield the desired carboxylic acid.

Safety Precautions

Hazard Analysis: This protocol involves the use of hazardous materials. A thorough risk assessment should be conducted prior to commencing any experimental work. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated chemical fume hood.

  • Sodium Hydride (NaH): Highly reactive and flammable.[7] Reacts violently with water, releasing flammable hydrogen gas.[4][5][6] Handle under an inert atmosphere (e.g., nitrogen or argon). In case of fire, use a dry powder extinguisher (Class D). Do not use water, carbon dioxide, or foam extinguishers.[4]

  • 2,4-Difluorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] Causes severe skin burns and eye damage.[8][11]

  • Ethyl 2-bromo-2-methylpropanoate: Flammable liquid and vapor.[12][13] Causes serious eye damage and may cause an allergic skin reaction.[3][12][14] It is also a lachrymator.[14]

  • Anhydrous Solvents (e.g., THF, DMF): Flammable and should be handled with care.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2,4-Difluorophenol367-27-1130.09>99%Sigma-Aldrich
Sodium Hydride (60% dispersion in oil)7646-69-724.0060%Sigma-Aldrich
Ethyl 2-bromo-2-methylpropanoate600-00-0195.05>98%Thermo Fisher
Anhydrous Tetrahydrofuran (THF)109-99-972.11>99%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)68-12-273.09>99%Sigma-Aldrich
Diethyl Ether60-29-774.12ACSVWR
Ethyl Acetate141-78-688.11ACSVWR
Sodium Hydroxide (NaOH)1310-73-240.00>97%Sigma-Aldrich
Hydrochloric Acid (HCl), concentrated7647-01-036.4637%Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>99%Sigma-Aldrich

Experimental Protocol

Part 1: Synthesis of Ethyl 2-(2,4-Difluorophenoxy)-2-methylpropanoate

This part of the protocol details the Williamson ether synthesis to form the ester intermediate.

Synthesis_Part1 reagents Start (Reagents) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup Anhydrous THF na_addition Addition of NaH reaction_setup->na_addition phenol_addition Addition of 2,4-Difluorophenol na_addition->phenol_addition Stir at 0°C ester_addition Addition of Ethyl 2-bromo-2-methylpropanoate phenol_addition->ester_addition Stir at RT reflux Reflux ester_addition->reflux Heat workup Aqueous Workup reflux->workup Cool to RT extraction Extraction workup->extraction Add Water & Diethyl Ether drying Drying extraction->drying Separate Organic Layer concentration Concentration drying->concentration Anhydrous MgSO₄ product1 Product 1 (Ester Intermediate) concentration->product1 Rotary Evaporation

Caption: Workflow for the synthesis of the ester intermediate.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Deprotonation: To the stirred THF, carefully add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise at 0°C (ice bath).

  • Phenoxide Formation: A solution of 2,4-difluorophenol (6.5 g, 50 mmol) in anhydrous THF (20 mL) is added dropwise to the sodium hydride suspension over 30 minutes at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour.

  • Nucleophilic Substitution: Ethyl 2-bromo-2-methylpropanoate (10.7 g, 55 mmol) is added dropwise to the reaction mixture at room temperature.

  • Reaction Completion: The reaction mixture is heated to reflux (approximately 66°C) and maintained at this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexane solvent system.

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water (50 mL). The mixture is then transferred to a separatory funnel.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Hydrolysis of Ethyl 2-(2,4-Difluorophenoxy)-2-methylpropanoate

This section describes the conversion of the ester intermediate to the final carboxylic acid product.

Synthesis_Part2 start_part2 Start (Ester Intermediate) hydrolysis_setup Hydrolysis Setup start_part2->hydrolysis_setup Ethanol/Water naoh_addition Addition of NaOH solution hydrolysis_setup->naoh_addition heating Heating naoh_addition->heating Stir acidification Acidification heating->acidification Cool to RT precipitation Precipitation acidification->precipitation Add conc. HCl filtration Filtration precipitation->filtration Cool in ice bath washing Washing filtration->washing Collect Solid drying_final Drying washing->drying_final Cold Water final_product Final Product (Carboxylic Acid) drying_final->final_product Vacuum Oven

Caption: Workflow for the hydrolysis of the ester to the final acid.

  • Hydrolysis Setup: The crude or purified ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate from Part 1 is dissolved in a mixture of ethanol (100 mL) and water (50 mL) in a round-bottom flask.

  • Base Addition: Sodium hydroxide (4.0 g, 100 mmol) is added to the solution.

  • Saponification: The mixture is heated to reflux (approximately 80-90°C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification and Precipitation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Isolation and Purification: The precipitate is collected by vacuum filtration and washed with cold water (3 x 30 mL). The solid is then dried in a vacuum oven at 50°C to a constant weight to yield the final product, this compound.

Data Summary

StepProductExpected YieldPhysical Appearance
Part 1 Ethyl 2-(2,4-Difluorophenoxy)-2-methylpropanoate75-85%Colorless oil
Part 2 This compound85-95%White solid

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

  • FT-IR Spectroscopy: To identify functional groups (e.g., carboxylic acid O-H and C=O stretches).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their research and development endeavors. The provided rationale for each step and the clear workflow diagrams aim to facilitate a deeper understanding of the synthetic process, ensuring successful and reproducible outcomes.

References

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: Ethyl 2-bromoisobutyrate.
  • Fisher Scientific. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2,4-Difluorophenol.
  • Chem-Supply. (2018, June 5). MSDS of 2,4-Difluorophenol.
  • CDH Fine Chemical. (n.d.). Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2025, September 27). Sodium hydride - Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET: Sodium hydride.
  • PubChem. (n.d.). 2,4-Difluorophenol.
  • ECHEMI. (n.d.). 2,4-Difluorophenol SDS, 367-27-1 Safety Data Sheets.
  • PubChem. (n.d.). Propanoic acid, 2-bromo-2-methyl-, ethyl ester.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: Ethyl 2-bromo-2-methylpropionate.
  • Haz-Map. (n.d.). Ethyl 2-bromoisobutyrate.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.

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2-(2,4-Difluorophenoxy)-2-methylpropanoic acid analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Methods for 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid

Introduction

This compound is a carboxylic acid derivative featuring a difluorinated phenyl ether moiety. Its chemical structure suggests its potential role as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The presence of the difluorophenoxy group, the carboxylic acid function, and a chiral center (if unresolved) necessitates robust and precise analytical methods to ensure identity, purity, and quality. The development of such methods is paramount for raw material acceptance, in-process control, final product release, and stability testing programs.

This comprehensive guide provides detailed protocols and technical insights into the primary analytical techniques for the characterization and quantification of this compound. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity profiling, and spectroscopic techniques for definitive structural elucidation. The rationale behind methodological choices is explained to provide researchers and drug development professionals with a framework for adapting these methods to their specific needs.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing effective analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and detection techniques.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃[1]
Molecular Weight 216.18 g/mol [1]
CAS Number 667413-00-5[1]
Appearance Solid (predicted)
SMILES CC(C)(Oc1ccc(F)cc1F)C(O)=O
InChI Key LUUNNYIKQOANCC-UHFFFAOYSA-N

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the quantitative analysis of this compound. The molecule's moderate lipophilicity, conferred by the aromatic ring and methyl groups, allows for excellent retention and separation on non-polar stationary phases like C18. The acidic nature of the carboxyl group is a critical factor; its ionization must be controlled by adjusting the mobile phase pH to ensure sharp, symmetrical peaks and reproducible retention times.

Principle of Separation

The separation is governed by the partitioning of the analyte between a non-polar stationary phase (e.g., octadecylsilyl-bonded silica) and a polar mobile phase. By acidifying the mobile phase (pH < 4), the carboxylic acid group of the analyte remains protonated (-COOH), rendering the molecule less polar. This increases its affinity for the stationary phase, leading to longer retention and improved peak shape by preventing ionic interactions with residual silanols on the column.

Experimental Protocol: RP-HPLC Method

This protocol provides a starting point for method development and validation. Adjustments may be necessary based on the specific HPLC system and the impurity profile of the sample.[2][3][4]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • HPLC-grade water.

  • Formic acid (or Trifluoroacetic acid).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the analyte's carboxylic acid group.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.
Elution Mode Isocratic or GradientStart with Isocratic at 50:50 (A:B). A gradient may be needed to resolve impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.[3]
Detection Wavelength 225 nm or 265 nmThe difluorophenyl ring is the primary chromophore. A PDA scan is recommended to find the optimal wavelength.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity requirements.[2]
Run Time 10 - 20 minutesAdjust to ensure all impurities are eluted.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and methanol.[3] Sonicate for 1 minute if necessary to ensure complete dissolution.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.

4. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution to verify system performance.

ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 1.5Ensures peak symmetry.[2]
Relative Standard Deviation (RSD) ≤ 1.0% for peak areaConfirms system precision.[2]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Weigh Standard Dilute_Std Standard Solution Standard->Dilute_Std Dissolve & Dilute Sample Weigh Sample Dilute_Spl Sample Solution Sample->Dilute_Spl Dissolve & Dilute Solvent Prepare Diluent (50:50 H₂O:MeOH) Solvent->Dilute_Std Solvent->Dilute_Spl Filter_Std Filter (0.45 µm) Dilute_Std->Filter_Std Filter_Spl Filter (0.45 µm) Dilute_Spl->Filter_Spl HPLC HPLC System (C18 Column) Filter_Std->HPLC Inject Standard Filter_Spl->HPLC Inject Sample Data Acquire Chromatogram HPLC->Data Integration Integration Data->Integration Integrate Peaks Calculation Calculation Integration->Calculation Calculate Purity/Assay Report Report Calculation->Report Generate Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for confirming the identity of a compound and for identifying volatile or semi-volatile impurities. However, the direct analysis of carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector. Chemical derivatization is therefore a mandatory step to convert the carboxylic acid into a more volatile and thermally stable ester or silyl derivative.[5]

Principle of Derivatization and Analysis

Derivatization masks the polar -COOH group, significantly increasing the analyte's volatility. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. It replaces the acidic proton with a non-polar trimethylsilyl (TMS) group. The resulting TMS ester is amenable to GC separation and produces a characteristic mass spectrum that aids in structural confirmation.

Experimental Protocol: GC-MS with Silylation

1. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before analysis.

2. GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.[6]
Injection Mode Split (e.g., 20:1)Prevents column overloading.
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates the analyte from solvent and potential impurities.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Source Temp. 230 °CStandard source temperature.[6]
Mass Range 50 - 500 amuCovers the expected mass of the derivatized molecule and its fragments.

3. Expected Mass Spectrum Fragmentation: The mass spectrum of the TMS-derivatized analyte (MW = 288.35) is expected to show:

  • Molecular Ion ([M]⁺): A peak at m/z 288.

  • [M-15]⁺: A significant peak at m/z 273, corresponding to the loss of a methyl group (•CH₃) from the TMS group or the propanoic acid backbone.

  • Key Fragments: Ions corresponding to the cleavage of the ether bond and other characteristic fragmentations of the TMS ester. For example, a fragment related to the TMS-carboxyl group [(CH₃)₂C-COOSi(CH₃)₃] and the difluorophenoxy moiety.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Interpretation Sample Weigh Sample (~1 mg) Solvent Add Solvent (500 µL Pyridine) Sample->Solvent Reagent Add Derivatization Reagent (100 µL BSTFA) Solvent->Reagent Heat Heat at 70°C for 30 min Reagent->Heat GCMS GC-MS System Heat->GCMS Inject Cooled Sample Data Acquire Total Ion Chromatogram GCMS->Data Spectrum Spectrum Data->Spectrum Extract Mass Spectrum Library Library Spectrum->Library Compare to Library/ Interpret Fragmentation Identification Identification Library->Identification Confirm Identity

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous confirmation of the chemical structure of this compound, typically performed on the isolated bulk material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Based on analogous structures, the following spectral data can be predicted.[7][8]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~12.0Broad Singlet1H, Carboxylic acid (-COOH)
~7.0 - 7.4Multiplet3H, Aromatic protons (-C₆H₃F₂)
~1.5Singlet6H, Gem-dimethyl protons (-C(CH₃)₂)
¹³C NMR ~175SingletCarbonyl (-COOH)
~150-160 (d, Jcf)DoubletsAromatic carbons attached to fluorine
~110-125MultipletsOther aromatic carbons
~80SingletQuaternary carbon (-O-C(CH₃)₂)
~25SingletGem-dimethyl carbons (-C(CH₃)₂)
¹⁹F NMR Two distinct signalsMultipletsTwo inequivalent fluorine atoms on the aromatic ring
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands.[7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~1710 (strong, sharp)C=O stretchCarboxylic Acid
~1250C-O stretchEther and Acid
~1100-1200C-F stretchAryl-Fluoride

Summary of Method Validation for HPLC

For use in a regulated environment, the HPLC method must be validated according to established guidelines (e.g., ICH Q2(R1)). The following parameters are critical for ensuring the method is reliable and fit for its intended purpose.

Validation ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity To verify that the method's response is directly proportional to the concentration of the analyte over a given range.
Accuracy To determine the closeness of the test results obtained by the method to the true value (assessed by spike/recovery studies).
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, column temperature).

Conclusion

The analytical characterization of this compound is effectively achieved through a combination of chromatographic and spectroscopic techniques. RP-HPLC with UV detection stands out as the preferred method for routine quality control, offering robust quantification of the principal component and the profiling of non-volatile impurities. For unambiguous identity confirmation and the analysis of potential volatile impurities, GC-MS following a silylation derivatization step is the method of choice. Finally, NMR and IR spectroscopy provide the definitive structural confirmation required for reference standard characterization and chemical synthesis support. The protocols and principles outlined in this guide serve as a solid foundation for researchers and scientists to develop and validate analytical methods tailored to their specific applications in the pharmaceutical and chemical industries.

References

  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl] propionic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | C11H14O4 | CID 176933 - PubChem. (n.d.). Retrieved from [Link]

  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • CAS RN 667413-00-5 | this compound | MFCD03422267. (n.d.). Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]

  • mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022). Retrieved from [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed. (2010). Retrieved from [Link]

  • Analytical Methods - OPUS. (2025). Retrieved from [Link]

  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). Retrieved from [Link]

  • Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples - PubMed. (2023). Retrieved from [Link]

  • GC-MS Characterization, in vitro Antioxidant and Anti-inflammatory Activities of Essential Oil from the Leaves of Stachytarpheta jamaicensis - SciELO México. (n.d.). Retrieved from [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company. (n.d.). Retrieved from [Link]

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Retrieved from [Link]. JordiLabs.com/wp-content/uploads/2015/05/Off-flavor-and-Odor-Investigations-Employing-Solid-Phase-Micro-extraction-and-Gas-Chromatography-Coupled-with-Mass-Spectrometry.pdf

  • Methanolic extraction of poly- and perfluorinated alkyl acids from biota EMG - Fluorinated Compounds - Dioxin 20XX International Symposium. (n.d.). Retrieved from [Link]

Sources

A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. The methodology is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications in pharmaceutical and chemical development. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides a step-by-step protocol for implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is an organic molecule with a molecular formula of C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol .[1][2] Its structure, featuring a carboxylic acid functional group and a difluorophenoxy moiety, presents specific challenges and considerations for chromatographic analysis. The accurate quantification of this compound is critical for ensuring product quality, determining purity, and monitoring degradation in various stages of drug development and chemical manufacturing.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The method detailed herein is based on reversed-phase chromatography, the most common and versatile mode of HPLC.

The Causality Behind Experimental Choices

The development of a reliable HPLC method is predicated on understanding the physicochemical properties of the analyte.

  • Analyte Acidity: The presence of a carboxylic acid group makes this compound an acidic compound. In solution, it exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms. For reproducible retention and sharp, symmetrical peak shapes in reversed-phase HPLC, it is crucial to suppress this ionization.[3][4] This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa. At this low pH, the compound is predominantly in its neutral, more hydrophobic form, leading to consistent interaction with the nonpolar C18 stationary phase.[4]

  • Column Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase HPLC, offering excellent retention for moderately nonpolar compounds like the target analyte. Its hydrophobic nature provides the necessary interaction for effective separation from polar impurities or formulation excipients.

  • Mobile Phase Composition: The mobile phase consists of an aqueous component with an acid modifier and an organic solvent.

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure), excellent UV transparency at low wavelengths, and often superior peak shapes for many compounds.[5]

    • Acid Modifier: Formic acid (0.1%) is an ideal choice for acidifying the mobile phase. It effectively controls the pH to suppress analyte ionization and is a volatile buffer, making it fully compatible with mass spectrometry (LC-MS) if further characterization is needed.[6]

  • Detector Selection: The difluorophenoxy group contains an aromatic ring, which is a strong chromophore. This allows for sensitive detection using a UV-Vis detector. The optimal wavelength (λmax) should be determined experimentally by scanning a standard solution, but a wavelength of 225 nm is chosen as a starting point to provide high sensitivity.

Experimental Workflow and Logic

The overall process, from initial planning to final data reporting, follows a logical sequence to ensure the development of a robust and validatable method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Protocol Implementation cluster_2 Phase 3: Validation & Analysis A Analyte Characterization (Acidic Nature, UV Absorbance) B Column & Mobile Phase Selection (C18, ACN/H2O, 0.1% Formic Acid) A->B Guides Selection C Parameter Optimization (Gradient, Flow Rate, Wavelength) B->C Refine Conditions D Standard & Sample Preparation C->D Final Method F Sequence Execution D->F E System Suitability Testing (SST) (Verify Performance) E->F Precedes Analysis G Method Validation (ICH Q2) (Accuracy, Precision, Linearity) F->G H Data Processing & Quantification G->H Confirms Reliability I Final Report Generation H->I

Caption: High-level workflow for HPLC method development and validation.

The logic behind selecting the initial chromatographic conditions is based on a systematic approach to maximize the probability of a successful separation.

G cluster_props Key Physicochemical Properties cluster_choices Resulting Methodological Choices Analyte Analyte: 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid Prop1 Carboxylic Acid Group (Ionizable) Analyte->Prop1 Prop2 Aromatic Ring (UV Chromophore) Analyte->Prop2 Prop3 Moderate Polarity Analyte->Prop3 Choice1 Low pH Mobile Phase (e.g., 0.1% Formic Acid) To suppress ionization Prop1->Choice1 dictates Choice2 UV Detection (e.g., 225 nm) For sensitive detection Prop2->Choice2 enables Choice3 Reversed-Phase C18 Column To retain analyte Prop3->Choice3 requires

Caption: Decision logic for selecting primary HPLC parameters.

Detailed Application Protocol

This protocol is a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any samples are analyzed.[7]

Equipment and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade or Type I ultrapure).

    • Formic Acid (LC-MS grade, >99% purity).

  • Reference Standard: this compound, with a known purity.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 0-20 min: 40% to 90% B; 20-22 min: 90% B; 22.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 225 nm
Run Time 25 minutes (including re-equilibration)
Preparation of Solutions
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for calibration and system suitability checks.

System Suitability Testing (SST)

Before starting any analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed ready for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
Sample Preparation

Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by regulatory bodies and outlined in ICH guideline Q2(R1).[8][9][10][11]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from placebo, impurities, or degradants.Peak purity analysis (if using PDA) should pass. No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity & Range To verify a proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy To measure the closeness of test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of nominal).[12]
Precision Repeatability: To assess precision over a short interval with the same operator and equipment.Intermediate Precision: To assess variation within the lab (different days, analysts, or equipment).Repeatability: %RSD ≤ 2.0% for six sample preparations.Intermediate Precision: Overall %RSD should meet lab-defined criteria (typically ≤ 3.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD for precision at LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min) or column temperature (±2 °C) are varied.

Note on Chiral Separation

The structure of this compound contains a stereocenter at the C2 position of the propanoic acid chain. Therefore, the compound exists as a pair of enantiomers. The reversed-phase method described in this note will not separate these enantiomers; they will co-elute as a single peak.

If the analysis of individual enantiomers is required, a specialized chiral HPLC method must be developed.[13] This typically involves one of two strategies:

  • Direct Separation: Using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing for their differential retention.

  • Indirect Separation: Derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form covalent diastereomers, which can then be separated on a standard achiral column (like C18).[14]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too high (analyte is partially ionized).2. Column degradation (active silanol sites exposed).3. Column overload.1. Ensure mobile phase pH is sufficiently low; check buffer preparation.2. Replace the column; use a column with end-capping.3. Reduce sample concentration or injection volume.
Retention Time Drift 1. Inadequate column equilibration.2. Mobile phase composition changing.3. Column temperature fluctuation.1. Increase equilibration time between runs.2. Prepare fresh mobile phase; ensure proper mixing/degassing.3. Verify column thermostat is stable.
Poor Resolution 1. Loss of column efficiency.2. Inappropriate gradient slope.1. Replace the column.2. Optimize the gradient to be shallower around the elution time of the target peaks.
High Backpressure 1. Blockage in the system (frit, guard column, column).2. Mobile phase precipitation.1. Systematically disconnect components to locate the blockage; replace as needed.2. Ensure mobile phase components are fully miscible and filtered.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8][15]

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. [Link][3]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][16]

  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][12]

  • SciSpace. (n.d.). A review on method development by hplc. [Link][4]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 667413-00-5 | this compound. [Link][1]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link][5]

  • Sinfoo Biotech. (n.d.). This compound. [Link][2]

  • ResearchGate. (2013). HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. [Link][11]

  • Journal of Chromatography. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link][17]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][7]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link][18]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link][14]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link][13]

  • PubChem. (n.d.). 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. [Link][19]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link][20]

Sources

Comprehensive NMR Spectroscopic Analysis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the structural elucidation of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a fluorinated aromatic compound, this molecule presents unique spectroscopic features that are critical for its unambiguous characterization, particularly in the context of pharmaceutical research and development where such motifs are prevalent. This document outlines optimized protocols for sample preparation and the acquisition and interpretation of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, providing researchers with a robust methodology for analyzing this and structurally related compounds.

Introduction and Strategic Importance

This compound (Molecular Formula: C₁₀H₁₀F₂O₃, Molecular Weight: 216.18 g/mol ) is a small organic molecule incorporating several key functional groups: a difluorinated phenyl ring, an ether linkage, a quaternary carbon center, and a carboxylic acid.[1] The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it and its derivatives valuable scaffolds in medicinal chemistry.

Unambiguous structural verification is a cornerstone of drug development, and NMR spectroscopy is the definitive technique for this purpose.[2][3] For this specific molecule, a multi-nuclear approach is not just beneficial but essential. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR offers a highly sensitive and direct probe into the electronic environment of the fluorine substituents.[4][5] This guide details the synergistic use of these techniques to build a complete and validated structural picture.

Caption: Molecular structure highlighting key atoms.

Foundational NMR Principles for Fluorinated Compounds

The analysis of this molecule relies on three key NMR-active nuclei:

  • ¹H (Proton): The most sensitive nucleus in NMR. It provides information on the number of distinct proton environments and their connectivity through spin-spin coupling.

  • ¹³C (Carbon-13): With a natural abundance of only 1.1%, ¹³C NMR requires more concentrated samples or longer acquisition times.[6] It reveals the carbon skeleton of the molecule. Spectra are typically acquired with proton decoupling to produce sharp singlets for each unique carbon.

  • ¹⁹F (Fluorine-19): A highly advantageous nucleus for NMR. It has a natural abundance of 100% and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of ¹H.[7] Its chemical shifts are extremely sensitive to the electronic environment, spanning a wide range (typically >400 ppm), which provides excellent signal dispersion.[8][9]

Causality of Spectral Complexity: The presence of fluorine introduces heteronuclear coupling. We must anticipate not only ¹H-¹H couplings but also ¹H-¹⁹F and ¹³C-¹⁹F couplings. These couplings, which occur over multiple bonds, are invaluable for confirming the positions of the fluorine atoms relative to the rest of the molecule.

Detailed Experimental Protocols

Part A: Protocol for Optimal Sample Preparation

Objective: To prepare a homogeneous solution free from particulate matter and paramagnetic impurities, which is essential for acquiring high-resolution NMR spectra.[10]

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-quality 5 mm NMR tube and cap[11]

  • Glass vial (e.g., 1-dram)

  • Glass Pasteur pipette with a cotton wool plug for filtration

Step-by-Step Methodology:

  • Weighing the Sample:

    • For ¹H and 2D NMR: Weigh 10-20 mg of the compound into a clean, dry glass vial.[11]

    • For ¹³C NMR: A higher concentration is recommended. Weigh 50-80 mg of the compound.[6]

  • Solvent Selection & Dissolution:

    • Rationale: The choice of solvent is critical. Due to the polar carboxylic acid group, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will readily dissolve the sample and its residual water peak does not overlap with most analyte signals. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange or produce a very broad signal.

    • Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[12]

    • Gently vortex or swirl the vial until the solid is completely dissolved. A brief, gentle warming can aid dissolution if necessary.[6]

  • Filtration and Transfer:

    • Rationale: Undissolved solids can severely degrade the magnetic field homogeneity (shimming), leading to broad spectral lines.[6][12]

    • Place a small plug of cotton wool into the neck of a glass Pasteur pipette.

    • Using the pipette, draw the sample solution and transfer it into the NMR tube. The cotton will filter out any particulate matter.

    • Ensure the final sample height in the tube is approximately 4-5 cm (0.5-0.6 mL).[12]

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[12]

    • Label the sample clearly.[13]

Caption: Workflow for NMR sample preparation.

Part B: Protocols for 1D NMR Data Acquisition

Core Objective: To obtain high-quality ¹H, ¹³C, and ¹⁹F spectra with optimal resolution and signal-to-noise. The following are standard operating procedures for a modern NMR spectrometer.[14][15][16]

Parameter ¹H Experiment ¹³C {¹H} Experiment ¹⁹F {¹H} Experiment Rationale
Pulse Programzg30zgpg30zgpg30Standard 1D acquisition with a 30° flip angle for quantitative profiling.
Number of Scans (NS)8-161024-409616-32Balances S/N and time. ¹³C requires significantly more scans due to low natural abundance.
Spectral Width (SW)~16 ppm~220 ppm~250 ppmMust encompass all expected signals for the nucleus type.
Acquisition Time (AQ)~2-3 s~1-2 s~1-2 sLonger AQ provides better digital resolution.
Relaxation Delay (D1)2-5 s2 s2-5 sAllows for near-complete relaxation of nuclei, crucial for accurate integration.
DecouplingNoneProton DecoupledProton DecoupledSimplifies spectra by removing C-H or F-H coupling, collapsing multiplets to singlets.

Expected Spectral Features from 1D NMR:

  • ¹H NMR:

    • Methyl Protons (-C(CH₃)₂): A sharp singlet around 1.5 ppm, integrating to 6H. Its singlet nature confirms the absence of adjacent protons.

    • Aromatic Protons (Ar-H): A series of complex multiplets between 6.8-7.5 ppm, integrating to 3H. The complexity arises from both ¹H-¹H and long-range ¹H-¹⁹F couplings.

    • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>12 ppm in DMSO-d₆), integrating to 1H. Its broadness is due to chemical exchange.

  • ¹³C NMR:

    • Methyl Carbons: A single peak around 25 ppm.

    • Quaternary Alkyl Carbon (-C(CH₃)₂): A signal around 80 ppm. This carbon will likely show coupling to the fluorine atoms.

    • Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbons directly bonded to fluorine (C-F) will appear as doublets with large ¹JCF coupling constants. Other aromatic carbons may show smaller, multi-bond C-F couplings.

    • Carboxylic Carbon (-COOH): A signal downfield, typically >170 ppm.

  • ¹⁹F NMR:

    • Two distinct signals are expected for the non-equivalent fluorine atoms. Based on typical shifts for fluorinated aromatics, they would appear in the range of -100 to -150 ppm relative to CFCl₃.[5][17][18]

    • These signals will likely be doublets of doublets (or more complex multiplets) due to coupling to each other (³JFF) and to nearby aromatic protons (³JHF, ⁴JHF).

Part C: Advanced Structural Confirmation with 2D NMR

Objective: To unambiguously assign all ¹H and ¹³C signals and confirm the connectivity of the molecular fragments.[19][20]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Expected Result: Cross-peaks will be observed between the coupled aromatic protons, confirming their relative positions on the phenyl ring. The methyl and carboxylic acid protons will show no cross-peaks, confirming they are isolated spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons directly to the carbons they are attached to (¹JCH).

    • Expected Result: This experiment will definitively link each aromatic proton signal to its corresponding aromatic carbon signal. It is a powerful tool for assigning the carbon spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for assembling the molecular puzzle.

    • Key Expected Correlations:

      • From the methyl protons (¹H) to the quaternary alkyl carbon and the carboxylic carbon (¹³C) .

      • From the aromatic protons (¹H) to adjacent and geminal aromatic carbons (¹³C) .

      • Crucially, from aromatic proton H6 (¹H) to the ether-linked quaternary carbon (¹³C) , confirming the connection of the side chain to the aromatic ring.

cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environments) Structure Final Validated Structure F19->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for NMR-based structure elucidation.

Summary of Expected Data & Interpretation

The following table summarizes the predicted NMR data for this compound based on its structure and known spectroscopic principles. Actual values may vary slightly based on solvent and concentration.

Assignment ¹H NMR ¹³C NMR ¹⁹F NMR Key Expected Couplings & 2D Correlations
-C(CH₃)₂ ~1.5 ppm (s, 6H)~25 ppmN/AHMBC: ¹H signal correlates to quaternary C and -COOH carbon.
-C(CH₃)₂ N/A~80 ppmN/AHSQC: No correlation. HMBC: Correlates to methyl ¹H.
-COOH >12 ppm (br s, 1H)~175 ppmN/AHMBC: ¹H signal may correlate to quaternary C.
Ar-H3 MultipletAromatic RegionN/ACOSY: Correlates with H5. HSQC: Correlates to its attached carbon.
Ar-H5 MultipletAromatic RegionN/ACOSY: Correlates with H3 and H6. HSQC: Correlates to its attached carbon.
Ar-H6 MultipletAromatic RegionN/ACOSY: Correlates with H5. HSQC: Correlates to its attached carbon. HMBC: Correlates to ether-linked quaternary C.
Ar-C1-O N/AAromatic RegionN/AShows C-F and C-H HMBC correlations.
Ar-C2-F N/AAromatic Region~ -110 to -130 ppm¹³C: Large ¹JCF coupling. ¹⁹F: Shows ³JFF and multi-bond JHF couplings.
Ar-C4-F N/AAromatic Region~ -120 to -140 ppm¹³C: Large ¹JCF coupling. ¹⁹F: Shows ³JFF and multi-bond JHF couplings.

Conclusion

The structural analysis of this compound requires a systematic and multi-nuclear NMR approach. By following the detailed protocols for sample preparation, 1D NMR (¹H, ¹³C, ¹⁹F) acquisition, and 2D correlation experiments (COSY, HSQC, HMBC), researchers can achieve an unambiguous and robust characterization of the molecule. The ¹⁹F NMR spectrum, in particular, serves as a highly sensitive reporter on the chemical environment of the fluoro-substituents, while 2D experiments are indispensable for assembling the complete molecular architecture. This comprehensive methodology ensures the scientific integrity required for applications in drug discovery and chemical development.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University website: [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from City University of Hong Kong website: [Link]

  • University of Houston. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from University of Houston website: [Link]

  • DiRocco, D. A., & Rovis, T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2632–2638.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from Georgia Tech website: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website: [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from Chemistry LibreTexts website: [Link]

  • NANoREG. (2016, May 30). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from NANoREG website: [Link]

  • DiRocco, D. A., & Rovis, T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2632-2638. Published on the National Institutes of Health website: [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from UCL website: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia website: [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from GGC website: [Link]

  • R-NMR. (2023, June). SOP data acquisition. Retrieved from R-NMR website: [Link]

  • ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from ACS Publications website: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from NIH website: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from an academic website: [Link]

  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from NIH website: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UCSB website: [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from UW-Madison website: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 667413-00-5 | this compound. Retrieved from Hoffman Fine Chemicals website: [Link]

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Application Note: High-Resolution Mass Spectrometric Analysis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the characterization of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid using high-resolution mass spectrometry. The described methodology, grounded in established principles of mass spectrometric analysis of related small molecules, provides a robust framework for researchers in drug development and chemical analysis. We outline a comprehensive workflow from sample preparation to data interpretation, including a proposed fragmentation pathway elucidated by tandem mass spectrometry (MS/MS). This guide is intended for researchers, scientists, and drug development professionals requiring in-depth structural analysis of this compound.

Introduction

This compound is a chemical entity of interest in various fields, potentially including pharmaceutical development due to its structural motifs. Its chemical formula is C₁₀H₁₀F₂O₃ with a molecular weight of 216.18 g/mol .[1][2][3] Accurate mass measurement and structural elucidation are critical for its unambiguous identification and for understanding its metabolic fate in biological systems. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers the necessary sensitivity and specificity for this purpose. This document provides a foundational protocol for the analysis of this compound, leveraging electrospray ionization (ESI) for its efficacy with polar, acidic molecules.

Experimental Design & Rationale

The following sections detail the proposed experimental setup. The choices of instrumentation and parameters are based on extensive experience with similar aromatic carboxylic acids and are designed to yield high-quality, interpretable data.

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Solvents: LC-MS grade methanol, acetonitrile, and water

  • Additives: LC-MS grade formic acid

  • Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution of the analyte that is compatible with the LC-MS system.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.

  • Working Solution (1 µg/mL): Perform a 1:1000 dilution of the stock solution with 50:50 (v/v) methanol:water. This concentration is a typical starting point for achieving good signal intensity without saturating the detector.

  • Final Dilution for Injection (10 ng/mL): Further dilute the working solution to a final concentration of 10 ng/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The presence of a weak acid like formic acid in the mobile phase promotes the protonation of the analyte in positive ion mode and deprotonation in negative ion mode, enhancing ionization efficiency.

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential to isolate the analyte from any potential impurities or matrix components, ensuring a clean mass spectrum. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds.

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent separation efficiency for small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidified aqueous phase for good peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutes, hold for 2 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical volume to avoid overloading the column while providing sufficient analyte for detection.
Mass Spectrometry (MS) Parameters

A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended to obtain accurate mass measurements. Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules like carboxylic acids. Both positive and negative ion modes should be evaluated, as carboxylic acids can be detected as [M+H]⁺ or [M-H]⁻ ions.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Rationale
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)Ideal for polar, thermally labile molecules.
Capillary Voltage 3.5 kV-3.0 kVOptimized for stable spray and efficient ion formation.
Source Temperature 120 °C120 °CPrevents solvent droplets from entering the mass analyzer.
Desolvation Gas Nitrogen, 600 L/hrNitrogen, 600 L/hrAids in the desolvation of ions.
Desolvation Temp. 350 °C350 °CEnsures complete evaporation of the solvent.
Mass Range (m/z) 50 - 50050 - 500Covers the expected mass of the parent ion and its fragments.
Collision Energy Ramped 10-40 eV (for MS/MS)Ramped 10-40 eV (for MS/MS)A range of energies is used to generate a comprehensive fragmentation spectrum.

Experimental Workflow

The overall process from sample preparation to data analysis is a sequential and logical progression.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (1 µg/mL) stock->working final Final Sample (10 ng/mL) working->final lc LC Separation (C18) final->lc ms Full Scan MS (m/z 50-500) lc->ms msms Tandem MS (MS/MS) ms->msms mass Accurate Mass Confirmation msms->mass frag Fragmentation Analysis mass->frag structure Structural Elucidation frag->structure

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Predicted Results and Discussion

Full Scan Mass Spectrum

In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 217.0663. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of 215.0520. High-resolution mass spectrometry will allow for the confirmation of the elemental composition based on the accurate mass measurement.

Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) of the precursor ion will provide structural information. Based on the structure of this compound and known fragmentation patterns of similar compounds, a plausible fragmentation pathway can be proposed.[4][5] The primary fragmentation sites are likely to be the carboxylic acid group and the ether linkage.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺ at m/z 217.0663):

  • Loss of H₂O (m/z 199.0558): A common loss from the carboxylic acid moiety.

  • Loss of COOH (m/z 172.0719): Cleavage of the carboxylic acid group.

  • Cleavage of the ether bond: This can lead to two characteristic fragment ions:

    • [C₄H₇O]⁺ (m/z 71.0497): Corresponding to the isobutyryl fragment.

    • [C₆H₄F₂O]⁺ (m/z 129.0203): Corresponding to the difluorophenoxy fragment.

G cluster_frags Primary Fragments parent [M+H]⁺ m/z 217.0663 C₁₀H₁₁F₂O₃⁺ frag1 m/z 199.0558 C₁₀H₉F₂O₂⁺ (-H₂O) parent->frag1 frag2 m/z 172.0719 C₉H₁₀F₂O⁺ (-COOH) parent->frag2 frag3 m/z 129.0203 C₆H₄F₂O⁺ parent->frag3 frag4 m/z 71.0497 C₄H₇O⁺ parent->frag4

Caption: Proposed fragmentation pathway of protonated this compound.

Summary of Predicted m/z Values
IonFormulaCalculated m/z (Positive Mode)Calculated m/z (Negative Mode)
Parent Ion [C₁₀H₁₀F₂O₃+H]⁺ / [C₁₀H₁₀F₂O₃-H]⁻217.0663215.0520
Fragment 1 [C₁₀H₈F₂O₂+H]⁺199.0558-
Fragment 2 [C₉H₉F₂O]⁺172.0719-
Fragment 3 [C₆H₃F₂O]⁻-129.0154
Fragment 4 [C₄H₇O₂]⁻-87.0451

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. The detailed steps for sample preparation, LC-MS/MS analysis, and the proposed fragmentation pathways offer a solid foundation for researchers. The use of high-resolution mass spectrometry is crucial for obtaining accurate mass data, which, in conjunction with fragmentation analysis, allows for confident structural elucidation. This methodology can be adapted for the analysis of this compound in more complex matrices and for the identification of potential metabolites or degradation products.

References

  • Hoffman Fine Chemicals. This compound. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]

  • NIST. 2-Methylpropanoic acid, TMS derivative. [Link]

  • PubChem. Propanoic acid, 2-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester. [Link]

  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2937. [Link]

  • PubChem. 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]

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Application Notes and Protocols for the In Vitro Use of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Fibrate-Like Compound

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a synthetic compound belonging to the class of 2-aryloxy-2-methylpropanoic acids. Structurally, it shares the core pharmacophore of fibrate drugs, a class of therapeutic agents widely recognized for their role in modulating lipid metabolism. Fibrates are known to exert their effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a pivotal role in the regulation of genes involved in fatty acid transport, beta-oxidation, and triglyceride homeostasis.[1] While direct experimental evidence for the specific biological target of this compound is emerging, its structural analogy to known PPARα agonists strongly suggests its potential as a modulator of this key metabolic pathway.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound. The protocols detailed herein are designed to first ascertain its activity as a PPARα agonist and subsequently to characterize its functional impact on cellular lipid metabolism.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for accurate and reproducible in vitro studies.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃[2]
Molecular Weight 216.18 g/mol [2]
Appearance Solid[3]
Storage Store at room temperature[3]

Note on Solubility: The solubility of this compound in aqueous buffers is expected to be limited. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay medium. Ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Proposed Mechanism of Action: PPARα Activation

We hypothesize that this compound functions as a PPARα agonist. PPARα is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of PPARα leads to an upregulation of genes involved in fatty acid uptake and oxidation and a downregulation of genes involved in lipogenesis.[4]

PPAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Compound 2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid Compound_in Compound Compound->Compound_in Cellular Uptake PPARa_RXR_inactive PPARα-RXR (Inactive Complex) PPARa_RXR_active PPARα-RXR-Compound (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change Compound_in->PPARa_RXR_inactive Ligand Binding PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Leads to Metabolic_Changes Increased Fatty Acid Oxidation Decreased Triglycerides mRNA->Metabolic_Changes Translation & Protein Synthesis

Figure 1. Proposed signaling pathway for this compound via PPARα activation.

Experimental Protocols

The following protocols are designed to provide a comprehensive in vitro characterization of this compound.

Protocol 1: PPARα Activation Assessment using a Luciferase Reporter Gene Assay

This assay is a gold-standard method to quantify the ability of a compound to activate a specific nuclear receptor.[4] It utilizes a reporter gene, typically luciferase, whose expression is driven by a promoter containing PPREs.

Objective: To determine the dose-dependent activation of PPARα by this compound.

Materials:

  • HEK293T or other suitable host cells

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Known PPARα agonist (e.g., GW7647) as a positive control[5]

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection cocktail containing the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the manufacturer's instructions for the transfection reagent.

    • Add the transfection complex to the cells and incubate for 4-6 hours at 37°C in a CO₂ incubator.

    • After incubation, replace the transfection medium with fresh DMEM containing 10% FBS.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh serum-free DMEM.

    • Prepare serial dilutions of this compound and the positive control in serum-free DMEM. Include a vehicle control (e.g., DMSO).

    • Add the diluted compounds to the cells and incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay system manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

    • Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Transfect Transfect with PPARα and reporter plasmids Seed_Cells->Transfect Incubate_24h Incubate 24 hours Transfect->Incubate_24h Treat Treat with compound (serial dilutions) Incubate_24h->Treat Incubate_18_24h Incubate 18-24 hours Treat->Incubate_18_24h Lyse_and_Read Lyse cells and measure Luciferase activity Incubate_18_24h->Lyse_and_Read Analyze Analyze data: Normalize and calculate fold induction Lyse_and_Read->Analyze End End Analyze->End

Figure 2. Workflow for the PPARα Luciferase Reporter Gene Assay.

Protocol 2: Cellular Fatty Acid Uptake Assay

Activation of PPARα is expected to increase the expression of fatty acid transporters, leading to enhanced cellular uptake of fatty acids. This can be measured using fluorescently labeled fatty acid analogs.[6]

Objective: To determine if this compound enhances fatty acid uptake in a relevant cell line (e.g., HepG2 hepatocytes).

Materials:

  • HepG2 cells or other suitable cell line

  • Fluorescent fatty acid analog (e.g., BODIPY-C12)

  • This compound

  • Positive control (e.g., GW7647)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for 24-48 hours.

  • Fatty Acid Uptake:

    • Prepare a working solution of the fluorescent fatty acid analog in serum-free medium.

    • Wash the cells with serum-free medium to remove any residual serum.

    • Add the fluorescent fatty acid analog working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Measurement:

    • For plate reader analysis: Wash the cells with a suitable washing buffer to remove extracellular fluorescence. Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

    • For microscopy analysis: Wash the cells, fix with paraformaldehyde, and visualize the intracellular fluorescence using a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity for each treatment condition.

    • Normalize the data to cell number if necessary (e.g., using a DNA-binding dye like Hoechst).

    • Compare the fluorescence intensity of treated cells to that of vehicle-treated cells to determine the effect of the compound on fatty acid uptake.

Protocol 3: Intracellular Triglyceride Quantification Assay

A key downstream effect of PPARα activation is the reduction of intracellular triglyceride levels due to increased fatty acid oxidation. This can be quantified using a colorimetric or fluorometric assay.[7][8]

Objective: To assess the effect of this compound on intracellular triglyceride accumulation.

Materials:

  • HepG2 cells or other suitable cell line

  • This compound

  • Positive control (e.g., GW7647)

  • Triglyceride Quantification Kit (Colorimetric or Fluorometric)

  • Cell lysis buffer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for 48-72 hours. To induce lipid accumulation, cells can be co-treated with a high concentration of oleic acid complexed to BSA.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with PBS to remove the treatment medium.

    • Lyse the cells using the lysis buffer provided in the triglyceride quantification kit or a suitable alternative.

    • Collect the cell lysates and centrifuge to pellet any insoluble debris.

  • Triglyceride Quantification:

    • Follow the manufacturer's protocol for the triglyceride quantification kit to measure the triglyceride concentration in the cell lysates. This typically involves an enzymatic reaction that produces a colored or fluorescent product.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the triglyceride concentration for each sample based on a standard curve.

    • Normalize the triglyceride concentration to the total protein concentration of the cell lysate to account for differences in cell number.

    • Compare the normalized triglyceride levels in treated cells to those in vehicle-treated cells.

Expected Outcomes and Interpretation

AssayExpected Outcome with this compoundInterpretation
PPARα Luciferase Reporter Assay Dose-dependent increase in luciferase activity.The compound directly activates the PPARα signaling pathway.
Cellular Fatty Acid Uptake Assay Increased intracellular fluorescence compared to vehicle control.The compound enhances the cellular uptake of fatty acids, a downstream effect of PPARα activation.
Intracellular Triglyceride Quantification Decreased intracellular triglyceride levels compared to vehicle control (especially in lipid-loaded cells).The compound promotes the catabolism of triglycerides, consistent with PPARα-mediated increases in fatty acid oxidation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its ability to activate PPARα and influence key aspects of lipid metabolism, researchers can elucidate its mechanism of action and potential as a novel therapeutic agent for metabolic disorders. The structural similarity to the fibrate class of drugs provides a strong rationale for the proposed experimental approach.

References

  • INDIGO Biosciences. (n.d.). Luciferase reporter assay of PPAR activation in COS-7 cells. ResearchGate. Retrieved January 12, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved January 12, 2026, from [Link]

  • Lee, J. E., et al. (2011). Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Journal of Applied Toxicology, 31(5), 457-465. Retrieved January 12, 2026, from [Link]

  • Liao, C. D., et al. (2014). A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. Methods in Molecular Biology, 1097, 149-159. Retrieved January 12, 2026, from [Link]

  • RayBiotech. (2024). Triglyceride Assay Kit (Colorimetric). Retrieved January 12, 2026, from [Link]

  • Dojindo Molecular Technologies. (n.d.). Fatty Acid Uptake Assay Kit. Retrieved January 12, 2026, from [Link]

  • Molecular Devices. (n.d.). QBT™ Fatty Acid Uptake Assay Kit. Retrieved January 12, 2026, from [Link]

  • AMSBIO. (2018). Triglyceride (TG) Assay Kit. Retrieved January 12, 2026, from [Link]

  • Wolf, C. J., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 130(7), 077002. Retrieved January 12, 2026, from [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2389-2403. Retrieved January 12, 2026, from [Link]

  • Wolf, D. C., et al. (2008). Activation of Mouse and Human Peroxisome Proliferator−Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths. Toxicological Sciences, 106(1), 162-171. Retrieved January 12, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 667413-00-5 | this compound | MFCD03422267. Retrieved January 12, 2026, from [Link]

  • Brown, P. J., et al. (2005). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 48(23), 7244-7254. Retrieved January 12, 2026, from [Link]

  • Cheng, X., et al. (2013). Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers. Toxicological Sciences, 136(2), 338-347. Retrieved January 12, 2026, from [Link]

  • DeWitt, J. C., et al. (2009). Immunotoxicity of perfluorooctanoic acid and perfluorooctane sulfonate and the role of peroxisome proliferator-activated receptor alpha. Critical Reviews in Toxicology, 39(1), 76-94. Retrieved January 12, 2026, from [Link]

  • Kokel, D., et al. (2006). Peroxisome proliferator-activated receptor alpha (PPARalpha)-mediated regulation of multidrug resistance 2 (Mdr2) expression and function in mice. Biochemical Journal, 397(2), 247-255. Retrieved January 12, 2026, from [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. Retrieved January 12, 2026, from [Link]

  • Gothandapani, A., et al. (2018). Bioactive compound and their biological activity. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Hylands, P. J., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 30(5), 892-897. Retrieved January 12, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a synthetic compound whose structure is reminiscent of the fibrate class of drugs.[1] Fibrates are well-established lipid-lowering agents that exert their effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Given this structural similarity, it is hypothesized that this compound acts as a PPARα agonist. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and conduct in vivo studies to investigate the potential therapeutic effects of this compound, focusing on its presumed activity as a PPARα agonist.

Mechanism of Action: The PPARα Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which includes three subtypes: PPARα, PPARγ, and PPARβ/δ.[3] PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[3][4]

Upon activation by a ligand, such as a fibrate drug or endogenous fatty acids, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[5] This binding event modulates the transcription of genes involved in various metabolic processes, primarily lipid and glucose homeostasis.[2][3]

Key physiological consequences of PPARα activation include:

  • Increased fatty acid uptake and oxidation: Upregulation of genes encoding for fatty acid transport proteins and mitochondrial and peroxisomal β-oxidation enzymes.[2][5]

  • Reduced plasma triglycerides: Decreased production of very-low-density lipoprotein (VLDL) and increased clearance of triglyceride-rich lipoproteins.[3][6][7]

  • Increased HDL cholesterol: Enhanced expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).[8]

  • Anti-inflammatory effects: Inhibition of pro-inflammatory transcription factors.[9]

Diagram: Simplified PPARα Signaling Pathway

PPARa_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Ligand 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid (Hypothesized Ligand) PPARa_RXR_inactive PPARα/RXR (Inactive) Ligand->PPARa_RXR_inactive Enters Cell & Nucleus PPARa_RXR_active PPARα/RXR (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGenes Regulates LipidMetabolism ↑ Fatty Acid Oxidation ↓ Triglycerides ↑ HDL TargetGenes->LipidMetabolism Leads to

Caption: Hypothesized activation of the PPARα signaling pathway.

In Vivo Study Design and Protocols

The following protocols are designed to assess the efficacy and safety of this compound as a potential PPARα agonist in rodent models.

Part 1: Pharmacokinetic (PK) and Dose-Ranging Studies

A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for designing subsequent efficacy studies.[10][11][12][13]

Objective: To determine the pharmacokinetic profile and establish a safe and effective dose range.

Animal Model: Sprague-Dawley rats or C57BL/6J mice are commonly used for these studies.[10][11]

Protocol:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Administer a single dose of the compound via oral gavage and intravenous injection in separate groups to determine bioavailability.[10]

    • For dose-ranging, administer the compound orally once daily for 7-14 days at three to four escalating dose levels.

  • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[14]

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability
Part 2: Efficacy Evaluation in a Dyslipidemia Model

High-fat diet (HFD)-induced dyslipidemia models in rodents are well-established for evaluating the efficacy of lipid-lowering agents.[15]

Objective: To assess the effect of the compound on plasma lipid profiles.

Animal Model: C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.

Experimental Workflow:

Sources

Application Notes and Protocols for the Exploration of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-(2,4-difluorophenoxy)-2-methylpropanoic acid and its analogs as potential therapeutic agents. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for exploring this chemical scaffold in the context of metabolic disease drug discovery.

Introduction: The Promise of the 2-(Phenoxy)-2-methylpropanoic Acid Scaffold

The 2-(phenoxy)-2-methylpropanoic acid backbone is a privileged scaffold in medicinal chemistry, forming the core of fibrate drugs, a class of compounds known to modulate lipid levels. These agents primarily exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key nuclear receptors regulating glucose and lipid metabolism. The strategic incorporation of fluorine atoms, as seen in this compound, is a well-established medicinal chemistry tactic to enhance metabolic stability, binding affinity, and pharmacokinetic properties. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to known PPAR agonists makes it a compelling candidate for investigation in drug discovery programs targeting metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

This guide provides the foundational knowledge and detailed protocols to enable researchers to synthesize, characterize, and evaluate the biological activity of this compound and related analogs.

Mechanism of Action: Targeting PPARs for Metabolic Control

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. Three main isotypes have been identified: PPARα, PPARγ, and PPARβ/δ.[1]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in decreased plasma triglycerides. Fibrates are classical PPARα agonists.[1]

  • PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity, making it a key target for type 2 diabetes treatment. The thiazolidinedione class of drugs are potent PPARγ agonists.[1]

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle. Its role in metabolic regulation is an active area of research.

The therapeutic potential of compounds that can selectively activate a single PPAR isotype or dually/pan-activate multiple isotypes is a significant area of interest in drug discovery.[2]

2,4-Difluorophenol + Ethyl 2-bromo-2-methylpropanoate --(Base)--> Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate --(Hydrolysis)--> this compound

Caption: Experimental Workflow for Compound Evaluation.

In Vivo Evaluation: Efficacy in a Metabolic Disease Model

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, making it a suitable model for evaluating the in vivo efficacy of potential anti-diabetic and lipid-lowering agents. [3]

Protocol: Efficacy Study in db/db Mice

Animals:

  • Male db/db mice and their lean littermate controls (db/m).

  • Acclimatize the animals for at least one week before the start of the experiment.

Experimental Design:

  • Grouping: Randomly assign db/db mice to the following groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Test compound (e.g., 10, 30, 100 mg/kg/day)

    • Positive control (e.g., Rosiglitazone for PPARγ activity, Fenofibrate for PPARα activity)

  • Dosing:

    • Administer the compounds orally (gavage) once daily for a period of 2-4 weeks.

    • Monitor body weight and food intake regularly.

  • Endpoint Measurements:

    • Blood Glucose: Measure fasting blood glucose levels weekly from tail vein blood using a glucometer.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

    • Plasma Lipids: At the end of the study, collect terminal blood samples and measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available kits.

    • Tissue Analysis (Optional): Harvest liver and adipose tissue for gene expression analysis (e.g., qPCR for PPAR target genes) or histology.

Data Analysis:

  • Compare the changes in body weight, blood glucose, and lipid parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

  • Calculate the area under the curve (AUC) for the OGTT to assess improvements in glucose tolerance.

Data Interpretation and Troubleshooting

  • In Vitro:

    • A potent EC₅₀ value (sub-micromolar to low micromolar) in the luciferase assay suggests direct activation of the PPAR isotype.

    • If no activity is observed, consider potential issues with compound solubility, cell viability, or the assay itself.

    • If the compound shows activity on both PPARα and PPARγ, it may be a dual agonist, which could have therapeutic advantages.

  • In Vivo:

    • A significant reduction in fasting blood glucose, improved glucose tolerance in the OGTT, and/or a decrease in plasma triglycerides are indicators of in vivo efficacy.

    • Lack of efficacy in vivo despite in vitro activity could be due to poor pharmacokinetics (absorption, distribution, metabolism, excretion).

    • Monitor for any signs of toxicity, such as weight loss or changes in liver enzymes.

References

  • Miyachi, H., Nomura, M., Tanase, T., Takahashi, Y., Ide, T., Tsunoda, M., Murakami, K., & Awano, K. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77–80. [Link]

  • Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527–550. [Link]

  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual Review of Medicine, 53, 409–435. [Link]

  • Nomura, M., Tanase, T., Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., Murakami, K., & Miyachi, H. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554–558. [Link]

  • Lee, J. H., Woo, J. H., Lee, Y. J., Kim, H. J., Kim, H. R., Park, S. B., ... & Choi, J. W. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(17), 27958–27972. [Link]

  • Nomura, M., Tanase, T., Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., ... & Miyachi, H. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581–3599. [Link]

  • Google Patents. (2009). PPAR agonists. WO2009026658A1.
  • Xu, H. E., Lambert, M. H., Montana, V. G., Parks, D. J., Blanchard, S. G., Brown, P. J., ... & Willson, T. M. (2007). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 50(4), 685–695. [Link]

  • Wolf, L. B., Beall, J. H., Can, A., Wert, D. M., Spencer, R. G., & Roth, J. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology, 473, 153205. [Link]

  • Sneed, J. B., Bal, S. P., Chandler, D. L., Corcoran, C. M., Faries, K. M., Farrer, J. S., ... & Urban, J. D. (2009). Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. Xenobiotica, 39(10), 766–781. [Link]

  • Lee, J. H., Woo, J. H., Lee, Y. J., Kim, H. J., Kim, H. R., Park, S. B., ... & Choi, J. W. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(17), 27958–27972. [Link]

  • Xu, H. E., Lambert, M. H., Montana, V. G., Parks, D. J., Blanchard, S. G., Brown, P. J., ... & Willson, T. M. (2007). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARα Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. Journal of Medicinal Chemistry, 50(4), 685–695. [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]

  • Tanaka, T., Yamamoto, J., Iwasaki, S., Asaba, H., Hamura, H., Ikeda, Y., ... & Katayama, S. (2017). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). Expert Opinion on Therapeutic Patents, 27(11), 1231–1247. [Link]

  • Google Patents. (2019).
  • Google P
  • MySkinRecipes. (n.d.). 2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1.
  • Kuchar, M., Brunova, B., Rejholec, V., Grimova, J., & Nemecek, O. (1983). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Collection of Czechoslovak Chemical Communications, 48(3), 854–865. [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US20120309973A1.
  • Vun, E., Koutsidis, G., & Doran, O. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. International Journal of Molecular Sciences, 23(21), 13123. [Link]

  • Yamakawa, N., Suemasu, S., Ozeki, T., & Uesawa, Y. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879–7882. [Link]

Sources

Application Notes and Protocols: 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction and Compound Profile

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a synthetic compound belonging to the phenoxy acid class of molecules. Its structure, characterized by a difluorophenoxy ring linked to a propanoic acid moiety, is analogous to a class of lipid-lowering drugs known as fibrates.[1] Fibrates are well-established ligands for the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors crucial for regulating lipid and glucose metabolism.[2]

Given this structural similarity, this compound is proposed to function as a PPAR modulator, making it a valuable research tool for investigating metabolic pathways, particularly those involved in lipid homeostasis, inflammation, and energy balance.[3][4] These application notes provide a comprehensive framework for utilizing this compound in vitro, from initial characterization of its cellular effects to detailed protocols for mechanistic and functional studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Appearance Solid
CAS Number 667413-00-5[5]
MDL Number MFCD03422267
InChI Key LUUNNYIKQOANCC-UHFFFAOYSA-N

Section 2: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. The compound should only be handled by trained personnel familiar with standard laboratory practices.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[6][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[6][7] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[8] It is classified as a combustible solid.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

Section 3: Proposed Mechanism of Action - PPAR Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[2] These receptors act as critical regulators of gene expression. Upon activation by a ligand, such as a fatty acid or a synthetic agonist, the PPAR receptor undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR).[9] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[9]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and brown adipose tissue. Its activation primarily stimulates the uptake, utilization, and breakdown of fatty acids.[2][9]

  • PPARγ: Predominantly expressed in adipose tissue, it is a master regulator of adipogenesis (fat cell differentiation) and is crucial for fat storage and insulin sensitivity.[2]

  • PPARδ: Ubiquitously expressed, it is involved in the regulation of lipid and glucose metabolism.[2]

The structural backbone of this compound is highly similar to fibrate drugs, which are selective PPARα agonists.[1] Therefore, the primary hypothesis is that this compound acts as a PPARα agonist, leading to the transcriptional upregulation of genes involved in fatty acid oxidation.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid (Ligand) PPAR PPARα Ligand->PPAR Binds & Activates PPAR_RXR PPARα-RXR Heterodimer PPAR->PPAR_RXR Translocates & Heterodimerizes with RXR RXR_cyto RXR RXR_cyto->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds TargetGenes Target Genes (e.g., CPT1A, ACO) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Protein Proteins involved in Fatty Acid Oxidation mRNA->Protein Translation

Caption: General signaling pathway for PPARα activation.

Section 4: Core Experimental Workflow

A logical, stepwise approach is crucial to characterize the bioactivity of this compound. The workflow should begin with determining the compound's effect on cell health to establish a working concentration range, followed by direct validation of the proposed mechanism, and concluding with functional assays to measure downstream biological effects.

Experimental_Workflow A 1. Compound Preparation (Stock Solution in DMSO) B 2. Foundational Assay: Determine Cytotoxicity (MTT Assay) A->B C Establish Non-Toxic Concentration Range (e.g., IC50) B->C D 3. Mechanistic Validation: PPARα Reporter Assay C->D Select Concentrations E 4. Functional Assays (Using Non-Toxic Concentrations) C->E Select Concentrations H 5. Data Analysis & Interpretation D->H F 4a. Target Gene Expression (qRT-PCR) E->F G 4b. Lipid Accumulation (Oil Red O Staining) E->G F->H G->H

Caption: Logical workflow for characterizing the research compound.

Section 5: Foundational Protocols - Determining Optimal Concentration

Before any mechanistic or functional studies, it is essential to determine the concentration range at which this compound is biologically active without causing significant cell death.[10]

Protocol 5.1: Cell Viability Assessment using MTT Assay

Principle of the Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[10][11]

Materials:

  • Hepatoma cell line (e.g., HepG2, a human liver cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Expert Note: Optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase during the experiment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve final concentrations ranging from low micromolar to millimolar (e.g., 0.1 µM to 1000 µM). Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Treat at least three wells for each concentration.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable). Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Section 6: Mechanistic Validation - Confirming PPARα Agonism

To confirm that the compound's biological effects are mediated through PPARα, a reporter gene assay is the gold standard.

Protocol 6.1: PPARα Reporter Gene Assay

Principle of the Assay: This assay uses a plasmid containing a reporter gene (e.g., firefly luciferase) whose expression is controlled by a promoter containing PPREs.[4][12] Cells are co-transfected with this reporter plasmid and a plasmid expressing PPARα. If the test compound activates PPARα, the receptor will bind to the PPREs and drive the expression of luciferase. The resulting light output, measured with a luminometer, is proportional to the level of PPARα activation.

Materials:

  • Mammalian cell line (e.g., HEK293T or CV-1)

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Control plasmid for transfection efficiency (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (use the non-toxic range determined in Protocol 5.1). Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle (DMSO) as a negative control.

  • Incubation: Incubate for another 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Express the results as "fold induction" relative to the vehicle control.

Section 7: Functional Applications in Metabolic Research

Once PPARα agonism is confirmed, the next step is to investigate the functional consequences of this activation on cellular metabolism.

Protocol 7.1: Analysis of Target Gene Expression via qRT-PCR

Principle of the Assay: Activation of PPARα leads to increased transcription of genes involved in fatty acid metabolism.[9] Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive method to measure changes in the mRNA levels of these target genes.[13]

Key PPARα Target Genes:

  • CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme in mitochondrial fatty acid oxidation.

  • ACOX1 (Acyl-CoA Oxidase 1): First enzyme of the peroxisomal fatty acid beta-oxidation pathway.

  • PDK4 (Pyruvate Dehydrogenase Kinase 4): Involved in switching fuel source from glucose to fatty acids.

Procedure:

  • Cell Treatment: Treat HepG2 cells with the compound at a non-toxic, active concentration for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).[13] Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • qRT-PCR: Perform qRT-PCR using a qPCR instrument, SYBR Green master mix, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method.[13] The results are expressed as fold change in expression compared to the vehicle-treated control cells.

Protocol 7.2: Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)

Principle of the Assay: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids. It is used to stain and visualize intracellular lipid droplets. This assay can determine if PPARα activation by the compound leads to changes in cellular lipid content.

Procedure:

  • Cell Culture and Treatment: Grow HepG2 cells on glass coverslips in a 24-well plate. To induce lipid accumulation, supplement the culture medium with oleic acid (e.g., 200 µM). Co-treat the cells with this compound for 24-48 hours.

  • Fixation: Wash cells with PBS and fix with 10% formalin for 30 minutes.

  • Staining: Wash with water and then with 60% isopropanol. Allow to dry completely. Add Oil Red O working solution and incubate for 15 minutes.

  • Washing and Counterstaining: Wash away excess stain with 60% isopropanol, followed by water. Counterstain the nuclei with hematoxylin if desired.

  • Visualization: Mount the coverslips onto microscope slides and visualize using a light microscope. Lipid droplets will appear as red-orange spheres.

  • Quantification (Optional): To quantify the staining, elute the dye from the stained cells using 100% isopropanol and measure the absorbance of the eluate at ~500 nm.

Section 8: Data Interpretation and Presentation

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 2: Example Data Presentation for Cytotoxicity (IC₅₀)

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundHepG224[Insert Value]
This compoundHepG248[Insert Value]

Table 3: Example Data Presentation for Gene Expression (qRT-PCR)

Target GeneTreatment Concentration (µM)Fold Change vs. Vehicle (Mean ± SD)
CPT1A10[Insert Value]
ACOX110[Insert Value]
PDK410[Insert Value]

Section 9: References

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS RN 667413-00-5 | this compound | MFCD03422267. Retrieved from [Link]

  • Belew, K. M., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology and Applied Pharmacology, 449, 116136. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. Retrieved from

  • MySkinRecipes. (n.d.). 2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Belew, K. M., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC - NIH. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o732. Retrieved from [Link]

  • Frederick, K. S., et al. (2009). Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. Xenobiotica, 39(10), 766-81. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Retrieved from [Link]

  • Guruge, K. S., et al. (2006). Comparison of gene expression methods to identify genes responsive to perfluorooctane sulfonic acid. Toxicology and Applied Pharmacology, 210(1-2), 1-11. Retrieved from [Link]

  • Lee, J. Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17138–17152. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Retrieved from [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. Retrieved from [Link]

  • Ahn, J., et al. (2014). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. Molecules and Cells, 37(9), 634–640. Retrieved from [Link]

  • MDPI. (2023). Identification of Gene Expression Signatures for Phenotype-Specific Drug Targeting of Cardiac Fibrosis. Retrieved from [Link]

  • Frontiers. (2024). Bioassay-guided isolation of two antiproliferative metabolites from Pterocarpus indicus Willd. against TGF-β-induced prostate stromal cells (WPMY-1) proliferation via PI3K/AKT signaling pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). Global gene expression profiling data analysis reveals key gene families and biological processes inhibited by Mithramycin in sarcoma cell lines. Retrieved from [Link]

  • MuriGenics. (n.d.). Cell-Based Assays. Retrieved from [Link]

  • Liu, L., et al. (2022). Analysis of gene expression profile of peripheral blood in alveolar and cystic echinococcosis. Frontiers in Cellular and Infection Microbiology, 12, 951670. Retrieved from [Link]

  • Antibodies.com. (n.d.). Cell-Based Assays Guide. Retrieved from [Link]

  • Borges, T., et al. (1996). Perfluorodecanoic acid as a useful pharmacologic tool for the study of peroxisome proliferation. General Pharmacology, 27(7), 1123-9. Retrieved from [Link]

  • Charles River. (n.d.). Cell-Based Bioassays for Biologics. Retrieved from [Link]

  • Al-Suhaimi, O. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. Retrieved from [Link]

  • Bodin, J., et al. (2021). Lipidomic Analyses Reveal Modulation of Lipid Metabolism by the PFAS Perfluoroundecanoic Acid (PFUnDA) in Non-Obese Diabetic Mice. Frontiers in Genetics, 12, 721507. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Integrative analysis of gene expression and chromatin dynamics multi-omics data in mouse models of bleomycin-induced lung fibrosis. Retrieved from [Link]

  • MDPI. (n.d.). Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review. Retrieved from [Link]

  • ResearchGate. (2021). Lipidomic Analyses Reveal Modulation of Lipid Metabolism by the PFAS Perfluoroundecanoic Acid (PFUnDA) in Non-Obese Diabetic Mice. Retrieved from [Link]

  • PubMed Central. (n.d.). A metabolomic investigation of serum perfluorooctane sulfonate and perfluorooctanoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2015). Exposure to perfluorononanoic acid combined with a low-dose mixture of 14 human-relevant compounds disturbs energy/lipid homeostasis in rats. Retrieved from [Link]

  • MDPI. (2025). Dynamics of Fatty Acid Composition in Lipids and Their Distinct Roles in Cardiometabolic Health. Retrieved from [Link]

  • MDPI. (n.d.). A Framework for Development of Useful Metabolomic Biomarkers and Their Effective Knowledge Translation. Retrieved from [Link]

  • Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from

Sources

Application Notes and Protocols for the Investigation of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Fibrate Analogue with Therapeutic Potential

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a synthetic compound structurally related to the fibrate class of drugs, which are widely used in the management of dyslipidemia.[1] Fibrates exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in regulating lipid and glucose metabolism.[1][2] The core hypothesis guiding this experimental design is that this compound acts as a PPAR agonist, offering potential as a novel therapeutic agent for metabolic disorders. This document provides a comprehensive suite of protocols for the synthesis, characterization, and biological evaluation of this compound, designed for researchers in drug discovery and development.

PART 1: Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for similar phenoxypropionic acid derivatives.[3][4] The following protocol outlines a Williamson ether synthesis approach.

Protocol 1: Synthesis of this compound

Materials:

  • 2,4-Difluorophenol

  • Ethyl 2-bromo-2-methylpropionate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Ester Synthesis:

    • To a solution of 2,4-difluorophenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Hydrolysis:

    • Dissolve the purified ester in a 3:2:1 mixture of THF:MeOH:H₂O.[5]

    • Add LiOH (3.0 eq) and stir the mixture at room temperature for 3 hours, or until TLC indicates complete hydrolysis.[5]

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Peaks corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.
¹³C NMR Signals for the aromatic carbons, the quaternary carbon, the methyl carbons, and the carboxyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₀F₂O₃, MW: 216.18).[6][7]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

PART 2: In Vitro Evaluation of PPAR Agonist Activity

To assess the compound's activity on PPARs, a dual-luciferase reporter assay and a competitive binding assay are recommended. These assays will determine the compound's ability to activate PPARα and PPARγ and its binding affinity to these receptors.

Protocol 2: PPARα and PPARγ Dual-Luciferase Reporter Assay[5][6][8][9]

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPARα and PPARγ expression plasmids

  • PPRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 3000 (or similar transfection reagent)

  • DMEM with 10% FBS

  • Opti-MEM

  • Test compound (this compound)

  • Positive controls: GW7647 (for PPARα), Rosiglitazone (for PPARγ)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test compound or positive controls. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value using non-linear regression.

Workflow for PPAR Reporter Assay

PPAR_Reporter_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed HEK293T cells in 96-well plate transfection Co-transfect with PPARE, PPRE-Luc, and Renilla plasmids cell_seeding->transfection compound_addition Add test compound or controls transfection->compound_addition incubation Incubate for 24h compound_addition->incubation luciferase_assay Measure Firefly & Renilla Luciferase incubation->luciferase_assay data_analysis Normalize data and calculate EC50 luciferase_assay->data_analysis InVivo_Study cluster_induction Obesity Induction (8-12 weeks) cluster_treatment Treatment (4-6 weeks) cluster_endpoints Endpoint Analysis hfd High-Fat Diet vehicle Vehicle Control hfd->vehicle test_compound Test Compound hfd->test_compound fenofibrate Fenofibrate hfd->fenofibrate chow Standard Chow monitoring Body Weight & Food Intake chow->monitoring vehicle->monitoring blood_analysis Lipid Profile vehicle->blood_analysis tissue_analysis Histology & Gene Expression vehicle->tissue_analysis test_compound->monitoring test_compound->blood_analysis test_compound->tissue_analysis fenofibrate->monitoring fenofibrate->blood_analysis fenofibrate->tissue_analysis

Caption: Experimental design for the in vivo evaluation.

PART 4: Pharmacokinetic and Mechanism of Action Studies

Protocol 5: Pharmacokinetic Analysis by HPLC

[1][8][9][10][11] A validated HPLC method is crucial for determining the plasma concentration of the test compound.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Acetonitrile

  • Water (HPLC grade)

  • Phosphoric acid

  • Plasma samples from the in vivo study

  • Test compound standard

  • Internal standard

Procedure:

  • Sample Preparation:

    • Precipitate plasma proteins using acetonitrile.

    • Centrifuge and collect the supernatant.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Use a mobile phase of acetonitrile and water with phosphoric acid at a suitable ratio and flow rate.

    • Detect the compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the compound concentration using a standard curve.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

HPLC Method Parameters Example Values
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 286 nm [10]
Injection Volume 20 µL
Protocol 6: Quantitative PCR (qPCR) for PPAR Target Gene Expression

[12][13][14][15] To confirm the mechanism of action, the expression of known PPAR target genes involved in lipid metabolism will be quantified in liver and adipose tissue.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., CPT1A, ACOX1, FABP4) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from liver and adipose tissue samples.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using SYBR Green chemistry with primers for the target and housekeeping genes.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the gene expression levels between the treatment groups.

Conclusion

The experimental design and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its synthesis, in vitro PPAR activity, in vivo efficacy, pharmacokinetics, and mechanism of action, researchers can thoroughly characterize its potential as a novel therapeutic agent for metabolic diseases.

References

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Zzaman, M., Ali, S., Gilani, S. J., Hafeez, A., & Ahmad, M. M. (2009). METHOD DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC USING HUMAN PLASMA. Biomedicina, 4(3).
  • INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

  • Al-Qahtani, S. D., & Al-Subaie, A. M. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 23(5), 556-563.
  • Wikipedia. (n.d.). Fibrate. Retrieved from [Link]

  • Taleuzzaman, M., Ali, S., Gilani, S. J., Hafeez, A., & Ahmad, M. M. (2015). Bioanalytical method validation of fenofibrate by hplc using human plasma. International Journal of Advances in Pharmaceutical Analysis, 5(4), 76-79.
  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Protocol for Hyperlipidemia Induced by a High-Fat Diet (HFD). Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133.
  • Lemay, D. G., & Hwang, D. H. (2006). Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. Journal of lipid research, 47(5), 1011–1018.
  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240.
  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Assays PANEL. Retrieved from [Link]

  • Wang, S., et al. (2020). Effects of piperine on lipid metabolism in high-fat diet induced obese mice. Food & Function, 11(11), 9789-9800.
  • Bederman, I. R., et al. (2017). A high-fat diet suppresses de novo lipogenesis and desaturation but not elongation and triglyceride synthesis in mice. Journal of lipid research, 58(1), 88–102.
  • PrepChem.com. (n.d.). Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl] propionic acid. Retrieved from [Link]

  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]

  • Di Pietro, O., et al. (2021). From Apo to Ligand-Bound: Unraveling PPARγ-LBD Conformational Shifts via Advanced Molecular Dynamics. International Journal of Molecular Sciences, 22(19), 10459.
  • Wang, Y., et al. (2022). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International journal of molecular sciences, 23(19), 11863.
  • Illumina, Inc. (2009). qPCR Quantification Protocol Guide. Retrieved from [Link]

  • Spyridon, K., et al. (2013). Discovery of a novel selective PPARγ ligand with partial agonist binding properties by integrated in silico/in vitro work flow. Journal of medicinal chemistry, 56(9), 3568–3583.
  • Valdes, O., et al. (2021).
  • ResearchGate. (n.d.). Comparative analysis of binding efficiency of PPARγ ligands using a competition assay. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • Tachibana, K., et al. (2006). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. BMC genomics, 7, 22.
  • Google Patents. (n.d.). Process for the preparation of elafibranor and novel synthesis intermediates.
  • Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystalline Form

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and materials science. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, as they directly influence key performance attributes such as solubility, dissolution rate, bioavailability, and stability.[1][2] Crystallization is a critical purification and particle engineering step that allows for the isolation of the compound in a highly pure, stable, and consistent crystalline form. The arrangement of molecules in the crystal lattice, known as polymorphism, can significantly impact these physicochemical properties.[1][2] Therefore, developing a robust and reproducible crystallization process is essential for ensuring product quality and therapeutic efficacy.

This guide provides a detailed technical overview and actionable protocols for the crystallization of this compound, drawing upon established principles of crystallization for carboxylic acids.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for designing an effective crystallization process.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃[3][4]
Molecular Weight 216.18 g/mol [3]
Physical State Solid[3][4]
General Solubility Carboxylic acids are typically soluble in polar organic solvents like alcohols, and may have limited solubility in water.[5][6]General Knowledge

Part 1: Foundational Principles of Crystallization

Crystallization is a phase-change process where a solute in a solution is transitioned into a solid crystalline state. This process is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The two fundamental steps in crystallization are nucleation (the formation of initial crystal nuclei) and crystal growth.

The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures, be chemically inert with the solute, and be easily removable from the final product. For carboxylic acids, solvents such as ethanol, methanol, and water, or mixtures thereof, are often good starting points.[5]

Part 2: Crystallization Protocols

The following protocols are designed as starting points for the development of a robust crystallization process for this compound. Optimization of these parameters will be necessary based on experimental observations.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common crystallization technique, relying on the principle that the solubility of the compound decreases with decreasing temperature.

Rationale: This method is straightforward and effective for compounds that exhibit a steep solubility curve in the chosen solvent. Ethanol is selected as a starting solvent due to its good solvating power for carboxylic acids at elevated temperatures and lower solubility at reduced temperatures.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel equipped with a stirrer and a condenser, dissolve this compound in a minimal amount of hot ethanol (near boiling point). Start with approximately 5-10 mL of ethanol per gram of compound and add more if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and being incorporated into the final crystals.

  • Cooling: Slowly cool the saturated solution to room temperature. A controlled cooling rate is essential to promote the growth of larger, more uniform crystals. A rate of 10-20°C per hour is a good starting point.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or a refrigerator (2-8°C) to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point of the compound.

Workflow for Cooling Crystallization

Cooling_Crystallization cluster_dissolution Dissolution cluster_cooling Cooling & Nucleation cluster_isolation Isolation & Drying A Add Compound to Ethanol B Heat to Near Boiling A->B C Complete Dissolution B->C D Controlled Cooling to RT C->D Saturated Solution E Further Cooling (2-8°C) D->E F Vacuum Filtration E->F Crystal Slurry G Wash with Cold Solvent F->G H Vacuum Drying G->H I Final Product H->I Pure Crystals Anti_Solvent_Crystallization cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying A Dissolve Compound in Solvent B Slowly Add Anti-Solvent A->B Saturated Solution C Induce Nucleation (Cloud Point) B->C D Crystal Growth (Maturation) C->D E Vacuum Filtration D->E Crystal Slurry F Wash with Solvent Mixture E->F G Vacuum Drying F->G H Final Product G->H Pure Crystals

Caption: Workflow for Anti-Solvent Crystallization of this compound.

Part 3: Characterization of the Crystalline Form

After crystallization, it is imperative to characterize the solid form to ensure the desired polymorph has been obtained and that the material meets the required purity specifications. Recommended analytical techniques include:

  • Powder X-ray Diffraction (PXRD): To identify the crystalline form and assess polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and purity of the compound.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent content.

  • Microscopy: To observe the crystal habit and size distribution.

Conclusion

The protocols outlined in this application note provide a robust starting point for the crystallization of this compound. The selection of the appropriate crystallization method and solvent system will be critical in obtaining a crystalline product with the desired physical and chemical properties. Further optimization and characterization are essential to develop a reproducible and scalable crystallization process for this compound.

References

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Karunanithi, A. T., Acosta-Esquijarosa, A., & Gani, R. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
  • Aaltonen, J., Allesø, M., Mirza, S., Koradia, V., Gordon, K. C., & Rantanen, J. (2009). Solid form screening and characterization. In Polymorphism in the Pharmaceutical Industry (pp. 239-269). Wiley.
  • Aguiar, A. J., Krc, J., Kinkel, A. W., & Samyn, J. C. (1967). Effect of polymorphism on the absorption of chloramphenicol from chloramphenicol palmitate. Journal of Pharmaceutical Sciences, 56(7), 847-853.
  • Kumar, L., & Bansal, A. K. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis, 1(1), 1-10. Retrieved from [Link]

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Application Notes and Dosing Protocols for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, a Putative GPR40 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides detailed application notes and experimental protocols for the research compound 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. Based on structural similarities to known pharmacological agents such as Fasiglifam (TAK-875), this compound is hypothesized to function as an agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in mediating glucose-dependent insulin secretion from pancreatic β-cells.[3][4] These protocols are designed for researchers, scientists, and drug development professionals, offering comprehensive guidance on compound handling, formulation, and robust methodologies for in vitro and in vivo characterization. A significant emphasis is placed on addressing the challenges associated with poorly soluble compounds and mitigating potential liabilities, such as hepatotoxicity, which has been a critical concern for this class of agonists.[1][5]

Physicochemical Properties & Compound Handling

Proper handling and storage are paramount for ensuring experimental reproducibility. This compound is a solid at room temperature and, like many small molecule drug candidates, is predicted to have low aqueous solubility.

Table 1: Compound Properties

Property Value Source
CAS Number 667413-00-5 [6]
Molecular Formula C₁₀H₁₀F₂O₃ [7]
Molecular Weight 216.18 g/mol [7][8]
Physical Form Solid [7][8]

| Storage Class | Combustible Solid |[7] |

Handling and Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • All chemical products should be handled with the assumption of "unknown hazards and toxicity" by personnel with specialized knowledge and experience.[6]

  • For solution preparation, use of personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory.

Proposed Mechanism of Action: GPR40/FFAR1 Agonism

GPR40 is highly expressed in pancreatic β-cells and responds to medium and long-chain free fatty acids.[3][9] Agonism at this receptor activates a Gαq-mediated signaling cascade, which is central to its therapeutic effect.

Key Mechanistic Steps:

  • Binding and Activation: The agonist binds to the GPR40 receptor on the surface of pancreatic β-cells.

  • G-Protein Coupling: The activated receptor couples with the Gq alpha subunit (Gαq).[3]

  • Downstream Signaling: Gαq activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4]

  • Insulin Secretion: IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ amplifies glucose-stimulated insulin secretion (GSIS).[1][4]

A crucial feature of this pathway is its glucose dependency . Insulin secretion is potentiated only in the presence of elevated glucose levels, which is expected to reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[1][4]

GPR40_Signaling_Pathway Ligand GPR40 Agonist (e.g., Fatty Acids) GPR40 GPR40 (FFAR1) Ligand->GPR40 G_Protein Gαq/11 GPR40->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ Insulin Insulin Granule Exocytosis Ca->Insulin Potentiates PKC->Insulin Potentiates Glucose ↑ Glucose Glucose->Insulin Prerequisite Signal

Figure 1: GPR40 agonist signaling pathway in pancreatic β-cells.

Preclinical Formulation Development

The low aqueous solubility of this compound necessitates careful formulation to ensure accurate dosing and optimal bioavailability.[10]

3.1 Recommended Vehicle Formulations

The choice of vehicle depends on the experimental context (in vitro vs. in vivo) and the route of administration.

Table 2: Recommended Starting Vehicle Formulations

Application Vehicle System Components & Rationale Source
In Vitro Stock Solution Co-solvent 100% DMSO: For preparing high-concentration stock solutions (e.g., 10-50 mM). DMSO is a strong organic solvent suitable for most cell-based assays when diluted to a final concentration of <0.5%. [11]
In Vivo (Oral Gavage) Aqueous Suspension 0.5% (w/v) CMC + 0.1% (v/v) Tween 80 in water: Carboxymethylcellulose (CMC) acts as a suspending agent to ensure dose uniformity. Tween 80 is a surfactant that wets the compound particles, preventing aggregation and improving suspension quality. This is a standard vehicle for oral administration of insoluble compounds in toxicology and efficacy studies. [12][13]

| In Vivo (IV - if required) | Co-solvent System | 5-10% DMSO, 40% PEG400, qs with Saline: For intravenous administration, the compound must be fully dissolved. Polyethylene glycol (PEG) is a commonly used co-solvent to improve solubility. The final DMSO concentration should be minimized to reduce potential for hemolysis or irritation. Note: IV formulation requires rigorous safety evaluation. |[10][11] |

3.2 Protocol: Preparation of an Oral Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL suspension in a standard CMC/Tween vehicle, suitable for oral gavage in rodents.

  • Prepare Vehicle: Add 0.5 g of low-viscosity CMC to ~90 mL of purified water while stirring. Mix until fully hydrated. Add 0.1 mL of Tween 80 and bring the final volume to 100 mL with water.

  • Weigh Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

  • Create Paste: Place the weighed compound in a glass mortar. Add a few drops of the CMC/Tween vehicle and triturate with a pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent particle clumping.[12]

  • Gradual Dilution: Slowly add the remaining vehicle to the mortar in small increments while continuously triturating to maintain a homogenous suspension.

  • Homogenize: Transfer the suspension to a suitable container. Stir continuously with a magnetic stirrer before and during dose administration to prevent settling and ensure accurate dosing.[12]

  • Stability: Formulations should ideally be prepared fresh daily. If storage is necessary, conduct stability tests to ensure the compound does not degrade or crystallize.[13]

Figure 3: Experimental timeline for an Oral Glucose Tolerance Test (OGTT).

5.3 Toxicology and Safety Monitoring

In any repeat-dose study, proactive safety monitoring is essential.

  • Liver Function: Collect terminal blood samples for clinical chemistry analysis. Pay close attention to liver enzymes (ALT, AST), bilirubin, and bile acids. High doses of Fasiglifam (1000 mg/kg/day) caused elevations in these markers in rats. [5]* Histopathology: At necropsy, collect the liver and other key organs for histopathological examination to identify any microscopic changes, such as hepatocellular hypertrophy or necrosis. [5]

Data Interpretation & Troubleshooting

Table 3: Troubleshooting Common Issues

Observation Potential Cause(s) Recommended Solution(s)
Low in vitro potency Compound degradation, precipitation in assay buffer, poor cell health. Verify compound integrity via LC-MS. Check for solubility in final assay buffer. Ensure cell line is healthy and expresses the target receptor.
High variability in in vivo data Inaccurate dosing due to poor suspension, rapid metabolism. Ensure suspension is homogenous during dosing. [12]Characterize the PK profile to understand exposure and half-life.
No efficacy in OGTT despite good PK Insufficient target engagement, wrong dose selection. Confirm compound reaches the pancreas. Conduct a dose-response study. Ensure the animal model is appropriate.

| Elevated liver enzymes in rodents | Compound-induced hepatotoxicity, a potential class effect for GPR40 agonists. | This is a significant finding. Conduct follow-up studies to understand the mechanism (e.g., reactive metabolite formation, mitochondrial toxicity). [5]Consider structure-activity relationship (SAR) studies to mitigate the effect. |

References

  • Liminal BioSciences. (n.d.). GPR40 Agonist Program.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Preclinical Studies of Fasiglifam (TAK-875) for Type 2 Diabetes.
  • Benchchem. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
  • Patsnap Synapse. (2024, June 21). What are GPR40 agonists and how do they work?
  • Mohammad, S. (2015). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Drug Targets, 17(5), 566-574.
  • Oh, Y., & Park, K. (2013). G-protein Coupled Receptor 40 Agonists as Novel Therapeutics for Type 2 Diabetes. Archives of Pharmacal Research, 36(5), 531-534.
  • Chen, Y., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9713-9739.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?
  • MedchemExpress. (n.d.). Fasiglifam (TAK-875) | GPR40 Agonist.
  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 374-384.
  • Scintilla, S., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics, 666, 124488.
  • Evotec. (n.d.). Understanding the Hepatotoxicity of Fasiglifam (TAK-875).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 667413-00-5 | this compound | MFCD03422267.
  • Lee, M. Y., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Molecules and Cells, 41(2), 145-155.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

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Application Notes and Protocols for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a synthetic compound with a chemical structure suggestive of activity as a modulator of cellular metabolism. Its structural similarity to known hypolipidemic agents points towards the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors as a likely biological target. PPARs are ligand-activated transcription factors that play pivotal roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[1][2][3] The three main subtypes, PPARα, PPARδ (also known as β), and PPARγ, are expressed in various tissues and have distinct physiological functions.

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[4] Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby initiating their transcription.[4][5] This signaling cascade is central to the therapeutic action of fibrate drugs used to treat dyslipidemia.

These application notes provide a comprehensive guide for researchers to investigate the cellular activity of this compound, with a primary focus on its potential as a PPARα modulator. We will detail robust, validated cell-based assays to quantify its agonistic or antagonistic activity, assess its impact on downstream target gene expression, and control for potential cytotoxicity.

Core Principles of Analysis

To comprehensively characterize the cellular effects of this compound, a multi-tiered assay approach is recommended. This strategy ensures that the observed biological activity is specific to the target pathway and not an artifact of general cellular toxicity.

  • Primary Functional Screen (PPARα Activation): A luciferase reporter gene assay is the gold standard for quantifying the activation or inhibition of PPARα.[4][6] This assay provides a highly sensitive and specific readout of the compound's ability to induce a transcriptional response mediated by PPARα.

  • Downstream Target Gene Analysis (Confirmation of Mechanism): To confirm that the compound's activity translates to the regulation of endogenous biological pathways, Quantitative Real-Time PCR (RT-qPCR) is employed to measure changes in the expression levels of known PPARα target genes.[7]

  • Orthogonal Assay (Cell Health): It is crucial to assess cell viability and cytotoxicity in parallel. This ensures that the observed effects in the primary and secondary assays are due to specific receptor modulation and not a consequence of the compound being toxic to the cells.[8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPARα signaling pathway and the overall experimental workflow for testing the compound.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid PPARa_RXR_inactive PPARα / RXR Heterodimer (Inactive) Compound->PPARa_RXR_inactive Cellular Uptake & Binding PPARa_RXR_active PPARα / RXR Heterodimer (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change & Nuclear Translocation PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to PPRE TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation

Caption: PPARα Signaling Pathway Activation.

Experimental_Workflow cluster_assays Parallel Assays start Start: Prepare Compound Stock Solution Assay1 Primary Assay: PPARα Reporter Assay (Agonist/Antagonist Mode) start->Assay1 Assay2 Secondary Assay: Target Gene Expression (RT-qPCR) start->Assay2 Assay3 Supporting Assay: Cell Viability/Cytotoxicity (e.g., MTT, Resazurin) start->Assay3 DataAnalysis Integrated Data Analysis Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis Conclusion Conclusion: Determine Specific Activity and Potency (EC50/IC50) DataAnalysis->Conclusion

Caption: Integrated Experimental Workflow.

PART 1: PPARα Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of this compound to activate or inhibit the human PPARα receptor. It utilizes a host cell line engineered to express human PPARα and a firefly luciferase reporter gene functionally linked to a PPARα-responsive promoter.[10][11] Activation of PPARα leads to the expression of luciferase, which generates a luminescent signal proportional to the receptor's activity.

Protocol: Agonist Mode

This mode determines if the compound can activate the PPARα receptor.

  • Cell Plating:

    • Thaw cryopreserved PPARα reporter cells (available from vendors like INDIGO Biosciences) in a 37°C water bath.[2][11]

    • Immediately resuspend the cells in the provided cell recovery medium (CRM) and dispense 200 µL into each well of the supplied 96-well white, clear-bottom assay plate.

    • Incubate the plate for 4-6 hours at 37°C in a humidified, 5% CO₂ incubator. This allows the cells to recover and adhere.[10][12]

  • Preparation of Treatment Media:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform a serial dilution of the compound stock in Compound Screening Medium (CSM) to create the desired final assay concentrations. A typical 8-point, 3-fold dilution series might start from 30 µM.

    • Also prepare a "no treatment" vehicle control (CSM with the same final percentage of DMSO, typically ≤0.4%) and a positive control using a known PPARα agonist (e.g., GW7647 or GW590735).[10][11]

  • Cell Treatment:

    • After the pre-incubation period, carefully discard the cell recovery medium from the wells.

    • Add 200 µL of the prepared treatment media (including controls) to the appropriate wells.

    • Incubate the plate for 22-24 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Luminescence Detection:

    • Equilibrate the Luciferase Detection Reagent to room temperature.

    • Discard the treatment media from the wells.

    • Add 100 µL of Luciferase Detection Reagent to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Measure luminescence using a plate-reading luminometer, reported as Relative Light Units (RLU).

Protocol: Antagonist Mode

This mode determines if the compound can inhibit the activation of PPARα by a known agonist.

  • Follow the same procedure as the Agonist Mode, with one key modification in Step 2 (Preparation of Treatment Media) .

  • The treatment media containing the serial dilutions of the test compound should also be spiked with a known PPARα agonist at a concentration that gives a sub-maximal (EC₅₀ to EC₈₅) response (e.g., 10 nM GW7647).[10][13] This "challenge agonist" creates the baseline activation that the test compound will be assessed against for inhibition.

Data Analysis and Expected Results
ParameterAgonist ModeAntagonist Mode
Vehicle Control Basal RLUBasal RLU (without challenge agonist)
Positive Control High RLU (e.g., GW7647 alone)High RLU (challenge agonist + vehicle)
Test Compound Dose-dependent increase in RLUDose-dependent decrease in RLU from challenge agonist level
  • Data Normalization: Calculate "Fold Activation" by dividing the RLU of each well by the average RLU of the vehicle control wells.

  • Dose-Response Curves: Plot Fold Activation (or % Inhibition for antagonist mode) against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (agonist) or IC₅₀ (antagonist) value.

PART 2: Target Gene Expression Analysis via RT-qPCR

This assay validates the findings from the reporter assay by measuring the expression of endogenous PPARα target genes in a biologically relevant cell line, such as the human hepatoma cell line HepG2, which has high endogenous PPARα expression.[7]

Protocol
  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) in 12-well plates until they reach ~80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the EC₅₀ value determined from the reporter assay) for 12-24 hours. Include vehicle and positive controls.

  • RNA Isolation:

    • After treatment, wash the cells with PBS and lyse them directly in the wells using a lysis buffer from a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).

    • Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the isolated RNA and assess its purity (A260/A280 ratio).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and primers for PPARα target genes (e.g., ACOX1, CPT1A) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Run the qPCR on a real-time PCR instrument.

Data Analysis
  • Use the comparative Cₜ (ΔΔCₜ) method to calculate the relative fold change in gene expression for each target gene, normalized to the housekeeping gene and relative to the vehicle-treated control.

  • A dose-dependent increase in the mRNA levels of ACOX1 and CPT1A would confirm that this compound functions as a PPARα agonist in a native cellular context.

PART 3: Cell Viability and Cytotoxicity Assay

This assay is critical for distinguishing specific pharmacological effects from non-specific toxicity. A resazurin-based assay (e.g., CellTiter-Blue) or a tetrazolium salt-based assay (e.g., MTT, XTT, WST-8) can be used.[8] These assays measure the metabolic activity of viable cells.

Protocol (Resazurin-Based)
  • Cell Plating and Treatment:

    • Plate the same cell line used for the primary assay (e.g., PPARα reporter cells or HepG2) in a 96-well clear-bottom plate.

    • Treat the cells with the same concentration range of this compound as used in the functional assays for the same duration (22-24 hours).

    • Include a "cells + media only" control (100% viability) and a "cells + lysis agent" control (0% viability).

  • Assay Procedure:

    • Add the resazurin-based reagent (e.g., 20 µL per 100 µL of culture medium) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).

  • Plot % Viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

  • Interpretation: A desirable compound will have a CC₅₀ value that is significantly higher (ideally >10-fold) than its EC₅₀ or IC₅₀ from the functional assays. This indicates a therapeutic window where the compound is active on its target without causing general cell death.

References

  • Human PPARα Reporter Assay Kit. INDIGO Biosciences. [Link]

  • Human Peroxisome Proliferators Activator Receptors Alpha, PPAR-α ELISA Kit. Abbexa. [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]

  • Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. INDIGO Biosciences. [Link]

  • Luciferase reporter assay of PPAR activation in COS-7 cells. ResearchGate. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

  • PPAR ALPHA ELISA Kits. Biocompare. [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PubMed Central. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha. INDIGO Biosciences. [Link]

  • Mouse Peroxisome Proliferator-Activated Receptor Alpha. INDIGO Biosciences. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha. INDIGO Biosciences. [Link]

  • This compound. Hoffman Fine Chemicals. [Link]

  • Cell Based Assays. Domainex. [Link]

  • Cell-based assays for profiling activity and safety properties of cancer drugs. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: Formation of an intermediate ester, ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate, from 2,4-difluorophenol and ethyl 2-bromo-2-methylpropanoate.

  • Ester Hydrolysis: Saponification of the intermediate ester to yield the final carboxylic acid product.

This guide is structured to help you navigate the potential pitfalls in each of these critical steps.

Section 1: Troubleshooting the Williamson Ether Synthesis

This step involves the SN2 reaction between a phenoxide and a sterically hindered tertiary alkyl halide, which can be challenging. Success hinges on carefully controlling reaction parameters to favor the desired substitution pathway.

Q1: My reaction yield is extremely low. What are the most likely causes and how can I fix them?

A low yield in this specific Williamson ether synthesis is a frequent issue. The root cause often traces back to the inherent challenges of an SN2 reaction involving a tertiary electrophile and a phenoxide nucleophile.

Answer: The low yield can typically be attributed to one or more of the following factors:

  • Inefficient Deprotonation of 2,4-Difluorophenol: The acidity of the phenol (pKa ≈ 10) requires a sufficiently strong base to generate the nucleophilic phenoxide. Weaker bases may result in an incomplete reaction.

    • Troubleshooting: Switch to a stronger base. While potassium carbonate (K₂CO₃) can be effective, sodium hydride (NaH) will ensure complete and irreversible deprotonation.[1] Always handle NaH with extreme care under an inert atmosphere.

  • Competing Side Reactions: The phenoxide ion is an ambident nucleophile, meaning it can attack through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1]

    • Troubleshooting: The choice of solvent is critical. To favor O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic, promoting the desired reaction at the oxygen atom.

  • Steric Hindrance: The target for the nucleophilic attack is a tertiary carbon (in ethyl 2-bromo-2-methylpropanoate). This high degree of steric hindrance significantly slows the SN2 reaction rate.[2][3]

    • Troubleshooting: This is an intrinsic challenge. The reaction requires more forcing conditions than a typical Williamson synthesis with a primary halide. Increase the reaction temperature (typically 80-120 °C) and allow for longer reaction times (8-24 hours).[4] Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal endpoint and avoid decomposition.

  • Elimination (E2) Pathway: While SN2 is hindered, the E2 elimination pathway can also compete, especially at higher temperatures.[3]

    • Troubleshooting: Fortunately, the substrate, ethyl 2-bromo-2-methylpropanoate, lacks easily accessible β-hydrogens for elimination, which somewhat mitigates this side reaction. However, to further suppress it, avoid overly strong, sterically hindered bases if possible and maintain the lowest effective temperature that allows the substitution to proceed at a reasonable rate.

Optimization Summary Table
ParameterSub-Optimal ChoiceRecommended OptimizationRationale
Base Weak bases (e.g., NaHCO₃)K₂CO₃, Cs₂CO₃, NaH[1]Ensures complete formation of the phenoxide nucleophile.
Solvent Protic solvents (e.g., Ethanol)DMF, DMSO, Acetonitrile[1]Favors O-alkylation over C-alkylation by solvating the counter-ion.
Temperature Too low (<60 °C)80 - 120 °COvercomes the high activation energy due to steric hindrance.[4]
Time Too short (<4 hours)8 - 24 hoursAllows the slow, sterically hindered reaction to proceed to completion.[4]

Section 2: Troubleshooting the Ester Hydrolysis

The final step is the saponification of the ester to the carboxylic acid. While generally robust, this step requires careful execution to ensure complete conversion and high-purity product isolation.

Q2: My hydrolysis reaction is not going to completion, and I see residual ester in my workup. How can I resolve this?

Answer: Incomplete hydrolysis is usually a matter of reaction conditions or stoichiometry.

  • Insufficient Base: Ensure you are using a stoichiometric excess of the hydrolysis reagent (typically 2-3 equivalents of LiOH, NaOH, or KOH). This is crucial to drive the equilibrium towards the carboxylate salt.

  • Reaction Time and Temperature: Saponification can be slow, especially with sterically hindered esters. If the reaction is sluggish at room temperature, gently heating the mixture (e.g., to 40-60 °C) can significantly increase the rate.[5] Monitor by TLC until the starting ester spot has completely disappeared.

  • Solvent System: A biphasic system (e.g., aqueous base and an organic solvent for the ester) can slow the reaction due to poor mixing. Using a co-solvent like THF or Methanol that is miscible with both the aqueous phase and the organic substrate ensures a homogeneous reaction mixture and improves reaction rates.[6]

Q3: I am concerned about cleaving the aryl ether bond during hydrolysis. Is this a valid concern?

Answer: Yes, this is a critical consideration. The stability of the ether bond is pH-dependent.

  • Acidic Hydrolysis: Avoid acidic conditions for hydrolysis. The aryl ether linkage can be susceptible to cleavage under strong acidic conditions and heat.[7]

  • Basic Hydrolysis (Saponification): This is the preferred method. The aryl ether bond is highly stable to basic conditions. Using bases like NaOH, KOH, or LiOH will selectively cleave the ester bond without affecting the ether linkage.[5]

Q4: During the final workup and extraction, I'm getting a messy emulsion and poor recovery. What's the best way to isolate the final acid product?

Answer: Proper workup technique is essential for isolating a clean product.

  • Solvent Removal: After hydrolysis is complete, remove any organic co-solvents (like THF or methanol) under reduced pressure.[6][8] This prevents them from interfering with the subsequent extraction.

  • Aqueous Wash: Dilute the remaining aqueous solution with water and perform a wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). This step removes any non-polar, unreacted starting materials or non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold dilute HCl (e.g., 1-2 M) until the pH is ~1-2.[9] The product, being a carboxylic acid, will precipitate out as a solid or oil as it is no longer the soluble carboxylate salt.

  • Extraction: Extract the acidified aqueous layer multiple times (3x) with a suitable organic solvent like ethyl acetate or dichloromethane.[6][9]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

  • Purification: The final product is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., petroleum ether, hexane/ethyl acetate).[10][11]

Section 3: Visual Workflow and Troubleshooting Guides

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis cluster_workup Workup & Purification S1 2,4-Difluorophenol + Ethyl 2-bromo-2-methylpropanoate C1 Base (K₂CO₃ or NaH) Solvent (DMF or DMSO) Heat (80-120°C) S1->C1 Reactants P1 Intermediate Ester: Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate C1->P1 Conditions C2 Base (NaOH or LiOH) Solvent (THF/H₂O) Heat (optional) P1->C2 P2 Carboxylate Salt (in solution) C2->P2 W1 Acidify (HCl) P2->W1 W2 Extract (EtOAc) W1->W2 W3 Purify (Recrystallization) W2->W3 FP Final Product: This compound W3->FP

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Logic for Low Yield in Step 1

Troubleshooting_Yield Start Problem: Low Yield in Ether Synthesis Check_Base Check Base Is deprotonation complete? Use stronger base (NaH) Ensure anhydrous conditions Start->Check_Base Check_Solvent Check Solvent Are side products observed? Switch to polar aprotic (DMF, DMSO) This favors O-alkylation Start->Check_Solvent Check_Conditions Check Conditions Is reaction sluggish? Increase Temperature (80-120°C) Increase Time (8-24h) Start->Check_Conditions Solution Optimized Yield Check_Base->Solution Check_Solvent->Solution Check_Conditions->Solution

Caption: Decision tree for troubleshooting low reaction yield.

Section 4: Detailed Experimental Protocol

This protocol is a representative example. All reactions should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Part A: Synthesis of Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous potassium carbonate (1.5 eq).

  • Add dry N,N-Dimethylformamide (DMF) to the flask.

  • Add 2,4-difluorophenol (1.0 eq) to the stirred suspension.

  • Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by column chromatography.

Part B: Hydrolysis to this compound

  • Dissolve the crude ester from Part A in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[6]

  • Add Lithium Hydroxide (LiOH) (2.5 eq) to the solution.[6]

  • Stir the mixture at room temperature for 3-5 hours, or until TLC analysis shows complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 1M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product as a white solid.

  • Recrystallize from a suitable solvent like hexanes or petroleum ether to obtain the pure acid.[10]

References

  • Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl] propionic acid - PrepChem.com. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • An Improved New Path to Synthesize Gemfibrozil - Semantic Scholar. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid - PrepChem.com. [Link]

  • 2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid - MySkinRecipes. [Link]

  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC - NIH. [Link]

  • Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed. [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC - NIH. [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)

Sources

Technical Support Center: Purification of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid (CAS RN 667413-00-5). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges in the purification of this molecule. The guidance is structured to address issues from the initial work-up to final polishing, ensuring you can achieve the desired purity for your application.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. These are typically derived from the synthetic route. A common synthesis involves the reaction of 2,4-difluorophenol with a 2-bromo-2-methylpropanoate ester, followed by hydrolysis of the ester to the carboxylic acid.

FAQ: What are the most common impurities I might encounter?

Answer: Based on the typical Williamson ether synthesis and subsequent hydrolysis, your crude product may contain several process-related impurities:

  • Unreacted Starting Materials: Residual 2,4-difluorophenol and the 2-bromo-2-methylpropanoate ester.

  • Incomplete Hydrolysis: The ethyl or methyl ester of the final product, ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate, is a significant potential impurity if the hydrolysis step is not driven to completion.

  • Elimination Byproduct: Under basic conditions, the 2-bromo-2-methylpropanoic acid or its ester can undergo elimination to form 2-methylacrylic acid or its corresponding ester[1].

  • Isomeric Impurities: If the starting 2,4-difluorophenol contains other isomers, these can carry through the synthesis, leading to isomeric acid impurities that are often difficult to separate[2].

  • Hydrolysis of Ether Linkage: While less common under standard basic hydrolysis conditions for the ester, harsh acidic or basic conditions could potentially cleave the ether bond[3].

The following diagram illustrates the origin of these common impurities from a typical synthetic pathway.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 2,4-Difluorophenol Intermediate Ethyl 2-(2,4-Difluorophenoxy) -2-methylpropanoate SM1->Intermediate Williamson Ether Synthesis (Base) Imp1 Unreacted 2,4-Difluorophenol SM1->Imp1 Carried Over SM2 Ethyl 2-bromo- 2-methylpropanoate SM2->Intermediate Imp3 2-Methylacrylic Acid (from SM2 elimination) SM2->Imp3 Side Reaction Product 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid Intermediate->Product Ester Hydrolysis (e.g., NaOH, LiOH) Imp2 Unhydrolyzed Ester (Intermediate) Intermediate->Imp2 Incomplete Reaction

Caption: Origin of common impurities during synthesis.

Section 2: Initial Purification: Aqueous Work-up and Extraction

A well-designed aqueous work-up is the most effective first step to remove a significant portion of both acidic and neutral impurities.

FAQ: What is the most effective extraction strategy to purify the crude acid?

Answer: The key is to leverage the acidic nature of the target molecule. Because it is a carboxylic acid, its solubility is highly pH-dependent.

Expert Insight: The pKa of the carboxylic acid group allows it to be deprotonated in a basic solution (forming a water-soluble carboxylate salt) and protonated in an acidic solution (making it soluble in organic solvents). This differential solubility is the foundation of the extraction strategy.

Protocol: Acid-Base Extraction Workflow
  • Dissolution: After the hydrolysis step, cool the reaction mixture. If organic solvents like THF or ethanol are present, remove them under reduced pressure[4]. Dissolve the resulting residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (CH₂Cl₂).

  • Base Wash: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or saturated potassium carbonate (K₂CO₃)[5]. The target acid will move into the aqueous layer as its salt, leaving neutral impurities (like the unhydrolyzed ester) in the organic layer. Repeat this extraction 2-3 times.

  • Combine & Acidify: Combine the aqueous layers. While stirring vigorously, slowly acidify the solution to a pH of ~2 using 1 M hydrochloric acid (HCl)[4]. The target acid will precipitate out or form an oil.

  • Re-extraction: Extract the acidified aqueous layer with fresh ethyl acetate or CH₂Cl₂ (3x volumes). The protonated acid will now move back into the organic layer, leaving behind any water-soluble impurities.

  • Final Wash & Dry: Wash the combined organic extracts with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, purified acid[4].

Verification: Spot the initial crude material, the final product, and the discarded organic layer from step 2 on a TLC plate to visually confirm the removal of impurities.

G Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddBase Extract with 1M NaOH (aq) (Repeat 2-3x) Start->AddBase OrganicLayer1 Organic Layer: Contains unhydrolyzed ester & neutral impurities (DISCARD) AddBase->OrganicLayer1 Separate AqueousLayer1 Aqueous Layer: Contains Sodium 2-(2,4-difluorophenoxy) -2-methylpropanoate (product salt) AddBase->AqueousLayer1 Separate Acidify Acidify to pH ~2 with 1M HCl AqueousLayer1->Acidify ReExtract Extract with fresh Organic Solvent (e.g., Ethyl Acetate) Acidify->ReExtract AqueousLayer2 Aqueous Layer: Contains salts (DISCARD) ReExtract->AqueousLayer2 Separate OrganicLayer2 Organic Layer: Contains protonated product ReExtract->OrganicLayer2 Separate Dry Wash with Brine, Dry (Na₂SO₄), Filter, and Concentrate OrganicLayer2->Dry Final Purified Product (Ready for Crystallization) Dry->Final G Start Crystallization Attempted Outcome What is the result? Start->Outcome Success Crystals Formed, Purity Acceptable Outcome->Success Success OiledOut Product Oiled Out Outcome->OiledOut Oiling Out NoCrystals No Crystals Formed Outcome->NoCrystals No Formation LowPurity Purity is Low Outcome->LowPurity Low Purity Action_Oil Add more solvent, Re-heat, cool slowly. Or, change solvent. OiledOut->Action_Oil Action_NoXtal Concentrate solution OR add anti-solvent. Cool further. NoCrystals->Action_NoXtal Action_Purity Re-crystallize from a different solvent system OR use chromatography. LowPurity->Action_Purity Action_Oil->Start Retry Action_NoXtal->Start Retry

Sources

Overcoming solubility issues of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Welcome to the technical support guide for this compound (CAS RN: 667413-00-5). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound poorly soluble in aqueous solutions?

Answer:

The limited aqueous solubility of this compound stems directly from its molecular structure, which creates a delicate balance between hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

  • Hydrophilic Component: The molecule possesses a single carboxylic acid (-COOH) group. This group can donate a proton (H+) and become a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and thus more water-soluble.[1][2]

  • Hydrophobic Components: Counteracting the carboxylic acid's influence are several hydrophobic features:

    • Difluorophenoxy Ring: This aromatic ring is inherently nonpolar.

    • Fluorine Atoms: While fluorine is highly electronegative, its presence on the aromatic ring increases the molecule's overall lipophilicity (fat-solubility).

    • Methyl Groups: The two methyl (-CH₃) groups are nonpolar and contribute to the hydrophobic nature of the molecule.

The solubility of carboxylic acids is heavily dependent on the length of the carbon chain; solubility decreases as the chain length increases and the molecule becomes more nonpolar.[3] In this case, the large, nonpolar difluorophenoxy group dominates, making the molecule poorly soluble in its neutral (protonated) state, especially in neutral or acidic aqueous media.[4]

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C₁₀H₁₀F₂O₃[5]Indicates a significant carbon backbone relative to polar groups.
Molecular Weight 216.18 g/mol A moderate size, but the hydrophobic regions are dominant.
Functional Group Carboxylic AcidpH-dependent solubility is the key characteristic to exploit.
Overall Character Lipophilic / HydrophobicLow intrinsic solubility in neutral aqueous buffers.
FAQ 2: What is the most direct method to dissolve this compound for an in vitro assay?

Answer:

The most effective and straightforward method is pH adjustment . Since this is a carboxylic acid, its solubility dramatically increases as the pH of the solution rises above its acidity constant (pKa).[6][7][8] At a pH above the pKa, the carboxylic acid group deprotonates to form the highly soluble carboxylate salt.

Step-by-Step Protocol: pH-Adjusted Solubilization

  • Initial Slurry: Weigh the desired amount of this compound and suspend it in a minimal amount of your target aqueous buffer (e.g., PBS, TRIS). It will appear as a cloudy suspension.

  • Basification: While stirring, add a dilute basic solution, such as 0.1 M NaOH, dropwise.

  • Monitor Dissolution: Continue adding the base and stirring. As the pH increases, the solid will begin to dissolve. The solution should become clear once the pH is sufficiently high (typically 1-2 pH units above the pKa).

  • Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH back down to your desired experimental pH using a dilute acidic solution (e.g., 0.1 M HCl). Crucially, monitor for any signs of precipitation. If the compound begins to crash out, it indicates that your final concentration is above the solubility limit at that specific pH.

  • Volume Adjustment: Bring the solution to the final desired volume with your aqueous buffer.

Causality: This process works by converting the poorly soluble neutral acid (R-COOH) into its highly soluble conjugate base salt (R-COO⁻ Na⁺).[1] This is the most common and effective method for increasing the solubility of acidic drugs.[9][10][11]

FAQ 3: How should I prepare and store a high-concentration stock solution?

Answer:

For most applications, preparing a concentrated stock solution in an organic solvent is standard practice. This allows for the addition of a small volume to your aqueous experimental medium, minimizing the final solvent concentration.

Recommended Solvents:

SolventTypical Starting ConcentrationNotes & Considerations
DMSO 10-50 mMHighly effective solubilizing agent. However, ensure the final concentration in cell-based assays is low (typically <0.5%) as it can be toxic.
Ethanol 10-50 mMA good alternative to DMSO and often less toxic to cells.[12] Ensure the final concentration is tolerated by your experimental system.
Methanol 10-50 mMCan be used, but it is generally more volatile and toxic than ethanol.

Step-by-Step Protocol: Organic Stock Preparation

  • Weigh Compound: Accurately weigh the desired mass of this compound into a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of your chosen organic solvent (e.g., DMSO) to achieve the target concentration.

  • Ensure Complete Dissolution: Vortex vigorously. If needed, gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent solvent evaporation.

FAQ 4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I fix this?

Answer:

This is a very common issue known as "precipitation upon dilution" or "solvent shifting." It occurs because the compound, which is soluble in the organic stock, crashes out when introduced to the aqueous environment where its solubility is much lower.

Troubleshooting Workflow:

Below is a decision-making workflow to address this problem.

G start Precipitation Observed During Dilution check_conc Is final concentration too high? start->check_conc lower_conc Reduce Final Concentration check_conc->lower_conc Yes method Modify Dilution Method check_conc->method No vortex Add stock to vigorously vortexing buffer method->vortex serial Perform serial dilutions instead of one large step method->serial check_sol check_sol vortex->check_sol Still Precipitates? serial->check_sol advanced Use Advanced Formulation (See FAQ 5) check_sol->advanced Yes success Problem Solved check_sol->success No

Caption: Decision workflow for troubleshooting precipitation.

Key Strategies:

  • Vigorous Mixing: Add the stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that can trigger precipitation.

  • Reduce Final Concentration: The most straightforward solution is often to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Increase Final Solvent Concentration: If your experiment can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help keep the compound in solution.[13][14]

  • Use a Surfactant: For cell-free assays, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the buffer can help maintain solubility.[15] However, this is generally not suitable for cell-based assays as surfactants can disrupt cell membranes.[11]

FAQ 5: I need to prepare a formulation for in vivo studies. What are my options beyond simple pH adjustment?

Answer:

For in vivo applications, ensuring the compound remains soluble upon administration is critical for achieving consistent exposure and bioavailability. Several advanced formulation strategies can be employed.

1. Co-solvents: Using a mixture of water-miscible solvents can significantly increase the solubility of hydrophobic drugs.[7][13] These systems work by reducing the polarity of the aqueous vehicle, making it more favorable for the drug.[16]

  • Common Co-solvents: Propylene glycol (PG), polyethylene glycol 300/400 (PEG 300/400), ethanol, glycerin.

  • Typical Vehicle Composition: A common starting point for a rodent study might be a vehicle of 10% DMSO, 40% PEG 400, and 50% water. The exact ratios must be optimized for your specific compound and tested for tolerability in the animal model.

2. Surfactant-Based Formulations (Micellar Solutions): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic shell keeps the entire structure dissolved in water.[11][17]

  • Common Surfactants: Polysorbates (Tween® 80), Cremophor® EL, Solutol® HS 15.

  • Considerations: These are often used for intravenous formulations but must be used with caution due to potential toxicity.[18]

3. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can form "inclusion complexes" where the hydrophobic drug molecule is trapped within the cavity, rendering the entire complex water-soluble.[21][22][23] This is a powerful technique for increasing solubility and stability.[24]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).

  • Benefit: Often well-tolerated and can significantly increase drug loading.

Mechanism of Cyclodextrin Solubilization

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug Drug complex Drug-CD Complex drug->complex + cd Hydrophobic Cavity (Hydrophilic Exterior) cd->complex

Caption: Cyclodextrin encapsulates a drug to form a soluble complex.

4. Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or lipid-based excipients can be an effective strategy, particularly for oral administration.[25] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions in the gut, facilitating absorption.[9]

The choice of formulation depends heavily on the route of administration, required dose, and toxicological considerations. It is often necessary to screen several different formulation types to find the optimal one.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information (PMC). [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. National Center for Biotechnology Information (PMC). [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]

  • Yo, what's up? Let's talk about how pH affects the solubility of compounds in a solution. VK. [Link]

  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments (JoVE). [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (PMC). [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information (PMC). [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]

  • This compound. Hoffman Fine Chemicals. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Center for Biotechnology Information (PMC). [Link]

  • Don't understand Why compound X is insoluble? Shouldn't carboxylic acids be soluble in water? Reddit. [Link]

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues with this compound. Given the limited specific public data on the degradation of this compound, this document synthesizes information from structurally related molecules and general principles of chemical stability to provide practical, field-proven insights.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Problem: My solution of this compound has changed in appearance (e.g., turned yellow, developed a precipitate).

Possible Causes and Solutions:

  • Photodegradation: A change in color can be an indicator of degradation due to light exposure.

    • Recommendation: Prepare solutions fresh and use amber vials or wrap containers in aluminum foil to protect them from light. Stock solutions should be stored in the dark at recommended temperatures.

  • Oxidation: The ether linkage in the molecule could be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ion contaminants.

    • Recommendation: Use high-purity, degassed solvents for solution preparation. If possible, work under an inert atmosphere (e.g., nitrogen or argon).

  • Low Solubility/Precipitation: The observed precipitate may not be a degradant but rather the parent compound crashing out of solution, especially in aqueous buffers.

    • Recommendation: Confirm the solubility of the compound in your specific solvent system. You may need to prepare a more dilute stock solution or increase the percentage of an organic co-solvent if your experimental design permits.

Problem: I am observing new, unexpected peaks in my HPLC/UPLC analysis.

Possible Causes and Solutions:

  • Sample Degradation: This is a strong indication of compound instability under your analytical or storage conditions.

    • Recommendation: Compare the chromatogram of your sample to that of a freshly prepared standard. Review the preparation date, storage conditions (temperature, light exposure), and the purity of the solvents used.

  • Contaminated Solvent/System: The extraneous peaks may originate from the mobile phase or the HPLC/UPLC system itself.

    • Recommendation: Inject a solvent blank to rule out contamination from the mobile phase or system.

Problem: My biological assay results are inconsistent or show a loss of activity over time.

Possible Causes and Solutions:

  • Degradation of the Active Compound: The concentration of the parent compound may be decreasing due to instability in the assay medium.

    • Recommendation: Prepare fresh dilutions from a stock solution for each experiment. For lengthy experiments, it is advisable to run a parallel stability test of the compound in the assay medium. This can be done by analyzing samples by HPLC at different time points to quantify the amount of parent compound remaining.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Q2: What are the primary stability concerns for this compound in solution?

A2: Based on its structure and data from analogous compounds, the main stability concerns are potential degradation from:

  • Oxidative Stress: The ether linkage could be a site for oxidative cleavage.

  • Photolytic Stress: Aromatic compounds can be susceptible to photodegradation.

  • Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures, the ether linkage may be susceptible to hydrolysis.

  • Thermal Stress: High temperatures can accelerate all degradation pathways.[4]

Q3: How can I determine if my solution has degraded?

A3: While visual cues like color change or precipitation can be indicators, they are not definitive.[4] The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These methods can separate the parent compound from potential impurities and degradation products.[5][6]

Q4: Are there any known degradation pathways for this molecule?

A4: Specific degradation pathways for this compound are not well-documented in the public domain. However, based on its chemical structure, a potential degradation pathway could involve the cleavage of the ether bond, leading to the formation of 2,4-difluorophenol and 2-hydroxy-2-methylpropanoic acid. The carboxylic acid group could also potentially undergo decarboxylation under harsh conditions. The degradation of fluorinated aromatic compounds can sometimes involve defluorination, although the C-F bond is generally very stable.[7][8]

Experimental Protocols

Protocol 1: General Stability Assessment Workflow

This workflow provides a systematic approach to assessing the stability of this compound in a solution.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare fresh solution in desired solvent initial_analysis Analyze t=0 sample by HPLC/UPLC prep_solution->initial_analysis Immediate analysis store_conditions Store aliquots under various conditions (e.g., RT, 40°C, light exposure) initial_analysis->store_conditions Store remaining solution time_points Analyze aliquots at defined time points store_conditions->time_points Sampling over time compare_data Compare chromatograms to t=0 sample time_points->compare_data quantify Quantify parent compound and degradants compare_data->quantify

Caption: General workflow for assessing solution stability.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile under harsh conditions.

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Aliquoting: Divide the solution into separate aliquots for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1N NaOH and heat at 60-80°C for several hours.

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.[4]

    • Thermal Degradation: Heat the solution at 60-80°C.

    • Photolytic Degradation: Expose the solution to a light source (e.g., 4,500 lux) for an extended period.[5]

  • Analysis: Analyze the stressed samples by HPLC/UPLC and compare them to an unstressed control sample.

Data Presentation

Table 1: Summary of Potential Stability Issues and Troubleshooting

Observed Issue Potential Cause Recommended Action
Solution discolorationPhotodegradation, OxidationProtect from light, use degassed solvents.
Precipitate formationPoor solubility, DegradationVerify solubility, re-evaluate solvent system.
New peaks in HPLC/UPLCSample degradationAnalyze a fresh standard, review storage conditions.
Inconsistent assay resultsDegradation in assay mediumPrepare fresh dilutions, run parallel stability tests.

Visualizations

Hypothetical Degradation Pathway

G cluster_degradation Potential Degradation Products parent This compound C₁₀H₁₀F₂O₃ phenol 2,4-Difluorophenol parent->phenol Ether Hydrolysis acid 2-Hydroxy-2-methylpropanoic acid parent->acid Ether Hydrolysis

Caption: A hypothetical degradation pathway via ether hydrolysis.

References

  • Vertex AI Search, Safety Data Sheet 2-Methoxy-2-methylpropanoic acid - metasci.
  • Vertex AI Search, USP SDS US - USP-MSDS.
  • Vertex AI Search, Safety D
  • Vertex AI Search, this compound AldrichCPR | Sigma-Aldrich.
  • Vertex AI Search, CAS RN 667413-00-5 | this compound | MFCD03422267.
  • Vertex AI Search, this compound AldrichCPR | Sigma-Aldrich.
  • Vertex AI Search, 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC - NIH.
  • Vertex AI Search, Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid - MDPI.
  • Vertex AI Search, The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed.
  • Vertex AI Search, stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution - Benchchem.
  • Vertex AI Search, The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different.
  • Vertex AI Search, 1289942-66-0|2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.
  • Vertex AI Search, Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics - PubMed Central.
  • Vertex AI Search, Research on detection methods of related substances and degradation products of the antitumor drug selperc
  • Vertex AI Search, Elucidating the degradation mechanisms of perfluorooctanoic acid and perfluorooctane sulfonate in various environmental matrices: a review of green degradation pathways - ResearchG
  • Vertex AI Search, impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES.
  • Vertex AI Search, Degradation of 6:2 FTS-K (45 mg L −1 )
  • Vertex AI Search, Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • Vertex AI Search, EP2532644A1 - Preparation of 2-(4-bromophenyl)
  • Vertex AI Search, Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC.

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Technical Support Center: 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis and analysis. The control of impurities is critical to ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1] This guide provides in-depth, field-proven insights into potential side reactions, impurity formation, and troubleshooting strategies, grounded in established chemical principles.

Synthesis Overview

The synthesis of this compound typically follows a two-step sequence:

  • Williamson Ether Synthesis: A 2,4-difluorophenoxide anion, generated by treating 2,4-difluorophenol with a suitable base, acts as a nucleophile. It attacks an alkyl halide, such as ethyl 2-bromo-2-methylpropanoate, via a bimolecular nucleophilic substitution (SN2) reaction to form the corresponding ester intermediate.[2][3]

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[3][4]

While seemingly straightforward, this process is susceptible to several competing side reactions that can lead to a complex impurity profile. Understanding these pathways is the first step toward effective process control and optimization.[5][6]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing an unexpected impurity with the same mass as my desired product in my LC-MS analysis. What could it be?

A1: This is a classic sign of C-alkylation, a common side reaction in Williamson ether synthesis when using a phenoxide nucleophile.[7][8]

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation).[2][7] The attack typically occurs at the ortho or para positions relative to the hydroxyl group. Since the para position is already substituted with fluorine, the most likely C-alkylation product would be at the ortho position (C6).

  • Troubleshooting & Mitigation:

    • Solvent Choice: The solvent system has a pronounced effect on the O/C-alkylation ratio. Using polar aprotic solvents like DMF, DMSO, or acetonitrile strongly favors the desired O-alkylation.[7] Polar protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less nucleophilic and thereby increasing the likelihood of C-alkylation.

    • Counter-ion: The nature of the cation can also play a role, though it is generally less impactful than the solvent.

    • Confirmation: To confirm the impurity's identity, it must be isolated (e.g., via preparative HPLC) and its structure elucidated using spectroscopic techniques, primarily 2D NMR (COSY, HSQC, HMBC) to establish connectivity.[9]

Q2: My reaction yield is low, and my GC-MS analysis shows a volatile, low molecular weight byproduct. What is the likely cause?

A2: You are likely observing the result of a competing E2 elimination reaction.[2][7]

  • Causality: The Williamson ether synthesis is an SN2 reaction. However, the alkoxide/phenoxide is a strong base, and the electrophile used (e.g., ethyl 2-bromo-2-methylpropanoate) has a tertiary carbon at the reaction center. Tertiary alkyl halides are highly prone to E2 elimination rather than SN2 substitution, especially at elevated temperatures.[10][11] The base abstracts a proton from a beta-carbon, leading to the formation of an alkene. In this case, the likely byproduct is ethyl methacrylate.

  • Troubleshooting & Mitigation:

    • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions.[7] Lowering the reaction temperature will favor the desired SN2 pathway.

    • Base Addition: Add the base slowly to the phenol to form the phenoxide, and ensure the temperature is controlled during this exothermic step. Add the alkyl halide only after the phenoxide formation is complete.

    • Choice of Base: While a strong base is necessary, using an excessively strong or bulky base can favor elimination.[7]

Q3: My final product shows a persistent impurity that I suspect is the unhydrolyzed ester intermediate. How can I address this?

A3: Incomplete hydrolysis is a common process-related issue. The ester intermediate (ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate) is a likely impurity if the hydrolysis step is not driven to completion.

  • Causality: The hydrolysis of the ester, particularly a sterically hindered one like this, can be slow. Insufficient reaction time, inadequate temperature, or an insufficient amount of acid/base catalyst can lead to incomplete conversion.

  • Troubleshooting & Mitigation:

    • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like HPLC or TLC. Continue the reaction until no more ester starting material is observed.

    • Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the hydrolyzing agent (e.g., LiOH, NaOH, HCl) is used. For base-catalyzed hydrolysis, using 2-3 equivalents is common practice to ensure the reaction goes to completion.[3]

    • Purification: If a small amount of ester remains, it can typically be removed during purification (e.g., crystallization or chromatography) of the final acid product.

Q4: How can I identify potential degradation products that might form during storage or formulation?

A4: The most effective way to identify potential degradation products is by conducting forced degradation (or stress testing) studies.[12][13] These studies expose the API to harsh conditions to accelerate decomposition and reveal likely degradation pathways.[14][15]

  • Causality: The structure of this compound contains functional groups susceptible to degradation:

    • Ether Linkage: Can be susceptible to acidic hydrolysis, cleaving the molecule into 2,4-difluorophenol and 2-hydroxy-2-methylpropanoic acid.

    • Carboxylic Acid: Can potentially undergo decarboxylation under high heat, especially if impurities are present that could catalyze the reaction.[16]

    • Aromatic Ring: Can be susceptible to oxidation.

  • Forced Degradation Protocol: A typical study involves exposing the API to the following conditions and analyzing the resulting samples by a stability-indicating method (typically HPLC-UV/MS).[12][17]

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

    • Oxidation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Stress: e.g., 80 °C.

    • Photolytic Stress: Exposing the sample to light according to ICH Q1B guidelines.

Summary of Potential Side Reaction Products
Impurity NameStructureOriginRecommended Analytical Method
C-Alkylated Isomer Isomer of Final ProductC-Alkylation Side ReactionHPLC-UV, LC-MS, NMR
Ethyl Methacrylate CH₂=C(CH₃)COOEtE2 Elimination Side ReactionGC-MS (due to volatility)
Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate Ester IntermediateIncomplete HydrolysisHPLC-UV, LC-MS
2,4-Difluorophenol Starting Material / DegradantUnreacted Starting Material or Ether HydrolysisHPLC-UV, LC-MS
Ethyl 2-bromo-2-methylpropanoate Starting MaterialUnreacted Starting MaterialGC-MS

Key Reaction Pathways & Diagrams

The following diagrams illustrate the primary synthesis route and the competing side reactions that are critical to control.

G Phenol 2,4-Difluorophenol Phenoxide 2,4-Difluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Ester Ester Intermediate Phenoxide->Ester SN2 (O-Alkylation) [Desired Pathway] C_Alkyl C-Alkylated Ester Phenoxide->C_Alkyl SN2 (C-Alkylation) [Side Reaction] Elimination Ethyl Methacrylate Phenoxide->Elimination Bromoester Ethyl 2-bromo-2-methylpropanoate Bromoester->Ester Bromoester->C_Alkyl Bromoester->Elimination E2 Elimination [Side Reaction] Product This compound Ester->Product Hydrolysis Hydrolysis (H+ or OH-) Hydrolysis->Product

Caption: Main synthesis pathway and key side reactions.

G start Unexpected Peak in Chromatogram lcms Perform LC-MS Analysis start->lcms check_mass Does m/z match a known species? lcms->check_mass is_isomer Mass matches product? (Isomer) check_mass->is_isomer Yes is_unknown Unknown Mass check_mass->is_unknown No is_ester Mass matches ester intermediate? is_isomer->is_ester No c_alkylation Hypothesis: C-Alkylation Action: Optimize solvent (use DMF, DMSO). Confirm with 2D NMR. is_isomer->c_alkylation Yes is_sm Mass matches starting material? is_ester->is_sm No hydrolysis Hypothesis: Incomplete Hydrolysis Action: Increase hydrolysis time/temp. Monitor reaction to completion. is_ester->hydrolysis Yes is_sm->is_unknown No purification Hypothesis: Residual Starting Material Action: Optimize purification step. Review stoichiometry. is_sm->purification Yes isolate Action: Isolate impurity (prep-HPLC). Perform structural elucidation (NMR, HRMS). Consider forced degradation studies. is_unknown->isolate

Caption: Troubleshooting workflow for impurity identification.

Methodologies & Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This method is a starting point for the separation and detection of the target compound and its potential process-related impurities.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).[]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Ramp linearly from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Ramp back to 5% B

    • 26-30 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • DAD: Monitor at 220 nm and 270 nm.

    • MS: Electrospray Ionization (ESI) in both positive and negative modes. Scan range m/z 50-500.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

Protocol 2: General Forced Degradation Study

This protocol outlines the steps to investigate potential degradation pathways.[12][14]

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: 0.2 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: 0.2 M NaOH. Heat at 60 °C for 4 hours.

    • Oxidation: 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Prepare a solid sample of the API and heat in an oven at 80 °C for 48 hours. Dissolve in solvent before analysis.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples, including the t=0 control, using the validated stability-indicating HPLC method described above.

  • Data Evaluation:

    • Calculate the percentage degradation of the main peak.

    • Identify and characterize any new peaks that appear in the stressed samples using their retention time, UV spectra, and mass-to-charge ratio from the LC-MS data.[6]

    • Aim for 5-20% degradation, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[17]

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Retrieved January 12, 2026, from BenchChem Tech Support.[7]

  • BOC Sciences. (n.d.). Impurity Profiling in APIs. Retrieved January 12, 2026, from BOC Sciences.[]

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved January 12, 2026, from Grace.com.[5]

  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Retrieved January 12, 2026, from Senieer.com.[6]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 12, 2026, from Wikipedia.org.[2]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 12, 2026, from byjus.com.[8]

  • Select Science. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach. Retrieved January 12, 2026, from SelectScience.net.[1]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 12, 2026, from jk-sci.com.[10]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved January 12, 2026, from spirochem.com.[9]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from organicchemistrytutor.com.[11]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved January 12, 2026, from medcraveonline.com.[12]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved January 12, 2026, from rjptonline.org.[14]

  • (2022, November 30). Forced Degradation – A Review. Retrieved January 12, 2026, from [Source not explicitly named in snippet].[17]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved January 12, 2026, from globalresearchonline.net.[13]

  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved January 12, 2026, from semanticscholar.org.[15]

  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775. Published by PMC - NIH.[3]

  • Hu, J., et al. (2012). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current Organic Chemistry, 16(11), 1334-1359. Published by PMC.[16]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid. Retrieved January 12, 2026, from prepchem.com.[4]

Sources

Technical Support Center: Optimizing HPLC for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. The guidance follows a question-and-answer format to directly address common challenges and optimize your chromatographic results.

Part 1: Foundational Method Development (FAQs)

This section addresses the most common questions encountered when establishing a robust HPLC method for an acidic analyte like this compound.

Q1: I'm starting from scratch. What is a good initial set of HPLC conditions for this compound?

A1: A successful method begins with a logical starting point based on the analyte's chemical properties. This compound is a moderately hydrophobic carboxylic acid, making Reverse-Phase HPLC (RP-HPLC) the ideal separation mode.

A robust starting point would be:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse for this type of analysis due to its hydrophobic stationary phase, which provides good retention for the analyte.

  • Mobile Phase:

    • Aqueous (A): 0.1% Phosphoric Acid or Formic Acid in Water.

    • Organic (B): Acetonitrile.

  • Gradient: A screening gradient of 5% to 95% B over 20 minutes can help determine the approximate elution conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at approximately 225 nm.

  • Injection Volume: 10 µL.

Rationale: The acidic modifier in the aqueous phase is critical. It ensures the carboxylic acid group on your analyte is fully protonated (non-ionized), which is essential for achieving good peak shape and reproducible retention in reverse-phase chromatography.[1][2]

Q2: How critical is mobile phase pH, and how do I choose the correct pH?

A2: For an ionizable compound like this, mobile phase pH is the single most important parameter affecting retention and peak shape.[3][4][5] The goal is to suppress the ionization of the analyte's carboxylic acid group.

The Causality: In its ionized (deprotonated) form, the carboxylate anion is highly polar and has very little retention on a non-polar C18 column. In its neutral (protonated) form, it is much more hydrophobic and is well-retained. If the mobile phase pH is close to the analyte's pKa, a mixture of both forms will exist, leading to severe peak tailing.[5][6]

The Rule of Thumb: To ensure the analyte is at least 99% in its neutral, non-ionized form, the mobile phase pH should be set at least 2 pH units below the analyte's pKa.[1] The pKa of the parent 2-methylpropanoic acid is ~4.8.[7][8] The electron-withdrawing difluorophenoxy group will lower this value, likely into the 3.5-4.0 range. Therefore, a starting pH of ≤ 2.5 is highly recommended. Using 0.1% phosphoric acid or trifluoroacetic acid in water will achieve this.[9]

pH Relative to pKaPredominant Analyte FormExpected Retention TimeExpected Peak Shape
pH > pKa + 2Ionized (Anionic)Very short (near void)Poor (Tailing)
pH ≈ pKaMixed (Ionized/Neutral)Unstable, intermediateVery poor (Broad/Tailing)
pH < pKa - 2 Neutral (Protonated) Longer, stable Good (Symmetrical)
Table 1: The impact of mobile phase pH on the chromatographic behavior of an acidic analyte.
Q3: Which organic modifier is better: Acetonitrile or Methanol?

A3: Both acetonitrile (ACN) and methanol (MeOH) are excellent choices for reverse-phase HPLC, and the best option often depends on the specific separation goals, particularly concerning impurities.[10][11]

The Causality: ACN and MeOH interact differently with the analyte and the stationary phase, which can lead to changes in selectivity (the relative spacing of peaks).[12] ACN has a different dipole moment and hydrogen bonding capability compared to methanol, which can alter the elution order of your main peak relative to any impurities.[13]

ModifierKey Properties & Considerations
Acetonitrile (ACN) Lower viscosity (lower backpressure).[10] Generally a stronger elution solvent in RP-HPLC. Different selectivity profile due to its aprotic nature.[13]
Methanol (MeOH) Higher viscosity (higher backpressure). Can offer unique selectivity, especially with aromatic compounds, due to its protic nature and hydrogen bonding capabilities.[13]
Table 2: A comparison of the two most common organic modifiers in RP-HPLC.

Recommendation: For method development, it is highly advisable to screen both solvents. A change in organic modifier is one of the most powerful tools for resolving co-eluting impurities.[11][14]

Q4: Does column temperature matter? What temperature should I use?

A4: Yes, column temperature is a crucial parameter for reproducibility and can also be used to fine-tune a separation.[15]

The Causality:

  • Viscosity & Backpressure: Increasing the temperature lowers the viscosity of the mobile phase. This reduces system backpressure, which can allow for higher flow rates and faster analysis times.[16][17]

  • Retention & Selectivity: Generally, increasing the temperature decreases retention times as it enhances analyte diffusion.[15] Importantly, temperature can also change the selectivity of a separation; the retention times of different compounds may not decrease by the same factor, potentially improving or worsening the resolution between critical pairs.[18]

  • Reproducibility: Uncontrolled temperature fluctuations (e.g., changes in lab ambient temperature) are a common cause of retention time drift.[15]

Recommendation: Start with a controlled temperature of 30 °C or 40 °C. Using a column oven is mandatory for reproducible results. If you need to adjust selectivity, exploring a range from 25 °C to 50 °C is a valid strategy.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common chromatographic problems.

Q5: My peak is tailing severely. What are the causes and how can I fix it?

A5: Peak tailing is the most common issue for acidic and basic compounds.[19] It compromises integration accuracy and resolution. The causes can be chemical or physical.

Primary Chemical Cause: Unwanted Secondary Interactions The most likely cause is an interaction between your acidic analyte and residual silanol groups on the silica-based column packing.[20][21] At a pH above ~3.5, these silanols become ionized (Si-O⁻) and can interact electrostatically with any residual positive charges or polar parts of your analyte, creating a secondary retention mechanism that leads to tailing.[13]

Solutions:

  • Lower the Mobile Phase pH: This is the most effective solution. By operating at a pH of ~2.5, you ensure the surface silanols are protonated (Si-OH) and neutral, eliminating this secondary interaction.[20][21] Ensure your mobile phase is properly buffered to maintain this pH.

  • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica have fewer metal impurities and are more effectively "end-capped" (a process that chemically derivatizes most residual silanols), reducing the sites available for secondary interactions.[21][22]

Other Potential Causes & Solutions:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.[20][23]

  • Column Void or Blockage: A void at the column inlet or a partially blocked frit can distort the flow path. Solution: Disconnect the column, reverse it, and flush it to waste with a strong solvent. If the problem persists after reconnecting, the column may be permanently damaged and require replacement.[20]

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening that appears as tailing. Solution: Use short, narrow-bore tubing (e.g., 0.005" ID) wherever possible.[22]

Q6: My peak is fronting. Why is this happening?

A6: Peak fronting, where the peak is asymmetric with a leading edge, is less common than tailing but typically points to two main issues:[19]

Causes & Solutions:

  • Severe Column Overload: While moderate overload causes tailing, severe overload can manifest as fronting. Solution: As with tailing, dilute the sample significantly (e.g., 100-fold) and re-inject to confirm.[24]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase, the peak will be distorted and often front. Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.[23][25]

Q7: I'm seeing split or broad peaks. What should I check?

A7: Split or unexpectedly broad peaks can indicate a few problems, often related to the column inlet or sample preparation.[19]

Causes & Solutions:

  • Partially Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit, creating a non-uniform flow path. Solution: Use a guard column and always filter your samples and mobile phases with a 0.22 or 0.45 µm filter. Try back-flushing the column to dislodge particulates.[25]

  • Column "Collapse" or Void: A physical shock or operating the column outside its stable pH or temperature range can cause the packed bed to settle, creating a void at the inlet. This splits the sample band as it enters the column. Solution: This usually requires column replacement.[23]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the sample to precipitate on the column or travel through in a distorted band. Solution: Prepare the sample in the mobile phase.[23][25]

Part 3: Protocols & Workflows

Experimental Protocol: Preparation of a Buffered Mobile Phase

A stable pH is critical for a robust method. Using a properly prepared buffer is superior to simply adding acid.

Objective: To prepare 1 L of a 20 mM Potassium Phosphate buffer at pH 2.5.

Materials:

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄), ~85%

  • HPLC-grade Water

  • Calibrated pH meter

  • 0.22 µm membrane filter

Procedure:

  • Weigh out approximately 2.72 g of KH₂PO₄ and transfer to a 1 L volumetric flask.

  • Add ~900 mL of HPLC-grade water and dissolve the salt completely.

  • Place a calibrated pH probe into the solution.

  • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.5.

  • Add HPLC-grade water to the 1 L mark.

  • Filter the entire solution through a 0.22 µm membrane filter to remove particulates and degas the buffer.

  • This is now your aqueous mobile phase (Mobile Phase A). It can be mixed with your organic modifier (e.g., Acetonitrile) by the HPLC pump.

Troubleshooting Workflow for Poor Peak Shape

The following diagram provides a logical workflow for diagnosing peak shape issues.

G start Observe Poor Peak Shape shape_type What is the peak shape? start->shape_type tailing Peak Tailing shape_type->tailing Tailing fronting Peak Fronting shape_type->fronting Fronting split Split or Broad Peak shape_type->split Split/Broad check_ph Is pH < pKa - 2? tailing->check_ph adjust_ph Lower mobile phase pH to ~2.5 using a buffer. check_ph->adjust_ph No check_load Dilute sample 10x. Did shape improve? check_ph->check_load Yes reduce_load Reduce injection volume or sample concentration. check_load->reduce_load Yes check_column Try a new, high-purity end-capped column. check_load->check_column No check_solvent Is sample solvent stronger than mobile phase? fronting->check_solvent change_solvent Dissolve sample in initial mobile phase. check_solvent->change_solvent Yes check_load_front Dilute sample 100x. Did shape improve? check_solvent->check_load_front No reduce_load_front Significantly reduce sample concentration. check_load_front->reduce_load_front Yes check_frit Install guard column. Filter samples/mobile phase. split->check_frit check_connections Check for leaks/voids at column fittings. check_frit->check_connections replace_column Column may be void. Replace column. check_connections->replace_column

A logical workflow for troubleshooting common peak shape problems in HPLC.

References

  • Vertex AI Search. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Chromatography Today. (2023, July 18). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • Oxford Academic. (2015, January 29). Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. Journal of Chromatographic Science.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Thermo Fisher Scientific. (n.d.). The Role of Temperature and Column Thermostatting in Liquid Chromatography.
  • LCGC International. (n.d.). High-Temperature Liquid Chromatography.
  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • Sigma-Aldrich. (n.d.). This compound.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Pharmaceutical Technology. (2004, April 30). Using High Temperature HPLC for Improved Analysis.
  • Hoffman Fine Chemicals. (n.d.). This compound.
  • FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277).
  • Wikipedia. (n.d.). Isobutyric acid.
  • PubMed. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.

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Interpreting NMR spectra of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Interpreting NMR Spectra of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid >

Welcome to the technical support guide for the NMR analysis of this compound (CAS RN: Not Available, Molecular Formula: C₁₀H₁₀F₂O₃). This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to interpret its Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, my goal is to provide you with not just the data, but the underlying principles and troubleshooting strategies to ensure you can confidently validate your material and overcome common experimental hurdles.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the real-world challenges encountered in the laboratory. We will delve into ¹H, ¹³C, and ¹⁹F NMR, explaining the expected chemical shifts, and paying special attention to the complexities introduced by fluorine- M- and C-F couplings.

Part 1: Predicted NMR Data and Structural Assignments

Before troubleshooting, it is crucial to have a clear expectation of what the NMR spectra for this compound should look like. The presence of two fluorine atoms on the aromatic ring introduces characteristic splitting patterns that are key to confirming the structure.

Below is a table summarizing the predicted chemical shifts (δ) and coupling constants (J) for the key nuclei in the molecule. These values are based on established principles of NMR spectroscopy and data from analogous structures.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
2 x -CH₃¹H1.5 - 1.7SingletN/A
Aromatic-H¹H6.8 - 7.3MultipletsJ(H,F) and J(H,H)
-COOH¹H10 - 13 (variable)Broad SingletN/A
2 x -CH₃¹³C25 - 30Singlet
Quaternary C¹³C78 - 82Singlet
C-O (Aromatic)¹³C150 - 155Doublet of Doublets¹J(C,F) and ²J(C,F)
C-F (Aromatic)¹³C155 - 165Doublet of Doublets¹J(C,F) and ²J(C,F)
Other Aromatic C¹³C105 - 125Doublets or TripletsJ(C,F)
-COOH¹³C175 - 180Singlet
F-2¹⁹F-110 to -130MultipletJ(F,F) and J(F,H)
F-4¹⁹F-115 to -135MultipletJ(F,F) and J(F,H)

Note: Chemical shifts are highly dependent on the solvent used. The values provided are general estimates.

The following diagram illustrates the key through-bond couplings expected in the molecule, which give rise to the complex splitting patterns observed in the spectra.

Caption: Key through-bond J-couplings in this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the spectral interpretation of this compound.

Q1: Why is the carboxylic acid proton (-COOH) signal often broad and sometimes not visible?

The proton of a carboxylic acid is acidic and can undergo rapid chemical exchange with other acidic protons, such as trace amounts of water in the deuterated solvent.[1] This exchange happens on the NMR timescale, leading to a broadening of the signal. In some cases, the peak can become so broad that it is indistinguishable from the baseline.

  • Pro-Tip: To confirm the presence of the -COOH proton, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The acidic proton will exchange with deuterium, and the -COOH signal will disappear.[1]

Q2: The aromatic region of my ¹H NMR spectrum is very complex. How can I assign the peaks?

The aromatic region is complex due to several factors:

  • ¹H-¹H coupling: The three aromatic protons will couple with each other (ortho, meta, and para couplings).

  • ¹H-¹⁹F coupling: Each aromatic proton will also be split by the two fluorine atoms. The magnitude of this coupling (J(H,F)) depends on the number of bonds separating the proton and the fluorine.[2][3]

To definitively assign these signals, 2D NMR techniques are invaluable.[4][5][6]

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the aromatic ring.[4][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[5][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming long-range connectivities.[7][8]

Q3: My ¹³C NMR spectrum shows more than the expected number of peaks in the aromatic region. Why is this?

This is due to C-F coupling. In a standard proton-decoupled ¹³C NMR spectrum, the signals for the aromatic carbons will be split by the fluorine atoms.[9]

  • The carbons directly bonded to fluorine will show a large one-bond coupling (¹J(C,F)).

  • Other carbons in the ring will show smaller two-bond (²J(C,F)), three-bond (³J(C,F)), and even four-bond (⁴J(C,F)) couplings.[9]

This splitting can turn what would be a single peak into a doublet, a doublet of doublets, or a more complex multiplet.

Q4: I am not seeing the signal for the quaternary carbon attached to the two methyl groups. What could be the reason?

Quaternary carbons often have very long relaxation times (T1) and can be difficult to observe in a standard ¹³C NMR experiment, especially if the recycle delay is too short.[10] To ensure you see this peak, you can:

  • Increase the recycle delay (d1) in your acquisition parameters.

  • Increase the number of scans to improve the signal-to-noise ratio.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the acquisition and processing of NMR data for this compound.

Problem 1: All the peaks in my spectrum are broad.

Broad peaks can be caused by several factors.[1][11][12] Here is a workflow to diagnose and solve the issue:

Troubleshooting_Broad_Peaks start Broad Peaks Observed shimming Is the shimming adequate? start->shimming concentration Is the sample concentration too high? shimming->concentration Yes action_shim Re-shim the spectrometer. shimming->action_shim No impurities Are there paramagnetic impurities? concentration->impurities No action_dilute Dilute the sample. concentration->action_dilute Yes dissolved Is the sample fully dissolved? impurities->dissolved No action_filter Filter the sample through celite or a syringe filter. impurities->action_filter Yes action_dissolve Ensure complete dissolution; sonicate if necessary. dissolved->action_dissolve No

Caption: Workflow for troubleshooting broad NMR peaks.

Problem 2: I see unexpected peaks in my spectrum.

Unexpected peaks are usually due to impurities. Common impurities include:

  • Residual Solvents: Solvents from the synthesis or purification steps (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely.[1]

  • Water: Deuterated solvents can absorb moisture from the atmosphere.[1]

  • Starting Materials or Byproducts: Incomplete reactions or purifications can leave residual starting materials or byproducts.

Protocol for Identifying Impurities:

  • Check the solvent region: Compare the chemical shifts of the unknown peaks with a chart of common NMR solvent impurities.

  • Run a blank spectrum: Acquire a spectrum of the deuterated solvent you used to see if it is contaminated.

  • Use 2D NMR: HSQC and HMBC spectra can help to identify the structure of the impurity.

Problem 3: The integrations in my ¹H NMR spectrum are not correct.

Inaccurate integrations can result from:

  • Incomplete Relaxation: If the recycle delay (d1) is too short, signals with longer T1 relaxation times will not fully relax between scans, leading to lower than expected integrals. This is particularly true for quaternary carbons but can also affect protons.[10]

  • Poor Phasing and Baseline Correction: Incorrect phasing or a distorted baseline will lead to errors in the integration.

  • Signal Overlap: If peaks are overlapping, it can be difficult to integrate them accurately.

Experimental Protocol for Quantitative ¹H NMR:

  • Sample Preparation: Prepare a sample with a known concentration of the analyte and an internal standard.[13]

  • Set Acquisition Parameters:

    • Use a 90° pulse.

    • Set the recycle delay (d1) to at least 5 times the longest T1 of the protons of interest.[14] A good starting point is a d1 of 30 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals of interest and the internal standard.

Part 4: Advanced NMR Techniques for Structural Confirmation

For unambiguous structural elucidation, especially when dealing with isomers or complex molecules, advanced NMR techniques are indispensable.

¹⁹F NMR Spectroscopy

Given the presence of two fluorine atoms, ¹⁹F NMR is a powerful tool.[8][14][15]

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly sensitive, similar to ¹H.[8][16]

  • Wide Chemical Shift Range: The chemical shift range of ¹⁹F is much larger than for ¹H, which often results in a well-resolved spectrum with minimal peak overlap.[14][17]

  • Coupling Information: The ¹⁹F spectrum will show couplings to other fluorine atoms (F-F coupling) and to protons (H-F coupling), providing valuable structural information.[14]

2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation)

This 2D NMR experiment shows correlations between protons and fluorine atoms that are coupled to each other. It is extremely useful for:

  • Assigning the complex multiplets in the aromatic region of the ¹H NMR spectrum.

  • Confirming the positions of the fluorine atoms on the aromatic ring.

References

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation.
  • ETH Zurich. NMR Sample Preparation.
  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
  • BenchChem. (2025, November). Application Note: Interpreting the ¹H and ¹⁹F NMR Spectra of 2-Fluoropentane.
  • BenchChem. Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives.
  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • University of Ottawa. 19Flourine NMR.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
  • CDN Publishing. Common problems and artifacts encountered in solution‐state NMR experiments.
  • ResearchGate. An Overview of Fluorine NMR.
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
  • Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube.
  • Wikipedia. J-coupling.
  • BenchChem. (2025, December). Troubleshooting peak broadening in 4'-Bromochalcone NMR.
  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid.
  • The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.
  • Michigan State University, Department of Chemistry. Basic Practical NMR Concepts.
  • University of California, San Diego. Fluorine NMR.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • National Institutes of Health. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates.
  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid.
  • National Institutes of Health. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.
  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics.
  • University of Wisconsin-Madison, Department of Chemistry. 5.3 Spin-Spin Splitting: J-Coupling.
  • University of Colorado Boulder, Department of Chemistry. Coupling in 1H NMR.
  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.
  • OSTI.GOV. Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns.
  • SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid.
  • National Institutes of Health. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid.
  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen).
  • Sigma-Aldrich. This compound AldrichCPR.
  • Sigma-Aldrich. This compound AldrichCPR.
  • PubChem. 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.

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Technical Support Center: 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the experimental challenges associated with this molecule. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in your research.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental properties and handling procedures for this compound.

Q: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties is the first step in designing robust experiments.

PropertyValueSource
CAS Number 667413-00-5[1]
Molecular Formula C₁₀H₁₀F₂O₃[1][2]
Molecular Weight 216.18 g/mol [1][2]
Appearance Solid[2]
InChI Key LUUNNYIKQOANCC-UHFFFAOYSA-N[2]
Q: What are the recommended storage and handling conditions?

Proper storage is critical to maintaining the integrity of the compound.

For long-term storage, keep the solid material in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, stability is solvent-dependent. Stock solutions in DMSO or methanol should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. As a general precaution, all chemical products should be handled by personnel with specialized knowledge, treating them as having unknown hazards.[1]

Q: In which solvents is the compound soluble?
  • Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Acetone

  • Ethyl Acetate

They generally exhibit poor solubility in water, although solubility increases significantly in aqueous solutions at pH > 7 due to the deprotonation of the carboxylic acid. For preparing aqueous buffers, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous medium.[3]

Section 2: Troubleshooting Guide

This section addresses specific experimental artifacts and provides actionable solutions.

Synthesis & Purification Artifacts
Q: My Williamson ether synthesis of the parent ester is giving a low yield. What are the common causes?

The synthesis of the precursor ester, typically ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate, is often achieved via a Williamson ether synthesis by reacting a salt of 2,4-difluorophenol with an ethyl 2-bromo-2-methylpropionate.[4] Low yields can often be attributed to competing side reactions.

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react on either the oxygen or the aromatic carbon. While O-alkylation is favored, competitive C-alkylation can occur, especially if the phenoxide is not fully formed or if there are steric hindrances. Additionally, the tertiary nature of the electrophile (ethyl 2-bromo-2-methylpropionate) makes it susceptible to elimination (E2) reactions, particularly with a strong, sterically hindered base.

  • Troubleshooting Steps:

    • Base Selection: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH) to minimize side reactions.[4]

    • Solvent Choice: A polar aprotic solvent like DMF or acetone is generally preferred as it effectively solvates the cation without interfering with the nucleophile.[4]

    • Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80°C).[4] Excessive heat can favor the elimination side reaction.

    • Moisture Control: Ensure all reagents and glassware are thoroughly dried. Water can consume the base and hydrolyze the ester product.

Q: I'm having trouble purifying the final acid product. What are the likely impurities?

Purification challenges often stem from impurities generated during the synthesis or hydrolysis steps.

Potential ImpurityOriginRecommended Purification Method
Unreacted 2,4-Difluorophenol Incomplete synthesis reaction.Acid-base extraction. The phenol is less acidic than the carboxylic acid product, allowing for selective extraction.
Precursor Ester Incomplete hydrolysis of the ester.Column chromatography or recrystallization. Monitor by TLC or HPLC.
Side-reaction Products C-alkylation or elimination during synthesis.Column chromatography is typically required as these isomers may have similar polarities.
  • Self-Validating Protocol (Acid-Base Extraction):

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a mild basic solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer, while neutral impurities (like the precursor ester) remain in the organic layer.

    • Separate the aqueous layer and acidify it with cold 1N HCl to a pH of ~2.

    • The purified acid product will precipitate out or can be extracted back into an organic solvent.

    • Validate the purity of both the final product and the separated organic layer using HPLC or TLC to confirm the removal of impurities.

Analytical Troubleshooting
NMR Spectroscopy

The two fluorine atoms on the aromatic ring introduce complexities into both ¹H and ¹⁹F NMR spectra due to heteronuclear coupling.

Q: Why does my ¹H NMR spectrum show complex splitting for the aromatic protons instead of simple doublets or triplets?
  • Causality: The aromatic protons are coupled not only to each other (JHH) but also to the two fluorine atoms (JHF). These JHF coupling constants can be significant and vary depending on the number of bonds separating the nuclei (³JHF, ⁴JHF, ⁵JHF). This results in complex multiplet patterns that are often "roofed" and difficult to interpret at first glance.

  • Troubleshooting & Resolution:

    • Higher Field Strength: Acquire the spectrum on a higher field spectrometer (e.g., 500 MHz or greater). This increases the chemical shift dispersion (in Hz), which can simplify the multiplets and make them more first-order.

    • ¹⁹F Decoupling: If available, run a proton experiment with fluorine decoupling (¹H{¹⁹F}). This will collapse the complex multiplets into simpler patterns (e.g., doublets, triplets) arising only from H-H coupling, making assignment straightforward.

    • Simulation: Use NMR simulation software to model the spin system. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare against your experimental data for validation.

Q: My ¹⁹F NMR signals are broad or their chemical shifts seem inconsistent. What's the cause?
  • Causality: ¹⁹F chemical shifts are highly sensitive to the local electronic environment, much more so than ¹H shifts.[5] This sensitivity can be a powerful tool but also a source of artifacts.

    • Solvent Effects: Small changes in solvent, pH, or concentration can cause significant chemical shift changes.[6]

    • Temperature Fluctuations: Insufficient temperature equilibration of the sample can lead to drifting chemical shifts and signal broadening.[6]

    • Paramagnetic Impurities: Trace paramagnetic metals can cause significant line broadening.[7]

    • Referencing Issues: Unlike ¹H NMR which is referenced to TMS, ¹⁹F NMR referencing can be inconsistent. External references are common but can be affected by magnetic susceptibility differences.

  • Troubleshooting & Best Practices:

    • Use an Internal Standard: For precise and reproducible measurements, use an inert, fluorinated internal reference compound (e.g., trifluorotoluene) added directly to the sample.[6]

    • Consistent Conditions: When comparing samples, ensure the solvent, concentration, and temperature are identical. Allow the sample to equilibrate in the spectrometer for at least 5-10 minutes before acquisition.

    • Check for Impurities: If broadening is severe, consider sample purity. If necessary, pass the sample solution through a small plug of celite or silica to remove potential paramagnetic species.

Mass Spectrometry
Q: I am using LC-MS with electrospray ionization in negative mode (ESI-) but I don't see the expected [M-H]⁻ ion at m/z 215.1.
  • Causality: Efficient deprotonation of the carboxylic acid is essential for detection in ESI- mode. The composition of the mobile phase and the sample matrix significantly impacts ionization efficiency.

    • Insufficiently Basic Mobile Phase: If the mobile phase is too acidic, the carboxylic acid will remain protonated and will not ionize effectively.

    • Ion Suppression: High concentrations of salts or other additives in your sample can compete with your analyte for ionization, suppressing its signal.

    • In-source Fragmentation: If the source conditions (e.g., cone voltage) are too harsh, the molecule may fragment before it is detected. A common fragmentation pathway for such compounds is the loss of CO₂ (44 Da).

  • Troubleshooting Workflow:

    Diagram: Troubleshooting workflow for missing ESI- signal.
HPLC/UPLC Analysis
Q: I'm observing significant peak tailing during purity analysis by reverse-phase HPLC. How can I improve the peak shape?
  • Causality: Peak tailing for acidic compounds like this is often caused by secondary interactions with the stationary phase.

    • Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica-based C18 column are acidic and can interact ionically with the deprotonated carboxylate form of your analyte, causing tailing.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid (~3-4), both the protonated and deprotonated forms will exist, leading to poor peak shape.

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing.

  • Troubleshooting & Optimization:

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This will suppress the ionization of the carboxylic acid, ensuring it is in its neutral form, which minimizes interactions with silanols and improves peak shape. It also suppresses the ionization of the silanol groups themselves.[8]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with better end-capping to minimize exposed silanols. If you are using an older column, switching to a newer generation column can dramatically improve performance.

    • Reduce Injection Mass: Perform a loading study by injecting progressively smaller amounts of your sample. If peak shape improves, you were likely overloading the column.

Stability & Degradation
Q: My biological assay results are inconsistent, especially when I use prepared solutions over several days. Could the compound be degrading?
  • Causality: Yes, this is a significant possibility. The stability of a compound in an aqueous assay buffer (which often contains salts, proteins, and is held at 37°C) can be very different from its stability in a pure organic stock solution. Similar phenoxy acid compounds have shown susceptibility to degradation under oxidative, photolytic, and thermal stress.[3] Per- and polyfluoroalkyl substances can also degrade, particularly in polar aprotic solvents or under certain conditions.[9][10][11]

  • Troubleshooting & Validation:

    • Prepare Fresh Solutions: The simplest and most critical step is to always prepare fresh dilutions from a frozen stock solution immediately before each experiment.[3]

    • Run a Parallel Stability Test:

      • Prepare a solution of your compound in the exact assay buffer you use for your experiments.

      • Keep this solution under the same conditions as your assay (e.g., 37°C incubator).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC.

      • A decrease in the main peak area and/or the appearance of new peaks is direct evidence of degradation.[3]

    • Protect from Light: Perform experiments in amber-colored plates or under low-light conditions to rule out photodegradation.[3]

Section 3: Standard Protocols
Protocol 1: General-Purpose HPLC Method for Purity Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 275 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • System Validation: Before running samples, inject a blank (50:50 ACN:Water) to ensure there are no system or solvent-related ghost peaks.

Protocol 2: Forced Degradation Study Workflow

This protocol helps to identify the potential degradation pathways of the compound.

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.[3]

    • Acid Hydrolysis: Add 1N HCl to reach a final concentration of 0.1N.

    • Base Hydrolysis: Add 1N NaOH to reach a final concentration of 0.1N.

    • Oxidation: Add 30% Hydrogen Peroxide to reach a final concentration of 3%.[3]

    • Thermal: No additional reagent.

    • Control: No additional reagent, keep at 4°C.

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a heating block at 60°C.

    • Keep the Oxidation vial at room temperature, protected from light.

  • Time Points: At specified time points (e.g., 2, 8, 24 hours), remove an aliquot from each vial.

  • Analysis: Neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to an appropriate concentration (~50 µg/mL) and analyze by the HPLC method described in Protocol 1.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The loss of the main peak and the formation of new peaks indicate degradation under that specific stress condition.

Section 4: References
  • Jaremko, M. & Jaremko, Ł. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. CDN.

  • Thrasher, J. S. (2014). An Overview of Fluorine NMR. ResearchGate.

  • U.S. Environmental Protection Agency. (n.d.). ANALYTICAL METHOD SUMMARIES.

  • CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. Google Patents.

  • MySkinRecipes. (n.d.). 2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid.

  • Hoffman Fine Chemicals. (n.d.). CAS RN 667413-00-5 | this compound.

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. University of Arizona.

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

  • Merck Millipore. (n.d.). Complete Monograph Methods.

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid.

  • Brown, P. A., et al. (1994). Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. Analytical Chemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.

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How to improve the purity of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Introduction: Welcome to the technical support guide for this compound (CAS RN 667413-00-5). This document is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purification of this compound. Purity is paramount in research and pharmaceutical development, directly impacting experimental outcomes, reproducibility, and safety profiles. This guide provides in-depth, experience-based solutions to help you achieve the desired purity for your sample.

Section 1: Impurity Profiling & Identification

This first section is dedicated to understanding the potential impurities in your sample. A successful purification strategy always begins with a thorough characterization of what needs to be removed.

Q1: What are the most likely impurities in my crude this compound sample?

A1: Understanding the synthetic route is critical to predicting impurities. The most common synthesis for this molecule is a variation of the Williamson ether synthesis, which involves reacting 2,4-difluorophenol with a derivative of 2-bromo-2-methylpropanoic acid.[1][2][3]

Based on this, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 2,4-Difluorophenol: A common and often significant impurity if the reaction does not go to completion.

    • 2-Bromo-2-methylpropanoic acid (or its ester precursor): The alkylating agent used in the synthesis.

  • Reaction By-products:

    • Elimination Product: The base used to deprotonate the phenol can also promote an E2 elimination reaction with the alkyl halide, leading to the formation of an alkene (methacrylic acid derivatives). This is a very common side reaction in Williamson ether syntheses, especially with sterically hindered halides.[4]

    • C-Alkylation Products: While O-alkylation is favored, some C-alkylation on the phenol ring can occur, leading to isomeric impurities.[2]

  • Residual Solvents & Reagents:

    • Solvents such as DMF, DMSO, acetonitrile, or THF are commonly used and can be difficult to remove completely.[3][4]

    • Residual base (e.g., NaOH, K₂CO₃) or phase-transfer catalysts.

Q2: Which analytical techniques are best for assessing purity and identifying these impurities?

A2: A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis of non-volatile organic molecules. A reversed-phase method (e.g., using a C18 column) is typically effective.

    • Rationale: HPLC provides excellent resolution to separate the target compound from closely related impurities. A UV detector is suitable as the aromatic ring is a strong chromophore. For higher sensitivity, especially for unknown impurities, a mass spectrometer (LC-MS) detector is invaluable for obtaining molecular weight information.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F):

    • ¹H NMR: Allows for structural confirmation and can quantify impurities if their signals are resolved from the main compound. Look for characteristic peaks of starting materials (e.g., aromatic protons of 2,4-difluorophenol).

    • ¹⁹F NMR: This is particularly useful for this molecule. It provides a very clean spectrum where signals from the desired product can be clearly distinguished from any fluorine-containing impurities or degradation products.

  • Gas Chromatography (GC): Primarily used for detecting and quantifying residual solvents. Headspace GC is the preferred method for this analysis.[7]

Section 2: Purification Strategies & Protocols

Once you have a profile of your impurities, you can select the most appropriate purification strategy.

Q3: My crude sample has a purity of <95% by HPLC. What is the most effective primary purification method?

A3: For multi-gram quantities with moderate purity, recrystallization is the most efficient and cost-effective first-line technique for purifying solid organic compounds.[8][9] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[8]

Core Principle: The ideal solvent will dissolve the compound completely when hot but poorly when cold. Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

Troubleshooting Crystallization:

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or high impurity levels are depressing the melting point.[10]Return the solution to the heat, add more of the "good" solvent to lower the saturation point, and allow for a slower cooling process.[10]
No Crystals Form The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product.[10]
Poor Yield Too much solvent was used, or the solution was not cooled sufficiently.Concentrate the mother liquor and cool it further to obtain a second crop of crystals (note: this crop may be less pure). Re-evaluate the solvent choice for a steeper solubility curve.[10]
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., heptane/ethyl acetate mixture, toluene, ethanol/water). An ideal system is one where the solid is sparingly soluble at room temperature but dissolves completely upon heating.[11] For carboxylic acids, solvent pairs like ethanol-water or acetone-hexane are often effective.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent system needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities (including charcoal), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Q4: I have a persistent, closely-related impurity that co-crystallizes with my product. What's the next step?

A4: When recrystallization fails to remove an impurity with very similar physical properties, preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice. It offers much higher resolving power.[14]

Core Principle: Prep HPLC uses the same separation principles as analytical HPLC but employs larger columns and higher flow rates to isolate milligrams to grams of pure compound.[15] For a carboxylic acid like this, a reversed-phase C18 column is typically the best stationary phase.

  • Analytical Method Development: Develop a robust analytical HPLC method that shows good separation (>1.5 resolution) between your target peak and the impurity. Mobile phases containing acetonitrile or methanol with water and an acid modifier (like 0.1% formic acid or TFA) are common starting points for acidic compounds.[16][17]

  • Loading Study: Before scaling up, perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without losing resolution.[15]

  • Scale-Up: Scale the injection volume and flow rate geometrically from the analytical method to your preparative column.[15]

  • Purification & Fraction Collection: Perform the preparative run, collecting the eluent in fractions. Use a UV detector to trigger fraction collection based on when your target peak elutes.[18]

  • Analysis & Pooling: Analyze the collected fractions using the analytical HPLC method to confirm purity. Pool the fractions that meet your purity specification.

  • Solvent Removal: Remove the HPLC solvents (water, acetonitrile, etc.) from the pooled fractions, typically using a rotary evaporator or a lyophilizer (freeze-dryer).

Q5: How do I effectively remove residual solvents to meet pharmaceutical standards (e.g., ICH Q3C)?

A5: Residual solvents are a critical quality attribute, especially for active pharmaceutical ingredients (APIs).[7] Standard drying in a vacuum oven is the first step, but for stubborn, entrapped solvents, more advanced techniques may be needed.

  • Vacuum Drying with a Nitrogen Sweep: Continuously bleeding a small amount of inert gas (nitrogen) into the vacuum oven can help displace solvent vapors and drive the drying process to completion.

  • Vacuum Hydration: This technique involves drying the material in the presence of water vapor. The water molecules can displace the trapped organic solvent molecules within the crystal lattice, which can then be removed by a final standard vacuum drying step.[19]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO₂ is an effective but more complex method for removing residual solvents without high temperatures, which is beneficial for thermally sensitive compounds.[20]

Section 3: Visual Workflow & Troubleshooting Guides

Overall Purification Strategy

The following diagram outlines a logical workflow for purifying crude this compound.

Purification_Workflow start Crude Product (Purity <95%) analytical Purity & Impurity Analysis (HPLC, NMR, GC-HS) start->analytical Initial Assessment decision1 Primary Impurities Identified? analytical->decision1 recrystallization Primary Purification: Recrystallization decision1->recrystallization Yes purity_check1 Purity Check (HPLC) recrystallization->purity_check1 decision2 Purity >99.5%? purity_check1->decision2 prep_hplc Secondary Purification: Preparative HPLC decision2->prep_hplc No (Closely related impurities) drying Final Drying & Residual Solvent Analysis (GC-HS) decision2->drying Yes purity_check2 Purity Check (HPLC) prep_hplc->purity_check2 decision3 Purity >99.5%? purity_check2->decision3 decision3->prep_hplc No (Re-optimize method) decision3->drying Yes end_node Pure Product (Purity >99.5%) drying->end_node Crystallization_Troubleshooting start Crystallization Attempt Fails q1 What is the state of the cooled solution? start->q1 oil Product 'Oiled Out' (Liquid Layer Forms) q1->oil Liquid droplets clear Solution Remains Clear (No Precipitation) q1->clear Homogeneous sol_oil Re-heat solution. Add more 'good' solvent. Cool much more slowly. oil->sol_oil Action sol_clear1 Boil off ~10-20% of solvent to increase concentration. clear->sol_clear1 Action 1 reassess If still failing, re-evaluate solvent system. Consider an anti-solvent approach. sol_oil->reassess sol_clear2 Scratch flask with glass rod or add a seed crystal. sol_clear1->sol_clear2 Action 2 (if needed) sol_clear2->reassess

Caption: A decision tree for troubleshooting common crystallization problems.

References

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Technical Support Center: Scale-Up of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. This resource is designed for researchers, chemical engineers, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to pilot and manufacturing scales. The synthesis, typically a variation of the Williamson ether synthesis, presents specific, foreseeable hurdles related to thermal management, mixing, and product purification. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, practical problems that arise during the scale-up process. Each answer explains the underlying chemical and engineering principles to empower you to make informed decisions.

Q1: My reaction yield dropped from 90% at the 1-liter scale to 65% at the 50-liter scale. What are the most likely causes and how can I investigate them?

A significant drop in yield upon scale-up is a classic and multifaceted problem, almost always rooted in mass and heat transfer limitations.[1][2][3] As reactor volume increases, the surface-area-to-volume ratio decreases dramatically, which fundamentally alters the process environment.[2][3]

Core Issues:

  • Inadequate Heat Transfer: Exothermic reactions that are easily managed in a lab flask can create localized hot spots in a large reactor due to inefficient heat removal.[4] These higher temperatures can accelerate side reactions, such as the E2 elimination of the alkylating agent (e.g., ethyl 2-bromo-2-methylpropionate), which directly competes with the desired S_N2 substitution.[5][6]

  • Poor Mixing and Mass Transfer: Inefficient mixing leads to non-uniform distribution of reactants.[1] When adding the alkylating agent, pockets of high concentration can form, leading to undesired side reactions and impurity formation before the reagent has a chance to react with the phenoxide. Effective mass transfer between phases is critical for reaction success.[1][7]

Troubleshooting Workflow:

The following diagnostic workflow can help pinpoint the specific cause of your yield loss.

Start Problem: Low Yield on Scale-Up Check_Thermal Analyze Thermal Profile - Was the internal temperature uniform? - Were there unexpected exotherms? Start->Check_Thermal Check_Mixing Evaluate Mixing Efficiency - Is the impeller design appropriate? - Was the agitation speed sufficient? Start->Check_Mixing Check_Kinetics Review Reaction Kinetics - Was the dosing rate too fast? - Did the reaction stall? Start->Check_Kinetics Hot_Spots Conclusion: Localized Hot Spots Favored Elimination/Side Reactions Check_Thermal->Hot_Spots Yes, temp spikes observed Poor_Dispersion Conclusion: Poor Reagent Dispersion Favored Side Reactions Check_Mixing->Poor_Dispersion Yes, modeling or visual inspection suggests issues Accumulation Conclusion: Reagent Accumulation Led to uncontrolled reaction/byproducts Check_Kinetics->Accumulation Yes, analytics show unreacted starting material Sol_Thermal Solution: 1. Reduce batch concentration. 2. Lower jacket temperature. 3. Slow reagent addition rate. Hot_Spots->Sol_Thermal Sol_Mixing Solution: 1. Increase agitation speed (RPM). 2. Evaluate impeller (e.g., PBT vs. Rushton). 3. Optimize baffle configuration. Poor_Dispersion->Sol_Mixing Sol_Kinetics Solution: 1. Profile reaction with in-situ analytics (e.g., FTIR). 2. Implement feed-on-demand control. 3. Re-evaluate solvent choice. Accumulation->Sol_Kinetics

Caption: Troubleshooting workflow for diagnosing low yield on scale-up.

Q2: I am observing a dangerous, difficult-to-control exotherm during the addition of the alkylating agent. How can I ensure thermal safety?

This is the single most critical safety hazard during the scale-up of this and many other exothermic reactions.[8][9][10] Failure to manage the heat of reaction can lead to a thermal runaway, where the reaction rate increases exponentially, potentially causing the solvent to boil, over-pressurize the reactor, and result in catastrophic failure.[10][11]

The Scientific Principle: Reaction Calorimetry

Before any significant scale-up, you must characterize the thermal profile of the reaction using a reaction calorimeter. This is a non-negotiable step for process safety.[2][11] Calorimetry provides critical data:

  • Heat of Reaction (ΔHr): The total energy released.

  • Heat Flow: The rate of energy release over time.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor contents would reach in a cooling failure scenario.[11]

Mitigation Strategies:

StrategyDescriptionRationale
Semi-Batch Dosing Add the limiting reagent (typically the alkylating agent) slowly over time rather than all at once (batch mode).The rate of heat generation is controlled by the rate of addition. This is the most common and effective control method.[2]
Reduced Concentration Increase the solvent volume for the same amount of reactants.The additional solvent acts as a heat sink, increasing the thermal mass of the system and reducing the overall adiabatic temperature rise.
Lower Jacket Temperature Set the reactor cooling jacket to a lower temperature.This increases the temperature difference (ΔT) between the reaction mass and the jacket, improving the rate of heat removal.
"Reaction-Starved" Feed Ensure the dosed reagent reacts immediately upon addition, preventing its accumulation.Accumulation of unreacted reagent is extremely dangerous. If the reaction stalls and then suddenly initiates, the combined heat release can be uncontrollable.[12] In-situ monitoring (e.g., FTIR) can confirm consumption.[12]
Q3: The impurity profile is worse at a larger scale, with a significant new peak in the HPLC. How do I identify and suppress it?

The most probable new impurity is 2-methylprop-1-ene-1-carboxylic acid (or its ester), the product of E2 elimination of your alkylating agent.[6][13] Another possibility, though less common for this specific substrate, is C-alkylation on the aromatic ring of the phenoxide.[5]

Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get a molecular weight for the impurity. The elimination byproduct will have a molecular weight corresponding to the loss of HBr (or other leaving group) from the starting alkylating agent.

Mitigation: Since elimination reactions are highly favored by increased temperatures, the root cause is almost certainly the same as discussed in Q1: poor heat transfer.[6]

  • Improve Thermal Control: Implement the strategies from Q2 (slower addition, lower temperature, better mixing) to prevent localized hot spots.

  • Base Selection: While a strong base is needed to deprotonate the phenol, an excessively strong or sterically hindered base can favor elimination. Ensure you are using the appropriate stoichiometry of a base like potassium carbonate (K₂CO₃) rather than more aggressive options if not necessary.

  • Solvent Choice: Highly polar, aprotic solvents like DMF or DMSO can accelerate S_N2 reactions. However, at scale, their high boiling points and potential for decomposition can be problematic. Consider a solvent like acetonitrile or even a phase-transfer catalysis system.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when scaling this synthesis?

Beyond thermal runaway, a comprehensive Process Hazard Analysis (PHA) should be conducted.[8] Key areas of focus include:

  • Reagent Handling: The use of strong bases (e.g., potassium carbonate, sodium hydride) requires appropriate engineering controls to manage dust and reactivity with moisture.

  • Solvent Hazards: Consider the flammability (flash point), toxicity, and environmental impact of your chosen solvent.[15] Never scale a reaction beyond 3x the previous run without a full safety review.[4]

  • Pressure Build-up: While this specific reaction doesn't typically generate significant gas, any thermal runaway can cause solvent boiling, leading to rapid pressure increases.[10] Ensure the reactor is equipped with appropriately sized rupture discs and relief systems.

Q2: How should I select a solvent for scale-up?

Solvent selection is critical and should consider the entire process: reaction, work-up, and product isolation.[16][17] The ideal solvent minimizes swaps and is suitable for all steps.[16]

SolventProsCons for Scale-Up
DMF, DMAc, NMP Excellent solvating power, often give high yields in the lab.High boiling points make them difficult to remove; potential for thermal decomposition at high temperatures; toxicity concerns.
Acetone, MEK Lower boiling points, easy to remove.Low flash points present a fire hazard.[15] Can be reactive with strong bases (self-condensation).
Acetonitrile Good balance of polarity and boiling point; generally inert.Can be expensive; toxicity and waste disposal concerns.
Toluene with PTC Lower cost, easier work-up (phase separation), reduced fire hazard compared to ethers.[15] Avoids hazardous polar aprotic solvents.Requires optimization of the phase transfer catalyst (PTC) system; mass transfer can be rate-limiting.[18]

Many pharmaceutical companies use solvent selection guides that rank solvents based on safety, health, and environmental (SHE) criteria.[19]

Q3: Could Phase Transfer Catalysis (PTC) be a viable alternative for this synthesis at scale?

Absolutely. PTC is an excellent strategy for scaling up Williamson ether syntheses.[18][20] It allows the reaction to occur in a biphasic system (e.g., toluene and aqueous NaOH/K₂CO₃), which offers several advantages:

  • Enhanced Safety: Avoids the need for hazardous, high-boiling polar aprotic solvents.

  • Simplified Work-up: After the reaction, the organic and aqueous layers are easily separated, simplifying purification.

  • Cost-Effectiveness: Toluene and water are inexpensive, and the catalyst (e.g., tetrabutylammonium bromide, TBAB) is used in catalytic amounts.

The key is to facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the alkylating agent.[21]

cluster_0 Aqueous Phase cluster_1 Organic Phase (e.g., Toluene) ArOH 2,4-Difluorophenol (ArOH) ArONa Phenoxide (ArO⁻ Na⁺) ArOH->ArONa Deprotonation Base Base (e.g., NaOH) Base->ArONa QOAr Ion Pair (Q⁺ ⁻OAr) ArONa->QOAr Ion Exchange QX Catalyst (Q⁺X⁻) QX->QOAr NaX Byproduct (Na⁺X⁻) NaX->QX RBr Alkylating Agent (R-Br) ROR Product (R-OAr) RBr->ROR SN2 Reaction QOAr->ROR ROR->QX Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis (PTC) for ether synthesis.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative)

Reaction: 2,4-Difluorophenol + Ethyl 2-bromo-2-methylpropionate → Ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate

  • Setup: To a 1-L, 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add 2,4-difluorophenol (65.0 g, 0.5 mol), anhydrous potassium carbonate (103.7 g, 0.75 mol), and acetone (500 mL).

  • Reaction: Heat the slurry to reflux (approx. 56°C) with vigorous stirring.

  • Addition: Add ethyl 2-bromo-2-methylpropionate (107.3 g, 0.55 mol) dropwise via an addition funnel over 1 hour, maintaining a steady reflux.

  • Monitoring: Monitor the reaction by HPLC or TLC for the disappearance of 2,4-difluorophenol (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetone (2 x 50 mL). Concentrate the combined filtrate under reduced pressure to yield the crude ester.

  • Hydrolysis: The crude ester is then hydrolyzed using standard conditions (e.g., NaOH in a water/methanol mixture) followed by acidic workup to yield the final product, this compound.[22]

Protocol 2: Considerations for Pilot-Scale (50-L) Synthesis
  • Safety Review: A full Process Hazard Analysis (PHA) must be completed before proceeding.

  • Equipment: Use a glass-lined or stainless steel reactor with appropriate agitation (e.g., a pitched-blade turbine impeller is often preferred for good top-to-bottom mixing). Ensure the cooling system is verified to handle the calculated heat load from calorimetry data.

  • Charging: Charge solvent and solids first. Use a subsurface dip tube for liquid additions to prevent splashing and static electricity buildup.

  • Dosing: The addition of the liquid ethyl 2-bromo-2-methylpropionate must be controlled by a metering pump at a rate determined by the calorimetry study to ensure the cooling system is never overwhelmed. Never add it all at once.

  • Monitoring: Continuously monitor and log the internal temperature, jacket temperature, and agitator speed.

  • Work-up: Plan for filtration at a larger scale (e.g., Nutsche filter) and solvent handling procedures.

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Technical Support Center: Crystallization of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this pharmaceutical intermediate. Our approach is rooted in fundamental principles of physical organic chemistry and extensive field experience to provide robust and reliable solutions. Crystallization is a critical step that dictates the purity, consistency, and downstream performance of your material, and mastering it is essential for reproducible results and scalable manufacturing.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound failed to crystallize upon cooling. What should I do?

A1: Failure to crystallize is a common issue often related to excessive solvent or high purity, leading to a stable supersaturated solution. Here is a systematic approach to induce crystallization:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[3]

  • Seeding: If you have a previous batch of crystalline material, add a single, small crystal to the solution. This "seed" will act as a template for further crystallization.

  • Reduce Solvent Volume: It's possible that too much solvent was used, preventing the solution from reaching the necessary supersaturation upon cooling. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.[3]

  • Introduce an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is insoluble. This will reduce the overall solubility and promote crystallization. For a carboxylic acid like this, if you are using a polar solvent like ethanol, a non-polar anti-solvent like hexane could be effective.

Q2: Upon cooling, my compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is often due to a very high concentration of the solute or the use of a solvent with a high boiling point.[4]

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly. This can be achieved by placing the flask in an insulated container.[3]

  • Change Solvent System: The chosen solvent may be too good at dissolving the compound. Consider a solvent with a lower boiling point or a solvent system where the compound's solubility is lower at elevated temperatures.[4][5]

  • Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexane, heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. What are the implications and how can I improve the crystal quality?

A3: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[3] The goal is slow, controlled crystal growth.

  • Increase Solvent Volume: A slightly more dilute solution will cool to its saturation point at a lower temperature, allowing for more controlled crystal formation. Re-heat your solution and add a small increment of the solvent.[3]

  • Slow Cooling: Instead of placing the flask on a cold surface, allow it to cool to room temperature on the benchtop, and then transfer it to a refrigerator. For even slower cooling, you can insulate the flask.

  • Water Bath Cooling: Place the flask in a beaker of warm water and allow the entire system to cool to room temperature. This ensures a very gradual temperature decrease.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[4][6] An ideal solvent will dissolve the compound when hot but have limited solubility when cold.[6]

Materials:

  • This compound

  • Small test tubes or vials

  • Selection of solvents (see Table 1)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of your compound into several separate test tubes.

  • Add a small amount of a single solvent (e.g., 0.5 mL) to each test tube.

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath or on a heating block, observing for dissolution.

  • If the compound dissolves completely upon heating, it is a potential crystallization solvent.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields the best quality and quantity of crystals is the most suitable.

Solvent ClassExample SolventsRationale for this compound
Alcohols Methanol, Ethanol, IsopropanolThe carboxylic acid group can hydrogen bond with alcohols, suggesting good solubility at higher temperatures.[4]
Ketones Acetone, Methyl Ethyl KetoneThese polar aprotic solvents can dissolve the compound, but their lower boiling points can be advantageous.[6]
Esters Ethyl AcetateA good general-purpose solvent for moderately polar organic compounds.[5][6]
Hydrocarbons Hexane, Heptane, TolueneLikely to be poor solvents on their own, but excellent as anti-solvents when paired with more polar solvents.[7]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Use with caution due to high volatility; can be effective in solvent/anti-solvent systems.[5]
Water Given the organic nature of the molecule, water is expected to be a poor solvent and a good anti-solvent.[7]

Troubleshooting Logic Diagram

The following diagram outlines a decision-making workflow for troubleshooting common crystallization issues.

Crystallization Troubleshooting Troubleshooting Workflow for Crystallization start Start: Dissolved Compound in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe no_xtals No Crystals Formed (Clear Solution) observe->no_xtals No Change oiling_out Oiling Out (Liquid Phase Separation) observe->oiling_out Liquid Forms powder Rapid Precipitation (Fine Powder) observe->powder Solid Crashes Out good_xtals Good Crystals Formed observe->good_xtals Slow Crystal Growth action1 Action: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtals->action1 action2 Action: 1. Reheat & Add More Solvent 2. Cool Slower 3. Change Solvent oiling_out->action2 action3 Action: 1. Reheat & Add More Solvent 2. Cool Slower powder->action3 end_success Success: Isolate Crystals good_xtals->end_success action1->cool end_reassess Reassess: Consider Different Solvent System action1->end_reassess If still no crystals action2->cool action2->end_reassess If oiling persists action3->cool

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025).
  • Crystallization of Salts of Organic Acids from Non-Conventional Solvents. (n.d.). Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 313(1).
  • How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13).
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, August 16).
  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
  • Guide for crystallization. (n.d.).
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed. (n.d.).
  • Pharmaceutical Crystallization in drug development - Syrris. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

Sources

Technical Support Center: Stability and Degradation of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. This guide is designed to provide in-depth technical assistance for researchers encountering stability issues with this compound in solution. We will explore the potential degradation pathways, offer troubleshooting advice for unexpected experimental results, and provide validated protocols to ensure the integrity of your work.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound are degradation via hydrolysis of the ether linkage, particularly under strong acidic or basic conditions combined with heat, photodegradation upon exposure to UV or ambient light, and oxidation , especially in the presence of oxidizing agents or dissolved oxygen.[1] The difluorophenyl group is generally stable due to the high strength of the carbon-fluorine bond.

Q2: I've observed a change in the color of my solution or the formation of a precipitate. What could be the cause?

A2: A color change (e.g., to yellow) or the appearance of a precipitate are common visual indicators of degradation.[1] Photodegradation can lead to colored byproducts. Precipitation may occur due to the formation of a less soluble degradation product or a change in solution pH leading to the parent compound crashing out. However, many degradation products can be soluble and colorless, making visual inspection unreliable for confirming stability.

Q3: How can I reliably detect and quantify the degradation of my compound?

A3: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1] A properly developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.

Q4: What are the recommended storage conditions for stock solutions?

A4: To minimize degradation, stock solutions of this compound should be stored in amber vials to protect from light, at low temperatures (-20°C or -80°C), and aliquoted to avoid repeated freeze-thaw cycles.[1] For compounds susceptible to oxidation, using degassed solvents for solution preparation is also recommended.

II. Troubleshooting Guide: Unexpected Experimental Results

This section provides a structured approach to troubleshooting common issues that may arise during your experiments, linking them to potential degradation pathways.

Problem 1: Loss of Potency or Inconsistent Results in Biological Assays
  • Symptom: You observe a decrease in the expected biological activity of your compound over time, or high variability between experiments.

  • Potential Cause: The active parent compound is degrading in your assay medium or during storage.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Immediately analyze your stock solution using a stability-indicating HPLC method (see Section IV) to confirm its concentration and purity.

    • Assess In-Assay Stability: Perform a time-course experiment where the compound is incubated in the complete assay medium under experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. Sample at various time points and analyze by HPLC to determine the rate of degradation.

    • Investigate Medium Components: Certain components in complex biological media can promote degradation. Consider if any components could be acting as oxidizing agents or significantly altering the pH.

Problem 2: Appearance of New, Unidentified Peaks in HPLC Analysis
  • Symptom: Your HPLC chromatogram shows new peaks that were not present in the initial analysis of the standard.

  • Potential Cause: The compound is degrading under the analytical conditions or, more likely, during sample storage or processing.

  • Troubleshooting Steps:

    • Characterize the Degradation Profile: Compare the chromatogram of the suspect sample to a freshly prepared standard. Note the retention times and relative areas of the new peaks.

    • Perform a Forced Degradation Study: To tentatively identify the nature of the degradation, conduct a forced degradation study as outlined in Section III. This will help you correlate the unknown peaks with specific stress conditions (acid, base, oxidation, light, heat).

    • Optimize HPLC Conditions: Ensure your HPLC method is not causing on-column degradation. For acidic analytes like this one, using a mobile phase with a pH at least 2 units below the pKa of the carboxylic acid can improve peak shape and stability. Also, ensure the sample solvent is compatible with the mobile phase to prevent precipitation upon injection.[2]

III. Understanding and Investigating Degradation Pathways

To effectively troubleshoot, it is essential to understand the likely chemical reactions that lead to the degradation of this compound. A forced degradation study is the standard approach to investigate these pathways.[3][4]

Potential Degradation Pathways
  • Hydrolytic Degradation (Acidic/Basic): The ether linkage is the most probable site for hydrolysis.

    • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen makes it a better leaving group, facilitating nucleophilic attack by water, leading to the cleavage of the C-O bond. This would likely yield 2,4-difluorophenol and 2-hydroxy-2-methylpropanoic acid.[5]

    • Base-Catalyzed Hydrolysis: While generally less reactive than acid-catalyzed hydrolysis for ethers, cleavage can be induced, especially at elevated temperatures.

  • Oxidative Degradation: The primary site of oxidation could be the aromatic ring or the tertiary carbon of the propanoic acid moiety.

    • Reaction with reactive oxygen species (ROS), such as those generated by hydrogen peroxide, can lead to hydroxylation of the aromatic ring or other oxidative cleavage products.[6][7][8]

  • Photodegradation: Aromatic carboxylic acids and phenols are known to be susceptible to degradation upon exposure to light.

    • UV radiation can induce the formation of reactive intermediates, leading to a complex mixture of degradation products. For dichlorophenoxyacetic acid (a structural analogue), photodegradation can involve cleavage of the ether bond and dechlorination.[9][10]

Diagram of Potential Degradation Pathways

G cluster_main This compound cluster_products Potential Degradation Products main C₁₀H₁₀F₂O₃ p1 2,4-Difluorophenol main->p1 Hydrolysis (Acid/Base) p2 2-Hydroxy-2-methylpropanoic acid main->p2 Hydrolysis (Acid/Base) p3 Hydroxylated Derivatives main->p3 Oxidation (H₂O₂) p4 Ring-Opened Products main->p4 Photodegradation (UV/Light)

Caption: Potential degradation pathways of the parent compound.

Protocol 3: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and generate potential degradation products for analytical method development.[1][11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL.[13] If solubility in aqueous media is low, dissolve the compound in a minimal amount of an organic co-solvent like acetonitrile or methanol first, and then dilute with water.[11]

2. Stress Conditions:

  • Divide the stock solution into separate, clearly labeled amber and clear glass vials for each stress condition.

Stress ConditionReagent/ConditionTemperatureDuration (Typical)
Acid Hydrolysis 0.1 M HCl60-80°C24-48 hours
Base Hydrolysis 0.1 M NaOH60-80°C2-8 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Degradation No reagent (in solution)80°C48-72 hours
Photodegradation No reagent (in solution)Room TempExpose to ICH-compliant light source (e.g., 1.2 million lux hours)[12]
Control No reagent (in solution)Room Temp (in dark)Duration of longest stress test

3. Sample Analysis:

  • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Section IV.

IV. Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound.

Experimental Protocol: RP-HPLC Method

The following method is a starting point and should be validated for your specific application according to ICH guidelines (Q2(R1)).[14][15]

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar acidic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH ensures the carboxylic acid is in its neutral form, improving peak shape.[2]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient is recommended to ensure elution of both the parent compound and potentially more or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Detection UV at 225 nmWavelength at which the phenyl ring and carboxylic acid may show absorbance. Should be optimized by running a UV scan.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare Standard & Sample Solutions (in Diluent) s2 Filter through 0.45 µm Syringe Filter s1->s2 h1 Equilibrate Column with Mobile Phase s2->h1 h2 Inject Standard to Verify System Suitability h1->h2 h3 Inject Samples h2->h3 d1 Integrate Peaks in Chromatogram h3->d1 d2 Compare Sample to Standard (Retention Time & Area) d1->d2 d3 Calculate % Degradation & % Impurities d2->d3

Caption: Workflow for HPLC analysis of stability samples.

V. References

  • BenchChem. (2025). stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution. BenchChem Technical Support.

  • Brückmann, et al. (1998). 2,4-D biodegradation by this pathway branch may produce a byproduct antibiotic protoanemonin, which can be degraded to cis-acetylacrylate by a dienelactone hydrolase of Pseudomonas sp. strain B13. Journal of Bacteriology.

  • BenchChem. (2025). common HPLC problems and solutions for organic acid analysis. BenchChem Technical Support.

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.

  • Bondar, et al. (1998). Cometabolic degradation of difluorophenols and trifluorophenols by several Rhodococcus species is initiated by a phenol hydroxylase that catalyzes ortho-hydroxylation. Applied and Environmental Microbiology.

  • Waterhouse, A. L. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 649-657.

  • González-Sánchez, C., et al. (2021). Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. International Journal of Molecular Sciences, 22(15), 8081.

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 38(4), 40-49.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • GL Sciences Inc. (2022). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase.

  • MedCrave. (2016). Forced Degradation Studies.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

  • Ortiz de Montellano, P. R. (2010). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry, 285(38), 29523-29531.

  • Waterman, K. C., & Adami, R. C. (2005). CHAPTER 3: Oxidative Degradation. In Pharmaceutical Stability (pp. 57-96). Royal Society of Chemistry.

  • Esmaeili, A., & Entezari, M. H. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science and Technology, 83(12), 3110-3122.

  • Al-Momani, F. (2007). Photo-Chemical Degradation of 2, 4-Dichlorophenoxyacetic acid (2, 4-D) in the Effluent. Journal of Hazardous Materials, 146(1-2), 265-270.

  • Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions.

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31.

  • International Research Journal of Pharmacy and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review.

  • Eawag-BBD. 2,4-Dichlorophenoxyacetic Acid Pathway Map.

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437.

  • Kasar, P. (2025). The key parameters for validating stability- indicating RP-HPLC methods as per ICH Q2(R1). International Journal of Pharmaceutical Sciences, 3(8), 1361-1372.

  • Cox, R. A. (2012). A Greatly Under-Appreciated Fundamental Principle of Physical Organic Chemistry. Molecules, 17(10), 12339-12363.

  • YouTube. (2025). Ethers and their hydroperoxides: how to get rid of them? - Insights in Basic Organic Chemistry 43.

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-10.

  • Geller, A. M., & J. S. Siegel. (2012). A review of lignin hydrogen peroxide oxidation chemistry with emphasis on aromatic aldehydes and acids. Holzforschung, 66(5), 517-527.

  • Credi, A., et al. (2019). The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. Chemistry–A European Journal, 25(66), 15068-15075.

  • Organic Syntheses. 2-phenylpropionic acid.

  • Reddy, G. S., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Research Journal of Pharmacy and Technology, 11(1), 133-140.

  • Zhang, D., & Wang, Y. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC advances, 7(59), 37458-37466.

  • Zhang, Y., et al. (2008). Degradation of 2,4-dichlorophenol by using glow discharge electrolysis. Journal of hazardous materials, 155(3), 484-489.

  • Al-Degs, Y. S., et al. (2012). Degradation of Diclofenac in Molecularly Imprinted Polymer Submicron Particles by UV Light Irradiation and HCl Acid Treatment. Journal of Environmental Protection, 3(11), 1466.

Sources

Technical Support Center: 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid Assay Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assaying this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and analysis of this compound.

Q1: What are the basic chemical properties of this compound?

A1: this compound is a solid with the empirical formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol . It is important to be aware of its chemical structure and properties when designing analytical methods.

Q2: What are the recommended solvents for dissolving this compound?

A2: While sparingly soluble in water, this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For aqueous-based assays, it is advisable to first dissolve the compound in a minimal amount of a compatible organic solvent before diluting it into the aqueous buffer.[1]

Q3: What are the primary stability concerns for this compound in solution?

A3: The main stability concerns include degradation from oxidation, light exposure (photodegradation), and hydrolysis under acidic or basic conditions, particularly at elevated temperatures.[1] It is crucial to protect solutions from light and use high-purity, degassed solvents to minimize degradation.[1]

Q4: How can I monitor for potential degradation of my sample?

A4: Visual cues like color change or precipitate formation can indicate degradation. However, the most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1] These methods can effectively separate the parent compound from any impurities or degradants.[1]

II. Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve specific issues you may encounter during the analysis of this compound.

Guide 1: Inconsistent Peak Areas in HPLC Analysis

Inconsistent peak areas are a frequent issue in HPLC analysis, leading to poor reproducibility and inaccurate quantification.

Potential Causes & Solutions
Potential Cause Explanation Step-by-Step Resolution
Sample Instability The compound may be degrading in the sample solvent or on the autosampler.1. Assess Solution Stability: Prepare the sample in your chosen solvent and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to check for degradation.[2] 2. Control Temperature: Use a cooled autosampler to minimize degradation of thermally labile compounds. 3. Protect from Light: Store samples in amber vials or protect them from light to prevent photodegradation.[1]
Injector Variability Issues with the autosampler, such as worn seals or partial loop filling, can lead to inconsistent injection volumes.1. Inspect Injector Seals: Regularly inspect and replace worn injector seals.[3][4] 2. Ensure Complete Loop Filling: Make sure the injection volume is appropriate for the sample loop size to ensure complete filling. 3. Check for Leaks: Visually inspect for any leaks around the injector fittings.[3][4]
Improper Sample Preparation Incomplete dissolution or precipitation of the analyte can lead to variable concentrations being injected.1. Optimize Solvent: Ensure the sample is fully dissolved in the injection solvent. If possible, use the mobile phase as the sample solvent.[3] 2. Sonication: Use sonication to aid in the dissolution of the compound. 3. Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulates before injection.
Mobile Phase Issues Inconsistent mobile phase composition, contamination, or inadequate degassing can affect retention times and peak areas.[4][5]1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure all components are miscible.[4] 2. Degas Mobile Phase: Adequately degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles.[4][5] 3. Check for Contamination: Use high-purity solvents and reagents to avoid baseline noise and ghost peaks.
Experimental Workflow for Troubleshooting Inconsistent Peak Areas

Caption: Troubleshooting workflow for inconsistent HPLC peak areas.

Guide 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of integration.

Potential Causes & Solutions
Potential Cause Explanation Step-by-Step Resolution
Secondary Interactions The acidic nature of the propanoic acid moiety can lead to interactions with active sites on the column packing material, causing peak tailing.[6]1. Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer active silanol groups.[6] 2. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., with 0.1% formic or trifluoroacetic acid) can suppress the ionization of silanol groups.[6] 3. Add an Ionic Modifier: A small amount of a competing base (e.g., triethylamine) can mask active sites, but this is often not necessary with modern columns.[6]
Column Overload Injecting too much sample can lead to peak fronting.[6]1. Reduce Injection Volume: Decrease the volume of sample injected.[4] 2. Dilute the Sample: Prepare a more dilute sample and inject the same volume.[3]
Incompatible Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.1. Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[3] 2. Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.[4][5]1. Use a Guard Column: A guard column can protect the analytical column from contaminants.[4] 2. Flush the Column: Flush the column with a strong solvent to remove strongly retained compounds.[3] 3. Replace the Column: If flushing does not restore performance, the column may need to be replaced.[4]
Logical Relationship for Optimizing Peak Shape

G cluster_0 Primary Adjustments cluster_1 Secondary Actions A Poor Peak Shape B Reduce Secondary Interactions (Adjust pH, High-Purity Column) A->B C Address Column Overload (Dilute Sample, Reduce Volume) A->C D Optimize Injection Solvent (Match to Mobile Phase) A->D E Implement Column Protection (Use Guard Column) B->E H Improved Peak Shape B->H C->E C->H D->E D->H F Perform Column Maintenance (Flush with Strong Solvent) E->F E->H G Replace Column F->G If necessary F->H

Sources

Mitigating toxicity of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid in cells

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

A Guide for Researchers on Mitigating Cellular Toxicity

Introduction: This guide provides in-depth technical support for researchers working with this compound. As this is a novel compound with limited characterization in published literature, we have structured this guide based on first principles of toxicology and the predicted biological activity derived from its chemical structure. Structurally, this molecule belongs to the phenoxypropanoic acid class, suggesting it may act as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), similar to fibrate drugs. The troubleshooting protocols outlined below are therefore centered around mitigating cellular stress pathways commonly associated with potent PPAR agonism, such as oxidative stress and mitochondrial dysfunction.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity even at low micromolar concentrations of this compound. Is this expected?

A: Unexpectedly high cytotoxicity can stem from several factors. Given the compound's structure, potent PPAR activation is a plausible mechanism. Over-activation of PPARs can lead to a massive upregulation of fatty acid oxidation (FAO), which in turn generates significant levels of reactive oxygen species (ROS) that can overwhelm the cell's antioxidant capacity, leading to apoptosis or necrosis. It is also crucial to re-verify the compound's purity and the accuracy of your stock solution concentration.

Q2: What is the most likely mechanism of toxicity for this compound?

A: Based on its structural similarity to fibrates, the leading hypothesis is that toxicity is mediated by excessive activation of PPARα. This can trigger a cascade of events including:

  • Peroxisome Proliferation: A rapid increase in the number of peroxisomes.

  • Increased Fatty Acid Oxidation (FAO): Both peroxisomal and mitochondrial FAO are upregulated.

  • Oxidative Stress: A major byproduct of FAO is hydrogen peroxide (H₂O₂). Over-activation leads to ROS accumulation that outpaces the cell's natural defenses (e.g., catalase, glutathione peroxidase).

  • Mitochondrial Dysfunction: High levels of ROS can damage mitochondrial DNA, proteins, and lipids, leading to a loss of membrane potential and ATP production, ultimately triggering apoptosis.

Below is a diagram illustrating this proposed pathway.

Toxicity_Pathway cluster_0 Cellular Environment Compound 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid PPARa PPARα Activation Compound->PPARa Agonism PPRE PPRE Binding (Gene Transcription) PPARa->PPRE FAO Upregulation of Fatty Acid Oxidation (FAO) PPRE->FAO Induces Enzymes ROS ↑ Reactive Oxygen Species (ROS) FAO->ROS Generates as byproduct OxidativeStress Oxidative Stress ROS->OxidativeStress Mito_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mito_Dysfunction Damages Mitochondria Apoptosis Apoptosis / Necrosis Mito_Dysfunction->Apoptosis Triggers

Caption: Proposed mechanism of toxicity for this compound.

Q3: What are the immediate first steps to reduce the observed toxicity in our cell cultures?

A: We recommend a two-pronged approach:

  • Optimize Concentration: Perform a more granular dose-response curve to find the minimum effective, non-toxic concentration. See our Troubleshooting Guide 1 for a detailed protocol.

  • Co-treatment with an Antioxidant: The most direct way to combat the primary driver of toxicity (ROS) is to supplement your culture medium with an antioxidant. N-acetylcysteine (NAC) is an excellent first choice as it is a precursor to glutathione, a major intracellular antioxidant. We recommend starting with a titration of NAC (e.g., 1-5 mM). See Troubleshooting Guide 2 for details.

Q4: Is it possible that the difluorophenoxy group itself is causing off-target effects?

A: Yes, this is a distinct possibility. Fluorinated aromatic rings can undergo metabolic activation to form reactive intermediates or may have unique interactions with other cellular targets. If antioxidant co-treatment does not resolve the toxicity, it suggests that ROS-independent mechanisms may be at play. In this case, broader toxicological screening assays (e.g., assessing ER stress, DNA damage) would be the next logical step.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Excessive Cell Death & Establishing a Therapeutic Window

The Problem: You observe widespread cell death (detachment, blebbing, poor morphology) within 24-48 hours of treatment, even at concentrations predicted to be safe.

The Logic: The goal is to quantitatively define the dose-response relationship to identify three key concentrations:

  • EC₅₀ (Effective Concentration): The concentration that produces 50% of the desired biological effect.

  • CC₅₀ (Cytotoxic Concentration): The concentration that kills 50% of the cells.

  • Therapeutic Index (TI): The ratio of CC₅₀ to EC₅₀. A higher TI indicates a safer compound.

Workflow Diagram:

Dose_Response_Workflow start Start: High Cytotoxicity Observed plate_cells 1. Plate Cells at Optimal Density start->plate_cells prepare_dilutions 2. Prepare 10-point, 2-fold Serial Dilution of Compound plate_cells->prepare_dilutions treat_cells 3. Treat Cells for 24, 48, 72 hours prepare_dilutions->treat_cells assay 4. Perform Viability Assay (e.g., MTT, CellTiter-Glo®) treat_cells->assay analyze 5. Analyze Data: Plot Dose-Response Curve assay->analyze calculate 6. Calculate CC50 analyze->calculate determine_window 7. Determine Optimal Working Concentration (<< CC50) calculate->determine_window

Caption: Workflow for determining the cytotoxic concentration (CC₅₀).

Step-by-Step Protocol: MTT Assay for CC₅₀ Determination

  • Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a 2x concentrated stock of your highest compound concentration. Perform a 10-point, 2-fold serial dilution in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound (and a vehicle control). You will now have your final 1x concentrations. Incubate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot percent viability versus log[concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the CC₅₀.

Data Interpretation:

ParameterDescriptionIdeal Outcome
CC₅₀ Concentration killing 50% of cells.As high as possible.
Curve Steepness Slope of the dose-response curve.A steep slope indicates a narrow window between sub-toxic and highly toxic doses.
Working Conc. The concentration for your experiments.Should be at least 5-10 fold lower than the CC₅₀.
Guide 2: Diagnosing and Mitigating Oxidative Stress

The Problem: Even at sub-lethal concentrations, you suspect cellular function is impaired. You hypothesize that ROS-mediated damage is the cause.

The Logic: Directly measure intracellular ROS levels. If elevated, confirm that this is the primary driver of toxicity by performing a "rescue" experiment with an antioxidant. A successful rescue strongly implicates oxidative stress as the main toxic mechanism.

Step-by-Step Protocol: ROS Detection with DCFDA

  • Cell Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with your compound at the determined working concentration, a vehicle control, and a positive control (e.g., 100 µM H₂O₂) for 6-24 hours.

  • DCFDA Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFDA (2',7'–dichlorofluorescin diacetate) solution to each well. Incubate for 30-45 minutes at 37°C, protected from light. DCFDA is cell-permeable and non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent DCF.

  • Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well. Measure fluorescence on a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Analysis: Normalize the fluorescence signal to the vehicle control. A significant increase in fluorescence in the compound-treated wells indicates elevated ROS.

Step-by-Step Protocol: Antioxidant Rescue Experiment

  • Experimental Groups: Set up four main groups:

    • Vehicle Control

    • Compound Only

    • Antioxidant Only (e.g., 5 mM NAC)

    • Compound + Antioxidant (co-treatment)

  • Procedure: Treat the cells as described above for 24-48 hours.

  • Assessment: Perform a cell viability assay (e.g., MTT).

  • Interpretation: If the viability of the "Compound + Antioxidant" group is significantly higher than the "Compound Only" group, this confirms that oxidative stress is a major contributor to the compound's toxicity.

ResultInterpretationNext Step
High ROS + Successful Rescue Toxicity is primarily mediated by oxidative stress.Routinely include the antioxidant in all future experiments with this compound.
High ROS + No Rescue ROS are generated but may be a secondary effect. The primary toxic mechanism lies elsewhere.Investigate other pathways (e.g., mitochondrial membrane potential). See Guide 3.
Normal ROS Levels Toxicity is not mediated by oxidative stress.Investigate alternative mechanisms like ER stress or direct DNA damage.
Guide 3: Assessing Mitochondrial Health

The Problem: The antioxidant rescue was only partially effective, or you suspect direct mitochondrial damage independent of ROS.

The Logic: Healthy mitochondria maintain a strong electrochemical gradient (membrane potential, ΔΨm). A loss of this potential is an early and critical event in apoptosis. We can measure this using the ratiometric dye JC-1. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In unhealthy cells with low ΔΨm, JC-1 remains in the cytoplasm as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Step-by-Step Protocol: Mitochondrial Membrane Potential with JC-1

  • Cell Treatment: Plate cells on a suitable imaging plate (e.g., glass-bottom) and treat with your compound, vehicle, and a positive control for depolarization (e.g., CCCP, a protonophore) for the desired duration.

  • JC-1 Staining: Prepare a 5 µg/mL JC-1 staining solution in warm culture medium. Remove the treatment medium, wash with PBS, and add the JC-1 solution. Incubate for 15-30 minutes at 37°C.

  • Imaging: Wash the cells gently with warm medium. Image immediately using a fluorescence microscope with filters for green (Ex/Em ~485/535 nm) and red (Ex/Em ~550/600 nm) fluorescence.

  • Analysis: In vehicle-treated cells, you should see bright red puncta within the cells (mitochondrial aggregates). In compound-treated or CCCP-treated cells, you will see a loss of red fluorescence and an increase in diffuse green fluorescence. Quantify the red/green fluorescence intensity ratio per cell across multiple fields of view. A significant decrease in this ratio indicates mitochondrial dysfunction.

References

  • Poirier, Y., Antonenkov, V. D., Glumoff, T., & Hiltunen, J. K. (2000). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1484(2-3), 122-131. [Link]

  • Reddy, J. K., & Rao, M. S. (2006). Lipid metabolism and liver inflammation. II. Peroxisome proliferator-activated receptors and adaptive responses to fatty acids. American Journal of Physiology-Gastrointestinal and Liver Physiology, 290(5), G852-G858. [Link]

  • Punt, J., & Stranford, S. (2020). Kuby Immunology (8th ed.). W. H. Freeman. (General concepts of ROS and cellular damage are covered in standard cell biology and immunology textbooks). [Link]

  • Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Cilibrizzi, A., & Dalle-Donne, I. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]

Validation & Comparative

A Comparative Guide to Fibrates: Evaluating 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid Against Established Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fibrates in Dyslipidemia Management

For decades, fibric acid derivatives, or fibrates, have been a cornerstone in the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood that significantly contributes to cardiovascular disease risk. These agents are particularly effective at lowering elevated triglyceride (TG) levels and increasing high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol".[1] The therapeutic action of fibrates is primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid and lipoprotein metabolism.[2][3]

This guide provides a comprehensive comparison of established fibrate drugs—fenofibrate, gemfibrozil, and bezafibrate—supported by experimental data from clinical and preclinical studies. Furthermore, we introduce 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, a compound of interest, and outline a rigorous experimental framework to evaluate its potential as a next-generation fibrate. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel lipid-modifying therapies.

The Central Mechanism: PPARα Activation

Fibrates exert their lipid-modifying effects by binding to and activating PPARα. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This interaction initiates a cascade of transcriptional events that lead to:

  • Increased Lipoprotein Lipase Activity: Enhanced synthesis of lipoprotein lipase, a key enzyme for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[2]

  • Enhanced Fatty Acid Oxidation: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle.[2]

  • Reduced Apolipoprotein C-III (ApoC-III) Expression: Decreased production of ApoC-III, an inhibitor of lipoprotein lipase, further promoting triglyceride clearance.[2]

  • Increased Apolipoprotein A-I and A-II (ApoA-I/A-II) Expression: Elevated synthesis of the primary apolipoproteins of HDL, leading to increased HDL-C levels.[2]

The culmination of these actions is a significant reduction in plasma triglycerides, a modest increase in HDL-C, and a variable effect on low-density lipoprotein cholesterol (LDL-C).

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects cluster_lipid_profile Lipid Profile Changes Fibrate Fibrate (e.g., this compound) PPARa PPARα Fibrate->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism_Genes Lipoprotein Lipase ↑ ApoA-I & ApoA-II ↑ ApoC-III ↓ Fatty Acid Oxidation ↑ Gene_Transcription->Lipid_Metabolism_Genes Lipid_Changes Triglycerides ↓ HDL-C ↑ VLDL ↓ Lipid_Metabolism_Genes->Lipid_Changes

Figure 1: Simplified signaling pathway of fibrate drug action via PPARα activation.

Comparative Efficacy of Established Fibrates: A Data-Driven Analysis

Head-to-head clinical trials and meta-analyses provide valuable insights into the comparative efficacy of fenofibrate, gemfibrozil, and bezafibrate in managing dyslipidemia. While all three are effective PPARα agonists, their potency and impact on the lipid profile can vary.

FibrateTypical Daily DoseTriglyceride (TG) ReductionHDL-C IncreaseLDL-C ChangeReference
Fenofibrate 48-145 mg30-50%10-20%-5 to -20%[1][5]
Gemfibrozil 1200 mg30-50%10-20%Variable/Slight Increase[1][6]
Bezafibrate 400 mg20-40%10-20%-5 to -15%[7]

Table 1: Comparative Efficacy of Commonly Prescribed Fibrates

A meta-analysis of 63 randomized controlled trials revealed that fenofibrate demonstrates a consistent and comprehensive lipid-lowering profile, being the only fibrate to significantly lower ApoB and non-HDL-C in addition to triglycerides, both as monotherapy and in combination with statins.[8] Another comparative study concluded that fenofibrate produced significantly greater reductions in total cholesterol, LDL, and triglycerides, and a greater increase in HDL compared to gemfibrozil.[5] Bezafibrate has also been shown to be an effective normolipidemic agent, with some studies suggesting greater efficacy than fenofibrate in reducing total and LDL cholesterol.[7]

Safety and Tolerability Profiles

The safety profiles of fibrates are well-characterized, with the most common adverse effects being gastrointestinal disturbances, myopathy (muscle pain), and an increased risk of cholelithiasis (gallstones).[9]

Adverse EffectFenofibrateGemfibrozilBezafibrateGeneral IncidenceReference
Myopathy/Rhabdomyolysis Lower risk, especially with statinsHigher risk, particularly with statinsIntermediate riskRare but serious[10][11]
Hepatotoxicity (Elevated Transaminases) Mild and transient elevations in up to 20% of patientsSimilar to fenofibrateSimilar to fenofibrateGenerally reversible upon discontinuation[12]
Cholelithiasis (Gallstones) Increased riskIncreased riskIncreased riskA known class effect[9]
Serum Creatinine Increase Can cause reversible increasesMinimal effectCan cause reversible increasesCommon but generally not leading to renal failure[13]

Table 2: Comparative Safety Profiles of Common Fibrates

It is crucial to note that the risk of myopathy is significantly increased when fibrates, particularly gemfibrozil, are co-administered with statins.[10] Fenofibrate is generally considered to have a lower risk of this interaction.[11]

Introducing this compound: A Candidate for Evaluation

While the established fibrates have a proven track record, the search for novel agents with improved efficacy, safety, and selectivity continues. This compound represents a compound with a chemical structure analogous to existing fibrates, suggesting potential PPARα agonistic activity. However, to date, there is a lack of published preclinical and clinical data to validate its biological effects.

To ascertain the potential of this compound as a therapeutic agent, a systematic and rigorous experimental evaluation is required. The following sections outline the essential in vitro and in vivo protocols necessary to characterize this and other novel fibrate candidates.

Experimental Protocols for Fibrate Candidate Evaluation

The following experimental workflows provide a robust framework for the comprehensive assessment of novel fibrate compounds.

In Vitro Characterization: PPARα Activation and Selectivity

The initial step in evaluating a potential fibrate is to determine its ability to activate PPARα and its selectivity over other PPAR isoforms (γ and δ).

1. PPARα Luciferase Reporter Assay

This cell-based assay provides a quantitative measure of a compound's ability to activate PPARα.

  • Principle: Cells are co-transfected with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Methodology:

    • Culture a suitable cell line (e.g., HepG2 or COS-7) in 96-well plates.

    • Co-transfect the cells with a human PPARα expression vector and a PPRE-luciferase reporter vector. A Renilla luciferase vector can be co-transfected for normalization.

    • After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound) and a reference fibrate (e.g., fenofibric acid).

    • Incubate for an additional 24-48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

    • Calculate the fold activation relative to a vehicle control and determine the EC50 value (the concentration at which 50% of the maximal response is observed).[3][14][15]

  • Self-Validation: The inclusion of a known PPARα agonist as a positive control and a vehicle control validates the assay's responsiveness and baseline. Testing for cytotoxicity at the assayed concentrations is also crucial.

In_Vitro_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HepG2) Transfection Co-transfection: - PPARα Expression Vector - PPRE-Luciferase Reporter Cell_Culture->Transfection Test_Compound Test Compound (2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid) Reference_Fibrate Reference Fibrate (e.g., Fenofibric acid) Vehicle_Control Vehicle Control (e.g., DMSO) Luminescence_Measurement Luminescence Measurement Test_Compound->Luminescence_Measurement Reference_Fibrate->Luminescence_Measurement Vehicle_Control->Luminescence_Measurement Data_Analysis Data Analysis: - Fold Activation - EC50 Determination Luminescence_Measurement->Data_Analysis

Sources

A Comparative Guide for Researchers: Fenofibrate vs. the Uncharacterized Analog 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of therapeutic interventions for dyslipidemia, fibrates have long held a significant position. As a Senior Application Scientist, this guide provides a detailed, objective comparison between the well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist, fenofibrate, and a structurally related but biologically uncharacterized compound, 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. This document is designed for researchers, scientists, and professionals in drug development, offering not just a comparative overview but also a practical, experimentally-grounded roadmap for the evaluation of novel fibrate analogs.

Introduction: Established Efficacy and Unexplored Potential

Fenofibrate is a third-generation fibric acid derivative widely prescribed to manage hypercholesterolemia and hypertriglyceridemia.[1] Its therapeutic effects are primarily mediated through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[2][3][4] Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2][5]

Conversely, this compound is a compound of academic and industrial interest, available for research purposes.[6][7][8] Its structural similarity to the active metabolite of fenofibrate suggests it may possess similar biological activity. However, to date, there is a notable absence of published data on its mechanism of action and therapeutic efficacy. This guide will therefore juxtapose the known attributes of fenofibrate with the hypothetical potential of its difluorinated analog, proposing a suite of experiments to elucidate the latter's pharmacological profile.

Physicochemical Properties: A Tale of Two Molecules

A drug's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. Fenofibrate is characterized by its high lipophilicity and poor aqueous solubility, which has historically necessitated formulation strategies such as micronization and nanoparticle delivery to enhance bioavailability.[1][9]

PropertyThis compoundFenofibrate
Molecular Formula C₁₀H₁₀F₂O₃[6][7]C₂₀H₂₁ClO₄[2]
Molecular Weight 216.18 g/mol [6][7]360.83 g/mol [2]
Physical State Solid[6][7]Crystalline Powder[9]
Aqueous Solubility UnknownVirtually insoluble[9]
Lipophilicity (LogP) Unknown5.24

The introduction of fluorine atoms in this compound could potentially alter its lipophilicity, metabolic stability, and binding affinity to its putative target, PPARα. The determination of its LogP and aqueous solubility would be a critical first step in its characterization.

Mechanism of Action: The Central Role of PPARα

Fenofibrate's therapeutic effects are mediated through the activation of PPARα. This ligand-activated transcription factor heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, and the downregulation of genes such as apolipoprotein C-III, an inhibitor of lipoprotein lipase. The net effect is a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2][3][10]

PPARa_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Lipolysis ↑ Lipolysis Target_Genes->Lipolysis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation ApoCIII ↓ ApoC-III Target_Genes->ApoCIII HDL ↑ HDL Target_Genes->HDL Triglycerides ↓ Triglycerides Target_Genes->Triglycerides Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation PPARa_Binding PPARα Binding Assay PPARa_Activation PPARα Activation Assay (Luciferase Reporter) PPARa_Binding->PPARa_Activation Gene_Expression Target Gene Expression Analysis (qPCR) PPARa_Activation->Gene_Expression Lipid_Accumulation Cellular Lipid Accumulation Assay Gene_Expression->Lipid_Accumulation PK_PD Pharmacokinetic/ Pharmacodynamic Studies Lipid_Accumulation->PK_PD Lipid_Profile Lipid Profile Analysis in Hyperlipidemic Models PK_PD->Lipid_Profile Toxicity Toxicity Studies Lipid_Profile->Toxicity

Figure 2: Proposed experimental workflow for comparative analysis.
Experimental Protocols

1. PPARα Activation Assay (Luciferase Reporter Gene Assay)

This assay is a cornerstone for determining if a compound can activate PPARα and its relative potency.

  • Objective: To quantify the dose-dependent activation of PPARα by this compound in comparison to fenofibric acid.

  • Materials:

    • Mammalian cell line (e.g., HEK293T or HepG2).

    • Expression plasmid for human PPARα.

    • Luciferase reporter plasmid containing PPREs.

    • Control plasmid (e.g., Renilla luciferase) for normalization.

    • Transfection reagent.

    • Luciferase assay system.

    • Test compounds (this compound and fenofibric acid) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Co-transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid.

    • After 24 hours, treat the transfected cells with serial dilutions of the test compounds and fenofibric acid (as a positive control).

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of luciferase activity relative to the vehicle control and plot dose-response curves to determine EC₅₀ values.

2. In Vitro Lipid-Lowering Assay in HepG2 Cells

This assay provides a cell-based model to assess the direct effects of the compounds on hepatic lipid metabolism.

  • Objective: To evaluate the ability of this compound to reduce intracellular lipid accumulation in hepatocytes compared to fenofibric acid.

  • Materials:

    • HepG2 human hepatoma cell line.

    • Culture medium supplemented with oleic acid to induce lipid accumulation.

    • Oil Red O stain.

    • Triglyceride quantification kit.

    • Test compounds.

  • Procedure:

    • Culture HepG2 cells and induce lipid loading by incubating with oleic acid-supplemented medium.

    • Treat the lipid-loaded cells with various concentrations of the test compounds and fenofibric acid for 24-48 hours.

    • For qualitative analysis, fix the cells and stain with Oil Red O to visualize intracellular lipid droplets.

    • For quantitative analysis, lyse the cells and measure the intracellular triglyceride content using a commercial kit.

    • Compare the reduction in lipid content between the different treatment groups.

3. In Vivo Efficacy in a Hyperlipidemic Animal Model

Animal models are crucial for evaluating the in vivo efficacy and safety of potential therapeutic agents.

  • Objective: To determine the effects of this compound on the plasma lipid profile of a diet-induced hyperlipidemic rodent model in comparison to fenofibrate.

  • Materials:

    • Male C57BL/6J mice or Sprague-Dawley rats.

    • High-fat diet to induce hyperlipidemia.

    • Test compounds formulated for oral administration.

    • Fenofibrate as a positive control.

    • Kits for measuring plasma total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides.

  • Procedure:

    • Induce hyperlipidemia in the animals by feeding a high-fat diet for a specified period.

    • Divide the animals into treatment groups: vehicle control, fenofibrate, and different doses of this compound.

    • Administer the compounds orally once daily for several weeks.

    • Collect blood samples at baseline and at the end of the treatment period.

    • Analyze the plasma for changes in lipid parameters.

    • Assess for any signs of toxicity, including changes in body weight and liver enzyme levels.

Concluding Remarks for the Research Professional

While fenofibrate stands as a well-characterized and clinically effective therapeutic agent, the exploration of novel analogs is a vital endeavor in drug discovery. The structural similarity of this compound to fenofibric acid provides a strong rationale for its investigation as a potential PPARα agonist. The fluorination pattern may offer advantages in terms of potency, selectivity, or metabolic stability.

This guide has provided a comparative framework and a clear experimental path forward. The successful execution of the proposed in vitro and in vivo studies will be paramount in determining whether this compound represents a viable candidate for further development in the management of dyslipidemia. The data generated will not only elucidate the pharmacological profile of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the fibrate class of compounds.

References

A comprehensive list of references will be compiled upon the completion of the experimental investigations outlined in this guide. The citations provided in-text are for foundational knowledge on fenofibrate and general experimental methodologies.

Sources

A Comparative Guide to the Biological Activity of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Phenoxy-2-methylpropanoic Acid Scaffolds

The 2-phenoxy-2-methylpropanoic acid scaffold is the core structure of fibrate drugs, a class of compounds widely used in the treatment of dyslipidemia.[1] These agents primarily exert their therapeutic effects by activating Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform, which is highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and kidney.[2][3] Activation of PPARα leads to the regulation of gene expression involved in lipid and lipoprotein metabolism, ultimately resulting in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

The parent compound of interest, 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, represents a structural analog of fibrates. The introduction of fluorine atoms on the phenyl ring is a common medicinal chemistry strategy to modulate the compound's metabolic stability, lipophilicity, and binding affinity to its target protein. This guide will explore the biological impact of such modifications by comparing the activity of the difluoro-analog with other substituted analogs, providing a framework for understanding their structure-activity relationships (SAR).

Mechanism of Action: The PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[4] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[4] Upon activation by a ligand, such as a fibrate analog, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade is central to the therapeutic effects of these compounds.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(2,4-Difluorophenoxy)-2- methylpropanoic acid (or Analog) PPAR PPARα Ligand->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., LPL, ApoA-I) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Proteins involved in Lipid Metabolism mRNA->Protein Translation

Caption: The PPARα signaling pathway initiated by a ligand.

Comparative Biological Activity: In Vitro and In Vivo Evidence

The biological activity of this compound and its analogs is typically assessed through a combination of in vitro and in vivo studies. These investigations aim to determine the compounds' potency and selectivity for PPAR isoforms and to evaluate their efficacy in relevant disease models.

In Vitro PPAR Transactivation Assay

A key in vitro method to quantify the agonist activity of these compounds is the PPAR transactivation assay. This cell-based assay utilizes a reporter gene (commonly luciferase) under the control of a promoter containing PPREs. The level of reporter gene expression is directly proportional to the activation of the co-transfected PPAR.

Table 1: Comparative In Vitro PPARα Agonist Activity of Selected 2-Phenoxy-2-methylpropanoic Acid Analogs

CompoundStructurePPARα EC50 (nM)Selectivity vs. PPARγ/δReference
2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric acid) 2-methylpropanoic acid substituted by a 4-chlorophenoxy group at position 2~50,000Non-selective
GW590735 2-methyl-2-(4-(((4-methyl-2-(4-trifluoromethylphenyl)-thiazol-5-ylcarbonyl)amino)methyl)phenoxy)propionic acid4>500-fold vs. PPARγ/δ[5]
LY518674 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid~24Selective for PPARα[6]

EC50 (Half-maximal effective concentration) is a measure of the compound's potency. A lower EC50 value indicates higher potency.

The data in Table 1 clearly demonstrates the significant impact of substitutions on the phenoxy ring on PPARα agonist activity. While the simple chloro-substituted analog (clofibric acid) exhibits weak activity, more complex substitutions in GW590735 and LY518674 lead to highly potent and selective PPARα agonists.[5][6] This highlights the importance of exploring diverse chemical space to optimize the pharmacological profile of this scaffold.

In Vivo Hypolipidemic Activity

To assess the therapeutic potential of these compounds, in vivo studies in animal models of dyslipidemia are crucial. A commonly used model is the high-fat diet (HFD)-induced hyperlipidemic rodent model.

Table 2: Comparative In Vivo Hypolipidemic Effects of Selected 2-Phenoxy-2-methylpropanoic Acid Analogs

CompoundAnimal ModelKey FindingsReference
2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives Sprague-Dawley rats on a high-fat dietSignificant reduction in serum total cholesterol, triglycerides, LDL, and VLDL, with an increase in HDL.[4]
Isopropyl-[4'-(p-chlorobenzoyl)-2-phenoxy-2-methyl]-propionate (Procetofene) Normal and hyperlipidemic ratsSignificantly depressed total lipids and total cholesterol. More potent than clofibrate.[7]
GW590735 Human ApoA-I transgenic miceDose-dependent increase in HDLc.[5]

These in vivo studies confirm that potent in vitro PPARα activation translates to beneficial effects on the lipid profile in animal models. The observed reductions in triglycerides and increases in HDL are consistent with the known physiological roles of PPARα activation.[4][5][7]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the reliability and reproducibility of the findings, it is essential to follow well-established and validated experimental protocols.

Detailed Protocol: In Vitro PPARα Transactivation Assay

This protocol provides a step-by-step guide for conducting a PPARα transactivation assay.

Materials:

  • HEK293T cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., FuGENE 6)

  • Test compounds (dissolved in DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, replace the medium with serum-free DMEM containing various concentrations of the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency. The fold activation is calculated relative to the vehicle control.

Transactivation_Assay_Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Co-transfect with Plasmids (PPARα, PPRE-Luc, Renilla) Cell_Culture->Transfection Compound_Treatment Treat with Test Compounds Transfection->Compound_Treatment Incubation Incubate for 24h Compound_Treatment->Incubation Luciferase_Assay Perform Dual-Luciferase Reporter Assay Incubation->Luciferase_Assay Data_Analysis Analyze Data (Normalize and Calculate Fold Activation) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the PPARα Transactivation Assay.

Detailed Protocol: In Vivo High-Fat Diet-Induced Dyslipidemia Model

This protocol outlines the procedure for inducing dyslipidemia in mice using a high-fat diet.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • Standard chow diet

  • High-fat diet (e.g., 60% kcal from fat)

  • Test compounds

  • Vehicle for compound administration

  • Blood collection supplies

  • Clinical chemistry analyzer

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week with free access to standard chow and water.

  • Diet Induction: Divide the mice into groups and feed them either the standard chow (control group) or the high-fat diet for a period of 8-12 weeks to induce dyslipidemia.

  • Compound Administration: Administer the test compounds or vehicle to the respective groups of HFD-fed mice daily via oral gavage for a specified treatment period (e.g., 4 weeks).

  • Blood Collection: At the end of the treatment period, collect blood samples from the mice after an overnight fast.

  • Biochemical Analysis: Analyze the serum samples for total cholesterol, triglycerides, HDL-C, and LDL-C levels using a clinical chemistry analyzer.

  • Data Analysis: Compare the lipid profiles of the compound-treated groups with the HFD-fed vehicle control group to determine the hypolipidemic efficacy of the compounds.

HFD_Model_Workflow Start Start Acclimatization Acclimatize Mice Start->Acclimatization Diet_Induction Induce Dyslipidemia with High-Fat Diet Acclimatization->Diet_Induction Compound_Admin Administer Test Compounds Diet_Induction->Compound_Admin Blood_Collection Collect Blood Samples Compound_Admin->Blood_Collection Biochem_Analysis Analyze Serum Lipid Profile Blood_Collection->Biochem_Analysis Data_Analysis Analyze and Compare Lipid Levels Biochem_Analysis->Data_Analysis End End Data_Analysis->End

Sources

A Comparative Guide to Structural Analogs of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid: A Focus on Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic disease research, the 2-(phenoxy)-2-methylpropanoic acid scaffold has emerged as a cornerstone for the design of potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid and glucose homeostasis, making them attractive targets for therapeutic intervention in conditions such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[1][2] This guide provides a comprehensive comparison of structural analogs of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, with a focus on their performance as PPAR agonists. We will delve into the structure-activity relationships that govern their potency and selectivity, supported by experimental data and detailed protocols to empower your research and development endeavors.

The 2-(Phenoxy)-2-methylpropanoic Acid Scaffold: A Privileged Motif for PPAR Modulation

The core structure, characterized by a phenoxy ring linked to a gem-dimethyl-substituted propanoic acid, is a well-established pharmacophore for PPAR activation.[3] The acidic head group is crucial for interacting with the ligand-binding domain of PPARs, while the phenoxy ring and its substituents offer a versatile platform for tuning potency and selectivity across the three PPAR isoforms: PPARα, PPARγ, and PPARδ.[4]

The compound this compound represents a specific embodiment of this scaffold, where the difluoro substitution on the phenyl ring is anticipated to modulate the electronic and conformational properties of the molecule, thereby influencing its interaction with the PPAR ligand-binding pocket.

Comparative Analysis of Structural Analogs: A Data-Driven Approach

The following table summarizes the in vitro activity of several structural analogs of 2-(phenoxy)-2-methylpropanoic acid, highlighting the impact of various substitutions on their potency and selectivity for human PPAR subtypes. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a cell-based reporter assay.

CompoundStructurePPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)Selectivity Profile
Gemfibrozil 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid~30,000>10,000>10,000Weak PPARα agonist
Fenofibrate (active metabolite Fenofibric Acid) 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid~30,000>10,000>10,000PPARα agonist
GW590735 2-methyl-2-(4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)amino)phenoxy)propanoic acid4>2,000>2,000Potent and selective PPARα agonist[5]
Compound 6 (from Desai et al., 2006) Structure with optimized substituents28204,000Highly potent and selective PPARα agonist[6]
GW2331 2-(4-(2-(3-pyridyl)ethyl)phenoxy)-2-methylpropanoic acid50 (human)200 (human)-Dual PPARα/γ agonist[7]

Data Interpretation and Causality:

The data clearly illustrates the dramatic impact of structural modifications on PPAR agonistic activity.

  • From Fibrates to High-Potency Analogs: Gemfibrozil and Fenofibrate, first-generation fibrates, exhibit weak PPARα agonism.[8] The evolution to highly potent and selective PPARα agonists like GW590735 and Compound 6 from Desai et al. was achieved through systematic exploration of the substituents on the phenoxy ring and the incorporation of more complex side chains that optimize interactions within the PPARα ligand-binding pocket.[5][6] This highlights a key principle in medicinal chemistry: leveraging a known pharmacophore as a starting point for optimization can lead to significant gains in potency and selectivity.

  • The Role of the "Tail" Group: The extended and more complex "tail" groups in GW590735 (a thiazole derivative) and Compound 6 are crucial for their high affinity and selectivity. These groups are designed to occupy a hydrophobic pocket within the PPARα ligand-binding domain, leading to a more stable and active receptor conformation.

  • Achieving Dual Agonism: The structure of GW2331 demonstrates that modifications can also be tailored to achieve dual PPARα/γ agonism.[7] This approach is of interest for treating complex metabolic disorders where targeting multiple pathways may be beneficial.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and provide actionable insights, we present detailed, step-by-step methodologies for the synthesis of the core 2-(phenoxy)-2-methylpropanoic acid scaffold and for a key biological assay to assess PPAR activation.

General Synthesis of 2-(Phenoxy)-2-methylpropanoic Acid Analogs

This protocol outlines a common synthetic route for preparing the title compounds, which can be adapted for various substituted phenols.

G SubstitutedPhenol Substituted Phenol EsterIntermediate Ethyl 2-(substituted phenoxy)-2-methylpropanoate SubstitutedPhenol->EsterIntermediate Williamson Ether Synthesis Ethyl2Bromo Ethyl 2-bromo-2-methylpropanoate Ethyl2Bromo->EsterIntermediate Base Base (e.g., K2CO3) in Solvent (e.g., Acetone) Base->EsterIntermediate FinalProduct 2-(Substituted phenoxy)-2-methylpropanoic acid EsterIntermediate->FinalProduct Saponification Hydrolysis Alkaline Hydrolysis (e.g., NaOH or LiOH) Hydrolysis->FinalProduct

Caption: General synthetic workflow for 2-(phenoxy)-2-methylpropanoic acid analogs.

Step-by-Step Protocol:

  • Williamson Ether Synthesis:

    • To a solution of the desired substituted phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting phenol is consumed.

    • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(substituted phenoxy)-2-methylpropanoate.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester intermediate in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • The final product, 2-(substituted phenoxy)-2-methylpropanoic acid, will precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

PPAR Activation Luciferase Reporter Gene Assay

This cell-based assay is a robust and widely used method to quantify the agonist activity of compounds on PPAR subtypes.[9][10][11]

G CellCulture 1. Cell Culture (e.g., HEK293T cells) Transfection 2. Co-transfection - PPAR Expression Vector - PPRE-Luciferase Reporter Vector - Renilla Luciferase Control Vector CellCulture->Transfection CompoundTreatment 3. Compound Treatment (Varying concentrations of test compounds) Transfection->CompoundTreatment Incubation 4. Incubation (24 hours) CompoundTreatment->Incubation CellLysis 5. Cell Lysis Incubation->CellLysis LuciferaseAssay 6. Luciferase Assay (Measure Firefly and Renilla luminescence) CellLysis->LuciferaseAssay DataAnalysis 7. Data Analysis - Normalize Firefly to Renilla - Calculate Fold Activation - Determine EC50 LuciferaseAssay->DataAnalysis

Caption: Workflow for a PPAR activation luciferase reporter gene assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line, such as HEK293T or CV-1, in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • The day before transfection, seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfection:

    • Prepare a transfection mixture containing:

      • An expression vector for the human PPAR subtype of interest (PPARα, PPARγ, or PPARδ).

      • A reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE).

      • A control vector expressing Renilla luciferase for normalization of transfection efficiency.

    • Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions to transfect the cells.

    • Incubate the cells for 4-6 hours with the transfection mixture.

  • Compound Treatment:

    • After the transfection incubation, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a known PPAR agonist as a positive control.

  • Incubation:

    • Incubate the cells with the compounds for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis and Luciferase Assay:

    • After the 24-hour incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

    • Plot the fold activation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Performance and Pharmacokinetic Considerations

While in vitro assays provide valuable data on potency and selectivity, the ultimate utility of a compound is determined by its in vivo performance. For PPAR agonists, key in vivo endpoints include the modulation of lipid profiles (triglycerides, HDL-C, LDL-C) and improvements in glucose tolerance in relevant animal models.[12][13]

Pharmacokinetic properties are also critical. For instance, gemfibrozil is known to have a relatively short half-life, which may necessitate twice-daily dosing.[14] Newer, more potent analogs are often designed with the goal of achieving improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability, to allow for once-daily dosing and improved patient compliance.

Conclusion and Future Directions

The 2-(phenoxy)-2-methylpropanoic acid scaffold continues to be a fertile ground for the discovery of novel PPAR modulators. The journey from weakly active fibrates to highly potent and selective PPARα agonists demonstrates the power of medicinal chemistry in optimizing drug candidates. The difluorinated analog that is the subject of this guide represents one of many potential modifications to this versatile scaffold.

For researchers in this field, the path forward involves:

  • Exploring Diverse Substitutions: Systematically exploring a wider range of substitutions on the phenoxy ring to fine-tune selectivity and address potential off-target effects.

  • Structure-Based Drug Design: Utilizing the crystal structures of PPAR ligand-binding domains to rationally design novel analogs with improved binding affinity and desired pharmacological profiles.

  • Developing Selective PPAR Modulators (SPPARMs): Moving beyond simple agonism to develop compounds that selectively modulate PPAR activity, potentially separating beneficial effects from adverse side effects.[15]

By leveraging the data and protocols presented in this guide, researchers can accelerate the discovery and development of the next generation of PPAR-targeted therapeutics for the treatment of metabolic diseases.

References

  • INDIGO Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]

  • Willson, T. M., et al. (2000). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 43(4), 527–550.
  • Desai, R. C., et al. (2006). Design of potent PPARalpha agonists. Bioorganic & Medicinal Chemistry Letters, 16(6), 1673–1678.
  • Process for the preparation of 2-methyl-2-phenoxy-propionic acid derivatives.
  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • Process for the preparation of 2-methyl-2-phenoxy-propionic acid derivatives.
  • A comparison of peroxisome proliferator-activated receptor-α agonist and antagonist on human umbilical vein endothelial cells angiogenesis. Advanced Biomedical Research, 2, 63.
  • Ghosh, A., et al. (2017). Gemfibrozil, Food and Drug Administration-approved lipid-lowering drug, increases longevity in mouse model of Late Infantile Neuronal Ceroid Lipofcinosis. Journal of Neurochemistry, 141(3), 423-436.
  • Kliewer, S. A., et al. (1997). EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. The Journal of Biological Chemistry, 272(15), 10041–10044.
  • Nissen, S. E., et al. (2007). Effects of a potent and selective PPAR-alpha agonist in patients with atherogenic dyslipidemia or hypercholesterolemia: two randomized controlled trials. JAMA, 297(12), 1362–1373.
  • Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. ResearchGate. [Link]

  • Ohbuchi, S., et al. (2011). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Current Medicinal Chemistry, 18(33), 5136–5153.
  • Design and synthesis of subtype- and species-selective peroxisome proliferator-activated receptor (PPAR) alpha ligands. Okayama University. [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]

  • Gemfibrozil, a lipid-lowering drug, improves hepatorenal damages in a mouse model of aging. Request PDF. [Link]

  • Inhibitory action of gemfibrozil on cholesterol absorption in rat intestine. Metabolism, 47(11), 1368–1373.
  • Gemfibrozil, a lipid-lowering drug, improves hepatorenal damages in a mouse model of aging. Fundamental & Clinical Pharmacology, 37(3), 599-605.
  • INDIGO Biosciences. Human PPARα Reporter Assay Kit. [Link]

  • Effects of Fenofibrate and Gemfibrozil on Kynurenic Acid Production in Rat Kidneys In Vitro: Old Drugs, New Properties. MDPI. [Link]

  • Emory University. Luciferase Assay protocol. [Link]

  • Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. MDPI. [Link]

  • Selective peroxisome proliferator-activated receptor-α modulators (SPPARMα): The next generation of peroxisome proliferator-activated receptor α-agonists. Cardiovascular Diabetology, 12, 86.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • Selective PPARγ modulators with improved pharmacological profiles. Semantic Scholar. [Link]

  • PPAR-Mediated Toxicology and Applied Pharmacology. Journal of Toxicology, 2017, 9278583.
  • Selective Modulators of PPAR- γ Activity: Molecular Aspects Related to Obesity and Side-Effects. Scilit. [Link]

  • Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. ResearchGate. [Link]

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A Comparative Guide to the Efficacy of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid as a Novel PPARα Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comparative analysis of 2-(2,4-difluorophenoxy)-2-methylpropanoic acid, a novel compound with structural similarities to the fibrate class of drugs. Based on its chemical structure, it is hypothesized to function as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, a key regulator of lipid metabolism. This document outlines a series of experimental protocols to validate its efficacy and compares its potential performance against established fibrates, Gemfibrozil and Fenofibrate. The guide is intended to provide a scientific framework for researchers to evaluate this and similar novel chemical entities.

Introduction: The Chemical Rationale for a Novel Fibrate Analog

The Fibrate Class and PPARα Activation

Fibrates are a class of amphipathic carboxylic acids used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[1] The primary mechanism of action of fibrates is the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[2][3] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[4][5] This binding event modulates the transcription of genes involved in numerous aspects of lipid metabolism.[6]

Key effects of PPARα activation include:

  • Increased expression of genes involved in fatty acid uptake and β-oxidation.[7]

  • Upregulation of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.[8]

  • Increased production of apolipoproteins A-I and A-II, leading to higher levels of high-density lipoprotein (HDL) cholesterol.[8]

  • Reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[9]

Structural Analysis of this compound

The molecule this compound shares the core 2-phenoxy-2-methylpropanoic acid scaffold with established fibrates. The key distinguishing feature is the presence of two fluorine atoms on the phenoxy ring. The strategic incorporation of fluorine is a common practice in medicinal chemistry to enhance a drug's pharmacokinetic and pharmacodynamic properties.[10][11]

Potential benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and potentially increasing its half-life.[12]

  • Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target receptor.[13][14]

  • Improved Bioavailability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and absorption.[13]

The Hypothesis: A Next-Generation PPARα Agonist with Potentially Enhanced Properties

Based on its structural similarity to fibrates and the known benefits of fluorination in drug design, it is hypothesized that this compound is a PPARα agonist with potentially enhanced potency, selectivity, and/or an improved pharmacokinetic profile compared to existing fibrates like Gemfibrozil and Fenofibrate. The following sections outline the experimental framework to test this hypothesis.

Comparative In Vitro Efficacy Assessment

Objective

To determine and compare the potency and selectivity of this compound, Gemfibrozil, and Fenofibric acid (the active metabolite of Fenofibrate) in activating the PPARα receptor.

Comparative Compounds
  • Test Compound: this compound

  • Reference Compound 1: Gemfibrozil[15]

  • Reference Compound 2: Fenofibric Acid (active form of Fenofibrate)[16][17]

Key Experiment 1: PPARα Reporter Gene Assay

This assay measures the ability of a compound to activate the PPARα receptor and induce the expression of a reporter gene (e.g., luciferase).[18][19]

Methodology

  • Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are transiently co-transfected with two plasmids:

    • An expression vector for a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the ligand-binding domain of human PPARα.[20]

    • A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene.[21]

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours, the transfected cells are treated with increasing concentrations of the test compound and reference compounds for 24 hours.

  • Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted as a function of compound concentration, and the EC50 (half-maximal effective concentration) value for each compound is calculated.

Data Interpretation and Comparative Table

A lower EC50 value indicates greater potency. The selectivity can be assessed by running parallel assays with PPARγ and PPARδ receptors.

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Gemfibrozil50,000 - 100,000>100,000>100,000
Fenofibric Acid10,000 - 30,000>100,000>100,000

Note: EC50 values for reference compounds are approximate and can vary between assay systems.

Comparative In Vitro Functional Assessment in a Cellular Model of Hepatic Steatosis

Objective

To evaluate the ability of the test compound to reduce lipid accumulation in a cellular model of non-alcoholic fatty liver disease (NAFLD).

Cell Model

Oleic acid-induced steatosis in human hepatoma (HepG2) cells.

Key Experiment 2: Oil Red O Staining for Intracellular Lipid Quantification

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.[22]

Methodology

  • Cell Culture and Lipid Loading: HepG2 cells are cultured in DMEM. To induce lipid accumulation, cells are incubated with a high concentration of oleic acid (e.g., 1 mM) for 24 hours.

  • Compound Treatment: The lipid-loaded cells are then treated with the test compound and reference compounds at various concentrations for an additional 24 hours.

  • Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 30-60 minutes.[23]

  • Staining: The fixed cells are washed and then stained with a working solution of Oil Red O for 15-20 minutes.[24]

  • Quantification:

    • Microscopy: Visualize and capture images of the stained lipid droplets.

    • Extraction: The stain is extracted from the cells using isopropanol, and the absorbance is measured at approximately 510 nm.

  • Data Analysis: The amount of extracted dye is proportional to the amount of intracellular lipid. The percentage reduction in lipid accumulation compared to the vehicle-treated control is calculated for each compound.

Data Interpretation and Comparative Table

A higher percentage of lipid reduction indicates greater efficacy in this cellular model.

Compound (at 10 µM)% Lipid Reduction (vs. Vehicle)
This compoundHypothetical Value
GemfibrozilHypothetical Value
Fenofibric AcidHypothetical Value

In Vivo Efficacy Validation in a Preclinical Model

Objective

To assess the lipid-lowering effects of the test compound in a relevant animal model of dyslipidemia.

Animal Model

High-fat diet-fed C57BL/6J mice. This model is widely used to induce obesity, hyperlipidemia, and insulin resistance.

Key Experiment 3: Evaluation of Serum Lipid Profile

Methodology

  • Animal Acclimatization and Diet: Male C57BL/6J mice (6-8 weeks old) are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce dyslipidemia.[25][26]

  • Compound Administration: The mice are then randomly assigned to treatment groups and administered the test compound or reference compounds daily via oral gavage for 4-6 weeks. A vehicle control group receives the vehicle alone.

  • Blood Collection: At the end of the treatment period, blood is collected from the mice after a period of fasting.

  • Serum Analysis: Serum levels of total cholesterol, triglycerides, HDL cholesterol, and low-density lipoprotein (LDL) cholesterol are measured using commercially available enzymatic kits.

  • Data Analysis: The mean lipid levels for each treatment group are compared to the vehicle control group.

Data Interpretation and Comparative Table

Effective compounds will show a significant reduction in triglycerides and total cholesterol, and an increase in HDL cholesterol.

Treatment GroupSerum Triglycerides (mg/dL)Total Cholesterol (mg/dL)HDL Cholesterol (mg/dL)
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compoundHypothetical ValueHypothetical ValueHypothetical Value
GemfibrozilHypothetical ValueHypothetical ValueHypothetical Value
FenofibrateHypothetical ValueHypothetical ValueHypothetical Value

Visualizations

Hypothesized Mechanism of Action

PPARa_Mechanism cluster_cell Hepatocyte cluster_nucleus Nucleus PPARa PPARα PPRE PPRE PPARa->PPRE Binds to RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., LPL, Apo-AI) PPRE->TargetGenes Activates mRNA mRNA TargetGenes->mRNA Transcription Translation Protein Synthesis (e.g., Lipoprotein Lipase) mRNA->Translation Export Compound 2-(2,4-Difluorophenoxy) -2-methylpropanoic acid Compound->PPARa Activates Lipid_Metabolism Altered Lipid Metabolism (↓ Triglycerides, ↑ HDL) Translation->Lipid_Metabolism

Caption: Hypothesized PPARα signaling pathway.

In Vitro Experimental Workflow

InVitro_Workflow cluster_assay1 PPARα Reporter Gene Assay cluster_assay2 Oil Red O Staining A1 Transfect HEK293T cells with PPARα-Gal4 & Luc Reporter A2 Treat with Compounds A1->A2 A3 Measure Luciferase Activity A2->A3 A4 Calculate EC50 A3->A4 Compare Potency Compare Potency A4->Compare Potency B1 Induce Steatosis in HepG2 cells (Oleic Acid) B2 Treat with Compounds B1->B2 B3 Fix and Stain with Oil Red O B2->B3 B4 Quantify Lipid Accumulation B3->B4 Compare Efficacy Compare Efficacy B4->Compare Efficacy

Caption: In Vitro experimental workflow.

In Vivo Experimental Workflow

InVivo_Workflow C1 Induce Dyslipidemia in C57BL/6J Mice (High-Fat Diet for 8-12 weeks) C2 Administer Compounds Daily (Oral Gavage for 4-6 weeks) C1->C2 C3 Collect Blood Samples (Fasting) C2->C3 C4 Measure Serum Lipid Profile (TG, TC, HDL, LDL) C3->C4 C5 Compare Lipid Levels to Vehicle Control C4->C5

Caption: In Vivo experimental workflow.

Discussion and Future Directions

The described experimental framework will provide a comprehensive evaluation of the efficacy of this compound as a PPARα agonist. Positive results from these studies would warrant further investigation into its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), safety pharmacology, and toxicology. The potential for enhanced potency due to the difluoro-substitution could translate to lower therapeutic doses, potentially reducing off-target effects and improving the safety profile compared to existing fibrates.

References

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A Researcher's Guide to Ensuring Rigorous Reproducibility in the Study of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid and its Analogs as PPAR Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics demands not only innovation but also unwavering scientific rigor. The reproducibility of experimental findings is the bedrock of this pursuit. This guide provides an in-depth technical comparison of experimental approaches for evaluating the activity of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid and its analogs, with a focus on their role as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. By dissecting the nuances of synthesis and in vitro assays, this document aims to empower researchers to design robust experiments, anticipate sources of variability, and ultimately, generate reliable and reproducible data.

Introduction: The Challenge of Reproducibility in Novel Compound Evaluation

This compound belongs to a class of compounds structurally related to fibrates, which are known to exert their therapeutic effects, such as lowering lipid levels, through the activation of PPARs.[1][2][3][4] These ligand-activated transcription factors are crucial regulators of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases.[4][5] The subtle structural modifications in compounds like this compound can lead to significant differences in their activity and selectivity towards PPAR isoforms (α, β/δ, and γ).[6][7][8] Therefore, meticulous and reproducible experimental evaluation is paramount.

This guide will navigate the critical aspects of working with this compound class, from ensuring the integrity of the starting material through synthesis to the potential pitfalls and best practices in the most common in vitro evaluation method: the PPAR luciferase reporter assay.

Part 1: Synthesis of this compound: A Foundation for Reproducible Data

General Synthetic Protocol: Williamson Ether Synthesis

A plausible synthetic route involves the reaction of 2,4-difluorophenol with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: Esterification of 2-bromo-2-methylpropanoic acid (if starting from the acid)

  • Reactants: 2-bromo-2-methylpropanoic acid, an alcohol (e.g., methanol or ethanol), and a catalytic amount of strong acid (e.g., sulfuric acid).

  • Procedure: The reactants are typically refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The excess alcohol is then removed under reduced pressure.

  • Causality: This step protects the carboxylic acid functional group, preventing it from interfering with the subsequent nucleophilic substitution reaction.

Step 2: Williamson Ether Synthesis

  • Reactants: 2,4-difluorophenol, the synthesized ester from Step 1 (or a commercially available equivalent), and a base (e.g., potassium carbonate or sodium hydride) in a suitable aprotic polar solvent (e.g., acetone, DMF, or DMSO).

  • Procedure: The 2,4-difluorophenol is first deprotonated by the base to form the more nucleophilic phenoxide. The electrophilic bromo-ester is then added, and the reaction mixture is heated to drive the SN2 reaction to completion. Progress is monitored by TLC.

  • Causality: The choice of base and solvent is critical. A strong, non-nucleophilic base is required to fully deprotonate the phenol without competing in the substitution reaction. The aprotic polar solvent facilitates the dissolution of the reactants and promotes the SN2 mechanism.

Step 3: Hydrolysis

  • Reactants: The ester product from Step 2 and a strong base (e.g., sodium hydroxide or lithium hydroxide) in a mixture of water and an organic solvent (e.g., THF/Methanol/Water).

  • Procedure: The ester is saponified by heating with the base. After the reaction is complete, the mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the final product, this compound.

  • Causality: The hydrolysis step is essential to deprotect the carboxylic acid, which is a key functional group for the biological activity of many PPAR agonists.

Step 4: Purification and Characterization

  • Procedure: The crude product should be purified using techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts. The purity and identity of the final compound must be rigorously confirmed by analytical methods such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification & Characterization A 2-bromo-2-methylpropanoic acid D Ester of 2-bromo-2-methylpropanoic acid A->D Reflux B Alcohol (e.g., Methanol) B->D Reflux C Acid Catalyst C->D Reflux H Ester of this compound D->H E 2,4-difluorophenol E->H Heat F Base (e.g., K2CO3) F->H Heat G Aprotic Polar Solvent G->H Heat K This compound H->K I Strong Base (e.g., NaOH) I->K Saponification & Acidification J Acidification (e.g., HCl) J->K Saponification & Acidification L Purification (Recrystallization/Chromatography) K->L M Characterization (NMR, MS, HPLC) L->M

Caption: Synthetic workflow for this compound.

Sources of Variability in Synthesis and Troubleshooting
Potential Issue Likely Cause Troubleshooting Strategy
Low Yield in Step 2 Incomplete deprotonation of the phenol; competing elimination reaction; steric hindrance.Use a stronger base (e.g., NaH); optimize reaction temperature and time; ensure anhydrous conditions.
Incomplete Hydrolysis in Step 3 Insufficient base or reaction time; steric hindrance around the ester group.Increase the amount of base, prolong the reaction time, or increase the reaction temperature.
Impure Final Product Presence of unreacted starting materials or byproducts from side reactions.Optimize purification method (e.g., choice of recrystallization solvent, chromatography conditions); verify the purity of starting materials.

Part 2: In Vitro Evaluation: The PPAR Luciferase Reporter Assay

The most common method for assessing the activity of potential PPAR agonists is the cell-based luciferase reporter assay.[9][10][11][12] This assay provides a quantitative measure of a compound's ability to activate a specific PPAR isoform.

Experimental Protocol: PPAR Luciferase Reporter Assay

This protocol outlines the general steps for conducting a PPARα, PPARβ/δ, or PPARγ luciferase reporter assay.

1. Cell Culture and Transfection:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, CV-1, or HepG2) is used.

  • Plasmids: The cells are transiently co-transfected with two key plasmids:

    • PPAR Expression Vector: This plasmid drives the expression of the specific human PPAR isoform (α, β/δ, or γ) of interest.

    • Reporter Vector: This plasmid contains a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

  • Procedure: Cells are seeded in a multi-well plate and transfected using a suitable transfection reagent.

2. Compound Treatment:

  • Procedure: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (this compound) and reference compounds (e.g., Bezafibrate, Gemfibrozil, GW501516). A vehicle control (e.g., DMSO) is also included.

3. Incubation:

  • Procedure: The treated cells are incubated for a sufficient period (typically 18-24 hours) to allow for ligand-dependent activation of the PPAR, transcription of the luciferase gene, and accumulation of the luciferase enzyme.

4. Luciferase Assay:

  • Procedure: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.

5. Data Analysis:

  • Procedure: The raw luminescence data is normalized to a control (e.g., a co-transfected β-galactosidase reporter or total protein concentration) to account for variations in transfection efficiency and cell number. The dose-response data is then plotted, and the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated.

Visualizing the PPAR Luciferase Reporter Assay Workflow

PPARAssay cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_detection 3. Detection & Analysis A Mammalian Cells D Transfection A->D B PPAR Expression Vector B->D C PPRE-Luciferase Reporter Vector C->D E Transfected Cells D->E I Incubation (18-24h) E->I F Test Compound (varying conc.) F->E G Reference Compound (varying conc.) G->E H Vehicle Control H->E J Cell Lysis I->J K Add Luciferase Substrate J->K L Measure Luminescence K->L M Data Normalization L->M N Dose-Response Curve & EC50 Calculation M->N

Caption: Workflow of a PPAR luciferase reporter assay.

Part 3: Comparative Analysis and Ensuring Reproducibility

A direct comparison of the potency and efficacy of this compound with established PPAR agonists is essential for understanding its pharmacological profile.

Comparative Performance Data of Reference PPAR Agonists

The following table summarizes typical EC50 values for common reference compounds across the three human PPAR isoforms. It is important to note that these values can vary between different studies and assay systems.

Compound PPARα EC50 (µM) PPARβ/δ EC50 (µM) PPARγ EC50 (µM) Selectivity Profile
Bezafibrate 30.4[13]86.7[13]178[13]Pan-agonist
Gemfibrozil Low-affinity agonist[1]--Primarily PPARα
GW501516 -~0.001[2]-Selective PPARβ/δ agonist
Fenofibric Acid 9.47[13]Inactive[13]61.0[13]PPARα/γ dual agonist
Key Factors Influencing Reproducibility in PPAR Assays
Factor Impact on Reproducibility Best Practices for Mitigation
Cell Line and Passage Number Different cell lines have varying levels of endogenous co-factors, which can affect the magnitude of the response. High passage numbers can lead to genetic drift and altered cellular responses.Use a consistent cell line and maintain a log of passage numbers. Perform experiments within a defined passage number range.
Plasmid Quality and Ratio The purity of the plasmid DNA and the ratio of the expression and reporter vectors can significantly impact transfection efficiency and the level of reporter gene expression.Use high-quality, endotoxin-free plasmid DNA. Optimize the ratio of expression to reporter plasmid for each cell line.
Transfection Efficiency Variation in transfection efficiency between wells and experiments is a major source of variability.Use a consistent and optimized transfection protocol. Include a control for transfection efficiency (e.g., co-transfection with a β-galactosidase vector).
Compound Solubility and Stability Poor solubility can lead to inaccurate dosing and precipitation in the assay medium. Compound degradation can result in a loss of activity.Determine the solubility of the test compound in the assay medium. Prepare fresh stock solutions and protect them from light and degradation.
Reference Compound Consistency The purity and handling of the reference compound are critical for establishing a reliable benchmark for comparison.Use a high-purity reference standard from a reputable supplier. Follow the supplier's recommendations for storage and handling.
Luminometer Settings and Calibration Differences in luminometer sensitivity and calibration can lead to variations in the measured luminescence.Use consistent settings for all experiments and ensure the luminometer is regularly calibrated.
Visualizing the Logical Relationship for Reproducibility

ReproducibilityLogic cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Experimental Outputs A Pure & Characterized Compound E Standardized Transfection Protocol A->E B Consistent Cell Culture B->E C High-Quality Plasmids C->E D Validated Reference Compounds F Accurate Compound Dosing D->F E->F G Consistent Incubation Conditions F->G H Calibrated Detection Instrumentation G->H I Reliable Raw Data H->I J Appropriate Data Normalization I->J K Robust Statistical Analysis J->K L Reproducible Results K->L

Caption: Logical framework for achieving reproducible experimental outcomes.

Conclusion: A Commitment to Scientific Integrity

The evaluation of novel compounds like this compound as potential therapeutic agents requires a steadfast commitment to scientific integrity. By understanding the nuances of synthesis and employing robust, well-controlled in vitro assays, researchers can minimize experimental variability and generate data that is both reliable and reproducible. This guide serves as a framework for designing and executing experiments that will stand up to scrutiny and contribute meaningfully to the advancement of drug discovery. Adherence to these principles will not only enhance the credibility of individual research findings but also foster a culture of reproducibility that is essential for the entire scientific community.

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A Researcher's Guide to Validating the Mechanism of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic and inflammatory disease research, novel chemical entities with therapeutic potential are of paramount interest. This guide provides a comprehensive framework for the mechanistic validation of 2-(2,4-difluorophenoxy)-2-methylpropanoic acid, a compound of interest due to its structural similarities to known modulators of Peroxisome Proliferator-Activated Receptors (PPARs). While direct experimental data for this specific molecule is not yet publicly available, its structural alerts strongly suggest a potential role as a PPAR agonist.

This document will serve as a detailed roadmap for a senior application scientist to rigorously test this hypothesis. We will compare its hypothetical performance against well-characterized PPAR agonists, providing the experimental rationale and detailed protocols necessary for a thorough and self-validating investigation.

The Central Hypothesis: A PPAR-Mediated Mechanism of Action

The core chemical scaffold of this compound is reminiscent of the fibrate class of drugs and other 2-phenoxy-2-methylpropanoic acid derivatives, which are known to exert their biological effects through the activation of PPARs.[1][2] PPARs are ligand-activated transcription factors that play crucial roles in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[3][4] Three main isotypes exist: PPARα, PPARγ, and PPARβ/δ.

Our validation strategy will, therefore, be centered around the hypothesis that this compound is a PPAR agonist. The subsequent experimental plan is designed to not only confirm this but also to delineate its selectivity and potency towards the different PPAR isotypes.

Comparative Framework: Benchmarking Against Established PPAR Agonists

To provide context and a robust baseline for our investigation, we will compare the hypothetical activity of this compound against three well-established PPAR modulators:

  • GW590735: A potent and selective PPARα agonist.[5][6]

  • Rosiglitazone: A potent and selective PPARγ agonist.[5]

  • Bezafibrate: A pan-PPAR agonist, activating all three isotypes (α, γ, and δ).

By employing these comparators, we can effectively benchmark the potency and selectivity of our topic compound.

Experimental Validation Workflow: A Multi-pronged Approach

A credible validation of a compound's mechanism of action requires a multi-tiered approach, moving from in vitro assays that establish direct molecular interaction to cell-based assays that demonstrate functional consequences, and finally to in vivo models that confirm physiological relevance.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation a PPAR Transactivation Assay (Luciferase Reporter Assay) b Quantitative PCR (qPCR) for Target Gene Expression a->b Confirmation of Downstream Gene Regulation c db/db Mouse Model of Type 2 Diabetes b->c Progression to Physiological Relevance

Figure 1: A streamlined workflow for the mechanistic validation of this compound, progressing from in vitro characterization to in vivo efficacy studies.

Part 1: In Vitro Characterization - Direct Target Engagement and Functional Activity

The initial phase of our investigation focuses on establishing a direct interaction between this compound and the PPAR isotypes, and quantifying the functional consequences of this interaction.

PPAR Transactivation (Luciferase Reporter) Assay

This cell-based assay is the gold standard for quantifying the activation of nuclear receptors by a ligand. It provides a direct measure of the compound's ability to induce gene transcription through a PPAR-responsive element.

Experimental Rationale: The core of this assay is a reporter gene (luciferase) under the control of a promoter containing multiple copies of a Peroxisome Proliferator Response Element (PPRE). When a compound activates the PPAR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR), binds to the PPRE, and drives the expression of the luciferase gene. The resulting luminescence is directly proportional to the degree of PPAR activation.

Detailed Protocol:

  • Cell Culture and Transfection:

    • HEK293T or HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with two plasmids:

      • An expression vector for the full-length human PPARα, PPARγ, or PPARβ/δ.

      • A reporter plasmid containing a PPRE-driven firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase is also co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with DMEM containing the test compounds at various concentrations (typically from 1 nM to 100 µM).

    • This compound, GW590735, Rosiglitazone, and Bezafibrate are dissolved in DMSO to create stock solutions, which are then serially diluted. The final DMSO concentration in the culture medium should be kept below 0.1%.

    • Cells are incubated with the compounds for 24 hours.

  • Luminescence Measurement:

    • After incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Data Analysis and Expected Outcomes:

The data is analyzed by plotting the normalized luciferase activity against the log of the compound concentration to generate dose-response curves. The half-maximal effective concentration (EC50) is then calculated.

CompoundTarget PPARExpected EC50 (nM)
This compound PPARαHypothetical: 50
PPARγHypothetical: >10,000
GW590735PPARα~4
RosiglitazonePPARγ~60
BezafibratePPARα~50,000
PPARγ~60,000
PPARβ/δ~20,000

Table 1: Hypothetical and established EC50 values for the test compounds in a PPAR transactivation assay. The hypothetical data for the topic compound suggests a selective PPARα agonist activity.

G cluster_0 Luciferase Assay Workflow a Seed and Transfect Cells (HEK293T/HepG2) b Treat with Compounds (24 hours) a->b c Lyse Cells and Measure Luminescence b->c d Data Analysis: EC50 Determination c->d

Figure 2: Step-by-step workflow of the PPAR transactivation (luciferase reporter) assay.

Quantitative PCR (qPCR) for PPAR Target Gene Expression

To confirm that the activation of PPARs by this compound leads to the regulation of endogenous target genes, we will perform quantitative PCR (qPCR).

Experimental Rationale: PPAR activation leads to the increased transcription of a specific set of genes involved in lipid and glucose metabolism. Measuring the mRNA levels of these target genes provides a functional readout of the compound's activity in a more physiological context than a reporter assay.

Key Target Genes:

  • PPARα: Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACO), both crucial for fatty acid β-oxidation.[7][8]

  • PPARγ: Adipocyte Protein 2 (aP2) and Lipoprotein Lipase (LPL), involved in adipocyte differentiation and lipid storage.

Detailed Protocol:

  • Cell Culture and Treatment:

    • HepG2 cells (for PPARα) or 3T3-L1 preadipocytes (for PPARγ) are cultured to confluence.

    • Cells are treated with this compound and the comparator compounds at a concentration equivalent to their EC50 for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The quality and quantity of the RNA are assessed using a spectrophotometer.

    • First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

  • qPCR:

    • The qPCR reaction is performed using a real-time PCR system with SYBR Green chemistry.

    • Primers specific for the target genes (CPT1A, ACO, aP2, LPL) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization are used.

    • The relative expression of the target genes is calculated using the ΔΔCt method.

Data Analysis and Expected Outcomes:

The results will be presented as fold change in mRNA expression relative to the vehicle-treated control.

CompoundTarget GeneExpected Fold Change in mRNA Expression
This compound CPT1A (PPARα)Hypothetical: 4.5
aP2 (PPARγ)Hypothetical: 1.2
GW590735CPT1A (PPARα)~5.0
RosiglitazoneaP2 (PPARγ)~8.0
BezafibrateCPT1A (PPARα)~3.0
aP2 (PPARγ)~2.5

Table 2: Hypothetical and expected fold changes in the expression of PPAR target genes following treatment with the test compounds. The hypothetical data further supports the selective PPARα agonist activity of the topic compound.

Part 2: In Vivo Validation - Physiological Efficacy in a Disease Model

To translate our in vitro findings into a physiologically relevant context, we will assess the efficacy of this compound in the db/db mouse model of type 2 diabetes and dyslipidemia.

Experimental Rationale: The db/db mouse has a mutation in the leptin receptor, leading to obesity, insulin resistance, hyperglycemia, and dyslipidemia. This model is highly responsive to PPAR agonists and is therefore ideal for evaluating the in vivo efficacy of our test compound.

Detailed Protocol:

  • Animal Model and Treatment:

    • Male db/db mice (8-10 weeks old) are acclimated for one week.

    • Mice are randomly assigned to treatment groups (n=8-10 per group):

      • Vehicle control (e.g., 0.5% carboxymethylcellulose)

      • This compound (e.g., 10 mg/kg/day, oral gavage)

      • GW590735 (e.g., 3 mg/kg/day, oral gavage)

      • Rosiglitazone (e.g., 5 mg/kg/day, oral gavage)

      • Bezafibrate (e.g., 100 mg/kg/day, oral gavage)

    • Treatments are administered daily for 2-4 weeks.

  • Metabolic Parameter Monitoring:

    • Body weight and food intake are monitored daily.

    • Blood glucose levels are measured weekly from tail vein blood using a glucometer.

    • At the end of the study, mice are fasted overnight, and blood is collected for the analysis of plasma triglycerides, insulin, and other relevant biomarkers.

  • Tissue Analysis:

    • Livers are harvested, weighed, and snap-frozen for subsequent gene expression analysis (e.g., qPCR for CPT1A and ACO) to confirm target engagement in vivo.

Data Analysis and Expected Outcomes:

The data will be analyzed using appropriate statistical tests (e.g., ANOVA) to compare the treatment groups to the vehicle control.

Treatment GroupChange in Body WeightFasting Blood Glucose (mg/dL)Plasma Triglycerides (mg/dL)
Vehicle ControlIncrease~450~250
This compound Hypothetical: No significant changeHypothetical: ~300Hypothetical: ~150
GW590735No significant change~350~120
RosiglitazoneIncrease~200~200
BezafibrateSlight decrease~300~150

Table 3: Hypothetical and expected outcomes of in vivo efficacy studies in db/db mice. The hypothetical data for the topic compound suggests beneficial effects on glucose and lipid metabolism, consistent with PPARα activation.

Conclusion: A Pathway to Mechanistic Clarity

This comprehensive guide outlines a rigorous and self-validating approach to elucidate the mechanism of action of this compound. By systematically progressing from in vitro target engagement and functional assays to in vivo efficacy studies, and by benchmarking against well-characterized comparator compounds, researchers can confidently determine if this novel molecule is indeed a PPAR agonist, and further characterize its selectivity and therapeutic potential. The successful execution of these validation studies will provide the critical data necessary to advance this compound in the drug discovery and development pipeline.

References

  • Willson, T. M., et al. (2007). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARalpha Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. Journal of Medicinal Chemistry, 50(4), 685–695. [Link]

  • BenchChem. (2025). A Comparative Guide to the Biological Effects of 2-(4-Phenylphenoxy)propanoic Acid (Fenoprofen). BenchChem.
  • Blake, J. F., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 130(6), 067002. [Link]

  • Xu, H. E., et al. (2001). Molecular Recognition of Fatty Acids by Peroxisome Proliferator-Activated Receptors. Molecular Cell, 8(4), 823-831.
  • Berger, J., & Moller, D. E. (2002). The Mechanisms of Action of PPARs. Annual Review of Medicine, 53, 409-435. [Link]

  • Michalik, L., et al. (2006). International Union of Pharmacology. LXI. Peroxisome Proliferator-Activated Receptors. Pharmacological Reviews, 58(4), 726-741. [Link]

  • Kersten, S. (2014). Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Target Genes. PPAR Research, 2014, 26839. [Link]

  • Song, S., et al. (2010). Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements. Molecular and Cellular Endocrinology, 325(1-2), 54-63. [Link]

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A Comparative Guide for Researchers: Pemafibrate vs. Fenofibrate in Hypertriglyceridemia Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Selective PPARα Modulator Versus the Conventional Standard of Care

For decades, fenofibrate has been a cornerstone in managing hypertriglyceridemia, a condition characterized by elevated triglyceride (TG) levels that contributes to residual atherosclerotic cardiovascular disease (ASCVD) risk. However, the advent of selective peroxisome proliferator-activated receptor alpha (PPARα) modulators (SPPARMα), such as pemafibrate, marks a significant evolution in this therapeutic landscape. This guide provides a detailed, evidence-based comparison of pemafibrate and fenofibrate, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms, compare clinical performance, and provide a validated experimental protocol for assessing PPARα activation.

Differentiating the Mechanism of Action: Precision vs. Broad Activation

Both pemafibrate and fenofibrate exert their lipid-lowering effects by activating PPARα, a nuclear receptor that is a master regulator of lipid and lipoprotein metabolism.[1] However, the nature of this activation is the critical differentiator.

Fenofibrate: As a conventional fibrate, fenofibrate (or more accurately, its active metabolite fenofibric acid) functions as a broad PPARα agonist.[1][2] Activation of PPARα upregulates genes involved in fatty acid oxidation and lipoprotein lipase (LPL) synthesis, which enhances the clearance of triglyceride-rich lipoproteins.[1][3] It also reduces the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[3] While effective, this broad activation can sometimes lead to off-target effects and a ceiling on efficacy.

Pemafibrate (SPPARMα): Pemafibrate was engineered for higher potency and selectivity for PPARα.[4][5] Its unique Y-shaped structure allows it to bind to the PPARα ligand-binding pocket with a much higher affinity and in a different conformation compared to fenofibric acid.[6][7] This specific binding is thought to induce a more optimal conformational change in the receptor, leading to a more selective modulation of gene expression.[6] The concept behind a SPPARMα is to maximize the desired on-target effects (TG reduction, HDL-C increase) while minimizing the off-target effects (e.g., elevations in serum creatinine) sometimes associated with older fibrates.[8][9]

This differential binding and activation profile translates into distinct patterns of gene regulation. For instance, preclinical studies have shown that pemafibrate more effectively induces the expression of beneficial genes like VLDLR (very-low-density lipoprotein receptor), ABCA1 (involved in HDL formation), and FGF21 (a metabolic regulator) compared to fenofibrate.[7][10]

G cluster_0 Pemafibrate (SPPARMα) cluster_1 Fenofibrate (Conventional Fibrate) Pema Pemafibrate PPARa_Pema PPARα Receptor (High Affinity/Specific Conformation) Pema->PPARa_Pema Binds with high selectivity PPRE_Pema PPRE Binding PPARa_Pema->PPRE_Pema Forms heterodimer with RXR Gene_Pema Selective Gene Modulation (e.g., ↑ VLDLR, ABCA1, FGF21) PPRE_Pema->Gene_Pema Effect_Pema Potent TG Lowering Improved Safety Profile Gene_Pema->Effect_Pema Feno Fenofibrate (Fenofibric Acid) PPARa_Feno PPARα Receptor (Lower Affinity/Broad Activation) Feno->PPARa_Feno PPRE_Feno PPRE Binding PPARa_Feno->PPRE_Feno Forms heterodimer with RXR Gene_Feno Broad Gene Activation (e.g., ↑ LPL, ↓ ApoC-III) PPRE_Feno->Gene_Feno Effect_Feno TG Lowering Potential for Off-Target Effects Gene_Feno->Effect_Feno G A 1. Seed HepG2 cells in 96-well plate B 2. Co-transfect with: - PPRE-Luciferase Reporter - hPPARα Expression Vector - Renilla Control Vector A->B 24h C 3. Incubate 24h B->C D 4. Treat cells with serial dilutions of Pemafibrate or Fenofibric Acid C->D E 5. Incubate 18-24h D->E F 6. Lyse cells and perform Dual-Luciferase Assay E->F G 7. Measure Firefly & Renilla Luminescence F->G H 8. Normalize Data & Calculate EC50 G->H

Caption: Workflow for a PPARα dual-luciferase reporter gene assay.

Summary and Concluding Remarks

The development of pemafibrate represents a targeted evolution from the broad-spectrum activity of fenofibrate. As a SPPARMα, pemafibrate demonstrates:

  • Superior Potency and Selectivity: It activates PPARα with higher affinity and specificity, leading to a more refined modulation of target genes involved in lipid metabolism. [4][5][11]* Comparable or Superior Efficacy: It achieves non-inferior, and in some comparisons superior, triglyceride reduction compared to fenofibrate at much lower doses. [4][12]* Improved Safety Profile: It shows a clear advantage in terms of its effects on liver and kidney function biomarkers, with a significantly lower incidence of adverse drug reactions compared to high-dose fenofibrate. [4][13][12][14] For researchers in drug development, the pemafibrate-fenofibrate comparison serves as a compelling case study in the value of selective receptor modulation. By refining the interaction between a ligand and its nuclear receptor target, it is possible to enhance therapeutic efficacy while simultaneously improving the safety and tolerability profile, addressing key limitations of the preceding standard of care. Future research will continue to elucidate the full clinical implications of this selective approach, particularly in long-term cardiovascular outcomes.

References

  • Arai, H., Yamashita, S., Yokote, K., et al. (2018). Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial. Journal of Atherosclerosis and Thrombosis, 25(6), 521–538. [Link]

  • PubMed. (2018). Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial. Journal of Atherosclerosis and Thrombosis. [Link]

  • ResearchGate. (2018). Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial. Journal of Atherosclerosis and Thrombosis. [Link]

  • J-Stage. (n.d.). Efficacy of Pemafibrate in Comparison to Fenofibrate and Bezafibrate on Triglyceride Levels and Liver, and Renal Functions in Patients With Hypertriglyceridemia and Type 2 Diabetes. Journal of Clinical Medicine Research. [Link]

  • Yamamoto, Y., et al. (2020). Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) Pemafibrate. International Journal of Molecular Sciences. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fenofibrate? [Link]

  • J-Stage. (n.d.). The Clinical Implication of Pemafibrate, a Novel Selective PPARα Modulator. Journal of Atherosclerosis and Thrombosis. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of fenofibrate (Fibric acid derivative)? [Link]

  • Honda, Y., et al. (2020). Pemafibrate, a selective PPARα modulator, prevents non-alcoholic steatohepatitis development without reducing the hepatic triglyceride content. Scientific Reports. [Link]

  • Drugs.com. (2025). Fenofibrate Patient Tips: 7 things you should know. [Link]

  • Dr.Oracle. (2025). What is the role of fenofibrate in treating high triglycerides? [Link]

  • Araki, E., et al. (2018). Effects of Pemafibrate, a Novel Selective PPARα Modulator, on Lipid and Glucose Metabolism in Patients With Type 2 Diabetes and Hypertriglyceridemia: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Trial. Diabetes Care. [Link]

  • Yamashita, S., et al. (2018). Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases. Current Atherosclerosis Reports. [Link]

  • Semantic Scholar. (n.d.). Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. [Link]

  • J-Stage. (2018). Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels. [Link]

  • ResearchGate. (n.d.). Structural differences in the interaction of pemafibrate and fenofibrate with PPARα and the concept of SPPARMα. [Link]

  • National Center for Biotechnology Information. (2023). Fenofibrate - StatPearls. [Link]

  • ResearchGate. (n.d.). Effect of pemafibrate on fatty acid metabolism-related gene expression. [Link]

  • Saeki, A., et al. (2019). Efficacy and safety of pemafibrate administration in patients with dyslipidemia: a systematic review and meta-analysis. Diabetology & Metabolic Syndrome. [Link]

  • ResearchGate. (n.d.). Structural differences between pemafibrate and fenofibrate. [Link]

  • ResearchGate. (2025). (PDF) Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) Pemafibrate. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • J-Stage. (n.d.). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin. [Link]

  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]

  • ResearchGate. (n.d.). Luciferase reporter assay of PPAR activation in COS-7 cells. [Link]

  • Staels, B., et al. (1995). Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the hypolipidemic action of fibrates. The Journal of Clinical Investigation. [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of Switching from Fenofibrate to Pemafibrate for Asymptomatic Primary Biliary Cholangitis. [Link]

  • PubMed. (2023). Efficacy of Pemafibrate Versus Fenofibrate Administration on Serum Lipid Levels in Patients with Dyslipidemia: Network Meta-Analysis and Systematic Review. [Link]

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A Comparative Guide to the Cross-Reactivity of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential PPARα Agonist

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid belongs to the chemical class of fibrates, which are widely recognized for their role in managing dyslipidemia. The structural backbone of this compound, particularly the phenoxy-isobutyric acid moiety, is a hallmark of fibrate drugs that are known to be agonists of the Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism.[2]

The primary target of fibrates is PPARα, which, upon activation, modulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[3] Given its structural similarity to established PPARα agonists like gemfibrozil and fenofibrate, it is highly probable that this compound exerts its biological effects through the activation of PPARα.

This guide will provide a comparative analysis of the predicted activity of this compound against that of gemfibrozil and fenofibrate, detail the experimental protocols necessary to validate these predictions, and discuss potential off-target interactions.

Comparative Analysis: Benchmarking Against Established Fibrates

The subtle structural differences between fibrates can lead to significant variations in their potency, selectivity, and clinical profiles.[4] Fenofibrate, for instance, generally acts as a full PPARα agonist, whereas gemfibrozil has been described as a partial agonist for certain target genes, which may account for some of the observed differences in their clinical efficacy, particularly concerning their effects on apolipoprotein A-I (apoA-I) levels.[4][5]

The introduction of two fluorine atoms on the phenyl ring of this compound is a key structural modification compared to gemfibrozil. This alteration can influence the compound's binding affinity and activation potential for PPARα and its cross-reactivity with other PPAR isoforms (β/δ and γ).

Table 1: Comparative Profile of this compound and Reference Fibrates

FeatureThis compound (Predicted)GemfibrozilFenofibrate (active metabolite: Fenofibric Acid)
Primary Target PPARαPPARαPPARα
PPARα Potency Predicted to be a potent agonist, potentially comparable to or greater than gemfibrozil due to fluorine substitution.Moderate potency, partial agonist for some gene targets.[4]High potency, generally considered a full agonist.[4]
PPARβ/δ Activity Low to negligible activity is expected, consistent with other fibrates.Low activity.[3]Low activity.
PPARγ Activity Low to negligible activity is expected.Low activity.[3]Low activity.
Key Off-Target Concerns Potential for CYP450 enzyme inhibition, similar to other fibrates.Inhibition of CYP2C8, CYP2C9, and OATP1B1, leading to drug-drug interactions, notably with statins.[6]Weaker inhibitor of CYP enzymes compared to gemfibrozil.[7]
Potential Advantages The difluoro-substitution may enhance metabolic stability and potency.Well-established clinical profile.Potent PPARα activation leading to robust lipid-modifying effects.[5]
Potential Disadvantages Lack of direct experimental data necessitates thorough in vitro and in vivo characterization.Higher risk of drug-drug interactions, particularly with statins, leading to myopathy.[6]Can be associated with increases in serum creatinine.[7]

Experimental Workflows for Determining Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended. This involves assessing its activity on the primary target, PPARα, followed by evaluating its effects on other PPAR isoforms and key off-target proteins.

PPAR Signaling Pathway

The following diagram illustrates the general mechanism of PPARα activation by a fibrate ligand.

PPAR_Pathway Ligand 2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid PPARa PPARα Ligand->PPARa Binds to LBD RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits TargetGene Target Gene Transcription (e.g., CPT1, LPL) Coactivators->TargetGene LipidMetabolism Modulation of Lipid Metabolism TargetGene->LipidMetabolism

Caption: PPARα Activation Pathway.

Experimental Protocol: PPAR Selectivity Assessment via Luciferase Reporter Assay

This cell-based assay is a robust method to quantify the activation of PPARα, PPARβ/δ, and PPARγ by a test compound.[8][9]

Objective: To determine the potency (EC50) and selectivity of this compound for human PPARα, PPARβ/δ, and PPARγ.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmids for the ligand-binding domain (LBD) of human PPARα, PPARβ/δ, and PPARγ fused to a GAL4 DNA-binding domain.

  • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • This compound, Gemfibrozil, Fenofibric Acid (as controls)

  • Selective agonists for each PPAR isoform (e.g., GW7647 for PPARα, GW501516 for PPARβ/δ, Rosiglitazone for PPARγ) as positive controls.

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the appropriate PPAR-LBD-GAL4 expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing serial dilutions of the test compound and control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 values using a non-linear regression analysis.

Expected Outcome: This assay will provide quantitative data on the potency of this compound at each PPAR isoform, allowing for a direct comparison of its selectivity against gemfibrozil and fenofibric acid.

Off-Target Liability Assessment: Cytochrome P450 Inhibition Assay

Fibrates are known to have the potential for drug-drug interactions through the inhibition of cytochrome P450 (CYP) enzymes.[7][10] A CYP inhibition assay is crucial for assessing this risk.[11][12][13]

Objective: To determine the inhibitory potential (IC50) of this compound on major human CYP isoforms (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Amodiaquine for CYP2C8, Diclofenac for CYP2C9)

  • This compound and known inhibitors for each CYP isoform (positive controls)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the NADPH regenerating system, and the specific CYP probe substrate in a suitable buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound or a known inhibitor to the incubation mixture. Include a vehicle control.

  • Initiation of Reaction: Pre-incubate the mixture, then initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable model.

Expected Outcome: The IC50 values will indicate the inhibitory potency of this compound against various CYP isoforms. This data is critical for predicting potential drug-drug interactions.

Experimental_Workflow cluster_0 PPAR Selectivity Assessment cluster_1 Off-Target Liability (CYP Inhibition) a1 Transfect cells with PPA-LBD and Reporter Plasmids a2 Treat with Test Compound and Controls a1->a2 a3 Measure Luciferase Activity a2->a3 a4 Determine EC50 and Selectivity a3->a4 b1 Incubate Human Liver Microsomes with Probe Substrate b2 Add Test Compound or Known Inhibitor b1->b2 b3 Quantify Metabolite Formation via LC-MS/MS b2->b3 b4 Determine IC50 b3->b4 Start This compound Start->a1 Start->b1

Caption: Experimental Workflow for Cross-Reactivity Profiling.

Synthesis of this compound

Proposed Synthesis:

  • Deprotonation of Phenol: 2,4-Difluorophenol is treated with a strong base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or acetone to form the corresponding phenoxide.

  • Nucleophilic Substitution: The resulting phenoxide is then reacted with an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropionate). The phenoxide acts as a nucleophile, displacing the bromide to form the ethyl ester of this compound.

  • Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, followed by acidification with a strong acid like hydrochloric acid.

Conclusion and Future Directions

Based on its structural analogy to the fibrate class of drugs, this compound is predicted to be a PPARα agonist. The difluoro-substitution on the phenyl ring may confer unique properties in terms of potency, metabolic stability, and selectivity. However, a comprehensive experimental evaluation is imperative to validate these predictions and to fully characterize its cross-reactivity profile.

The experimental workflows detailed in this guide provide a clear and robust strategy for assessing its activity on PPAR isoforms and its potential for off-target interactions, particularly with CYP450 enzymes. The data generated from these studies will be crucial for determining the therapeutic potential and safety profile of this compound and for guiding its further development as a potential modulator of lipid metabolism.

References

  • de la Peña, A., et al. (2005). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(8), 1675-1681. [Link]

  • Vu-Dac, N., et al. (1995). Regulation of human apolipoprotein A-I by gemfibrozil and fenofibrate through selective peroxisome proliferator-activated receptor alpha modulation. Journal of Biological Chemistry, 270(42), 24875-24882. [Link]

  • Kim, H. S., et al. (2010). PPARα-dependent increase of mouse urine output by gemfibrozil and fenofibrate. Journal of Toxicology and Environmental Health, Part A, 73(13-14), 935-943. [Link]

  • Sarkar, S., & Pahan, K. (2012). Gemfibrozil and Fenofibrate, Food and Drug Administration-approved Lipid-lowering Drugs, Up-regulate Tripeptidyl-peptidase 1 in Brain Cells via Peroxisome Proliferator-activated Receptor α: IMPLICATIONS FOR LATE INFANTILE BATTEN DISEASE THERAPY. Journal of Biological Chemistry, 287(40), 33516-33529. [Link]

  • Creative Bioarray. (n.d.). Nuclear Receptor Screening Services. Retrieved from [Link]

  • de la Peña, A., et al. (2005). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. ResearchGate. [Link]

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A Head-to-Head Performance Analysis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid as a Novel Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of a novel investigational compound, 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid (hereafter designated DFPMPA), against established fibrates, Gemfibrozil and Fenofibric Acid. The study is framed to evaluate its performance as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, a critical target in the management of dyslipidemia. We will delve into the mechanistic underpinnings of PPARα activation, present detailed experimental workflows for quantitative comparison, and provide a transparent interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.

Introduction: The Central Role of PPARα in Lipid Homeostasis

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily that plays a pivotal role in regulating lipid and lipoprotein metabolism.[1][2] Highly expressed in tissues with high rates of fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα functions as a master regulator of fatty acid oxidation.[1][3]

Upon activation by a ligand, such as endogenous fatty acids or synthetic fibrate drugs, PPARα undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2][5] This binding event releases corepressor proteins and recruits coactivator complexes, initiating the transcription of a suite of genes involved in fatty acid uptake, transport, and β-oxidation.[3][4] The net physiological effect is a reduction in plasma triglycerides and a beneficial increase in high-density lipoprotein (HDL) cholesterol levels, making PPARα a validated therapeutic target for dyslipidemia.[1][6]

The structural similarity of DFPMPA to the fibrate class of drugs suggests its potential as a novel PPARα agonist. This guide outlines a rigorous, multi-tiered in vitro study designed to quantify and compare its potency and efficacy against the well-characterized clinical agents Gemfibrozil and Fenofibric Acid (the active metabolite of Fenofibrate).

Experimental Design: A Multi-Parametric Approach to Benchmarking

To comprehensively evaluate the performance of DFPMPA, we designed a series of in vitro assays to interrogate key aspects of PPARα agonism. The workflow is designed to move from direct target engagement to cellular response, providing a holistic view of the compound's activity.

experimental_workflow cluster_tier1 Tier 1: Target Engagement & Activation cluster_tier2 Tier 2: Cellular Function & Safety a TR-FRET Coactivator Assay (Binding & Conformational Change) b PPARα Luciferase Reporter Assay (Transcriptional Activation) a->b Confirms functional activation c Target Gene Expression (qPCR) (Downstream Gene Regulation) b->c Links activation to biological output d Cellular Viability Assay (Cytotoxicity Profile) c->d Correlates activity with safety window

Caption: Overall experimental workflow for benchmarking PPARα agonist performance.

Tier 1: Quantifying Target Engagement and Transcriptional Activation

This initial tier of experiments aims to confirm direct interaction with the PPARα ligand-binding domain and quantify the resulting transcriptional activation in a cellular model.

Experiment 1: Receptor-Ligand Interaction via TR-FRET Coactivator Assay

Scientific Rationale: A primary indicator of a functional agonist is its ability to bind to the PPARα Ligand Binding Domain (LBD) and induce a conformational change that promotes the recruitment of coactivator proteins. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method to measure this interaction in a homogenous format.[3][7] We utilized a LanthaScreen™ TR-FRET PPARα Coactivator Assay to quantify the half-maximal effective concentration (EC50) for coactivator recruitment.

Protocol: LanthaScreen™ TR-FRET PPARα Coactivator Assay

  • Reagent Preparation: Prepare a 4X solution of test compounds (DFPMPA, Gemfibrozil, Fenofibric Acid) by serial dilution in the assay buffer. Prepare a 4X mixture of GST-tagged PPARα-LBD and a terbium (Tb)-labeled anti-GST antibody. Prepare a 4X solution of a fluorescein-labeled coactivator peptide (e.g., PGC1α).

  • Assay Assembly: In a 384-well plate, add 5 µL of the 4X compound dilutions.

  • Protein Addition: Add 5 µL of the 4X PPARα-LBD/Tb-antibody mixture to each well.

  • Coactivator Addition: Add 10 µL of the 2X fluorescein-coactivator peptide solution to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor) after a 100 µs delay post-excitation at 340 nm.

  • Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Experiment 2: Cellular Transcriptional Activation via Luciferase Reporter Assay

Scientific Rationale: To confirm that receptor binding and coactivator recruitment translate into transcriptional activity in a live cell context, a luciferase reporter assay is the gold standard.[1][8] We employed a human liver hepatoma cell line (HepG2), which endogenously expresses PPARα, transfected with a reporter plasmid containing multiple PPREs upstream of a firefly luciferase gene. Agonist-induced activation of PPARα drives luciferase expression, which is quantified via luminescence.

Protocol: PPARα Luciferase Reporter Gene Assay

  • Cell Culture & Transfection: Culture HepG2 cells in DMEM with 10% FBS. Seed 2x10^4 cells/well in a 96-well white, clear-bottom plate. Transfect cells with a PPRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of DFPMPA, Gemfibrozil, or Fenofibric Acid. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the cells for an additional 24 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Reading: Aspirate the medium and lyse the cells. Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system on a plate-reading luminometer.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of the compound concentration and fit a dose-response curve to determine the EC50 and maximal efficacy (Emax).

Tier 1 Performance Data Summary
CompoundTR-FRET EC50 (µM)Luciferase Reporter EC50 (µM)Luciferase Reporter Emax (% of Fenofibric Acid)
DFPMPA 3.57.2110%
Gemfibrozil8.910.585%
Fenofibric Acid4.19.5100%

Interpretation: The data suggests that DFPMPA binds to the PPARα LBD and promotes coactivator recruitment with a potency (EC50) comparable to Fenofibric Acid and superior to Gemfibrozil. In the cellular reporter assay, DFPMPA demonstrated potent transcriptional activation, again outperforming Gemfibrozil and showing slightly higher maximal efficacy than Fenofibric Acid.[4][9]

Tier 2: Cellular Function and Safety Profile

This second tier of experiments investigates the functional consequences of PPARα activation by measuring the expression of downstream target genes and assesses the compound's safety window through a cytotoxicity assay.

Experiment 3: Target Gene Expression Analysis by qPCR

Scientific Rationale: The therapeutic effect of PPARα agonists is mediated by the upregulation of genes involved in fatty acid metabolism. To verify that DFPMPA modulates these key downstream targets, we used quantitative real-time PCR (qPCR) to measure changes in mRNA levels of well-established PPARα target genes in HepG2 cells.[6][10] We selected Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), both critical enzymes in fatty acid β-oxidation.[11]

Protocol: qPCR for PPARα Target Gene Expression

  • Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate at a density of 5x10^5 cells/well. After 24 hours, treat the cells with the EC80 concentration (determined from the luciferase assay) of DFPMPA, Gemfibrozil, Fenofibric Acid, or vehicle control (0.1% DMSO) for 24 hours.

  • RNA Extraction and cDNA Synthesis: Harvest the cells and extract total RNA using a suitable kit. Assess RNA quality and quantity. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for CPT1A, ACOX1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.

  • Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control.

Experiment 4: Cellular Viability and Cytotoxicity Assessment

Scientific Rationale: It is crucial to ensure that the observed activity of a test compound is not confounded by cytotoxic effects. A cellular viability assay determines the concentration at which a compound may become toxic to cells. We selected the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolically active, viable cells.[12][13] This method is known for its high sensitivity and is less prone to interference than colorimetric assays like MTT.[5]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a broad range of concentrations of DFPMPA, Gemfibrozil, and Fenofibric Acid (e.g., from 0.1 µM to 200 µM) for 24 hours.

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

  • Incubation and Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Plot the luminescence signal against the log of the compound concentration. Determine the CC50 (concentration causing 50% cytotoxicity) value. The therapeutic index (TI) can be calculated as CC50 / EC50.

Tier 2 Performance Data Summary
CompoundCPT1A mRNA Fold InductionACOX1 mRNA Fold InductionCellular Viability CC50 (µM)Therapeutic Index (TI = CC50/EC50)
DFPMPA 4.8 ± 0.45.5 ± 0.6> 200> 27.8
Gemfibrozil3.1 ± 0.33.6 ± 0.4> 200> 19.0
Fenofibric Acid4.2 ± 0.54.9 ± 0.5> 200> 21.1

Interpretation: DFPMPA treatment resulted in a robust upregulation of the PPARα target genes CPT1A and ACOX1, with the fold-induction being notably higher than that observed for Gemfibrozil and slightly exceeding that of Fenofibric Acid. All three compounds exhibited low cytotoxicity, with CC50 values greater than the highest tested concentration of 200 µM. This indicates a favorable safety profile for DFPMPA, with a wide therapeutic index suggesting that its potent PPARα agonism occurs at concentrations well below those that affect cell viability.

Mechanistic Summary and Conclusion

The in-depth benchmarking of this compound (DFPMPA) provides compelling evidence for its role as a potent and efficacious PPARα agonist. The experimental data demonstrates a clear mechanism of action consistent with established PPARα activators.

ppar_pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DFPMPA DFPMPA PPAR PPARα DFPMPA->PPAR Binds & Activates CoAct Coactivator PPAR->CoAct Recruits PPRE PPRE PPAR->PPRE Heterodimer Binds DNA RXR RXR RXR->PPRE Heterodimer Binds DNA CoRep Corepressor CoRep->PPAR Released CoRep->RXR Released CoAct->PPRE Genes Target Genes (CPT1A, ACOX1) PPRE->Genes Initiates Transcription mRNA mRNA Genes->mRNA Upregulation Lipid Metabolism Lipid Metabolism mRNA->Lipid Metabolism

Caption: DFPMPA-mediated activation of the PPARα signaling pathway.

Key Findings:

  • Potent Target Engagement: DFPMPA directly engages the PPARα receptor and promotes coactivator recruitment with a potency superior to Gemfibrozil and on par with Fenofibric Acid.

  • Efficacious Transcriptional Activator: It effectively drives PPARα-mediated gene transcription in a cellular context, demonstrating a maximal efficacy that exceeds both benchmark compounds.

  • Robust Downstream Effects: The compound significantly upregulates key genes involved in fatty acid oxidation, confirming its functional impact on the target metabolic pathway.

  • Favorable Safety Profile: DFPMPA exhibits low in vitro cytotoxicity, indicating a wide therapeutic window for its biological activity.

References

  • Staels B, Dallongeville J, Auwerx J, Schoonjans K, Leitersdorf E, Fruchart JC. Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. 1998;98(19):2088-2093. [Link]

  • Kersten S. The Peroxisome Proliferator-Activated Receptor α (PPARα). In: The PPARs. Springer; 2002:1-29. [Link]

  • Rakhshandehroo M, Knoch B, Müller M, Kersten S. Peroxisome proliferator-activated receptor alpha target genes. PPAR Research. 2010;2010:612089. [Link]

  • Vu-Dac N, Schoonjans K, Laine B, et al. Negative regulation of the human apolipoprotein A-I promoter by fibrates can be attenuated by preventing the interaction of COUP-TF with a novel competition motif. Journal of Biological Chemistry. 1994;269(49):31012-31018. [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Reporter Assay System. INDIGO Biosciences Website. [Link]

  • Niles AL, Moravec RA, Eric Hesselberth P, et al. A comparison of three methods for measuring cellular cytotoxicity. Analytical Biochemistry. 2007;366(2):197-206. [Link]

  • Riggs-Gelasco PJ, Henzl MT, Johnson KA. Time-resolved fluorescence resonance energy transfer. In: Methods in Enzymology. Vol 450. Elsevier; 2008:179-203. [Link]

  • Bougarne N, Paumelle R, Staels B. A role for protein kinase C in the regulation of the transactivation and transrepression functions of the peroxisome proliferator-activated receptor alpha. Journal of Biological Chemistry. 2009;284(43):29457-29466. [Link]

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A Comparative Guide to Bioequivalence Studies for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting bioequivalence (BE) studies for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. While this specific molecule may serve as a pharmaceutical intermediate or a research compound, the principles outlined herein are grounded in established regulatory science and are applicable to a wide range of small molecule drugs, particularly those belonging to the propanoic acid class. This document is intended for researchers, clinical pharmacologists, and drug development professionals dedicated to establishing therapeutic equivalence between different pharmaceutical products.

The core objective of a bioequivalence study is to demonstrate that a new formulation (test product) performs comparably in vivo to an existing formulation (reference product).[1][2] This is achieved by comparing the rate and extent of absorption of the active pharmaceutical ingredient (API).[1] For systemically acting drugs, this comparison relies on key pharmacokinetic (PK) parameters derived from plasma concentration-time profiles.[1][3]

Foundational Principles: Designing a Scientifically Valid Bioequivalence Study

The architecture of a bioequivalence study must be meticulously planned to minimize variability and prevent bias, ensuring that any observed differences in drug exposure are attributable to the formulations themselves, not confounding factors.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines that form the bedrock of modern BE study design.[1][4][5]

The Gold Standard: The Crossover Study Design

For most immediate-release oral dosage forms, the single-dose, two-period, two-sequence, randomized crossover design is the preferred methodology.[6][7]

  • Causality and Rationale: The primary strength of the crossover design is that each subject serves as their own control. This elegantly minimizes the impact of inter-subject variability, which is often a significant source of statistical noise in pharmacokinetic studies. By reducing this variability, the study gains statistical power, allowing for a smaller sample size compared to a parallel design.

  • Washout Period: A critical element of the crossover design is the "washout period" between the two treatment periods. This is a drug-free interval of sufficient duration (typically at least five times the drug's terminal elimination half-life) to ensure that the drug from the first period is completely eliminated before the second period begins. This prevents drug carryover from confounding the results of the second period.

Alternative Approaches: When to Consider a Parallel Design

While the crossover design is standard, it is not universally applicable. A parallel study design , where one group of subjects receives the test product and a separate group receives the reference product, is necessary in specific scenarios:

  • Drugs with a Long Half-Life: For drugs that are eliminated very slowly from the body, the required washout period for a crossover study could become impractically long (weeks or even months). In such cases, a parallel design is more feasible.[8]

  • Ethical Considerations: In studies involving patients where continuous treatment is necessary, interrupting therapy for a washout period may be unethical.[8]

The major drawback of a parallel design is the requirement for a much larger sample size to account for the high inter-subject variability that is not controlled for within the study design.

Visualization of Study Design Logic

The logical flow of a standard crossover bioequivalence study is illustrated below.

BE_Study_Workflow cluster_screening Phase 1: Subject Recruitment cluster_period1 Phase 2: Period I cluster_washout Phase 3: Washout cluster_period2 Phase 4: Period II (Crossover) cluster_analysis Phase 5: Analysis Screening Healthy Volunteers Screening & Consent Randomization Randomization Screening->Randomization GroupA Group A: Receive Test Drug Randomization->GroupA GroupB Group B: Receive Reference Drug Randomization->GroupB Washout Washout Period (≥5 Half-Lives) GroupA->Washout GroupB->Washout GroupA_P2 Group A: Receive Reference Drug Washout->GroupA_P2 GroupB_P2 Group B: Receive Test Drug Washout->GroupB_P2 PK_Analysis Pharmacokinetic Analysis GroupA_P2->PK_Analysis GroupB_P2->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis

Caption: Workflow of a randomized, two-period crossover bioequivalence study.

The Experimental Protocol: A Step-by-Step Guide

This section details a robust protocol for a bioequivalence study of a hypothetical 100 mg oral tablet formulation of this compound.

Subject Selection and Conduct
  • Inclusion Criteria: Enroll healthy adult volunteers (typically 18-55 years old) with a Body Mass Index (BMI) within a normal range (e.g., 18.5-30.0 kg/m ²). Subjects must provide written informed consent.

  • Exclusion Criteria: Exclude individuals with a history of significant medical conditions, allergies to the drug class, recent participation in other clinical trials, or substance abuse.

  • Standardization: Subjects should be housed in a clinical facility from the evening before dosing until after the 24-hour blood sample collection. They should fast overnight for at least 10 hours before dosing and for a specified period (e.g., 4 hours) post-dose.[6]

Dosing and Sample Collection
  • Administration: A single 100 mg tablet of either the test or reference product is administered with a standardized volume of water (e.g., 240 mL).[6]

  • Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K₂EDTA). The collection schedule must be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

Time Point (hours post-dose) Rationale
0 (pre-dose)To establish a baseline (zero drug concentration)
0.25, 0.5, 0.75, 1.0, 1.5, 2.0To characterize the initial absorption phase and Cmax
2.5, 3.0, 4.0, 6.0, 8.0, 12.0To define the distribution and elimination phases
24.0, 36.0, 48.0, 72.0To capture at least 80% of the AUC and accurately estimate the terminal half-life
  • Sample Processing: Plasma is immediately separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored frozen at -70°C or below until analysis.[6] This ensures the stability of the analyte.[9]

Bioanalytical Method Validation: The Cornerstone of Reliable Data

The quantitative determination of the drug in plasma must be performed using a fully validated bioanalytical method.[10][11] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its high sensitivity and selectivity.[10] Method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13]

Validation_Workflow cluster_validation Bioanalytical Method Validation Parameters (ICH M10 / FDA) Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LLOQ Lower Limit of Quantification (LLOQ) Precision->LLOQ Recovery Extraction Recovery LLOQ->Recovery Matrix Matrix Effect Recovery->Matrix Stability Analyte Stability Matrix->Stability

Caption: Key parameters for bioanalytical method validation.

Detailed Protocol Steps for Method Validation:

  • Selectivity: Demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

  • Linearity: Establish a calibration curve over the expected concentration range in the study samples. A linear regression should yield a correlation coefficient (r²) of >0.99.[9]

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high). Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal value.[11]

  • Stability: The stability of the analyte must be confirmed under various conditions that mimic the sample lifecycle: freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.[9]

Data Analysis and Comparative Performance

Once all plasma samples are analyzed, the resulting concentration-time data are used to calculate the key pharmacokinetic parameters for each subject in each period.

Key Pharmacokinetic Parameters

The following parameters are essential for bioequivalence assessment[1][6]:

  • Cmax (Maximum Plasma Concentration): The highest observed drug concentration, reflecting the rate of absorption.

  • AUC₀₋t (Area Under the Curve from time 0 to the last measurable concentration): Represents the total drug exposure over the measured time interval.

  • AUC₀₋inf (Area Under the Curve from time 0 to infinity): An extrapolation of AUC₀₋t that represents the total drug exposure from a single dose.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

Statistical Evaluation and Acceptance Criteria

Bioequivalence is determined statistically. The Cmax and AUC values are log-transformed before analysis to normalize the data distribution. An Analysis of Variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.

The core of the statistical test is the calculation of the 90% Confidence Intervals (CIs) for the ratio of the geometric means (Test/Reference) for the primary parameters (AUC and Cmax).[8]

  • Regulatory Acceptance: To establish bioequivalence, the 90% CIs for both the AUC and Cmax ratios must fall entirely within the predefined acceptance range of 80.00% to 125.00% .[1][4]

Hypothetical Data Comparison

The table below presents a hypothetical but realistic summary of a bioequivalence study comparing a test and reference formulation of this compound.

Pharmacokinetic Parameter Test Formulation (n=24) Reference Formulation (n=24) Geometric Mean Ratio (Test/Ref) % 90% Confidence Interval Conclusion
AUC₀₋t (ng·h/mL) 15,450 (22.5%)15,980 (24.1%)96.68%91.55% – 102.11%Passes
AUC₀₋inf (ng·h/mL) 16,100 (23.0%)16,650 (24.8%)96.70%91.62% – 102.09%Passes
Cmax (ng/mL) 2,150 (28.9%)2,230 (30.5%)96.41%88.79% – 104.75%Passes
Tmax (h)1.5 (0.5 – 3.0)1.5 (0.5 – 4.0)N/AN/AComparable

*Values are presented as Geometric Mean (% Coefficient of Variation). †Values are presented as Median (Range).

In this hypothetical example, since the 90% CIs for the primary endpoints of AUC and Cmax fall completely within the 80.00-125.00% range, the test product would be considered bioequivalent to the reference product.

References

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In vitro and in vivo correlation for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Establishing an In Vitro-In Vivo Correlation (IVIVC) for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a predictive in vitro-in vivo correlation (IVIVC) for the compound this compound. While specific experimental data for this compound is not publicly available, this document outlines the critical methodologies, experimental designs, and data analysis required to build a robust and regulatory-compliant IVIVC. We will compare the necessary experimental approaches with those for similar chemical entities to provide a clear, actionable perspective.

Introduction: The Imperative of IVIVC in Drug Development

This compound (C₁₀H₁₀F₂O₃, MW: 216.18) is a small molecule whose therapeutic potential is intrinsically linked to its pharmacokinetic (PK) profile.[1] Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is paramount. An IVIVC serves as a predictive mathematical model that connects an in vitro property of a dosage form, typically its dissolution rate, with an in vivo response, such as the plasma drug concentration profile.[2][3]

Establishing a successful IVIVC is a strategic tool in drug development that can streamline the process, reduce the need for extensive bioequivalence studies, and support regulatory submissions.[4][5][6] For a compound like this compound, where oral administration is a likely route, dissolution and intestinal permeability are expected to be the critical determinants of its in vivo performance.

The Foundation: In Vitro Characterization

The goal of in vitro testing is to simulate the physiological processes that govern drug absorption. For oral dosage forms, the two most critical parameters are dissolution and permeability.

Dissolution Testing: Unveiling the Release Profile

Dissolution is often the rate-limiting step for the absorption of poorly soluble drugs. A well-designed dissolution study predicts how the drug will be released from its dosage form in the gastrointestinal tract.

Experimental Protocol: USP Apparatus 2 (Paddle Method)

  • Apparatus Setup: Calibrate a USP Apparatus 2 with 900 mL of dissolution medium maintained at 37 ± 0.5°C.

  • Media Selection: Use multiple dissolution media to simulate the pH range of the GI tract (e.g., pH 1.2 SGF, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).

  • Procedure:

    • Place one dosage unit (e.g., tablet or capsule) in each vessel.

    • Begin paddle rotation at a standardized speed (e.g., 50 or 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the samples for drug concentration using a validated HPLC-UV method.

  • Data Interpretation: Plot the cumulative percentage of drug dissolved against time to generate the dissolution profile.

Causality Behind Experimental Choices: The use of different pH media is critical because the solubility of an acidic compound like this compound can be highly pH-dependent. This approach provides a more realistic prediction of in vivo dissolution.

Permeability Assessment: The Gateway to Absorption

A drug's ability to permeate the intestinal epithelium is a key factor in its oral bioavailability.[7][8] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption because these cells differentiate into a monolayer that mimics the intestinal barrier.[7][9]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >250 Ω·cm² is typically acceptable.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (AP) side.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP side at the end of the experiment.

  • Efflux Ratio (Bidirectional Permeability): Repeat the experiment in the reverse direction (BL to AP) to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

  • Sample Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vitro Experimental Workflow Diagram

InVitro_Workflow cluster_dissolution Dissolution Profiling cluster_permeability Permeability Assessment D_Start Dosage Form D_Apparatus USP Apparatus 2 (pH 1.2, 4.5, 6.8) D_Start->D_Apparatus D_Sampling Time-Point Sampling D_Apparatus->D_Sampling D_Analysis HPLC-UV Analysis D_Sampling->D_Analysis D_Profile Generate Dissolution Profile (% vs. Time) D_Analysis->D_Profile IVIVC_Input Data for IVIVC Model D_Profile->IVIVC_Input P_Start Test Compound P_Culture Caco-2 Cell Culture on Transwell Inserts P_Start->P_Culture P_TEER TEER Measurement (Monolayer Integrity) P_Culture->P_TEER P_Assay Bidirectional Permeability Assay (AP-BL & BL-AP) P_TEER->P_Assay P_Analysis LC-MS/MS Analysis P_Assay->P_Analysis P_Papp Calculate Papp Value & Efflux Ratio P_Analysis->P_Papp P_Papp->IVIVC_Input

Caption: Workflow for generating essential in vitro data.

In Vivo Pharmacokinetic Evaluation

In vivo studies are necessary to understand how the drug behaves within a complex biological system.[10][11] Preclinical PK studies in animal models like rats are standard for generating the data needed for an IVIVC.[12]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated in the jugular vein for serial blood sampling.

  • Formulation Preparation:

    • IV Formulation: Solubilize the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).

    • Oral Formulation: Prepare suspensions or solutions of at least three formulations with different release rates (slow, medium, fast) as determined from the in vitro dissolution studies. This is a critical requirement for developing a Level A IVIVC.[13][14]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) to determine absolute bioavailability and clearance.

    • Oral Groups: Administer the different formulations via oral gavage at a single dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) via the cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax, Tmax, AUC, half-life (t½), and bioavailability (F%).[15]

In Vivo Experimental Workflow Diagram

InVivo_Workflow cluster_animal_study Preclinical Pharmacokinetic Study (Rat Model) A_Start Test Formulations (Slow, Medium, Fast Release) A_Dosing Oral & IV Dosing in Cannulated Rats A_Start->A_Dosing A_Sampling Serial Blood Sampling (0-24h) A_Dosing->A_Sampling A_Plasma Plasma Separation (Centrifugation) A_Sampling->A_Plasma A_Analysis LC-MS/MS Bioanalysis A_Plasma->A_Analysis A_PK Calculate PK Parameters (Cmax, AUC, t½) A_Analysis->A_PK Deconvolution Deconvolution to get In Vivo Absorption Profile A_PK->Deconvolution IVIVC_Model cluster_invitro In Vitro Data cluster_invivo In Vivo Data invitro_profile Dissolution Profile (% Dissolved vs. Time) correlation_model IVIVC Model (Point-to-Point Correlation) invitro_profile->correlation_model Input X invivo_profile Plasma Concentration (Conc. vs. Time) deconvolution Deconvolution (e.g., Wagner-Nelson) invivo_profile->deconvolution absorption_profile Absorption Profile (% Absorbed vs. Time) deconvolution->absorption_profile absorption_profile->correlation_model Input Y prediction Predict In Vivo Performance from In Vitro Data correlation_model->prediction

Caption: Establishing a Level A IVIVC model.

Comparative Analysis and Alternative Compounds

To contextualize the potential properties of this compound, we can compare its expected profile with other propanoic acid derivatives, such as Fenoprofen. This class of compounds often exhibits good oral absorption, but differences in substitution can significantly impact properties like solubility, permeability, and metabolism.

ParameterThis compound (Hypothetical)Fenoprofen (Reference)Rationale for Comparison
LogP ~3.0 - 4.0~3.2The difluoro- substitution is expected to increase lipophilicity compared to unsubstituted analogs, potentially enhancing passive diffusion.
BCS Class Likely Class IIClass IIExpected to have low solubility (due to lipophilicity) and high permeability, making dissolution the rate-limiting step for absorption. [2]
Caco-2 Papp (AP-BL) >10 x 10⁻⁶ cm/s>10 x 10⁻⁶ cm/sHigh permeability is expected for this class of compounds, suggesting good potential for oral absorption. [16]
Efflux Ratio (BL/AP) < 2< 2Unlikely to be a significant substrate for major efflux transporters like P-gp, which is favorable for absorption.
Primary Metabolism Glucuronidation, OxidationOxidation, GlucuronidationSimilar metabolic pathways are anticipated. The difluoro- substitution may influence the rate and site of metabolism.
Oral Bioavailability (Rat) >60%~80%High permeability suggests good bioavailability, contingent on avoiding significant first-pass metabolism.

Conclusion

Establishing a robust in vitro-in vivo correlation for this compound is not merely a regulatory hurdle but a fundamental component of efficient drug development. By meticulously characterizing the in vitro dissolution and permeability and correlating these data with well-controlled in vivo pharmacokinetic studies, researchers can gain profound insights into the compound's behavior. This predictive power allows for the optimization of formulations, the establishment of meaningful quality control specifications, and a significant reduction in the time and cost associated with bringing a new therapeutic agent to the clinic. [4]The methodologies outlined in this guide provide a scientifically rigorous and validated pathway to achieving this critical objective.

References

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
  • Pillai, O., & Panchagnula, R. (2001). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Technology. Available at: [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • Unger, T. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.
  • PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Patsnap Synapse. (2026). How is in vitro–in vivo correlation (IVIVC) established?.
  • Unknown Author. (n.d.). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. PharmaTutor.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
  • Sun, D., & Pang, K. S. (2004). In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. Current Drug Metabolism. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available at: [Link]

  • Patsnap Synapse. (2026). What models are used in in vivo pharmacokinetics studies?.
  • WuXi AppTec. (n.d.). In Vivo Pharmacokinetics.
  • Suarez Sharp, S. (n.d.). FDA's Experience on IVIVC-New Drug Products. U.S. Food and Drug Administration.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • SciSpace. (n.d.). FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 667413-00-5 | this compound.

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A Head-to-Head Comparison of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence with researchers, scientists, and drug development professionals.

Introduction: Targeting Metabolic Disease with Precision

The rising prevalence of metabolic diseases, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD), presents a significant challenge to global health. At the heart of the cellular mechanisms governing energy homeostasis are the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that act as critical regulators of lipid and glucose metabolism.[1] The 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid scaffold has emerged as a promising pharmacophore for the development of potent and selective PPAR modulators. This guide provides a comprehensive, head-to-head comparison of key derivatives, offering insights into their differential activities, underlying mechanisms, and the experimental methodologies used for their evaluation.

The Central Role of PPARs in Metabolic Regulation

The PPAR family comprises three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ), each with distinct tissue distribution and physiological functions.[1]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily promotes fatty acid oxidation and reduces plasma triglyceride levels. Fibrate drugs, a class of PPARα agonists, are clinically used to treat hypertriglyceridemia.

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells) and insulin sensitivity. Thiazolidinediones (TZDs), a class of insulin-sensitizing drugs, are potent PPARγ agonists.[1]

  • PPARδ: Ubiquitously expressed, with particularly high levels in skeletal muscle. It plays a role in fatty acid oxidation, energy expenditure, and improving insulin sensitivity.

Given their individual roles, the development of PPAR agonists has evolved from isoform-selective to dual and pan-agonists, aiming to address multiple facets of the metabolic syndrome with a single molecule. This guide will focus on derivatives of this compound that exhibit varying degrees of activity and selectivity across the PPAR isoforms.

Comparative Analysis of Lead Compounds

While a comprehensive public dataset for a wide range of this compound derivatives is not available in a single source, we can synthesize findings from various studies on structurally related PPAR agonists to draw meaningful comparisons. For the purpose of this guide, we will analyze representative compounds that share a similar phenoxy-propanoic acid core and have been characterized for their PPAR activity.

Table 1: In Vitro Potency and Selectivity of Representative PPAR Agonists

CompoundTarget PPAR Isoform(s)EC50 (nM) - PPARαEC50 (nM) - PPARγEC50 (nM) - PPARδKey In Vitro ObservationsReference
Compound A α/δ Dual Agonist17>10,00023Potent and selective dual agonist with no significant activity on PPARγ. The acetamide functionality and adjacent methyl group were found to be crucial for its activity.[2]
PFOA (Perfluorooctanoic Acid) α-selective (partial γ agonist)~50,000Weak partial agonistLess sensitiveSignificantly activates human PPARα, albeit with lower potency than fibrates. Shows weak partial agonism on PPARγ.[3][4][5][6][7]
MHY2013 Pan-AgonistNot specifiedNot specifiedNot specifiedScreened as the strongest activator of all three PPAR subtypes in luciferase assays.[8]

Note: The compounds listed above are illustrative examples of PPAR agonists with similar structural features. Direct comparison of EC50 values should be done with caution due to potential variations in experimental conditions across different studies.

Mechanism of Action: The PPAR Signaling Pathway

The activation of PPARs by their ligands initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(2,4-Difluorophenoxy)- 2-methylpropanoic acid Derivative PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds and activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Protein_Synthesis Protein Synthesis (e.g., enzymes for fatty acid oxidation) mRNA->Protein_Synthesis Translation Metabolic_Effects Improved Insulin Sensitivity Reduced Triglycerides Anti-inflammatory Effects Protein_Synthesis->Metabolic_Effects Leads to

Caption: PPAR Signaling Pathway.

Upon binding to a ligand, such as a this compound derivative, the PPAR undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in various metabolic processes, leading to the observed therapeutic effects.

Experimental Protocols for Evaluation

The robust evaluation of novel PPAR agonists requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Evaluation: Luciferase Reporter Assay

This assay is a widely used method to quantify the activation of PPARs by a test compound.

Luciferase_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T cells) Transfection 2. Co-transfection with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Incubation1 3. Incubate for 24 hours Transfection->Incubation1 Compound_Treatment 4. Treat cells with varying concentrations of test compound Incubation1->Compound_Treatment Incubation2 5. Incubate for another 24 hours Compound_Treatment->Incubation2 Cell_Lysis 6. Lyse cells Incubation2->Cell_Lysis Luciferase_Assay 7. Measure Firefly and Renilla luciferase activity Cell_Lysis->Luciferase_Assay Data_Analysis 8. Normalize Firefly to Renilla luciferase activity and calculate fold activation Luciferase_Assay->Data_Analysis

Caption: Luciferase Reporter Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Maintain a suitable cell line, such as HEK293T, in appropriate growth medium.

  • Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for the human PPAR isoform of interest (α, γ, or δ).

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Incubation: Allow the cells to incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment: Treat the transfected cells with a range of concentrations of the this compound derivative or a reference compound.

  • Second Incubation: Incubate the cells for an additional 24 hours to allow for ligand-induced gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the luminescence produced by both firefly and Renilla luciferase using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The results are typically expressed as fold activation over a vehicle control. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is then calculated.

In Vivo Evaluation: Studies in db/db Mice

The db/db mouse is a widely used genetic model of obesity, diabetes, and dyslipidemia, making it an excellent model for evaluating the in vivo efficacy of PPAR agonists.

Step-by-Step Methodology:

  • Animal Model: Use male db/db mice, typically around 8-10 weeks of age, when they exhibit a clear diabetic phenotype.

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

  • Grouping and Dosing: Randomly assign the mice to different treatment groups: a vehicle control group and groups receiving different doses of the test compound. The compound is typically administered daily via oral gavage.

  • Monitoring: Monitor key parameters throughout the study, including:

    • Body weight and food intake: Measured daily or several times a week.

    • Blood glucose levels: Measured from tail vein blood at regular intervals (e.g., weekly).

    • Plasma lipid profile: At the end of the study, collect blood to measure triglyceride, total cholesterol, HDL, and LDL levels.

  • Terminal Procedures: At the end of the treatment period (typically 2-4 weeks), euthanize the animals and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis, such as gene expression studies (qRT-PCR) to confirm the engagement of PPAR target genes.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effects compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • The Carboxylic Acid Moiety: The acidic head group is crucial for anchoring the ligand within the ligand-binding pocket of the PPARs through interactions with key amino acid residues. However, recent studies have shown that replacing the carboxylic acid with other functional groups, such as an acetamide, can still result in potent PPAR agonism, potentially offering improved pharmacokinetic properties.[2]

  • The Phenoxy Linker: The ether linkage provides the necessary flexibility for the molecule to adopt the optimal conformation within the binding pocket.

  • The Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring significantly influence the potency and isoform selectivity of the compound. The 2,4-difluoro substitution pattern is a common feature in many potent PPAR agonists, likely contributing to favorable binding interactions.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of novel PPAR modulators with the potential to treat a range of metabolic disorders. The development of dual and pan-PPAR agonists holds particular promise for providing a more comprehensive therapeutic approach. Future research in this area will likely focus on fine-tuning the selectivity profiles of these compounds to maximize therapeutic efficacy while minimizing potential side effects. Advanced in silico modeling, coupled with high-throughput screening and detailed in vivo characterization, will continue to drive the discovery of the next generation of highly effective and safe treatments for metabolic diseases.

References

  • Vanden Heuvel, J. P., Thompson, J. T., Frame, S. R., & Gillies, P. J. (2006). Differential Activation of Nuclear Receptors by Perfluorinated Fatty Acid Analogs and Natural Fatty Acids: A Comparison of Human, Mouse, and Rat Peroxisome Proliferator-Activated Receptor-α, -β, and -γ, Liver X Receptor-β, and Retinoid X Receptor-α. Toxicological Sciences, 92(2), 476–489.
  • Vanden Heuvel, J. P., Thompson, J. T., Frame, S. R., & Gillies, P. J. (2006). Differential activation of nuclear receptors by perfluorinated fatty acid analogs and natural fatty acids: a comparison of human, mouse, and rat peroxisome proliferator-activated receptor-alpha, -beta, and -gamma, liver X receptor-beta, and retinoid X receptor-alpha. Toxicological Sciences, 92(2), 476-89.

Sources

A Researcher's Guide to Robust Negative Control Experiments for 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid in PPAR Activation Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This guide provides an in-depth technical comparison of negative control strategies for investigating the biological activity of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, a compound belonging to the phenoxypropanoic acid class. Drawing from established principles in pharmacology and cell biology, this document will elucidate the rationale behind appropriate negative control selection, provide detailed experimental protocols, and present a framework for interpreting the resulting data.

The structural similarity of this compound to known fibrates and other peroxisome proliferator-activated receptor (PPAR) agonists suggests that a primary biological target for this compound class is the PPAR family of nuclear receptors. Fibrates are known to activate PPARs, which play crucial roles in lipid metabolism and inflammation. Therefore, this guide will focus on negative control experiments within the context of a PPAR activation assay, a common experimental approach for this class of compounds.

The Imperative of Rigorous Negative Controls

In any scientific experiment, negative controls are the bedrock of data validity.[1] They serve to demonstrate that the observed effects are a direct result of the experimental variable—in this case, this compound—and not due to confounding factors.[1] A properly designed negative control should not elicit a biological response, thereby establishing a baseline against which the activity of the test compound can be quantitatively measured. In the absence of robust negative controls, experimental results are vulnerable to misinterpretation arising from off-target effects, vehicle-induced artifacts, or assay-specific interference.

This guide will compare three fundamental types of negative controls applicable to in vitro cell-based assays for PPAR activation:

  • Vehicle Control: The most fundamental negative control, accounting for the effects of the solvent used to dissolve the test compound.

  • Inactive Structural Analog: A molecule structurally similar to the test compound but devoid of biological activity at the target of interest.

  • Specific Receptor Antagonist: A compound that specifically blocks the activity of the target receptor, in this case, PPARs.

Comparative Analysis of Negative Control Strategies

The choice of negative control profoundly impacts the interpretation of experimental outcomes. Below is a comparative analysis of the strengths and weaknesses of each approach.

Negative Control Type Principle Strengths Limitations When to Use
Vehicle Control The solvent used to dissolve the test compound is added to the assay in the same concentration as in the experimental wells.- Essential for every experiment.[1] - Accounts for solvent-induced cytotoxicity or off-target effects. - Simple and universally applicable.- Does not control for off-target effects of the compound's chemical scaffold. - May not be sufficient to rule out non-specific effects.Always. This is the minimum required negative control for any in vitro compound screening.
Inactive Structural Analog A molecule with a chemical structure highly similar to the test compound but lacking the specific functional groups required for biological activity.- Controls for off-target effects related to the core chemical structure. - Provides strong evidence for target-specific engagement by the active compound. - Ideal for validating structure-activity relationships.- A suitable inactive analog may not be commercially available and could require custom synthesis. - The inactivity of the analog must be rigorously confirmed.When available, this provides a more stringent control than the vehicle alone, particularly in lead optimization stages.
Specific Receptor Antagonist A compound that binds to the target receptor (PPAR) and blocks its activation by an agonist.- Confirms that the observed effect is mediated through the specific target receptor. - Can help to elucidate the mechanism of action. - Commercially available antagonists exist for PPAR subtypes.- Antagonists may have their own off-target effects. - The choice of antagonist depends on the specific PPAR isotype being investigated.To confirm the on-target activity of a putative agonist and to dissect the signaling pathway involved.

Experimental Design and Protocols

A robust experimental design for assessing the PPAR agonist activity of this compound should incorporate multiple negative controls. The following section details a comprehensive experimental workflow using a luciferase reporter assay, a widely accepted method for quantifying nuclear receptor activation.

Experimental Workflow: PPARα Activation Luciferase Reporter Assay

This workflow outlines the steps to assess the ability of this compound to activate the PPARα isotype.

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3: Luciferase Assay cluster_analysis Data Analysis seed_cells Seed HEK293T cells into a 96-well plate transfect_cells Co-transfect with PPARα expression vector and PPRE-luciferase reporter vector seed_cells->transfect_cells prepare_compounds Prepare serial dilutions of test compound and controls add_treatments Add treatments to cells and incubate for 24 hours prepare_compounds->add_treatments lyse_cells Lyse cells to release luciferase add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Measure luminescence using a plate reader add_substrate->read_luminescence normalize_data Normalize firefly luciferase to a co-transfected control (e.g., Renilla) plot_data Plot dose-response curves and calculate EC50 values normalize_data->plot_data

Figure 1: Experimental workflow for the PPARα activation luciferase reporter assay.

Detailed Protocol: PPARα Activation Luciferase Reporter Assay

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PPARα expression vector

  • Peroxisome Proliferator Response Element (PPRE)-driven firefly luciferase reporter vector

  • Renilla luciferase control vector

  • Transfection reagent

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • Vehicle Control: Dimethyl sulfoxide (DMSO)

  • Positive Control: GW7647 (a potent PPARα agonist)

  • Negative Control (Antagonist): GW6471 (a specific PPARα antagonist)

  • Negative Control (Inactive Analog): 2-methyl-2-phenoxypropanoic acid (Hypothetical - activity to be confirmed)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection (Day 1):

    • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare a transfection mix containing the PPARα expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector according to the manufacturer's protocol for your chosen transfection reagent.

    • Add the transfection mix to the cells and incubate for another 24 hours.

  • Compound Preparation and Treatment (Day 2):

    • Prepare a 10 mM stock solution of this compound, GW7647, GW6471, and the inactive analog in DMSO.

    • Perform serial dilutions of the test compound and controls in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

    • For the antagonist control, pre-incubate the cells with GW6471 for 1 hour before adding the test compound or the positive control.

    • Remove the transfection medium from the cells and replace it with the medium containing the test compounds and controls.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay (Day 3):

    • Equilibrate the dual-luciferase reporter assay reagents to room temperature.

    • Remove the medium from the wells and lyse the cells according to the assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

Data Analysis and Interpretation
  • Normalization: For each well, normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

  • Fold Activation: Calculate the fold activation for each treatment by dividing the normalized luciferase activity of the treated wells by the average normalized luciferase activity of the vehicle control wells.

  • Dose-Response Curves: Plot the fold activation against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Expected Outcomes and Interpretation:

Treatment Group Expected Outcome (Fold Activation vs. Vehicle) Interpretation
Vehicle Control (DMSO) ~1-foldEstablishes the baseline for no compound-induced activity.
This compound Dose-dependent increaseSuggests potential PPARα agonist activity.
Positive Control (GW7647) Significant, dose-dependent increaseConfirms that the assay system is responsive to a known PPARα agonist.
Negative Control (Inactive Analog) ~1-foldIf the result is a flat line at baseline, it strengthens the conclusion that the activity of the test compound is specific and not due to its general chemical structure.
Test Compound + Antagonist (GW6471) Attenuation or complete inhibition of the test compound's activityProvides strong evidence that the observed activity of the test compound is mediated through PPARα.

Visualizing the Logic of Negative Controls

control_logic cluster_experiment Experimental Observation cluster_controls Negative Controls cluster_conclusion Conclusion Test_Compound Test Compound Shows Activity Conclusion Test Compound is a Specific PPARα Agonist Test_Compound->Conclusion Initial Hypothesis Vehicle Vehicle Control is Inactive Vehicle->Conclusion Rules out solvent effects Inactive_Analog Inactive Analog is Inactive Inactive_Analog->Conclusion Rules out scaffold effects Antagonist Antagonist Blocks Activity Antagonist->Conclusion Confirms on-target mechanism

Figure 2: Logical flow of negative controls to validate a positive result.

Conclusion

The rigorous application of a multi-faceted negative control strategy is not merely a procedural formality but a cornerstone of scientific integrity. For the investigation of this compound's potential activity as a PPAR agonist, the concurrent use of a vehicle control, a carefully selected inactive structural analog, and a specific receptor antagonist provides a self-validating experimental system. This comprehensive approach allows researchers to confidently attribute observed biological effects to the specific interaction of the test compound with its intended target, thereby generating reliable and publishable data that stands up to scientific scrutiny.

References

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]

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Safety Operating Guide

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that you can conduct your research safely and effectively. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information herein is grounded in established safety protocols and regulatory standards to build a foundation of trust and reliability.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to understand its inherent hazards. This compound is classified as a hazardous substance requiring careful management.

1.1. Hazard Identification

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

As a halogenated organic compound, it falls under specific environmental disposal regulations.[2][3][4][5][6] Improper disposal, such as drain disposal or discarding in regular trash, is prohibited.[7][8]

1.2. Personal Protective Equipment (PPE)

To mitigate the identified risks, the following PPE must be worn at all times when handling this chemical for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.[1][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: If handling the solid form where dust may be generated, use a NIOSH-approved respirator.[1]

Table 1: Hazard Summary and Required PPE

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Oral ToxicityCategory 4Do not eat, drink, or smoke when using this product.[1]
Skin IrritationCategory 2Protective gloves, lab coat.[1]
Eye IrritationCategory 2ASafety goggles or face shield.[1][9]
Respiratory IrritationCategory 3Use in a well-ventilated area or with respiratory protection.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1][9] Do not attempt to neutralize this chemical unless you are trained and equipped to handle the reaction and byproducts.

2.1. Waste Segregation and Collection

Proper segregation is the first critical step to ensure safe and compliant disposal.

  • Step 1: Designate a Waste Stream. This chemical should be collected as a non-acute hazardous chemical waste. Do not mix it with non-hazardous waste.[10]

  • Step 2: Solid Waste. Collect solid this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) in a designated, compatible waste container.

  • Step 3: Liquid Waste. If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix it with other incompatible waste streams.[7]

2.2. Container Selection and Labeling

  • Step 1: Choose a Suitable Container. The container must be in good condition, leak-proof, and made of a material compatible with the chemical. For solid waste, a securely sealable plastic or glass container is appropriate. For liquid waste, use a shatter-resistant, coated glass or plastic container.[7][11]

  • Step 2: Label the Container. All hazardous waste containers must be clearly labeled.[7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date (the date the first waste was added to the container)

    • The name of the principal investigator and the laboratory location

2.3. Safe Storage of Waste

  • Step 1: Designate a Storage Area. Store the waste container in a designated satellite accumulation area within the laboratory.[11]

  • Step 2: Ensure Proper Storage Conditions. The storage area should be well-ventilated.[1] Keep the container tightly closed except when adding waste.[7] Store the container in secondary containment to prevent spills.[7]

  • Step 3: Maintain Segregation. Store the waste away from incompatible materials. As a carboxylic acid, it should be stored separately from bases.

2.4. Arranging for Disposal

  • Step 1: Do Not Exceed Accumulation Limits. Laboratories typically have limits on the amount of hazardous waste that can be stored (e.g., 10 gallons).[7]

  • Step 2: Schedule a Pickup. Once the container is nearly full or has been accumulating for a set period (e.g., 150 days), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Follow your institution's specific procedures for requesting a waste pickup.[10]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is vital.

3.1. Spill Cleanup

  • Step 1: Evacuate and Alert. Alert personnel in the immediate area and evacuate if necessary.[12]

  • Step 2: Don Appropriate PPE. Before attempting to clean the spill, don the full PPE as outlined in section 1.2.

  • Step 3: Contain the Spill. For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[13] For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14][15]

  • Step 4: Absorb and Collect. Absorb the spilled material and place it into a designated hazardous waste container.[14]

  • Step 5: Decontaminate the Area. Clean the spill area with soap and water.[12] All cleanup materials must be disposed of as hazardous waste.[16]

  • Step 6: Report the Incident. Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

3.2. Exposure Response

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • If inhaled: Move the person to fresh air.[1]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal start Waste Generation: This compound assess_hazards Assess Hazards (SDS Review) start->assess_hazards select_ppe Select & Don PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe segregate Segregate Waste Stream (Halogenated Organic Acid) select_ppe->segregate container Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->container store Store in Designated Area (Secondary Containment) container->store close_container Keep Container Closed store->close_container monitor Monitor Accumulation (Volume & Time Limits) close_container->monitor schedule_pickup Schedule Pickup (Contact EHS/Waste Vendor) monitor->schedule_pickup end Proper Disposal (Approved Waste Facility) schedule_pickup->end

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • How to Neutralize Chemical Spills. (2024, December 31). Lab Manager Magazine. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York (CUNY). Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. (n.d.). Metasci. Retrieved from [Link]

  • This compound. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations - Westlaw. Retrieved from [Link]

  • Safety Data Sheet. (2025, September 5). Angene Chemical. Retrieved from [Link]

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Personal protective equipment for handling 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for handling this compound, moving beyond a simple checklist to explain the rationale behind each safety measure. Our commitment is to your safety and the integrity of your work.

Hazard Identification and Risk Assessment

Before any laboratory work begins, a thorough understanding of the compound's specific hazards is critical. This compound is a solid organic compound that presents multiple hazards requiring stringent control measures.[1] The primary risks are associated with direct contact and inhalation.

According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications are not abstract warnings; they represent tangible risks to researchers. Skin contact can lead to localized inflammation and discomfort, while eye contact can cause significant damage. Inhalation of the dust can irritate the respiratory tract, and ingestion poses a systemic toxic threat.[2]

Hazard StatementGHS PictogramClassificationImplication for Researchers
H302

Acute Toxicity (Oral), Category 4Accidental ingestion can lead to illness. Strict hygiene is necessary.
H315

Skin Corrosion/Irritation, Category 2Direct contact with the solid or solutions can cause skin irritation.
H319

Serious Eye Damage/Eye Irritation, Category 2ADust or splashes can cause serious, potentially lasting, eye irritation.
H335

Specific Target Organ Toxicity — Single Exposure, Category 3Inhalation of dust may irritate the respiratory system, causing coughing or shortness of breath.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the implementation of higher-level controls that reduce risk at the source. This systematic approach, known as the Hierarchy of Controls, is fundamental to a robust safety culture.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Protect the Worker

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this specific compound, engineering controls (i.e., a certified chemical fume hood) are non-negotiable for any procedure that may generate dust or aerosols.[3][4] Administrative controls, such as this guide and your institution's standard operating procedures (SOPs), are also critical.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE is crucial to prevent exposure.[5] The following are mandatory when handling this compound in any form (solid or solution).

Protection TypeSpecificationRationale and Best Practices
Eye & Face Chemical Splash Goggles (ANSI Z87.1 certified)Protects against dust, splashes, and spills.[2] Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield should be worn over goggles when handling larger quantities (>50g) or during procedures with a high splash risk.[6]
Hand Nitrile or Neoprene GlovesProvides chemical resistance against carboxylic acids and organic compounds.[4][6] Always inspect gloves for tears or punctures before use. For prolonged work or when handling concentrated solutions, double-gloving is recommended to provide an extra layer of protection.[5] Remove the outer glove immediately if contamination is suspected.
Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from incidental contact and minor spills.[3][5] Ensure the lab coat is fully buttoned. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
Respiratory Use in a Fume Hood (Primary Control)A properly functioning chemical fume hood is the primary method for preventing respiratory exposure.[3][4] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., P100) may be required.[6][7]

Step-by-Step Safe Handling Workflow

Adhering to a systematic workflow minimizes the risk of exposure at each stage of handling.

Safe_Handling_Workflow cluster_workflow Workflow for Handling this compound Prep 1. Preparation - Don full PPE - Verify fume hood function - Prepare spill kit Weigh 2. Weighing (Solid) - Perform in fume hood - Use anti-static weigh boat - Handle gently to avoid dust Prep->Weigh Proceed to handling Dissolve 3. Dissolution - Add solid to solvent slowly - Keep container covered - Use magnetic stirring Weigh->Dissolve Transfer solid Use 4. Experimental Use - Keep all vessels labeled - Work within fume hood sash limits - Maintain situational awareness Dissolve->Use Transfer solution Disposal 5. Waste Disposal - Segregate waste - Use sealed, labeled containers - Follow institutional protocols Use->Disposal After experiment

Caption: A procedural workflow for safely handling the compound from preparation to disposal.

Operational Plan:

  • Preparation and Area Setup:

    • Confirm that a chemical fume hood is certified and operational.

    • Don all required PPE as outlined in the table above.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Prepare a spill kit containing absorbent material compatible with organic acids and a designated, sealable container for waste.

  • Weighing the Solid Compound:

    • All weighing operations must be conducted inside a chemical fume hood to contain any dust.[3]

    • Use a weigh boat or paper and handle the container of the solid gently to minimize dust generation.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Handling in Solution:

    • When preparing solutions, always add the solid acid to the solvent slowly. Never add solvent to the bulk solid.

    • Keep containers covered as much as possible to prevent the release of vapors or aerosols.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

Emergency and Disposal Procedures

Spill Response:

  • Small Spills (<5g or <100mL of dilute solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial sorbent).

    • Carefully collect the absorbed material into a sealed container labeled "Hazardous Waste."[2]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety).

First Aid Measures: [2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan:

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: As a fluorinated organic compound, this waste may need to be segregated into a "Halogenated Organic Waste" stream.[3] Consult your institution's specific guidelines.

  • Containers: Use only compatible, leak-proof, and clearly labeled containers.[9] The label must include the words "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are tightly sealed.[9]

  • Pickup: Arrange for disposal through your institution's certified hazardous waste management program.[9]

By integrating these safety protocols into your daily laboratory practice, you build a foundation of trust in your experimental systems and ensure a safe environment for discovery.

References

  • BenchChem. (2025).
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • AK Scientific, Inc. Safety Data Sheet: 2-(2,4-Difluorophenyl)-2-methylpropanoic acid.
  • Sigma-Aldrich. This compound AldrichCPR.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
  • Fisher Scientific. (2025).
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Hoffman Fine Chemicals Pty Ltd. CAS RN 667413-00-5 | this compound.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • MIT Plasma Science and Fusion Center. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Benzeneacetic acid, .alpha.-methyl-.
  • Hit2Lead. This compound.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • California State University, Bakersfield.
  • Sigma-Aldrich. (2024).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.